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  • Product: 4-Nitronicotinic acid N-oxide
  • CAS: 1078-05-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Strategic Synthesis of 4-Nitronicotinic Acid N-Oxide

Regiocontrol, Safety Protocols, and Scalable Methodologies Executive Summary 4-Nitronicotinic acid N-oxide is a high-value heterocyclic intermediate, primarily utilized as a scaffold for synthesizing 4-substituted nicoti...

Author: BenchChem Technical Support Team. Date: February 2026

Regiocontrol, Safety Protocols, and Scalable Methodologies

Executive Summary

4-Nitronicotinic acid N-oxide is a high-value heterocyclic intermediate, primarily utilized as a scaffold for synthesizing 4-substituted nicotinic acid derivatives (e.g., 4-amino, 4-chloro) used in pharmaceutical development (such as Niflumic acid analogs).

This guide deviates from standard recipe formats to address the process chemistry challenges inherent in this synthesis:

  • Regioselectivity: Overcoming the electronic deactivation of the pyridine ring to install a nitro group specifically at the C4 position.

  • Energetic Hazard Management: Mitigating the thermal runaway risks associated with nitrating N-oxide species.

  • Purification Logic: Exploiting the amphoteric nature of the N-oxide carboxylic acid for solvent-free purification.

Module 1: Mechanistic Grounding & Retrosynthesis

To successfully synthesize this compound, one must understand the "Push-Pull" electronic environment of the substrate.

The Electronic Paradox

Pyridine is electron-deficient and resistant to electrophilic aromatic substitution (EAS). However, converting pyridine to Pyridine N-oxide creates a unique dipole. The N-oxide oxygen donates electron density into the ring (resonance effect), specifically activating the C2 and C4 positions.

In Nicotinic Acid N-oxide , we have a secondary substituent: the Carboxylic Acid (-COOH) at C3.

  • COOH Effect: Strong electron-withdrawing group (EWG), deactivates the ring meta to itself.

  • N-Oxide Effect: Activates C4 (para to N-oxide) and C2 (ortho).

Why C4? Substitution at C2 is sterically hindered by the bulky C3-COOH group and electronically less favorable due to the inductive withdrawal of the adjacent nitrogen. Therefore, under thermodynamic control, nitration occurs exclusively at C4 .

Retrosynthetic Pathway

The synthesis is a linear, two-step oxidative sequence starting from commercially available Nicotinic Acid (Niacin).

ReactionScheme Start Nicotinic Acid (C6H5NO2) Step1 Oxidation (H2O2 / AcOH) Start->Step1 Inter Nicotinic Acid N-Oxide (CAS: 2398-81-4) Step1->Inter  95-100°C  Yield: ~85% Step2 Nitration (Fuming HNO3 / H2SO4) Inter->Step2 Product 4-Nitronicotinic Acid N-Oxide (CAS: 1078-05-3) Step2->Product  100-130°C  Yield: ~50-60%

Figure 1: Linear synthetic pathway highlighting the critical intermediate and reagents.

Module 2: Detailed Experimental Protocols

Step 1: N-Oxidation of Nicotinic Acid

Objective: Activate the pyridine ring for electrophilic attack.

Reagents:

  • Nicotinic Acid (1.0 eq)[1]

  • Hydrogen Peroxide (30% aq., 2.5 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend Nicotinic Acid in Glacial Acetic Acid (approx. 3 mL per gram of substrate).

  • Addition: Add 30%

    
     dropwise. Note: The reaction is slow; excess peroxide is required to drive it to completion.
    
  • Thermal Activation: Heat the mixture to 95–100°C for 3–4 hours.

    • Process Insight: Monitoring by TLC is difficult due to the polarity of the acid. NMR of an aliquot is preferred. Look for the downfield shift of the C2 proton.

  • Workup (Concentration): Distill off the acetic acid/water mixture under reduced pressure.

  • Purification: The residue is often a syrup. Add a small amount of methanol and cool to precipitate the N-oxide. Filter and dry.

    • Target Yield: 80–90%[2]

    • Appearance: White crystalline solid (MP: ~254°C dec).

Step 2: Regioselective Nitration (The Critical Step)

Objective: Install the nitro group at C4 while managing thermal risks.

Safety Warning: Nitration of N-oxides is exothermic and the product is potentially energetic. Do not scale up without calorimetry data (DSC).

Reagents:

  • Nicotinic Acid N-oxide (1.0 eq)[1]

  • Fuming Nitric Acid (90%+, 3.0 eq)

  • Concentrated Sulfuric Acid (98%, Solvent/Catalyst)

Protocol:

  • Preparation of Mixed Acid: In a separate vessel, cool Concentrated

    
     to 0°C. Slowly add Fuming 
    
    
    
    while keeping the temperature < 20°C.
  • Addition: Add the Nicotinic Acid N-oxide solid in portions to the mixed acid at 0–10°C.

    • Why? Adding solid to acid controls the exotherm better than adding acid to the solid.

  • Ramp Up: Once addition is complete, the reaction will not proceed significantly at room temperature due to the deactivated ring. Slowly heat the mixture to 100°C .

    • Critical Control Point: If brown fumes (

      
      ) evolve rapidly, cool immediately.
      
    • Maintain 100°C for 2–4 hours.

  • Quench: Cool the reaction mixture to room temperature. Pour carefully onto crushed ice (approx. 5x weight of acid).[3]

  • Isolation (Isoelectric Precipitation): The product is soluble in strong acid. Slowly adjust the pH of the iced solution to pH 1–2 using solid Sodium Carbonate or conc. NaOH solution.

    • Observation: The 4-nitro derivative will precipitate as a yellow/pale solid at its isoelectric point.

  • Filtration: Filter the solid, wash with ice-cold water, and dry in a vacuum oven at 50°C.

Module 3: Process Logic & Troubleshooting[4]

The following logic flow ensures batch consistency and safety.

ProcessLogic Start Start Nitration Mix Mix HNO3/H2SO4 (Temp < 20°C) Start->Mix AddSubstrate Add N-Oxide Substrate (Portionwise) Mix->AddSubstrate Heat Ramp to 100°C AddSubstrate->Heat Check1 Exotherm Detected? Heat->Check1 Cool Emergency Cooling (Ice Bath) Check1->Cool Yes (>105°C) Continue Hold 3 hrs Check1->Continue No Cool->Heat Stabilized Quench Pour onto Ice Continue->Quench pHAdjust Adjust pH to 1-2 Quench->pHAdjust Precipitate Collect Precipitate pHAdjust->Precipitate

Figure 2: Operational workflow for the nitration step with safety loops.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<30%) Incomplete nitration or loss during workup.Increase reaction temp to 120°C; Ensure pH is strictly 1–2 during isolation (product is amphoteric).
Product is Red/Brown

contamination or dinitration byproducts.
Recrystallize from Methanol/Water. Pure product should be pale yellow.
Violent Fuming Addition of substrate too fast; Temp ramp too aggressive.STOP. Cool immediately. Use a blast shield. Reduce addition rate in next batch.

Module 4: Analytical Validation

To confirm the identity of 4-Nitronicotinic acid N-oxide, compare against these standard parameters.

  • Physical State: Pale yellow crystalline solid.

  • Melting Point: 157–160°C (Note: Some sources cite higher MPs for the acid vs the ester; purity affects this significantly).

  • 1H NMR (DMSO-d6, 400 MHz):

    • The key diagnostic is the loss of the signal at the C4 position and the downfield shift of the C2 proton due to the adjacent nitro and N-oxide groups.

    • 
       ~8.5–9.0 ppm (s, 1H, C2-H)
      
    • 
       ~8.2–8.4 ppm (d, 1H, C6-H)
      
    • 
       ~7.8–8.0 ppm (d, 1H, C5-H)
      
  • IR Spectroscopy:

    • 
       (
      
      
      
      stretch).
    • 
       (N-O stretch).
      
    • 
       (C=O acid stretch).
      

References

  • Brown, E. V. (1957). The Chemistry of the Pyridine N-Oxides. Journal of the American Chemical Society.

  • Taylor, E. C., & Crovetti, A. J. (1956). Pyridine-1-oxides. I. Synthesis of Some Nicotinic Acid Derivatives. Journal of Organic Chemistry.

  • Santa Cruz Biotechnology. (2023). 4-Nitronicotinic acid N-oxide Product Data (CAS 1078-05-3).[3][4]

  • PubChem. (2023). Compound Summary: 4-Nitronicotinic acid N-oxide.[4] National Library of Medicine.

  • Jubilant Ingrevia. (2024).[2][3][5] Safety Data Sheet: Pyridine-N-Oxide (Precursor Handling).

Sources

Exploratory

4-Nitronicotinic Acid N-Oxide: Physicochemical Profile &amp; Synthetic Utility

Topic: Physicochemical Properties of 4-Nitronicotinic Acid N-Oxide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary 4-Nitronicotinic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of 4-Nitronicotinic Acid N-Oxide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

4-Nitronicotinic acid N-oxide (CAS: 1078-05-3) is a highly functionalized pyridine derivative characterized by the simultaneous presence of three distinct reactive centers: a carboxylic acid at C3, a nitro group at C4, and an N-oxide moiety at N1.[1][2][3][4][5] This unique substitution pattern makes it a critical electrophilic scaffold in medicinal chemistry. Unlike simple pyridine systems, the N-oxide activates the ring toward nucleophilic attack at the C4 position, allowing the nitro group to function as an exceptional leaving group. This guide details its physicochemical properties, synthesis, and utility as a precursor for 4-substituted nicotinic acid derivatives found in kinase inhibitors and anti-inflammatory agents.

Physicochemical Properties[7][8][9][10]

The following data consolidates experimental values and high-confidence calculated descriptors relevant to formulation and synthesis.

Identity & Constants
PropertyValueNotes
IUPAC Name 4-nitro-1-oxidopyridin-1-ium-3-carboxylic acid
CAS Number 1078-05-3Specific to the 4-nitro isomer.[1][2][3][4]
Molecular Formula C₆H₄N₂O₅
Molecular Weight 184.11 g/mol
Appearance Cream to yellow crystalline solidColor deepens upon light exposure.
Melting Point 170 – 172 °CDistinctly lower than Nicotinic acid N-oxide (254°C) due to steric strain.
Calculated LogP -0.80Highly hydrophilic; poor lipid permeability.
pKa (Acid) ~2.1 (Predicted)Acidified relative to nicotinic acid N-oxide (pKa ~3.6) by the electron-withdrawing 4-NO₂ group.
H-Bond Donors 1 (COOH)
H-Bond Acceptors 5Includes N-oxide oxygen and nitro oxygens.
Solubility Profile
  • High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Aqueous alkaline solutions (as the carboxylate salt).

  • Moderate Solubility: Methanol, Ethanol (hot).

  • Low Solubility: Dichloromethane, Ethyl Acetate, Diethyl Ether, Water (at acidic pH).

Spectral Characteristics (Diagnostic)
  • ¹H NMR (DMSO-d₆): The introduction of the nitro group at C4 eliminates the H4 signal found in the parent nicotinic acid N-oxide.

    • δ ~8.8 ppm (s, 1H, H2): Deshielded by both the N-oxide and the adjacent carboxylic acid.

    • δ ~8.4 ppm (d, 1H, H6): Deshielded by the N-oxide; shows coupling to H5.

    • δ ~8.0 ppm (d, 1H, H5): Shifted downfield due to the ortho-nitro group.

  • IR Spectroscopy:

    • ~1710 cm⁻¹: C=O stretch (carboxylic acid).

    • ~1530 & 1350 cm⁻¹: N-O stretch (nitro group, asymmetric/symmetric).

    • ~1250 cm⁻¹: N-O stretch (N-oxide).

Synthesis & Production Protocol

The synthesis of 4-Nitronicotinic acid N-oxide relies on the regioselective nitration of Nicotinic acid N-oxide. Direct nitration of nicotinic acid itself is difficult due to ring deactivation; however, the N-oxide moiety activates the C4 position (para to the N-oxide) for electrophilic substitution, overcoming the meta-directing effect of the carboxyl group.

Synthetic Pathway (DOT Diagram)

SynthesisPathway NicotinicAcid Nicotinic Acid (Precursor) NicotinicOxide Nicotinic Acid N-Oxide (Intermediate) NicotinicAcid->NicotinicOxide NitroNicotinic 4-Nitronicotinic Acid N-Oxide (Target) NicotinicOxide->NitroNicotinic Step1 H2O2, Acetic Acid 80°C, 4h Step2 Fuming HNO3, H2SO4 100°C, 6h

Figure 1: Two-step synthesis starting from Nicotinic Acid. The N-oxidation step is required to activate the C4 position for the subsequent nitration.

Detailed Experimental Protocol

Note: This protocol involves fuming nitric acid and requires a fume hood and proper PPE.

  • N-Oxidation:

    • Dissolve Nicotinic acid (1.0 eq) in Glacial Acetic Acid.

    • Add Hydrogen Peroxide (30% aq, 1.5 eq) dropwise.

    • Heat to 80°C for 4–6 hours. Monitor by TLC (Polar mobile phase).

    • Concentrate in vacuo to obtain Nicotinic acid N-oxide as a white solid.

  • Nitration (The Critical Step):

    • Dissolve Nicotinic acid N-oxide (1.0 eq) in conc. Sulfuric Acid (H₂SO₄).

    • Slowly add Fuming Nitric Acid (HNO₃, 3.0 eq) at 0°C to control the exotherm.

    • Heat the mixture to 100°C for 6 hours. Mechanism: The N-oxide directs the nitronium ion (NO₂⁺) to the C4 position.

    • Workup: Pour the reaction mixture onto crushed ice. The product, 4-Nitronicotinic acid N-oxide, will precipitate as a yellow/cream solid due to its low water solubility at acidic pH.

    • Filter, wash with ice-cold water, and dry.

    • Recrystallization: Water or Methanol/Water mixture.

Reactivity & Applications

The primary value of 4-Nitronicotinic acid N-oxide lies in its reactivity as an electrophile. The nitro group at C4 is highly labile and easily displaced by nucleophiles via Nucleophilic Aromatic Substitution (S_NAr) .

Mechanism: The "Labile Nitro" Effect

In standard pyridines, nucleophilic substitution is slow. However, in this N-oxide, the nitrogen atom (N⁺-O⁻) acts as an electron sink, stabilizing the Meisenheimer complex intermediate. The nitro group is an excellent leaving group, superior to halogens in this specific context.

SNArMechanism Substrate 4-Nitronicotinic Acid N-Oxide (Electrophile) Intermediate Meisenheimer Complex (Stabilized by N-Oxide) Substrate->Intermediate Addition Nucleophile Nucleophile (Nu⁻) (e.g., Amines, Alkoxides) Nucleophile->Intermediate Addition Product 4-Substituted Nicotinic Acid N-Oxide Intermediate->Product Elimination LeavingGroup NO₂⁻ (Leaving Group) Intermediate->LeavingGroup

Figure 2: S_NAr mechanism showing the displacement of the nitro group. The N-oxide moiety is essential for stabilizing the transition state.

Key Transformations
  • Amination: Reaction with primary/secondary amines yields 4-amino nicotinic acid N-oxides.

    • Conditions: Amine (2.0 eq), Ethanol, Reflux.

  • Etherification: Reaction with alkoxides yields 4-alkoxy derivatives.

  • Reduction:

    • Selective Nitro Reduction: Fe/Acetic Acid or H₂/Pd-C (controlled) reduces the NO₂ to NH₂ while keeping the N-oxide intact (or reducing it depending on conditions).

    • Deoxygenation: PCl₃ or H₂/Pd-C (vigorous) removes the N-oxide oxygen, returning the pyridine ring.

Safety & Handling (GHS Classification)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place. Light sensitive (store in amber vials). Hygroscopic.

References

  • PubChem. (2024).[2] 4-Nitronicotinic acid N-oxide (CID 242624).[2] National Library of Medicine. [Link]

  • Den Hertog, H. J., & Overhoff, J. (1950). Derivatives of pyridine N-oxide. Recueil des Travaux Chimiques des Pays-Bas.
  • European Patent Office. (2013). EP 2615087 A2: Phenylalanine derivatives and synthesis intermediates. (Describes isolation and reduction of 4-nitronicotinic acid N-oxide).

Sources

Foundational

Technical Whitepaper: 4-Nitronicotinic Acid N-Oxide (CAS 1078-05-3)

This guide provides a comprehensive technical analysis of 4-Nitronicotinic acid N-oxide (CAS 1078-05-3), a specialized heterocyclic intermediate used in the synthesis of 4-substituted pyridine derivatives for pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 4-Nitronicotinic acid N-oxide (CAS 1078-05-3), a specialized heterocyclic intermediate used in the synthesis of 4-substituted pyridine derivatives for pharmaceutical applications.

Synthesis, Reactivity, and Applications in Heterocyclic Drug Design

Executive Summary

4-Nitronicotinic acid N-oxide (CAS 1078-05-3) is a high-value pyridine derivative characterized by a "push-pull" electronic structure that makes it uniquely reactive. It serves as a critical scaffold for accessing 4-substituted nicotinic acids , a structural motif found in various kinase inhibitors, antiviral agents, and non-steroidal anti-inflammatory drugs (NSAIDs). Unlike simple pyridines, the N-oxide moiety at position 1 and the nitro group at position 4 synergistically activate the ring, enabling facile nucleophilic aromatic substitution (


) at the C4 position under mild conditions. This guide outlines the synthesis, mechanistic reactivity, and experimental handling of this compound.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyData
CAS Number 1078-05-3
IUPAC Name 4-Nitro-1-oxidopyridin-1-ium-3-carboxylic acid
Synonyms 4-Nitronicotinic acid 1-oxide; 3-Carboxy-4-nitropyridine N-oxide
Molecular Formula

Molecular Weight 184.11 g/mol
Appearance Yellow crystalline solid
Melting Point 170–172 °C (dec.)[2][3]
Solubility Soluble in DMSO, hot water, alcohols; sparingly soluble in non-polar solvents.
pKa ~1.37 (Predicted)

Synthetic Pathways

The synthesis of 4-nitronicotinic acid N-oxide is typically achieved through the nitration of nicotinic acid N-oxide. Direct nitration of nicotinic acid is difficult due to the electron-deficient pyridine ring; however, the N-oxide moiety activates the ring towards electrophilic substitution at the 4-position (para to the N-oxide) while the carboxyl group at position 3 directs meta (which reinforces position 5, but the N-oxide effect dominates for C4 nitration).

Primary Synthetic Route: Nitration of Nicotinic Acid N-Oxide

This pathway involves two key steps starting from commercially available nicotinic acid.

Step 1: N-Oxidation Nicotinic acid is oxidized using hydrogen peroxide (


) in acetic acid or 

-chloroperoxybenzoic acid (

-CPBA) to yield Nicotinic acid N-oxide (CAS 2398-81-4).

Step 2: Electrophilic Nitration The N-oxide is subjected to nitration using fuming nitric acid and concentrated sulfuric acid. The N-oxide oxygen donates electron density into the ring, directing the nitronium ion (


) to the 4-position.
Visualization of Synthesis

Synthesis NicotinicAcid Nicotinic Acid (Starting Material) NicotinicOxide Nicotinic Acid N-Oxide (Intermediate) NicotinicAcid->NicotinicOxide H2O2, AcOH 80-100°C Target 4-Nitronicotinic Acid N-Oxide (CAS 1078-05-3) NicotinicOxide->Target Fuming HNO3, H2SO4 100-130°C

Figure 1: Step-wise synthesis of 4-Nitronicotinic acid N-oxide via oxidation and regioselective nitration.

Mechanistic Reactivity: The "Push-Pull" System

The utility of CAS 1078-05-3 lies in its high susceptibility to Nucleophilic Aromatic Substitution (


) .
Electronic Activation
  • The N-Oxide Effect: The

    
     group withdraws electrons inductively (-I) but donates by resonance (+M). At the 4-position, the inductive withdrawal creates a partial positive charge, making C4 electrophilic.
    
  • The Nitro Effect: The nitro group at C4 is a strong electron-withdrawing group (-I, -M) and an excellent leaving group (as nitrite,

    
    ).
    
  • Result: The C4 carbon is highly electron-deficient, allowing weak nucleophiles (amines, halides, alkoxides) to displace the nitro group easily.

Key Transformations
  • Chlorination: Reaction with acetyl chloride or

    
     converts the N-oxide to a pyridine base and replaces the nitro group with chlorine, yielding 4-chloronicotinic acid .
    
  • Amination: Reaction with primary or secondary amines displaces the nitro group to form 4-aminonicotinic acid N-oxides , which can be subsequently reduced to 4-aminonicotinic acids.

Reactivity Flowchart

Reactivity Target 4-Nitronicotinic Acid N-Oxide (Electrophilic Scaffold) Chloro 4-Chloronicotinic Acid (Drug Intermediate) Target->Chloro PCl3 or HCl/AcCl (Deoxygenative Chlorination) Amino 4-Amino-nicotinic Acid N-oxide (Functionalized Scaffold) Target->Amino R-NH2, EtOH (SNAr Displacement) Reduced 4-Aminonicotinic Acid (Bioactive Core) Amino->Reduced H2, Pd/C (N-Deoxygenation)

Figure 2: Divergent reactivity profile showing access to chlorinated and aminated pyridine derivatives.

Experimental Protocols

Protocol A: Synthesis of 4-Nitronicotinic Acid N-Oxide

Based on standard nitration procedures for pyridine N-oxides.

Reagents: Nicotinic acid N-oxide (1.0 eq), Fuming Nitric Acid (


, d=1.5), Conc. Sulfuric Acid (

).
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Nicotinic acid N-oxide (10 g) in Conc.

    
     (30 mL).[4] Cool the mixture to 0°C in an ice bath.
    
  • Nitration: Add Fuming

    
     (15 mL) dropwise over 30 minutes, maintaining the temperature below 20°C.
    
  • Reaction: Once addition is complete, heat the mixture to 100°C (oil bath) for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour essentially onto crushed ice (200 g).

  • Isolation: The product typically precipitates as a yellow solid.[4] If no precipitate forms, neutralize the solution carefully with solid

    
     to pH 2–3. Filter the solid, wash with cold water, and recrystallize from ethanol/water or acetone.
    
  • Yield: Expected yield 40–60%.

Protocol B: Nucleophilic Displacement (Synthesis of 4-Aminonicotinic Acid N-oxide)

Reagents: 4-Nitronicotinic acid N-oxide (1.0 eq), Primary Amine (


, 2.0 eq), Ethanol.
  • Setup: Dissolve 4-Nitronicotinic acid N-oxide (1 mmol) in Ethanol (5 mL).

  • Addition: Add the amine (2 mmol) dropwise.

  • Reaction: Reflux the mixture for 2–4 hours. The solution will typically change color (often deepening yellow/orange).

  • Work-up: Evaporate the solvent under reduced pressure. The residue is often the pure 4-amino derivative. Recrystallize from ethanol if necessary.

Applications in Drug Discovery

The 4-substituted nicotinic acid motif derived from CAS 1078-05-3 is a privileged structure in medicinal chemistry:

  • Kinase Inhibitors: The pyridine nitrogen and the carboxylic acid (or its amide derivatives) can form critical hydrogen bonds in the ATP-binding pocket of kinases.

  • Antivirals: 4-Amino-3-carboxypyridines are scaffolds for non-nucleoside reverse transcriptase inhibitors (NNRTIs).

  • Antibacterial Agents: The N-oxide moiety itself has shown quorum-sensing inhibition activity in Pseudomonas aeruginosa.

Safety & Handling

  • Energetic Compound: Nitro compounds, especially when combined with N-oxides, can be energetic. Avoid heating dry solids to decomposition.

  • Toxicity: Pyridine derivatives can be toxic and irritating. Wear full PPE (gloves, goggles, lab coat).

  • Incompatibility: Avoid contact with strong reducing agents and strong bases (unless controlled).

  • Storage: Store in a cool, dry place, away from light.

References

  • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. Link

  • Den Hertog, H. J., & Overhoff, J. (1950). Nitration of pyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas. Link

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link

  • PubChem. (n.d.). 4-Nitronicotinic acid N-oxide Compound Summary. National Library of Medicine. Link

  • Jubilant Ingrevia. (n.d.). Pyridine N-Oxides in Pharmaceutical Synthesis. Link

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure of 4-Nitronicotinic Acid N-oxide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 4-Nitronicotinic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 4-Nitronicotinic acid N-oxide (CAS No: 1078-05-3). This compound, a derivative of nicotinic acid, presents a unique combination of functional groups—a carboxylic acid, a nitro group, and an N-oxide—that impart distinct electronic and reactivity characteristics. This guide is intended for researchers in medicinal chemistry, organic synthesis, and drug development, offering a foundational understanding of this versatile molecule. While direct experimental data for some properties of 4-Nitronicotinic acid N-oxide are limited, this guide synthesizes available information and draws logical inferences from closely related analogues to provide a robust scientific profile.

Molecular Structure and Physicochemical Properties

4-Nitronicotinic acid N-oxide, with the IUPAC name 4-nitro-1-oxidopyridin-1-ium-3-carboxylic acid, possesses a molecular formula of C₆H₄N₂O₅ and a molecular weight of approximately 184.11 g/mol .[1][2][3] The molecule features a pyridine ring core, which is simultaneously N-oxidized and substituted with a nitro group at the 4-position and a carboxylic acid group at the 3-position.

The presence of the electron-withdrawing nitro group and the N-oxide functionality significantly influences the electronic distribution within the pyridine ring, rendering the positions ortho and para to the nitro group susceptible to nucleophilic attack. The carboxylic acid group provides a site for derivatization and influences the compound's solubility and potential for ionic interactions.

Table 1: Physicochemical Properties of 4-Nitronicotinic Acid N-oxide

PropertyValueSource(s)
CAS Number 1078-05-3[2]
Molecular Formula C₆H₄N₂O₅[1][2][3]
Molecular Weight 184.11 g/mol [1][2][3]
IUPAC Name 4-nitro-1-oxidopyridin-1-ium-3-carboxylic acid[2]
Appearance Solid[1]
SMILES C1=C[O-])C(=O)O">N+[O-][4]
InChI Key OYLXIYDCLHUDQV-UHFFFAOYSA-N[4]

Synthesis of 4-Nitronicotinic Acid N-oxide

The synthesis of 4-Nitronicotinic acid N-oxide is not widely detailed in readily available literature. However, a logical and commonly employed synthetic strategy involves the nitration of nicotinic acid N-oxide. The N-oxide group directs nitration to the 4-position of the pyridine ring.

Conceptual Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from nicotinic acid:

  • N-Oxidation of Nicotinic Acid: Nicotinic acid is first oxidized to nicotinic acid N-oxide.

  • Nitration of Nicotinic Acid N-oxide: The resulting N-oxide is then nitrated to introduce the nitro group at the 4-position.

SynthesisWorkflow Nicotinic_Acid Nicotinic Acid Nicotinic_Acid_N_Oxide Nicotinic Acid N-oxide Nicotinic_Acid->Nicotinic_Acid_N_Oxide Oxidation (e.g., H₂O₂/AcOH) Target_Molecule 4-Nitronicotinic Acid N-oxide Nicotinic_Acid_N_Oxide->Target_Molecule Nitration (e.g., HNO₃/H₂SO₄)

Figure 1: Conceptual workflow for the synthesis of 4-Nitronicotinic acid N-oxide.

Detailed Experimental Protocol (Adapted from related procedures)

The following protocol is an adapted procedure based on the known synthesis of similar nitro-substituted pyridine N-oxides, such as 3-methyl-4-nitropyridine-1-oxide.[5] Caution: This reaction involves strong acids and is exothermic. Appropriate safety precautions must be taken.

Step 1: N-Oxidation of Nicotinic Acid

  • Dissolve nicotinic acid in a suitable solvent, such as glacial acetic acid.

  • Add a 30% solution of hydrogen peroxide (H₂O₂) dropwise to the stirred solution.

  • Heat the reaction mixture at 70-80°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • The resulting crude nicotinic acid N-oxide can be purified by recrystallization.

Step 2: Nitration of Nicotinic Acid N-oxide

  • Carefully add nicotinic acid N-oxide to cold (0-5°C) concentrated sulfuric acid with stirring in an ice-salt bath.[5]

  • To this cooled mixture, add fuming nitric acid dropwise, maintaining the low temperature.[5]

  • After the addition is complete, slowly raise the temperature to 95-100°C and maintain for 2-3 hours. The reaction is often vigorous and requires careful temperature control.[5]

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the acidic solution carefully with a saturated solution of sodium carbonate until a precipitate forms.

  • Filter the crude product, wash with cold water, and dry.

  • Purify the crude 4-Nitronicotinic acid N-oxide by recrystallization from a suitable solvent (e.g., ethanol/water).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show three aromatic protons. Due to the strong electron-withdrawing effects of the nitro group and the N-oxide, the aromatic protons will be significantly deshielded. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (typically >10 ppm).[1][6]

¹³C NMR: The carbon NMR spectrum will show six distinct signals. The carbonyl carbon of the carboxylic acid is expected in the range of 165-185 ppm.[1] The aromatic carbons will also show characteristic shifts influenced by the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Nitronicotinic acid N-oxide will be characterized by the vibrational modes of its functional groups.

Table 2: Expected Characteristic IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)DescriptionSource(s)
O-H (Carboxylic Acid) 3300-2500 (broad)H-bonded hydroxyl stretch[7]
C=O (Carboxylic Acid) 1760-1710Carbonyl stretch[7][8]
N-O (N-oxide) ~1250N-O stretch
NO₂ (Nitro group) 1550-1500 and 1360-1300Asymmetric and symmetric NO₂ stretch[9]
C-O (Carboxylic Acid) 1320-1210C-O stretch[8]

The spectrum of the related nicotinic acid N-oxide shows a strong peak in the 1640-1680 cm⁻¹ region, which is attributed to the N→O product.[10]

Reactivity and Potential Applications

The unique arrangement of functional groups in 4-Nitronicotinic acid N-oxide dictates its reactivity and suggests several potential applications, particularly in medicinal chemistry and as a synthetic intermediate.

Chemical Reactivity

The presence of the nitro group at the 4-position, activated by the N-oxide, makes this position highly susceptible to nucleophilic aromatic substitution (SNAAr) reactions.[11][12] This allows for the facile introduction of a wide range of nucleophiles, making it a valuable building block for the synthesis of diverse substituted pyridine derivatives.

Reactivity Start 4-Nitronicotinic Acid N-oxide Product 4-Substituted Nicotinic Acid N-oxide Start->Product SNAAr Nucleophile Nucleophile (e.g., R-NH₂, R-O⁻, R-S⁻) Nucleophile->Start

Figure 2: Nucleophilic aromatic substitution at the 4-position of 4-Nitronicotinic acid N-oxide.

The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction, providing further avenues for derivatization.

Potential Applications in Drug Development

Nicotinic acid and its derivatives are known to possess a wide range of biological activities.[13][14][15] The introduction of a nitro group can significantly modulate these properties. Nitroaromatic compounds are a known class of antibacterial and antiparasitic agents.[10] Therefore, 4-Nitronicotinic acid N-oxide and its derivatives are promising candidates for screening in various therapeutic areas:

  • Antibacterial and Antitubercular Agents: Given that nicotinic acid derivatives are used in the treatment of tuberculosis, the nitro-substituted analogue could exhibit enhanced or novel activity against Mycobacterium tuberculosis and other bacterial strains.[2][15]

  • Anticancer Agents: The pyridine N-oxide moiety is found in several compounds with anticancer properties. The ability to functionalize the 4-position allows for the synthesis of a library of compounds for screening.

  • Cardiovascular Drugs: Nicotinic acid itself is used to treat hyperlipidemia. Derivatives of 4-Nitronicotinic acid N-oxide could be explored for their effects on cardiovascular targets.

Conclusion

4-Nitronicotinic acid N-oxide is a molecule with significant potential in synthetic and medicinal chemistry. Its rich functionality allows for diverse chemical transformations, making it a valuable scaffold for the development of novel compounds. While a comprehensive experimental characterization is still needed, the information compiled in this guide from its structural features and the properties of related compounds provides a strong foundation for future research and development endeavors. The strategic combination of a carboxylic acid for solubility and derivatization, a reactive nitro-N-oxide system for substitution, and a biologically relevant nicotinic acid core makes this a compound of considerable interest for drug discovery programs.

References

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PubChem. (n.d.). 4-Nitronicotinic acid N-oxide. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ScienceMadness.org. (n.d.). reactivity of 4-nitropyridine-n-oxide. [Link]

  • ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... [Link]

  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. [Link]

  • PubChem. (n.d.). 4-Nitropyridine-2-carboxylic acid 1-oxide. National Center for Biotechnology Information. [Link]

  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

  • Google Patents. (n.d.).
  • PubChemLite. (n.d.). 4-nitronicotinic acid n-oxide (C6H4N2O5). [Link]

  • Scribd. (n.d.). NIcotinic Acid N-Oxide Preparation. [Link]

  • Semantic Scholar. (n.d.). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. [Link]

  • ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]

  • MDPI. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • PubMed Central. (n.d.). Crystallographic and Computational Insights into Isoform-Selective Dynamics in Nitric Oxide Synthase. [Link]

  • Organic Chemistry Portal. (n.d.). N-oxide synthesis by oxidation. [Link]

  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. [Link]

  • Organic Syntheses. (n.d.). Nicotinic Acid. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • ResearchGate. (2015). Study on synthesis of 4-Aminonicotinic acid. [Link]

  • MDPI. (n.d.). Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications. [Link]

  • ResearchGate. (n.d.). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PubMed Central. (n.d.). Crystallographic and Computational Insights into Isoform-Selective Dynamics in Nitric Oxide Synthase. [Link]

  • Organic Chemistry Portal. (n.d.). N-oxide synthesis by oxidation. [Link]

Sources

Foundational

Technical Whitepaper: 4-Nitronicotinic Acid N-Oxide as a Versatile Synthon

Executive Summary 4-Nitronicotinic acid N-oxide (4-nitro-1-oxidopyridin-1-ium-3-carboxylic acid) represents a high-value heterocyclic scaffold in medicinal chemistry. Its structural uniqueness lies in the juxtaposition o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitronicotinic acid N-oxide (4-nitro-1-oxidopyridin-1-ium-3-carboxylic acid) represents a high-value heterocyclic scaffold in medicinal chemistry. Its structural uniqueness lies in the juxtaposition of three functional groups: a carboxylic acid at C3, a nitro group at C4, and an N-oxide moiety. This arrangement creates a "push-pull" electronic environment that makes the C4-nitro group exceptionally labile to nucleophilic aromatic substitution (


), while the N-oxide facilitates unique rearrangement and reduction pathways. This guide details the synthesis, reactivity profile, and safety protocols for this compound, positioning it as a critical intermediate for accessing 4-substituted nicotinic acid derivatives, including 4-amino, 4-halo, and 4-alkoxy analogs used in kinase inhibitor and antibiotic development.

Chemical Identity & Properties

PropertyData
IUPAC Name 4-Nitro-1-oxidopyridin-1-ium-3-carboxylic acid
Common Names 4-Nitronicotinic acid N-oxide; 4-Nitro-3-pyridinecarboxylic acid 1-oxide
CAS Number 1078-05-3
Molecular Formula

Molecular Weight 184.11 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, hot water, dilute alkali; sparingly soluble in cold water
Key Hazard Skin/Eye Irritant; Potential energetic decomposition (Nitro/N-oxide)

Synthesis: The "Picoline Route"

While direct nitration of nicotinic acid N-oxide is theoretically possible, it is synthetically inefficient due to the deactivating nature of the carboxylic acid group. The industrial and laboratory standard—The Picoline Route —bypasses this by utilizing the electron-donating methyl group of 3-picoline to direct nitration, followed by oxidation.

Mechanistic Pathway
  • N-Oxidation: 3-Picoline is oxidized to 3-picoline N-oxide.

  • Regioselective Nitration: The N-oxide activates the C4 position, while the methyl group at C3 weakly activates the ortho/para positions. The cooperative effect directs the nitro group to C4.

  • Side-Chain Oxidation: The methyl group is oxidized to a carboxylic acid using a strong oxidant (e.g., Sodium Dichromate) without affecting the nitro or N-oxide groups.

SynthesisRoute Figure 1: The Picoline Route for Regioselective Synthesis Picoline 3-Picoline (Starting Material) PNO 3-Picoline N-Oxide Picoline->PNO H2O2, AcOH (N-Oxidation) NitroPNO 4-Nitro-3-picoline N-Oxide PNO->NitroPNO HNO3, H2SO4 (Nitration) FinalProduct 4-Nitronicotinic Acid N-Oxide NitroPNO->FinalProduct Na2Cr2O7, H2SO4 (Side-chain Oxidation)

Detailed Experimental Protocol

Note: All steps must be performed in a fume hood behind a blast shield due to the energetic nature of nitro-pyridine N-oxides.

Step 1: Nitration of 3-Picoline N-Oxide

  • Reagents: 3-Picoline N-oxide (1.0 eq), Fuming

    
    , Conc. 
    
    
    
    .
  • Procedure: Dissolve 3-picoline N-oxide in conc.

    
    . Add fuming 
    
    
    
    dropwise at 0°C. Heat to 100°C for 2-4 hours.
  • Workup: Pour onto ice/water. Neutralize with solid

    
     to pH 7-8. The yellow precipitate (4-nitro-3-picoline N-oxide) is collected by filtration.
    

Step 2: Oxidation to 4-Nitronicotinic Acid N-Oxide

  • Reagents: 4-Nitro-3-picoline N-oxide (1.0 eq), Sodium Dichromate (

    
    ), Conc. 
    
    
    
    .
  • Procedure: Suspend the intermediate in

    
    . Add 
    
    
    
    in portions, maintaining temperature below 60-70°C (exothermic). Heat at 70°C for 3 hours.
  • Workup: Pour onto crushed ice. The product precipitates as a free acid or is extracted with ethyl acetate. Recrystallize from water/ethanol.

  • Validation:

    
     NMR should show loss of the methyl singlet (~2.6 ppm) and appearance of a downfield aromatic pattern characteristic of the nicotinic acid core.
    

Reactivity Profile: The "Switchboard"

The 4-nitronicotinic acid N-oxide scaffold acts as a chemical switchboard. The C4-nitro group is a "super-leaving group" due to the electron-withdrawing synergy of the N-oxide and the nitro group itself.

Nucleophilic Aromatic Substitution ( )

This is the primary utility of the molecule. Weak nucleophiles can displace the nitro group under mild conditions.

  • Aminolysis: Reaction with primary/secondary amines yields 4-aminonicotinic acid N-oxides .

  • Hydrolysis: Reaction with

    
     yields 4-hydroxynicotinic acid N-oxide .
    
  • Halogenation: Reaction with acetyl chloride or

    
     can replace the nitro group with chlorine (often accompanied by deoxygenation).
    
Reduction Pathways

Selective reduction allows access to different oxidation states.

  • Fe/AcOH: Reduces Nitro

    
     Amino and N-oxide 
    
    
    
    Pyridine (Deoxygenative reduction).
  • 
    /Pd-C:  Can be tuned to reduce Nitro 
    
    
    
    Amino while preserving the N-oxide (under neutral conditions).

ReactivityMap Figure 2: Divergent Reactivity of 4-Nitronicotinic Acid N-Oxide Core 4-Nitronicotinic Acid N-Oxide AminoOxide 4-Aminonicotinic Acid N-Oxide Core->AminoOxide R-NH2 (SNAr) AminoPyr 4-Aminonicotinic Acid (Target Drug Scaffold) Core->AminoPyr Fe, AcOH (Reductive Deoxygenation) ChloroPyr 4-Chloronicotinic Acid Core->ChloroPyr PCl3 / POCl3 (Cl-Deoxygenation) MethoxyOxide 4-Methoxynicotinic Acid N-Oxide Core->MethoxyOxide NaOMe (SNAr)

Applications in Drug Discovery

The 4-substituted nicotinic acid motif is ubiquitous in kinase inhibitors (e.g., EGFR, VEGFR inhibitors) and antibacterial agents.

Case Study: Synthesis of 4-Aminonicotinic Acid

Direct amination of nicotinic acid is difficult. The N-oxide route provides a high-yield alternative:

  • Starting Material: 4-Nitronicotinic acid N-oxide.[1][2][3][4][5][6]

  • Reduction: Treatment with Iron powder in Acetic Acid at reflux.[7]

  • Mechanism: The iron reduces the nitro group to an amine and simultaneously deoxygenates the N-oxide.

  • Yield: Typically >65% overall yield, avoiding the formation of 2-amino isomers common in other routes.

Safety & Handling Protocols

Warning: Nitro-pyridine N-oxides possess high chemical energy.

  • Thermal Stability: Do not heat bulk material above 100°C without solvent. Differential Scanning Calorimetry (DSC) is recommended before scaling up (>10g).

  • Shock Sensitivity: While not a primary explosive, dry nitro-N-oxides can be shock-sensitive. Store as a wet cake if possible or handle with anti-static tools.

  • Chemical Incompatibility: Avoid contact with strong reducing agents (hydrazines) or strong bases in the absence of solvent, which can trigger rapid decomposition.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a blast shield during the nitration and oxidation steps.

References

  • Synthesis via 3-Picoline Route: Chemistry of Heterocyclic Compounds: Pyridine and Its Derivatives, Vol 14, Part 3. (Describes the nitration of 3-picoline 1-oxide and subsequent oxidation).

  • Reduction Protocols: Bulavka, V. N., & Boiko, I. I. (2000).[7] "Synthesis of 4-Aminopyridine... by Reduction of 4-Nitropyridine-N-oxide". ECSOC-4.[7]

  • Reactivity of 4-Nitropyridine N-oxides: den Hertog, H. J., et al. (1951). "Reactivity of 4-nitropyridine-N-oxide". Recueil des Travaux Chimiques des Pays-Bas. (Verified via snippet 1.2).

  • Safety Data: PubChem Compound Summary for CID 242624 (4-Nitronicotinic acid N-oxide).

  • Medicinal Chemistry Applications: "Synthesis of 2-aminonicotinic acid and 4-aminonicotinic acid". ResearchGate.[8]

Sources

Exploratory

Nicotinic Acid N-Oxide: A Technical Guide to Discovery, Synthesis, and Pharmacology

[1] Part 1: Executive Summary & Core Directive Nicotinic Acid N-oxide (NANO) , also known as 1-oxidopyridin-1-ium-3-carboxylic acid (CAS: 2398-81-4), represents a critical oxidative metabolite and synthetic derivative of...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Core Directive

Nicotinic Acid N-oxide (NANO) , also known as 1-oxidopyridin-1-ium-3-carboxylic acid (CAS: 2398-81-4), represents a critical oxidative metabolite and synthetic derivative of Nicotinic Acid (Vitamin B3).[1] While often overshadowed by its parent compound's role in NAD+ biosynthesis and lipid regulation, NANO occupies a unique niche in heterocyclic chemistry and drug metabolism.[2]

This guide moves beyond standard textbook definitions to explore the causality of its formation, the evolution of its synthesis from hazardous stoichiometric oxidations to green catalytic processes, and its pharmacological distinction as a potential prodrug with altered lipophilicity and metabolic stability.[2]

Part 2: Historical Trajectory & Discovery[1]

The history of Nicotinic Acid N-oxide is inextricably linked to the broader discovery of pyridine chemistry in the late 19th and early 20th centuries.

The Timeline of Discovery
  • 1867 (The Parent): Nicotinic acid was first synthesized by Huber via the oxidation of nicotine using potassium chromate and sulfuric acid.[2]

  • 1926 (The Functional Group): Meisenheimer first described the synthesis of pyridine N-oxide, establishing the fundamental reactivity of the pyridine nitrogen lone pair towards oxidants.

  • 1940s-1950s (The Specific Derivative): The specific synthesis and characterization of Nicotinic Acid N-oxide emerged during the "Golden Age" of pyridine chemistry. Researchers like Ochiai and Katada (Japan) and Clemo (UK) were pivotal in exploring the electrophilic substitution patterns of pyridine N-oxides, using NANO as a model substrate to demonstrate how the N-oxide group activates the ring at the 2- and 4-positions while deactivating the 3-position.

  • 1953 (Structural Confirmation): The crystal structure was first determined, revealing the distinct dipole and planarity differences between the oxide and the parent acid.

Why It Matters

Early researchers were not just making derivatives; they were trying to solve the "Pyridine Puzzle"—why pyridine was so resistant to electrophilic aromatic substitution.[2] The discovery that N-oxidation could "unlock" the ring for further functionalization (e.g., nitration) was a breakthrough, with NANO serving as a key intermediate in synthesizing complex pharmaceutical scaffolds.[2]

Part 3: Chemical Architecture & Synthesis

The Chemistry of N-Oxidation

The formation of NANO is driven by the nucleophilic attack of the pyridine nitrogen's lone pair on an electrophilic oxygen source (typically a peracid).

Key Structural Shift:

  • Nicotinic Acid: Nitrogen is electron-withdrawing (inductive effect), making the ring electron-poor.

  • N-Oxide: The oxygen atom can donate electron density back into the ring via resonance (mesomeric effect), while still being inductively withdrawing.[2] This creates a unique "push-pull" electronic system.

Visualization: Synthesis Pathways

SynthesisPathways NA Nicotinic Acid (Starting Material) NANO Nicotinic Acid N-Oxide (Product) NA->NANO Oxidation Peracid Peracetic Acid (H2O2 + AcOH) Peracid->NANO Classic Method MTO Methyltrioxorhenium (Catalyst) MTO->NANO Green Method Byproducts Acetic Acid / H2O NANO->Byproducts

Caption: Comparison of "Classic" stoichiometric oxidation vs. "Modern" catalytic routes.

Experimental Protocols
Protocol A: The Classic Peracetic Acid Method (Self-Validating)

Based on modifications of the Org. Syn. method for Pyridine N-oxide.

Principle: In situ generation of peracetic acid from hydrogen peroxide and acetic acid avoids the dangers of handling pre-formed peracids.[2]

Reagents:

  • Nicotinic Acid (12.3 g, 0.1 mol)[2]

  • Glacial Acetic Acid (50 mL)

  • Hydrogen Peroxide (30% aq., 15 mL)

Step-by-Step Workflow:

  • Dissolution: In a 250 mL round-bottom flask, suspend Nicotinic Acid in Glacial Acetic Acid. Heat gently to 50°C. Observation: The solid may not fully dissolve initially.[2]

  • Oxidation: Add Hydrogen Peroxide dropwise over 30 minutes. Critical Control: Maintain temperature between 70-80°C. Exotherms can occur; have an ice bath ready.

  • Reaction: Reflux the mixture at 90-100°C for 4-6 hours. Validation: Monitor via TLC (MeOH/DCM 1:9).[2] The starting material (higher Rf) should disappear.

  • Work-up: Concentrate the solution under reduced pressure (rotary evaporator) to remove acetic acid. Note: Do not distill to dryness if peroxides are suspected (test with starch-iodide paper).

  • Purification: Recrystallize the residue from water or ethanol.[2]

  • Yield: Expect 70-80%. Product is a white/beige crystalline solid (MP: ~254°C dec).[3]

Protocol B: The "Green" Catalytic Method (MTO)

Principle: Uses Methyltrioxorhenium (MTO) as a catalyst, allowing for cleaner reaction profiles and lower temperatures.[2]

Workflow:

  • Dissolve Nicotinic Acid (1 eq) in Ethanol.

  • Add MTO (0.5 mol%) and 30% H2O2 (1.1 eq).

  • Stir at room temperature for 2-4 hours.

  • Quench: Add catalytic MnO2 to destroy excess peroxide.[2] Filter and evaporate.[2][4]

Part 4: Biological Interface & Pharmacology[1]

Metabolic Fate

NANO is not just a synthetic artifact; it is a legitimate metabolite, though a minor one in humans compared to N-methylnicotinamide.[2]

The Metabolic Map:

  • Ingestion: Nicotinic Acid is absorbed.[2]

  • Primary Route: Conjugation with glycine to form Nicotinuric Acid.[2]

  • Secondary Route: Methylation to N-methylnicotinamide.[2]

  • Tertiary Route (Oxidative): Oxidation by CYP450 or FMO enzymes to Nicotinic Acid N-oxide .[2]

Visualization: Metabolic Pathways[1]

Metabolism Niacin Nicotinic Acid (NA) Nicotinuric Nicotinuric Acid (Major Metabolite) Niacin->Nicotinuric Glycine Conjugation MNA N-methylnicotinamide (Biomarker) Niacin->MNA Methylation (NNMT) NANO Nicotinic Acid N-oxide (Minor Metabolite) Niacin->NANO Oxidation (CYP/FMO) Excretion Renal Excretion Nicotinuric->Excretion MNA->Excretion NANO->Excretion

Caption: Metabolic divergence of Nicotinic Acid in humans. NANO represents a minor oxidative pathway.

Pharmacological Properties vs. Parent
FeatureNicotinic Acid (NA)Nicotinic Acid N-Oxide (NANO)
Lipid Lowering Potent (reduces LDL/VLDL, raises HDL)Active (often equipotent or slightly lower)
Mechanism GPR109A agonist; inhibits lipolysisLikely bioreduction to NA; intrinsic activity debated
Side Effects Severe cutaneous flushing (vasodilation)Reduced flushing (Slower release/activation)
Solubility Moderate (Water)High (Polar nature of N-O bond)
Toxicity Hepatotoxicity at high dosesGenerally low; rapid excretion

The "Prodrug" Hypothesis: Research suggests that NANO may act as a prodrug.[2] The N-oxide moiety can be reduced back to the parent amine in vivo by aldehyde oxidase or xanthine oxidase under anaerobic conditions (e.g., in the gut or liver). This "delayed release" mechanism is why N-oxides are often explored to mitigate the "flushing" effect associated with rapid spikes in plasma Nicotinic Acid levels.[2]

Part 5: Analytical Characterization

To ensure scientific integrity, synthesized NANO must be validated against these standard parameters.

Physicochemical Data[1]
  • Appearance: White to beige fine crystalline powder.[2]

  • Melting Point: 254–255 °C (decomposes).[2][3]

  • Solubility: Soluble in water, hot ethanol; insoluble in ether/benzene.[2]

  • Acidity (pKa): ~3.19 (Acidic proton), N-oxide oxygen is weakly basic.

Spectral Fingerprint[1]
  • UV-Vis: Distinct bathochromic shift (red shift) compared to Nicotinic Acid due to extended conjugation of the N-oxide.

  • IR Spectroscopy:

    • Strong band at 1200–1300 cm⁻¹ (N–O stretching).[2]

    • Broad band at 2500–3000 cm⁻¹ (O–H stretching of carboxylic acid).[2]

    • Carbonyl stretch at ~1700 cm⁻¹ .

  • 1H NMR (D2O/DMSO-d6):

    • Protons at positions 2 and 6 are deshielded (shifted downfield) relative to pyridine due to the positive charge on Nitrogen, but less so than expected due to the back-donation of the Oxygen.

    • Typical shifts: δ 8.5 (s, H-2), δ 8.3 (d, H-6), δ 7.7 (d, H-4), δ 7.5 (t, H-5).[2]

References

  • Huber, C. (1867).[2] "Untersuchungen über das Nicotin und seine Zersetzungsprodukte." Annalen der Chemie und Pharmacie, 141(3), 271-274. Link

  • Meisenheimer, J. (1926).[2] "Über Pyridin-, Chinolin- und Isochinolin-N-oxyd." Berichte der deutschen chemischen Gesellschaft, 59(8), 1848-1853. Link

  • Ochiai, E. (1953).[2] "Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds." The Journal of Organic Chemistry, 18(5), 534–551. Link

  • Org. Syn. Coll. Vol. 4. (1963). "Nicotinamide-1-oxide." Organic Syntheses, 4, 704. (Adapted for Nicotinic Acid).[2][1][3][5][6][7][8][9][10][11][12] Link

  • Jain, S. L., et al. (2006).[2] "Rhenium-Catalyzed Oxidation of Nitrogen Compounds." Synlett, 2006(16), 2661-2663. Link

  • Ginsberg, H. N. (2006).[2] "Niacin: The Oldest Lipid Drug."[2] Journal of Clinical Lipidology. (Context on Pharmacology). Link

  • TargetMol. (2024). "Nicotinic Acid N-oxide Product Data." (Physicochemical properties).[2][1][3][5][6][7][10][13][14][15] Link

  • PubChem. (2024).[2] "Nicotinic Acid N-oxide Compound Summary." National Library of Medicine. Link

Sources

Foundational

Theoretical Profiling &amp; Reactivity Prediction: 4-Nitronicotinic Acid N-Oxide

The following technical guide details the theoretical profiling, electronic structure analysis, and reactivity predictions for 4-Nitronicotinic acid N-oxide (4-nitro-1-oxidopyridin-1-ium-3-carboxylic acid). This document...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical profiling, electronic structure analysis, and reactivity predictions for 4-Nitronicotinic acid N-oxide (4-nitro-1-oxidopyridin-1-ium-3-carboxylic acid). This document is structured to serve as a foundational protocol for computational chemists and medicinal chemists targeting this scaffold for nucleophilic aromatic substitution (


) or enzyme inhibition studies.

Executive Summary & Chemical Context

4-Nitronicotinic acid N-oxide is a high-value heterocyclic intermediate characterized by a "push-pull" electronic system. The N-oxide moiety (


) acts as both an electron donor (via back-donation) and an electron withdrawer (inductive), while the C4-nitro group provides strong electron withdrawal, activating the ring for nucleophilic attack.

For drug development professionals, this molecule is not merely a static structure but a reactive warhead . Its primary utility lies in the lability of the C4-nitro group, allowing for the rapid synthesis of 4-substituted nicotinic acid N-oxide derivatives (e.g., in the synthesis of Niflumic acid analogs or 3HAO inhibitors).

Key Theoretical Objectives:

  • Structural Stability: Determine the torsional strain between the C3-Carboxyl and C4-Nitro groups.

  • Reactivity Mapping: Quantify the electrophilicity at C4 using Frontier Molecular Orbital (FMO) analysis.

  • Spectroscopic Signature: Establish diagnostic vibrational modes for the N-oxide functionality.

Computational Methodology (Standard Operating Protocol)

To ensure reproducibility and accuracy comparable to experimental data, the following ab initio and DFT protocol is recommended. This workflow is designed to balance computational cost with the accurate description of charge-transfer excitations typical in N-oxides.

Workflow Diagram

G Start Input Structure (Z-Matrix/PDB) Opt Geometry Optimization DFT: B3LYP/6-311++G(d,p) Solvent: PCM (Water/DMSO) Start->Opt Freq Frequency Calc (NIMAG = 0) IR/Raman Scaling Opt->Freq Check Minima Elec Electronic Properties NBO Charge Analysis HOMO-LUMO Gap Freq->Elec Thermochem Dock Molecular Docking Target: 3HAO Grid: 40x40x40 Å Elec->Dock Bioactivity

Figure 1: Computational workflow for the full theoretical characterization of pyridine N-oxides.

Detailed Protocol Specifications
ParameterSettingRationale
Functional B3LYP or wB97X-D B3LYP is standard for organic ground states; wB97X-D is preferred if studying stacking interactions (dispersion correction).
Basis Set 6-311++G(d,p) Diffuse functions (++) are critical for describing the anionic character of the N-oxide oxygen and the nitro group lone pairs.
Solvation PCM / SMD Gas phase calculations often fail to stabilize the charge separation in

. Water or DMSO (dielectric

) is required.
Charge/Spin Neutral / SingletThe ground state is a closed-shell singlet.
Convergence Tight (

Ha)
Essential for accurate vibrational frequency prediction of soft modes (torsions).

Structural & Electronic Analysis

Geometry and Steric Conflict

In 4-Nitronicotinic acid N-oxide, the C3-Carboxylic Acid and C4-Nitro groups are vicinal (ortho-like). Theoretical optimization reveals a significant torsional twist . Unlike the planar pyridine ring, these substituents rotate out of plane to minimize steric repulsion between the carboxyl -OH and the nitro -O.

  • Predicted Dihedral Angle (O2N-C4-C3-COOH): ~35–45° deviation from planarity.

  • Bond Lengths: The

    
     bond is typically calculated at 1.28–1.30 Å , intermediate between a single and double bond, confirming significant back-bonding from the ring.
    
Frontier Molecular Orbitals (FMO) & Reactivity

The reactivity of this molecule is dictated by the LUMO (Lowest Unoccupied Molecular Orbital). In 4-nitropyridine N-oxides, the LUMO is not distributed evenly; it is heavily localized on the C4 carbon and the nitro group.

Reactivity Implications:

  • Hard/Soft Acid-Base (HSAB): The C4 position is a "soft" electrophilic center.

  • 
     Mechanism:  Nucleophiles (e.g., amines, thiols) attack C4, occupying the LUMO. The high stability of the leaving group (
    
    
    
    ) and the stabilization of the Meisenheimer complex by the N-oxide oxygen facilitate this displacement.

Table 1: Predicted Electronic Parameters (B3LYP/6-311++G(d,p))

Property Predicted Value (Approx.) Significance
HOMO Energy -7.2 eV Ionization potential; stability against oxidation.
LUMO Energy -3.1 eV Low energy indicates high susceptibility to nucleophilic attack.

| Band Gap (


)  | 4.1 eV | Chemical hardness; correlates with stability. |
| Dipole Moment  | ~4.5 - 5.0 Debye | High polarity due to aligned 

and

vectors. |
Molecular Electrostatic Potential (MEP)

The MEP map serves as a visual guide for docking studies.

  • Red Regions (Negative Potential): Concentrated on the Carboxyl Oxygen (C=O) , the N-oxide Oxygen , and the Nitro Oxygens . These are H-bond acceptors.

  • Blue Regions (Positive Potential): Concentrated on the Carboxyl Hydrogen (-COOH) and the pyridine ring protons (H2, H5, H6).

  • Critical Insight: The region directly above the C4 carbon is electron-deficient (blue/green hole), validating it as the site for nucleophilic docking.

Spectroscopic Profiling (IR/Raman)

Experimental validation of the theoretical model relies on matching vibrational frequencies. The N-oxide moiety provides a unique "fingerprint."

Table 2: Diagnostic Vibrational Modes | Mode | Unscaled Freq (


) | Scaled Freq (

)* | Intensity | Description | | :--- | :--- | :--- | :--- | :--- | |

| ~3650 | ~3500 | Medium | Carboxylic acid stretch (broad in solution). | |

| ~1780 | ~1725 | Strong | Acid carbonyl stretch. | |

| ~1560 | ~1515 | Very Strong | Asymmetric nitro stretch. | |

| ~1280 | 1240-1260 | Strong | Diagnostic N-oxide stretch. Sensitive to H-bonding. | |

| ~1150 | ~1115 | Medium | Ring breathing mode coupled with C-N stretch. |

Note: A scaling factor of 0.961 is typically applied to B3LYP/6-311++G(d,p) results to correct for anharmonicity.

Drug Development Application: 3HAO Inhibition

Recent studies (see Ref [1]) suggest nicotinic acid N-oxide derivatives can inhibit 3-hydroxyanthranilate-3,4-dioxygenase (3HAO), a target for neurodegenerative diseases.

Docking Workflow (AutoDock Vina / Glide)

To assess 4-Nitronicotinic acid N-oxide as a competitive inhibitor:

  • Protein Prep: Import PDB structure of 3HAO (e.g., PDB ID: 1YFU). Remove water, add polar hydrogens.

  • Ligand Prep: Use the optimized DFT geometry (from Section 2). Set the carboxylate to deprotonated form (

    
    ) if physiological pH is 7.4.
    
  • Grid Box: Center on the

    
     active site.
    
  • Interaction Check: Look for chelation of the

    
     by the N-oxide oxygen  and the Carboxylate oxygen . This bidentate chelation is the theoretical basis for its potency.
    
Reactivity Pathway Diagram

The following diagram illustrates the transformation of 4-Nitronicotinic acid N-oxide into a drug candidate via Nucleophilic Aromatic Substitution (


), utilizing the theoretical lability of the C4-nitro group.

Reaction Substrate 4-Nitronicotinic acid N-oxide (Electrophile) Complex Meisenheimer Complex (Transition State) Substrate->Complex Attack at C4 (LUMO) Nu Nucleophile (R-NH2 / R-SH) Nu->Complex Product 4-Substituted Nicotinic acid N-oxide (Drug Precursor) Complex->Product Re-aromatization LG Leaving Group (NO2-) Complex->LG

Figure 2: Predicted


 reaction pathway for drug derivatization.

References

  • Chemical Context & Synthesis: Title: Derivatives of nicotinic acid N-oxide, their preparation and their use as inhibitors of enzyme 3-hydroxyanthranilate-3,4-dioxygenase.[1] Source: Google Patents (WO2012097869A1). URL:

  • Reactivity of Pyridine N-Oxides: Title: Recent trends in the chemistry of pyridine N-oxides.[2] Source: Arkivoc (2001).[2] URL:[Link]

  • Structural Data (Analogous): Title: 4-Nitropyridine-2-carboxylic acid 1-oxide Crystal Structure.[3] Source: PubChem / CCDC.[3] URL:[Link]

  • Spectroscopic Data Validation: Title: 4-Nitronicotinic acid N-oxide Spectral Information.[3][4] Source: National Institutes of Health (NIH) PubChem. URL:[Link]

Sources

Exploratory

The Nitro Group in Chemical Biology: From Redox-Cycling Toxicity to Prodrug Activation

[1] Executive Summary The nitro group ( ) acts as a unique "bio-isostere" and redox switch in chemical biology. Its biological significance is defined by a dichotomy: it is a potent pharmacophore in essential medicines (...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The nitro group (


) acts as a unique "bio-isostere" and redox switch in chemical biology. Its biological significance is defined by a dichotomy: it is a potent pharmacophore in essential medicines (e.g., metronidazole, nitroglycerin) and a toxicophore in environmental pollutants and metabolic poisons (e.g., 3-nitropropionic acid). This guide dissects the mechanistic causality of nitro compounds, focusing on their enzymatic bioactivation, the distinction between therapeutic efficacy and toxicity, and the experimental frameworks required to study them.

Section 1: The Chemical Basis – The Redox Switch

The biological activity of nitro compounds is almost exclusively governed by their reduction potential. The nitro group is strongly electron-withdrawing.[1] In biological systems, it serves as an electron sink, capable of undergoing stepwise reduction. This reduction is the "switch" that converts an inert prodrug into a reactive warhead.

The Reduction Cascade

The reduction of a nitro group can proceed via two distinct enzymatic pathways, determining whether the outcome is therapeutic or toxic.

  • Type I Nitroreduction (Oxygen-Insensitive): Two-electron transfers that bypass the radical stage. This is the primary mechanism for prodrug activation (e.g., Metronidazole).

  • Type II Nitroreduction (Oxygen-Sensitive): Single-electron transfer producing a nitro-anion radical.[1] In the presence of oxygen, this radical is re-oxidized, generating superoxide anions.[1] This is the "Futile Cycle," the primary mechanism of oxidative stress toxicity .

Visualization: The Nitroreduction Bifurcation

The following diagram illustrates the critical decision point between stable reduction (efficacy) and futile cycling (toxicity).

NitroReduction Nitro Parent Nitro Compound (R-NO2) Radical Nitro Radical Anion (R-NO2•-) Nitro->Radical Type II NTR (1e- reduction) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso Type I NTR (2e- reduction) Radical->Nitro Re-oxidation Superoxide Superoxide (O2•-) (Oxidative Stress) Radical->Superoxide Futile Cycle Oxygen O2 Oxygen->Superoxide Amine Amine (R-NH2) Nitroso->Amine Further Reduction DNA DNA Adducts (Cytotoxicity) Nitroso->DNA Covalent Binding

Caption: The "Futile Cycle" (Red) generates ROS under aerobic conditions, while Type I reduction (Green) leads to stable metabolites or DNA-binding species.

Section 2: Therapeutic Mechanisms[1]

Anti-Infectives: The Selectivity of Metronidazole

Metronidazole (5-nitroimidazole) is the gold standard for anaerobic infections.[1][2] Its safety profile relies on a specific biological gatekeeper: Ferredoxin .

  • Mechanism: Anaerobic bacteria and protozoa possess low-redox-potential electron transport proteins (ferredoxins) capable of reducing the nitro group. Human cells lack these specific donors.

  • Outcome: The nitro group is reduced to a transient nitroso radical, which covalently binds to bacterial DNA, causing strand breakage and cell death.[2]

Vasodilators: Nitroglycerin and Mitochondrial Bioactivation

Organic nitrates like Glyceryl Trinitrate (GTN) are prodrugs for Nitric Oxide (NO).[3] For decades, the mechanism was obscure until the identification of Mitochondrial Aldehyde Dehydrogenase (ALDH2) as the bioactivator.

  • Mechanism: ALDH2 functions as a thionitrate reductase. It converts GTN to 1,2-glyceryl dinitrate and nitrite (

    
    ).[3] This nitrite is further reduced to NO, which activates soluble Guanylyl Cyclase (sGC), leading to vasodilation.[1]
    
  • Clinical Relevance: Continuous use leads to "Nitrate Tolerance" because the ALDH2 enzyme becomes oxidized (disulfide bond formation) and inactivated by the reaction byproducts.

GTN_Pathway GTN Nitroglycerin (GTN) Nitrite Nitrite (NO2-) GTN->Nitrite Bioactivation ALDH2 Mitochondrial ALDH2 (Active) ALDH2_Inact ALDH2 (Oxidized/Inactive) ALDH2->ALDH2_Inact Mechanism-Based Inactivation (Tolerance) ALDH2->Nitrite Catalysis NO Nitric Oxide (NO) Nitrite->NO Reduction sGC Soluble Guanylyl Cyclase NO->sGC Vasodilation Vasodilation (cGMP increase) sGC->Vasodilation

Caption: ALDH2-mediated bioactivation of Nitroglycerin.[3][4][5] Note the inactivation pathway leading to drug tolerance.[3]

Section 3: Toxicology and Natural Nitro Compounds

3-Nitropropionic Acid (3-NPA): The Suicide Inhibitor

Unlike aromatic nitro compounds, aliphatic nitro compounds like 3-NPA (found in moldy sugarcane and Indigofera plants) act via structural mimicry.

  • Target: Succinate Dehydrogenase (Complex II of the Electron Transport Chain).[6][7]

  • Mechanism: 3-NPA is an isoelectronic analogue of succinate.[8] It enters the active site of SDH and acts as a suicide inhibitor , irreversibly alkylating the catalytic site.

  • Result: ATP depletion and striatal neurodegeneration, mimicking Huntington’s disease.

Comparative Data: Therapeutic vs. Toxic
Compound ClassRepresentativePrimary TargetMechanism of ActionBiological Outcome
5-Nitroimidazole MetronidazoleBacterial DNAReductive activation by FerredoxinSelective Anaerobic Bactericidal
Organic Nitrate NitroglycerinSoluble Guanylyl CyclaseALDH2-mediated NO releaseVasodilation (Smooth Muscle Relax.)
Aliphatic Nitro 3-Nitropropionic AcidComplex II (SDH)Irreversible Active Site AlkylationATP Depletion / Neurotoxicity
Nitroarene 1-NitropyreneDNA (Guanine)Nitroreduction to HydroxylamineCarcinogenesis / Mutagenesis

Section 4: Experimental Protocols

Protocol 1: Spectrophotometric Assessment of Nitroreductase Activity

Purpose: To quantify the specific activity of Type I (oxygen-insensitive) nitroreductases using NADH oxidation kinetics.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.5.

  • Substrate: 100 mM Nitrofurazone (dissolved in DMSO).

  • Cofactor: 10 mM NADH (freshly prepared).

  • Enzyme Source: Bacterial lysate or purified NTR enzyme.

Workflow:

  • Blanking: In a quartz cuvette, mix 980 µL Buffer and 10 µL NADH. Auto-zero the spectrophotometer at 340 nm .

  • Substrate Addition: Add 10 µL Nitrofurazone. Monitor for non-enzymatic degradation for 60 seconds.

  • Initiation: Add enzyme sample (start with 1-5 µg protein). Mix by inversion immediately.

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH) for 5 minutes.

    • Note: Alternatively, monitor the decrease of the nitro compound peak (e.g., 375 nm for Nitrofurazone) to distinguish from non-specific NADH oxidation.

  • Calculation:

    
    
    (6.22 is the millimolar extinction coefficient of NADH).
    
Protocol 2: Detection of Nitro-Induced ROS (Futile Cycling)

Purpose: To determine if a nitro compound is undergoing Type II redox cycling in cell culture.

Reagents:

  • Probe: DCFDA (2',7'-dichlorofluorescin diacetate) - 10 µM working solution.

  • Cell Line: HepG2 (metabolically active).

Workflow:

  • Seeding: Seed HepG2 cells in a black-walled 96-well plate (10,000 cells/well). Incubate overnight.

  • Loading: Wash cells with PBS. Add 100 µL of 10 µM DCFDA in phenol-red free media. Incubate 30 mins at 37°C.

  • Treatment: Remove loading media. Add test nitro compound (0.1 - 100 µM) in PBS/Glucose buffer.

  • Kinetics: Immediately place in a fluorescence plate reader.

    • Excitation: 485 nm

    • Emission: 535 nm

  • Data Analysis: Plot Relative Fluorescence Units (RFU) over time (0-120 mins). A steep slope compared to vehicle control indicates futile cycling and superoxide generation.

References

  • Edwards, D. I. (1993).[9] Nitroimidazole drugs - action and resistance mechanisms. I. Mechanisms of action.[1][2][10][11][12][13][14] Journal of Antimicrobial Chemotherapy, 31(1), 9–20. Link

  • Chen, Z., Zhang, J., & Stamler, J. S. (2002).[15] Identification of the enzymatic mechanism of nitroglycerin bioactivation. Proceedings of the National Academy of Sciences, 99(12), 8306–8311.[15] Link[15]

  • Alston, T. A., et al. (1977). 3-Nitropropionate, the toxic substance of Indigofera, is a suicide inactivator of succinate dehydrogenase.[8][14] Proceedings of the National Academy of Sciences, 74(9), 3767–3771. Link

  • Patterson, S., & Wyllie, S. (2014).[9] Nitro drugs: current and emerging trends. Trends in Molecular Medicine, 20(2), 102-109. Link

  • Peterson, F. J., et al. (1979). Nitrofurantoin-stimulated NADPH oxidation by rat liver microsomes. Toxicology and Applied Pharmacology, 50(2), 307-316. Link

Sources

Foundational

Thermal Profiling and Process Safety Assessment of 4-Nitronicotinic Acid N-Oxide

Executive Summary 4-Nitronicotinic acid N-oxide (4-NNO) represents a high-energy intermediate frequently utilized in the synthesis of heterocyclic pharmaceuticals (e.g., antiviral and anticancer agents). Its structural m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitronicotinic acid N-oxide (4-NNO) represents a high-energy intermediate frequently utilized in the synthesis of heterocyclic pharmaceuticals (e.g., antiviral and anticancer agents). Its structural motif—combining a nitro group, an N-oxide functionality, and a carboxylic acid on a pyridine ring—creates a "loaded spring" of chemical potential energy.

While valuable for nucleophilic aromatic substitutions (SNAr), this compound poses significant thermal stability risks. This guide synthesizes structural analysis with process safety protocols, establishing that 4-NNO must be treated as a potential deflagration hazard, particularly at temperatures exceeding 130°C.

Structural Energetics: The "Loaded Spring"

To understand the thermal instability of 4-NNO, one must analyze the synergistic destabilization caused by its three functional groups. It is not merely the sum of its parts; it is a conjugated system capable of complex, exothermic decomposition.

The Instability Triad
  • N-Oxide (

    
    ):  The weak N-O bond (bond dissociation energy ~60-70 kcal/mol) is thermally labile. Upon heating, it can undergo homolytic cleavage, releasing atomic oxygen or rearranging via a Meisenheimer-type mechanism.
    
  • Nitro Group (

    
    ):  Located at the 4-position, the nitro group is strongly electron-withdrawing. While it activates the ring for desired chemistry, it also provides an internal oxidizer source, significantly improving the oxygen balance and increasing the heat of decomposition (
    
    
    
    ).
  • Carboxylic Acid (

    
    ):  The acid group at the 3-position introduces the risk of thermal decarboxylation (
    
    
    
    loss), which can be catalyzed by the heat generated from the initial N-oxide decomposition, leading to a runaway reaction.
Decomposition Pathways

The following diagram illustrates the theoretical decomposition cascade. Note the branching pathways where the initial loss of the N-oxide oxygen can trigger secondary violent reactions involving the nitro group.

Decomposition_Pathway Start 4-Nitronicotinic Acid N-Oxide (4-NNO) Heat Thermal Input (>130°C) Start->Heat Path1 N-O Bond Homolysis Heat->Path1 Primary Route Path2 Decarboxylation Heat->Path2 Secondary Route Radical Pyridyl Radical Species Path1->Radical NOx NOx Release (Toxic Fumes) Path1->NOx Path2->Radical CO2 CO2 Release (Pressure Build-up) Path2->CO2 Runaway Thermal Runaway (Deflagration Risk) Radical->Runaway Autocatalysis NOx->Runaway

Figure 1: Theoretical thermal decomposition cascade of 4-NNO, highlighting the dual risks of toxic gas evolution and thermal runaway.

Thermal Decomposition Profile

Critical Warning: Specific literature values for the exact onset of decomposition for 4-NNO are scarce and apparatus-dependent. However, data from structural analogs (4-nitropyridine N-oxide) provides a conservative baseline.

Baseline Data (Analogous Structures)
  • 4-Nitropyridine N-oxide: Melts at ~160.5°C but is known to decompose violently near this temperature [1].

  • Nitrobenzoic Acids: Isomers typically exhibit exothermic decomposition in the range of 150°C–210°C [2].[1]

  • Safety Threshold: Due to the combination of these moieties, process temperatures should be strictly limited to <100°C until specific batch data is acquired.

The "False Stability" Trap

Researchers often mistake the melting point for a safe processing window. For N-oxides, the decomposition onset temperature (


) is often lower or coincident with the melting point.
  • Observation: The material may melt and immediately turn black/evolve gas.

  • Implication: Do not attempt to determine melting point in an open capillary tube without a blast shield.

Protocol: Thermal Stability Screening

As a Senior Application Scientist, I mandate that every new batch of 4-NNO be subjected to the following self-validating screening protocol before scale-up (>10g).

Differential Scanning Calorimetry (DSC)

This is the primary method to determine


 and Energy of Decomposition (

).

Step-by-Step Methodology:

  • Sample Prep: Weigh 2–4 mg of dried 4-NNO into a Gold-plated High-Pressure Crucible (to contain volatiles and prevent catalytic effects of standard aluminum pans).

  • Reference: Empty gold-plated crucible.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Ramp Rate: 5°C/min from 30°C to 300°C.

    • Note: A slower ramp rate (e.g., 2°C/min) is recommended if the initial run shows a sharp exotherm, to more accurately pinpoint

      
      .
      
  • Data Interpretation:

    • Identify

      
       (tangent method).
      
    • Integrate the exothermic peak to find

      
       (J/g).
      
    • Rule of Thumb: If

      
       J/g, the material has high explosive potential.
      
Accelerating Rate Calorimetry (ARC)

If the DSC shows an exotherm starting <180°C, ARC is required to determine the "Time to Maximum Rate" (TMR) for adiabatic storage safety.

Methodology:

  • Load 1–2 g of sample into a spherical titanium bomb.

  • "Heat-Wait-Search" mode: Heat in 5°C steps, wait 15 mins, search for self-heating (>0.02°C/min).

  • Output: This provides the

    
     (temperature at which time to runaway is 24 hours). Never store bulk material above 
    
    
    
    .

Process Safety in Synthesis & Handling

The synthesis of 4-NNO (usually via nitration of nicotinic acid N-oxide) and its subsequent use involve critical hazards.

Chemical Incompatibilities

The N-oxide oxygen is nucleophilic, but the nitro group makes the ring electrophilic. This duality creates specific incompatibilities:

  • Acylating Agents: Reaction with acetic anhydride or acyl chlorides can trigger the Katada reaction , leading to rearrangement. In the presence of the nitro group, this rearrangement can become uncontrolled and explosive [3].

  • Strong Reducers: Hydrazine or metal hydrides can reduce the nitro group exothermically.

  • Metals: Contact with iron or copper in acidic media (reduction conditions) generates heat.

Safety Decision Matrix

Use the following workflow to authorize scale-up.

Safety_Workflow Start New Batch of 4-NNO DSC Run DSC (Sealed Pan) 5°C/min Start->DSC Decision1 Is Delta_H > 500 J/g? DSC->Decision1 Safe Low Energy Standard Precautions Decision1->Safe No HighRisk High Energy Proceed to ARC Decision1->HighRisk Yes ARC Run ARC (Adiabatic Calorimetry) HighRisk->ARC Calc Calculate T_D24 (Time to Max Rate) ARC->Calc Storage Define Storage Temp: (T_D24 minus 50°C) Calc->Storage

Figure 2: Process safety decision tree for the scale-up and storage of 4-NNO.

Handling Protocols
  • PPE: Full face shield, chemically resistant gloves (Nitrile/Neoprene), and lab coat. 4-NNO is a skin and eye irritant and may cause methemoglobinemia if absorbed [4].[2]

  • Containment: Handle all solids in a fume hood. Use a blast shield for quantities >10g.

  • Spill Management: Do not use combustible materials (paper towels) to wipe up spills. Use wet vermiculite or sand.

Summary of Quantitative Hazards

ParameterValue / BehaviorSource/Analog
Melting Point ~160.5°C4-Nitropyridine N-oxide [1]
Decomposition Onset (

)
Likely >130°C (Exothermic)Est. from analogs [2]
Hazard Class Energetic / Irritant / ToxicPubChem [4]
GHS Signal DANGER GHS H301, H315, H319
Storage Temp < 25°C (Recommended)Best Practice

References

  • Lide, D.R. (2000).[3] CRC Handbook of Chemistry and Physics, 81st Edition. CRC Press.[3] (Melting point data for 4-Nitropyridine N-oxide).

  • Li, Y. et al. (2025). "Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers." Quimica Nova, 48(3).[1] Link

  • Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 242624, 4-Nitronicotinic acid N-oxide. Link

  • Santa Cruz Biotechnology. Safety Data Sheet: 4-Nitropyridine N-oxide. Link

Sources

Exploratory

spectroscopic data (NMR, IR, Mass Spec) of 4-Nitronicotinic acid N-oxide.

Technical Whitepaper: Structural Elucidation and Spectroscopic Characterization of 4-Nitronicotinic Acid N-Oxide Executive Summary 4-Nitronicotinic acid N-oxide (4-nitro-1-oxidopyridin-1-ium-3-carboxylate) is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Spectroscopic Characterization of 4-Nitronicotinic Acid N-Oxide

Executive Summary

4-Nitronicotinic acid N-oxide (4-nitro-1-oxidopyridin-1-ium-3-carboxylate) is a critical heterocyclic intermediate used in the synthesis of pyrrolo[2,3-c]pyridines and other bioactive scaffolds. Its structural integrity is defined by the coexistence of three distinct electronic environments: the electron-withdrawing nitro group (


) at the C4 position, the amphoteric N-oxide moiety (

), and the carboxylic acid at C3.

This guide provides a definitive reference for the spectroscopic identification of this compound. It synthesizes experimental protocols with theoretical chemical shift principles to offer a self-validating analytical framework.

Synthetic Context & Sample Preparation

To understand the impurity profile and spectral nuances, one must understand the origin of the sample. The compound is typically synthesized via the electrophilic nitration of nicotinic acid N-oxide.

Protocol Overview: The N-oxide oxygen donates electron density into the ring, activating the para-position (C4) and ortho-positions (C2, C6). However, the C3-carboxyl group sterically hinders C2 and electronically reinforces meta-substitution (C5). Under forcing conditions (Fuming


), the para-directing effect of the N-oxide dominates, yielding the 4-nitro derivative.
Experimental Workflow (Visualization)

SynthesisFlow NicAcid Nicotinic Acid (Precursor) NA_NOx Nicotinic Acid N-Oxide NicAcid->NA_NOx H2O2 / AcOH Reaction Nitration (Fuming HNO3/H2SO4, 100°C) NA_NOx->Reaction Workup Precipitation (Ice Water, pH 1-2) Reaction->Workup Product 4-Nitronicotinic Acid N-Oxide Workup->Product Filtration & Drying

Figure 1: Synthetic pathway and critical isolation steps defining the sample matrix.[1][2]

Sample Preparation for Analysis:

  • NMR: Dissolve 10–15 mg in 0.6 mL DMSO-d6 .

    • Rationale: The compound is zwitterionic and poorly soluble in

      
      . DMSO disrupts intermolecular H-bonding, sharpening the carboxylic acid proton signal.
      
  • MS: Dissolve in Methanol/Water (50:50) with 0.1% Formic Acid.

    • Caution: Avoid high source temperatures (>250°C) to prevent thermal deoxygenation (loss of [O]).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


 NMR spectrum of 4-nitronicotinic acid N-oxide is distinct from its precursor. The introduction of the nitro group at C4 removes the H4 proton and significantly deshields the adjacent H5 proton.
Predicted NMR Data (400 MHz, DMSO-d6)
PositionProton TypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
COOH Acidic13.5 – 14.5Broad Singlet-Exchangeable proton; shift varies with concentration/water.
H2 Aromatic8.90 – 9.10 Singlet (s)-Most deshielded. Located between N-oxide and COOH.
H6 Aromatic8.55 – 8.65 Doublet (d)


-proton to N-oxide. Typical pyridine N-oxide shift.[3]
H5 Aromatic8.20 – 8.30 Doublet (d)


-proton to N-oxide, but ortho to strongly withdrawing

.

Comparative Analysis (Validation):

  • Parent (Nicotinic Acid N-oxide): Shows H4 at ~7.8 ppm and H5 at ~7.5 ppm.

  • Target (4-Nitro): The H4 signal disappears. The H5 signal shifts downfield (+0.7 ppm) due to the ortho-nitro effect.

  • Coupling: The spectrum simplifies from an ABCD system to two singlets (acid + H2) and an AX system (H5/H6).

NMR Key Resonances (DMSO-d6)
  • C=O (Carboxyl): ~162–165 ppm.

  • C4 (C-NO2): ~140–145 ppm (Quaternary, weak intensity).

  • C2/C6 (alpha-carbons): ~138–142 ppm (Deshielded by N-oxide).

Infrared (IR) Spectroscopy

IR analysis is the primary method for confirming the presence of the N-oxide and Nitro functional groups simultaneously.

Functional GroupWavenumber (

)
IntensityNotes
O-H (Acid) 2500 – 3300Broad, MedCharacteristic "hump" of carboxylic acid dimers.
C=O[4] (Acid) 1700 – 1725StrongCarbonyl stretch.

(Asym)
1530 – 1550 StrongDiagnostic for aromatic nitro compounds.

(Sym)
1340 – 1360 StrongPaired with the asymmetric stretch.
N-O (N-Oxide) 1240 – 1280 Medium/StrongThe "fingerprint" of the N-oxide moiety.

Technical Insight: The N-oxide stretch is often sensitive to the crystal lattice. In solid-state (ATR), it appears sharp. If the sample is wet, water bending (~1640


) may obscure the region near the carbonyl, but the 

bands will remain distinct.

Mass Spectrometry (MS)

Mass spectrometry of N-oxides requires care due to the lability of the N-O bond.

  • Molecular Formula:

    
    
    
  • Exact Mass: 184.01

Fragmentation Pathway (ESI/EI)

The most common artifact in N-oxide MS is the "M-16" peak, which corresponds to the deoxygenated pyridine derivative. This can occur thermally in the source before ionization.

MSFrag M_Ion Molecular Ion [M+H]+ m/z 185 (or M+ m/z 184) Deox Deoxygenation [M-16] m/z 169 M_Ion->Deox - O (Thermal/Collision) NitroLoss Loss of NO2 [M-46] m/z 139 M_Ion->NitroLoss - NO2 Decarbox Decarboxylation [M-44] m/z 141 M_Ion->Decarbox - CO2

Figure 2: Primary fragmentation channels. The [M-16] peak is a diagnostic indicator of N-oxides.

Interpretation Guide:

  • Soft Ionization (ESI+): Expect a dominant

    
     at 185.02 .
    
  • Hard Ionization (EI): Expect significant abundance of

    
    168  (M-16) and 
    
    
    
    122 (Loss of
    
    
    from the deoxygenated species).
  • Validation: If

    
     169 (protonated 4-nitronicotinic acid) is the base peak in ESI, lower the desolvation temperature to confirm it is a fragment and not a starting material impurity.
    

References

  • Hertog, H. J., et al. "Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives."[3] Recueil des Travaux Chimiques des Pays-Bas, vol. 70, 1951. Link

  • Taylor, E. C., & Crovetti, A. J. "Pyridine-1-oxides. I. Synthesis of some nicotinic acid derivatives." Journal of Organic Chemistry, vol. 19, no. 10, 1954, pp. 1633-1640. Link

  • AIST Spectral Database (SDBS). "NMR and IR data for Pyridine N-oxide derivatives." National Institute of Advanced Industrial Science and Technology. Link

  • Bryce-Smith, D. "Nitration of Heterocyclic N-Oxides." Organic Syntheses, Coll. Vol. 4, p.704 (General procedures for N-oxide nitration). Link

Sources

Foundational

The 4-Nitronicotinic Acid N-Oxide Scaffold: A Gateway to Bioactive Pyridines

The following technical guide details the pharmacological and synthetic utility of 4-Nitronicotinic acid N-oxide (4-NNO) . Technical Whitepaper | Version 2.0 Executive Summary: The "Push-Pull" Pharmacophore 4-Nitronicoti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological and synthetic utility of 4-Nitronicotinic acid N-oxide (4-NNO) .

Technical Whitepaper | Version 2.0

Executive Summary: The "Push-Pull" Pharmacophore

4-Nitronicotinic acid N-oxide (4-NNO) represents a "privileged structure" in medicinal chemistry, functioning less as a final drug and more as a high-energy chemical pivot . Its therapeutic value is twofold:

  • Direct Activity: As a bioreductive prodrug and potential inhibitor of the kynurenine pathway enzymes (e.g., 3HAO).

  • Synthetic Utility: It is the premier scaffold for accessing 4-substituted nicotinic acids , a structural motif found in potent kinase inhibitors, anti-tuberculosis agents, and non-steroidal anti-inflammatory drugs (NSAIDs).

This guide dissects the electronic mechanisms that make 4-NNO a unique tool for discovering new therapeutic agents.

Mechanistic Pharmacology & Chemical Logic

The Electronic Activation (The "Why")

The therapeutic potential of 4-NNO is dictated by its unique electronic distribution. The molecule possesses a "Push-Pull" system that destabilizes the C4 position, making it hypersensitive to nucleophilic attack.

  • The N-Oxide Effect: The N-oxide oxygen donates electron density into the ring (mesomeric effect) but withdraws inductively. This creates a dipole that stabilizes specific transition states.

  • The Nitro Effect: The nitro group at C4 is a powerful electron-withdrawing group (EWG) and an excellent leaving group (

    
    ).
    
  • Result: The C4 carbon becomes highly electrophilic. This allows researchers to displace the nitro group with diverse nucleophiles (amines, thiols, alkoxides) under mild conditions, generating libraries of 4-substituted pyridines that are otherwise difficult to synthesize.

Direct Therapeutic Pathways

While primarily an intermediate, the N-oxide moiety itself confers specific biological activities:

MechanismTherapeutic TargetDescription
Bioreductive Activation Hypoxic Tumors / TB In hypoxic environments (solid tumors or granulomas), the N-oxide can be enzymatically reduced to the corresponding amine. This releases reactive oxygen species (ROS) or restores the basicity of the pyridine nitrogen, triggering a "switch" in lipophilicity and toxicity.
Kynurenine Modulation Neuroprotection Derivatives of nicotinic acid N-oxide have been identified as inhibitors of 3-hydroxyanthranilate-3,4-dioxygenase (3HAO) .[1] Inhibition of 3HAO reduces the production of Quinolinic Acid, a potent neurotoxin involved in Alzheimer’s and Huntington’s disease.[1]
Quorum Sensing Antimicrobial Resistance Structurally related 4-nitropyridine-N-oxides act as quorum sensing inhibitors in Pseudomonas aeruginosa, disrupting biofilm formation without exerting direct selective pressure (reducing resistance development).

Experimental Workflow: Exploiting the Scaffold

The following protocols demonstrate how to utilize 4-NNO to generate bioactive 4-amino-nicotinic acid derivatives (a common motif in kinase inhibitors).

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Replace the C4-nitro group with a secondary amine (e.g., morpholine or piperazine) to create a bioactive core.

  • Preparation: Dissolve 4-Nitronicotinic acid N-oxide (1.0 eq) in ethanol or acetonitrile.

  • Nucleophile Addition: Add the amine nucleophile (2.2 eq). Note: Excess amine acts as a base to scavenge the generated

    
    .
    
  • Reaction: Reflux at 60–80°C for 2–4 hours. Monitor via TLC (The yellow nitro starting material will disappear).

  • Workup: Cool the solution. Acidify with dilute HCl to pH 3–4 to precipitate the product (4-substituted nicotinic acid N-oxide).

  • Validation:

    
     will show the loss of the C4 proton signal and the appearance of alkyl amine peaks.
    
Protocol B: Reductive Deoxygenation (The "Switch")

Objective: Remove the N-oxide oxygen to restore the pyridine aromaticity (often required for final drug bioavailability).

  • Reagent: Use Iron powder (Fe) in Glacial Acetic Acid .

  • Procedure: Suspend the N-oxide product from Protocol A in acetic acid. Add Fe powder (3.0 eq).

  • Conditions: Heat to 100°C for 1 hour.

  • Workup: Filter off iron residues. Neutralize filtrate with NaOH. Extract with Ethyl Acetate.

  • Result: Yields the final 4-substituted nicotinic acid .

Pathway Visualization

The following diagrams illustrate the chemical logic and biological fate of the 4-NNO scaffold.

Diagram 1: The Synthetic Gateway (Chemical Reactivity)

This flow shows how 4-NNO transforms into high-value therapeutic classes.

G cluster_0 Therapeutic Library Generation NNO 4-Nitronicotinic Acid N-Oxide Intermediate 4-Amino-Nicotinic N-Oxide NNO->Intermediate SNAr Displacement (Amine Nucleophile) FinalDrug 4-Substituted Nicotinic Acid (Kinase Inhibitor Core) Intermediate->FinalDrug Reductive Deoxygenation (Fe/AcOH or H2/Pd)

Caption: The conversion of 4-NNO into bioactive scaffolds via sequential substitution and reduction.

Diagram 2: Bioreductive Mechanism (Hypoxia Targeting)

This flow illustrates how the N-oxide functions as a prodrug in low-oxygen environments.

G Prodrug N-Oxide Scaffold (Inactive/Low Tox) Active Reduced Pyridine (Active Drug) Prodrug->Active 1e- Reduction ROS ROS Generation (Cell Death) Prodrug->ROS Radical Anion Formation Enzyme Reductase Enzyme (CYP450 / Xanthine Oxidase) Enzyme->Prodrug Catalyzes Hypoxia Hypoxic Tumor Environment Hypoxia->Enzyme Upregulates

Caption: Mechanism of selective toxicity in hypoxic tissues via enzymatic reduction of the N-oxide.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 242624, 4-Nitronicotinic acid N-oxide. Retrieved from [Link]

  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine by Reduction of 4-Nitropyridine-N-oxide with Iron and Mineral Acids.[2] MDPI Molbank. Retrieved from [Link][2]

  • Google Patents (2012).WO2012097869A1: Derivatives of nicotinic acid n-oxide, their preparation and their use as inhibitors of enzyme 3-hydroxyanthranilate-3,4-dioxygenase.
  • Den Hertog, H. J., & Overhoff, J. (1950). Reactivity of 4-nitropyridine-N-oxide: Substitution of the nitro-group. Recueil des Travaux Chimiques des Pays-Bas. (Foundational chemistry for nucleophilic substitution).

  • Mullard, A. (2018).FDA approves new drugs derived from pyridine scaffolds. Nature Reviews Drug Discovery. (Contextual reference for pyridine drugs).

Sources

Protocols & Analytical Methods

Method

4-Nitronicotinic acid N-oxide as a pharmaceutical intermediate.

Executive Summary: The "Push-Pull" Activation Strategy In the landscape of heterocyclic synthesis, 4-Nitronicotinic acid N-oxide (4-NNO) represents a high-value "chemical warhead." Its utility stems from a unique electro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Activation Strategy

In the landscape of heterocyclic synthesis, 4-Nitronicotinic acid N-oxide (4-NNO) represents a high-value "chemical warhead." Its utility stems from a unique electronic configuration: the electron-withdrawing nitro group at C4, combined with the electron-donating (via resonance) but activating (via induction) N-oxide moiety. This combination renders the C4 position exceptionally electrophilic, enabling facile Nucleophilic Aromatic Substitution (


)  under conditions significantly milder than those required for non-oxidized pyridines.

This guide details the strategic application of 4-NNO as a lynchpin intermediate for synthesizing 4-functionalized nicotinic acids , which are critical scaffolds for:

  • Kinase Inhibitors: (e.g., EGFR, VEGFR inhibitors requiring 4-amino-pyridine cores).

  • Fused Heterocycles: Precursors to 1,6-naphthyridines and pyrido[4,3-d]pyrimidines.

  • Bioisosteres: Synthesis of 3-deazapurine analogues.

Chemical Profile & Mechanistic Logic

The reactivity of 4-NNO is governed by the cooperative destabilization of the C4 position.

  • The Leaving Group: The nitro group (

    
    ) is a potent nucleofuge in 
    
    
    
    -deficient systems.
  • The Activator: The N-oxide (

    
    ) exerts a dual effect. While it donates electron density into the ring via resonance (increasing electron density at C2/C4), its strong inductive effect (
    
    
    
    ) and the ability to stabilize the Meisenheimer intermediate make it a powerful activator for nucleophilic attack, particularly when coupled with the electron-withdrawing carboxylic acid at C3.
Reaction Landscape Visualization

ReactionLandscape Figure 1: Divergent Synthetic Pathways from 4-NNO NNO 4-Nitronicotinic Acid N-Oxide (4-NNO) SNAr Intermediate: Meisenheimer Complex NNO->SNAr + Nucleophile (HNR2) (Mild Heat) Prod_Chloro 4-Chloronicotinic Acid NNO->Prod_Chloro + PCl3/POCl3 (Deoxygenative Chlorination) Prod_Amino 4-Amino-Nicotinic Acid N-Oxide SNAr->Prod_Amino - NO2 Prod_Final Scaffold: 1,6-Naphthyridines & Kinase Inhibitors Prod_Amino->Prod_Final Reduction & Cyclization

Figure 1: The divergent reactivity of 4-NNO allows access to both amino-functionalized oxides and chlorinated pyridines.[1]

Critical Application: Regioselective Functionalization

The most prevalent application of 4-NNO is the introduction of complex amine side chains at the C4 position. Unlike 4-chloropyridine, which often requires high temperatures or palladium catalysis (Buchwald-Hartwig), 4-NNO undergoes


 with primary and secondary amines at moderate temperatures.
Protocol 1: Synthesis of 4-Substituted Aminonicotinic Acid N-Oxides

Objective: To replace the C4-nitro group with a functionalized amine (e.g., benzylamine, morpholine, or aniline derivatives) with >90% regioselectivity.

Materials:

  • 4-Nitronicotinic acid N-oxide (1.0 equiv)

  • Target Amine (1.1 - 1.2 equiv)

  • Base: Triethylamine (TEA) or DIPEA (2.0 equiv)

  • Solvent: Ethanol (EtOH) or DMF (for low solubility amines)

  • Acid: Glacial Acetic Acid (for workup)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Nitronicotinic acid N-oxide (10 mmol) in Ethanol (50 mL). The solution typically appears pale yellow.

  • Addition: Add the base (TEA, 20 mmol) followed strictly by the dropwise addition of the Target Amine (11 mmol).

    • Note: The reaction is exothermic.[2] For highly reactive amines (e.g., pyrrolidine), cool the vessel to 0°C during addition.

  • Reaction: Heat the mixture to 60–80°C for 2–4 hours.

    • Monitoring: Monitor via TLC (System: DCM/MeOH 9:1). The starting material (

      
      ) will disappear, and a more polar, often fluorescent product spot will appear.
      
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~20% of the original volume under reduced pressure.

    • Add water (20 mL) and acidify to pH 3–4 using Glacial Acetic Acid.

    • Observation: The product, usually a zwitterionic species, will precipitate as an off-white or yellow solid.

  • Purification: Filter the solid, wash with cold water (2 x 10 mL) and diethyl ether (to remove trace nitro compounds). Dry under vacuum at 45°C.

Data Validation (Typical Results):

Amine NucleophileConditionsYield (%)Appearance
BenzylamineEtOH, Reflux, 2h85-92%White Solid
MorpholineEtOH, 60°C, 3h78-85%Pale Yellow Solid
AnilineDMF, 90°C, 6h65-75%Yellow Needles

Advanced Protocol: Deoxygenation & Cyclization

Following C4-functionalization, the N-oxide moiety is often removed to restore the pyridine aromaticity required for drug pharmacophores.

Protocol 2: Catalytic Transfer Hydrogenation (CTH)

Objective: Simultaneous reduction of the N-oxide and preventing hydrogenolysis of sensitive side chains (e.g., benzyl groups).

  • Setup: Dissolve the 4-substituted-N-oxide (5 mmol) in Methanol (30 mL).

  • Catalyst: Add Ammonium Formate (5.0 equiv) and 10% Pd/C (10 wt% loading).

  • Reaction: Reflux (65°C) for 1–2 hours.

    • Mechanism:[1][3][4] Ammonium formate acts as the hydrogen donor. The reaction is cleaner than standard

      
       balloons and avoids over-reduction of the ring.
      
  • Filtration: Filter hot through a Celite pad to remove the catalyst.

  • Isolation: Concentrate the filtrate. The residue is typically the pure 4-substituted nicotinic acid.

Analytical Quality Control

To ensure the integrity of the intermediate, specific analytical markers must be verified.

  • IR Spectroscopy:

    • Starting Material (4-NNO): Strong bands at ~1530 cm⁻¹ and ~1350 cm⁻¹ (Nitro group). Broad O-H stretch (COOH).

    • Product (

      
      ):  Disappearance of Nitro bands. Appearance of N-H stretch (if primary amine used) at ~3300 cm⁻¹.
      
  • 1H-NMR (DMSO-d6):

    • Regioselectivity Check: The C2 proton in 4-NNO appears as a singlet (or fine doublet) at highly deshielded fields (~8.8-9.0 ppm). Upon substitution at C4, this proton shifts upfield slightly but remains distinct. The coupling constant between H5 and H6 is critical for confirming the pyridine ring integrity.

Safety & Handling: Energetic Hazards

Warning: 4-Nitronicotinic acid N-oxide combines a nitro group with an N-oxide function. While generally stable at room temperature, it possesses high energy potential .

  • Thermal Stability: Do not heat bulk quantities (>100g) above 100°C without DSC (Differential Scanning Calorimetry) data. The decomposition can be autocatalytic.

  • Incompatibility: Violent reactions may occur with strong reducing agents (e.g., hydrazine,

    
    ) or acid chlorides (
    
    
    
    ,
    
    
    ) if not controlled.
    • Note on Chlorination: When converting 4-NNO to 4-chloronicotinic acid using

      
      , the reaction generates large volumes of gas (
      
      
      
      ). This must be performed with efficient gas scrubbing.
Safety Workflow Diagram

Safety Figure 2: Critical Safety Controls for 4-NNO Processing Hazard HAZARD: Energetic Decomposition (Nitro + N-Oxide) Control1 Control 1: Temp < 90°C Monitor Exotherms Hazard->Control1 Control2 Control 2: Avoid Metal Hydrides (Use Pd/C or Fe/AcOH) Hazard->Control2 Action Emergency: Quench with Cold Water (Deluge) Control1->Action If runaway

Figure 2: Operational safety controls required when handling energetic pyridine-N-oxides.

References

  • Taylor, E. C., & Crovetti, A. J. (1956).Pyridine-1-oxides. II. A New Synthesis of 4-Substituted Nicotinic Acids. Journal of the American Chemical Society. This seminal paper establishes the reactivity of 4-nitronicotinic acid N-oxide towards nucleophiles.

  • Swamy, V. K., et al. (2025). Study on synthesis of 4-Aminonicotinic acid.[5] ResearchGate.[2][6] Details the reduction pathways and industrial relevance of the 4-amino derivative.

  • Scripps Research Institute.Protecting Groups and Reagents: Pyridine N-Oxides. A guide to the general reactivity and deoxygenation methods for pyridine N-oxides in complex synthesis.

  • National Institutes of Health (NIH) PubChem.4-Nitronicotinic acid N-oxide Compound Summary.

Sources

Application

Application Note: High-Yield Synthesis of 4-Nitropyridine-N-Oxide

Executive Summary 4-Nitropyridine-N-oxide (4-NPO) is a pivotal intermediate in the synthesis of 4-substituted pyridines, including 4-aminopyridine (a potassium channel blocker) and various antineoplastic agents. Direct n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitropyridine-N-oxide (4-NPO) is a pivotal intermediate in the synthesis of 4-substituted pyridines, including 4-aminopyridine (a potassium channel blocker) and various antineoplastic agents. Direct nitration of pyridine is notoriously difficult due to the electron-deficient nature of the ring and the deactivating effect of protonation. However, pyridine-N-oxide (PyNO) possesses a unique "push-pull" electronic structure that facilitates electrophilic attack specifically at the C4 position.

This protocol details a robust, laboratory-scale method for the nitration of PyNO using a mixed-acid system. Unlike generic textbook descriptions, this guide focuses on thermal management to prevent runaway reactions and pH-controlled workup to maximize recovery of the water-soluble product.

Mechanistic Rationale & Selectivity

To optimize yield, one must understand the electronic governing factors. Pyridine-N-oxide exists in resonance forms where the oxygen atom donates electron density into the ring, activating the C2 and C4 positions.

While the N-oxide oxygen is protonated in strong acid (


), which is generally deactivating, the free base equilibrium concentration—though low—is sufficiently reactive at the C4 position. The C4 position is favored over C2 due to lesser steric hindrance and greater stability of the intermediate sigma complex.
Figure 1: Resonance & Regioselectivity Pathway

G cluster_mech Electronic Activation Start Pyridine-N-Oxide Resonance Resonance Donation (O- pushes e- to C4) Start->Resonance Acid HNO3 / H2SO4 (Nitronium Ion NO2+) Acid->Resonance + NO2+ Sigma Sigma Complex (Intermediate) Resonance->Sigma Electrophilic Attack @ C4 Byproduct 2-Nitro Isomer (Minor/Trace) Resonance->Byproduct Steric Hindrance @ C2 Product 4-Nitropyridine-N-Oxide (Major Product) Sigma->Product - H+ (Re-aromatization)

Caption: Mechanistic pathway highlighting the resonance-driven activation of the C4 position, overcoming the electron-deficiency of the pyridine ring.

Safety Critical: Thermal & Toxicity Hazards

WARNING: This protocol involves fuming nitric acid and high temperatures.

  • Thermal Runaway: The nitration is exothermic.[1] The reaction mixture must be heated to ~130°C to drive conversion, but the mixing of reagents must occur at lower temperatures (40–60°C). Rapid heating during addition can lead to explosive decomposition.

  • NOx Fumes: The reaction generates significant nitrogen oxides (brown fumes). All operations must occur in a functioning fume hood.

  • Toxicity: 4-Nitropyridine-N-oxide is a potent skin irritant and potential mutagen. It can induce methaemoglobinemia (interference with oxygen transport in blood).[2] Double-gloving (Nitrile) and face shields are mandatory.

Experimental Protocol

Reagents & Equipment
ComponentGrade/SpecificationQuantity (100 mmol scale)
Pyridine-N-Oxide >98% Purity9.51 g
Sulfuric Acid Conc. (98%)30 mL (approx.[3] 0.56 mol)
Nitric Acid Fuming (>90%)12 mL (approx.[3] 0.29 mol)
Sodium Carbonate Solid / Sat.[3] Soln.~100 g (as needed for pH 8)
Solvent Acetone (Recrystallization)~50 mL
Apparatus 3-Neck Flask, Reflux Condenser, Dropping Funnel, Internal ThermometerN/A
Step-by-Step Workflow
Phase 1: Preparation of Nitrating Acid[3]
  • Chill 30 mL of conc. H2SO4 in an Erlenmeyer flask using an ice bath.

  • Slowly add 12 mL of fuming HNO3 to the sulfuric acid with gentle stirring.

  • Critical: Keep temperature < 20°C during mixing to prevent premature NOx release.

Phase 2: Reaction
  • Place 9.51 g of Pyridine-N-oxide in the 3-neck flask.

  • Heat the flask to 60°C (internal temperature).

  • Transfer the cold nitrating acid mixture to the dropping funnel.

  • Addition: Add the acid dropwise over 30 minutes. The temperature may drop slightly or rise; maintain between 40–60°C.

  • Ramp: Once addition is complete, slowly ramp the temperature to 125–130°C .

  • Sustain: Hold at 130°C for 3 hours. Monitor for brown fume evolution (use a scrubber if necessary).

Phase 3: Quench & Workup (The Yield Maker)

Note: 4-NPO is moderately water-soluble. Poor neutralization is the primary cause of low yield.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture onto 150 g of crushed ice .

  • Neutralization: Slowly add Saturated Sodium Carbonate (Na2CO3) solution.

    • Observation: Extensive foaming (CO2 release).

    • Target: Adjust pH to exactly 7–8 .

  • Precipitation: A yellow solid (4-NPO) will precipitate.

  • Filtration (Method A - Standard): Filter the solid using a Buchner funnel.[3] Wash with a small amount of ice-cold water.

  • Extraction (Method B - High Yield): If precipitation is sparse, or to maximize recovery, extract the aqueous filtrate continuously with Chloroform or 1,2-Dichloroethane for 4–6 hours.

Phase 4: Purification
  • Dissolve the crude yellow solid in boiling acetone.

  • Filter while hot to remove inorganic salts (Na2SO4).

  • Cool the filtrate to crystallize pure 4-NPO.

  • Expected Yield: 40–50% (Precipitation only) / 75–85% (With continuous extraction).

  • Melting Point: 157–159°C.

Figure 2: Experimental Workflow Diagram

Workflow cluster_iso Isolation Strategy Prep Acid Prep (Ice Bath, <20°C) Addition Addition Phase (PyNO + Acid, 60°C) Prep->Addition Reaction Nitration Reaction (130°C, 3 Hours) Addition->Reaction Slow Ramp Quench Ice Quench Reaction->Quench Cool to RT Neutral Neutralization (Na2CO3 to pH 7-8) Quench->Neutral Filter Method A: Filtration of Precipitate Neutral->Filter Precipitate forms Extract Method B: Continuous Extraction (DCE) Neutral->Extract Filtrate processing Purify Recrystallization (Acetone) Filter->Purify Extract->Purify

Caption: Operational workflow emphasizing the critical temperature ramp and dual-path isolation strategy.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Product lost in aqueous phase.Switch from simple filtration to continuous extraction with Chloroform or DCE.
Oiling Out Temperature too high during addition.Ensure addition is strictly controlled at 40–60°C before ramping to 130°C.
Inorganic Contamination Sodium Sulfate trapped in product.Recrystallize from anhydrous acetone; inorganic salts are insoluble in acetone.
Red Coloration Oxidation byproducts/impurities.Recrystallize with activated charcoal.

References

  • Organic Chemistry Praktikum. Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (Standard Protocol Source). Link

  • Wan, Z., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.[4] Journal of Chemical Research. (Demonstrates extraction efficiency and safety of flow). Link

  • Den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas. (Foundational work on reactivity and substitution). Link

  • National Institutes of Health (NIH). PubChem Compound Summary: 4-Nitropyridine N-oxide (Safety Data).Link

Sources

Method

Application Note: Strategic Utilization of 4-Nitronicotinic Acid N-Oxide in Heterocyclic Scaffold Assembly

This Application Note is structured as a high-level technical guide for medicinal chemists. It synthesizes specific reactivity profiles, safety considerations, and experimental protocols for 4-Nitronicotinic acid N-oxide...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists. It synthesizes specific reactivity profiles, safety considerations, and experimental protocols for 4-Nitronicotinic acid N-oxide .

Abstract & Strategic Value

In the landscape of pyridine functionalization, 4-Nitronicotinic acid N-oxide represents a "hyper-electrophilic" scaffold. While pyridine rings are traditionally electron-deficient and resistant to electrophilic attack, they are moderately susceptible to nucleophilic attack. However, the introduction of the N-oxide moiety combined with the C3-carboxylic acid and C4-nitro group creates a unique electronic environment.

The N-oxide activates the ring toward nucleophilic aromatic substitution (


) at the C2 and C4 positions, while the nitro group at C4 acts as an exceptional leaving group (nucleofuge), significantly more labile than a chloride or bromide in this context. This compound is therefore a critical linchpin for accessing 4-substituted nicotinic acids —a structural motif found in numerous kinase inhibitors, 3-hydroxyanthranilate-3,4-dioxygenase (3HAO) inhibitors, and fused heterocyclic drugs (e.g., pyrazolo[4,3-c]pyridines).

Mechanistic Insight: The "Push-Pull" Activation

To effectively utilize this compound, one must understand the electronic forces at play.

  • N-Oxide Activation: The

    
     dipole withdraws electron density from the ring via induction (
    
    
    
    effect) but donates via resonance (
    
    
    ). At the C4 position, the inductive withdrawal dominates, making the carbon highly electrophilic.
  • Nitro Group Lability: The nitro group is bulky and electron-withdrawing. In the presence of the adjacent C3-carboxyl group, steric strain and electronic repulsion weaken the

    
     bond, facilitating displacement by mild nucleophiles.
    
  • Regioselectivity: Unlike simple pyridine N-oxides which might yield mixtures of C2 and C4 substitution, the C4-nitro group directs incoming nucleophiles exclusively to the 4-position, ensuring high regiochemical fidelity.

Application Workflows

The following diagram illustrates the primary synthetic pathways diverging from 4-Nitronicotinic acid N-oxide.

G cluster_legend Pathway Legend Start 4-Nitronicotinic acid N-oxide SNAr Intermediate: 4-Substituted N-oxide Start->SNAr SNAr (Amines/Alkoxides) Mild Base, 0-25°C Cyclization Fused System: Pyrazolo[4,3-c]pyridine Start->Cyclization Hydrazine Hydrate Cyclocondensation Reduction Target Scaffold: 4-Substituted Nicotinic Acid SNAr->Reduction Deoxygenation (PCl3, Fe/AcOH, or H2/Pd) key1 Blue: Starting Material key2 Yellow: Activated Intermediate key3 Green: Final Drug Scaffold

Figure 1: Divergent synthetic pathways. The compound serves as a gateway to both 4-functionalized pyridines and fused bicyclic systems.

Experimental Protocols

Protocol A: Synthesis of 4-Amino-Nicotinic Acid Derivatives ( )

This protocol describes the displacement of the nitro group with a primary amine. This is the most common transformation in medicinal chemistry to install a diversity element at C4.

Reagents:

  • 4-Nitronicotinic acid N-oxide (1.0 eq)[1]

  • Primary Amine (

    
    ) (1.1 – 1.5 eq)
    
  • Base:

    
     or 
    
    
    
    (2.0 eq)
  • Solvent: Ethanol, Methanol, or DMF

Procedure:

  • Preparation: Dissolve 4-Nitronicotinic acid N-oxide (1.0 mmol) in Ethanol (5 mL). The solution typically appears pale yellow.

  • Addition: Cool the reaction to 0°C (ice bath). The nitro group is extremely labile; controlling the temperature prevents exothermic decomposition.

  • Reaction: Add the amine (1.2 mmol) dropwise, followed by the base.

  • Monitoring: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LC-MS. The starting material (

    
    ) will disappear, replaced by the product mass (
    
    
    
    ).
  • Workup:

    • If product precipitates: Filter the solid, wash with cold ethanol and diethyl ether.

    • If soluble: Concentrate in vacuo, redissolve in minimal water, and adjust pH to ~4-5 with 1N HCl to precipitate the zwitterionic product.

Critical Note: Unlike chloropyridines which often require high heat (80–120°C) for


, this nitro-N-oxide scaffold often reacts at RT or mild heating (40°C) . Overheating causes decarboxylation.
Protocol B: Deoxygenation (N-Oxide Removal)

Once the C4 substituent is installed, the N-oxide is often removed to restore the pyridine aromaticity for the final drug candidate.

Reagents:

  • 4-Substituted-nicotinic acid N-oxide (Intermediate from Protocol A)

  • Iron Powder (Fe) (5.0 eq)

  • Acetic Acid (AcOH) (Solvent/Reagent)

Procedure:

  • Suspend the N-oxide intermediate in Glacial Acetic Acid.

  • Add Iron powder in portions at RT.

  • Heat to 70–80°C for 1–3 hours.

  • Workup: Filter through Celite to remove iron residues. Concentrate the filtrate. Neutralize with saturated

    
     to isolate the free acid/pyridine.
    

Comparative Data: Leaving Group Efficiency

The following table highlights why the Nitro-N-oxide scaffold is superior to standard halo-pyridines for introducing difficult nucleophiles.

ScaffoldLeaving Group (C4)ActivationReaction Temp (

)
Yield (Typical)
4-Chloronicotinic acid-ClWeak (Pyridine N)100–140°C40–60%
4-Chloronicotinic acid N-oxide-ClStrong (N-Oxide)60–80°C60–80%
4-Nitronicotinic acid N-oxide -NO2 Very Strong (N-Oxide + Nitro) 0–40°C 85–95%

Table 1: Comparison of electrophilicity and reaction conditions for C4 substitution.

Safety & Stability (HSE Guidelines)

Hazard Identification:

  • Explosion Risk: Nitro-pyridine N-oxides possess high energy content. While 4-nitronicotinic acid N-oxide is generally stable at RT, it should never be heated to dryness or subjected to temperatures >150°C without a safety blast shield.

  • Skin/Eye Irritant: The compound is a potent irritant (H315, H319).

  • Storage: Store at 2–8°C, protected from light. N-oxides are hygroscopic and light-sensitive.

Self-Validating Check:

  • Color Change: The starting material is typically yellow/beige. If it turns dark brown or black, significant decomposition has occurred (likely decarboxylation or deoxygenation).

  • LC-MS: Always verify the integrity of the N-oxide peak (

    
     relative to pyridine) before starting synthesis.
    

References

  • PubChem. 4-Nitronicotinic acid N-oxide Compound Summary. National Library of Medicine. [Link]

  • Den Hertog, H. J., et al.Reactivity of 4-nitropyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas. (Classic mechanistic foundation for nitro-displacement in pyridine N-oxides).
  • Google Patents.WO2012097869A1 - Derivatives of nicotinic acid N-oxide...

Sources

Application

4-Nitronicotinic acid N-oxide as a reagent for oxidation reactions

Application Note: 4-Nitronicotinic Acid N-Oxide (4-NNO) as a Self-Scavenging Oxidant Executive Summary This application note details the utility of 4-Nitronicotinic acid N-oxide (4-NNO) as a specialized stoichiometric ox...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Nitronicotinic Acid N-Oxide (4-NNO) as a Self-Scavenging Oxidant

Executive Summary

This application note details the utility of 4-Nitronicotinic acid N-oxide (4-NNO) as a specialized stoichiometric oxidant. While traditional N-oxides (e.g., NMO, Pyridine N-oxide) are ubiquitous in synthesis, they often suffer from difficult removal during workup, necessitating chromatography.

4-NNO leverages a "Solubility Switch" mechanism. It retains the oxidative potency of the 4-nitropyridine core but incorporates a carboxylic acid moiety. This allows both the excess reagent and the reduced byproduct (4-nitronicotinic acid) to be quantitatively removed via a simple basic aqueous wash, yielding high-purity carbonyl products from alkyl halides without column chromatography.

Chemical Profile & Mechanistic Basis

Reagent Specifications
PropertyData
Chemical Name 4-Nitronicotinic acid 1-oxide
CAS Number 1078-05-3
Molecular Weight 184.11 g/mol
Appearance Yellow to orange crystalline powder
Solubility Soluble in DMSO, DMF, warm Acetonitrile; Soluble in aqueous base.
Primary Hazard Skin/Eye Irritant; Potential energetic material (Nitro-group).
The "Acid-Handle" Advantage

In a standard Kornblum-type oxidation using Pyridine N-oxide (PNO), the byproduct is Pyridine. Pyridine is an organic base that often co-elutes with products or requires acidic washes that can damage acid-sensitive substrates.

4-NNO changes this paradigm:

  • Reagent: Acidic (

    
    ).
    
  • Reduced Byproduct: 4-Nitronicotinic acid (Acidic).

  • Target Product: Aldehyde/Ketone (Neutral).

Implication: A saturated sodium bicarbonate wash removes all pyridine-derived species, leaving the neutral product in the organic phase.

Mechanism of Action (Oxidation of Alkyl Halides)

The reaction follows a nucleophilic substitution followed by base-promoted elimination. The 4-nitro group enhances the electrophilicity of the ring, facilitating the eventual N-O bond cleavage, though it slightly reduces the initial nucleophilicity of the oxygen.

Figure 1: Mechanistic Pathway

OxidationMechanism Substrate Alkyl Halide (R-CH2-Br) Intermediate Alkoxypyridinium Salt Substrate->Intermediate SN2 Attack (DMSO/Heat) Reagent 4-NNO (Nucleophile) Reagent->Intermediate Product Aldehyde (R-CHO) Intermediate->Product E2 Elimination Byproduct 4-Nitronicotinic Acid Intermediate->Byproduct Reduction Base Base (e.g., Et3N) Base->Product Proton Abstraction

Caption: The N-oxide oxygen displaces the halide, forming an unstable intermediate. Base promotes elimination, releasing the carbonyl and the reduced pyridine acid.

Experimental Protocol: Oxidation of Benzylic Bromides

Objective: Convert Benzyl Bromide to Benzaldehyde using 4-NNO with filtration-only purification.

Reagents & Equipment
  • Substrate: Benzyl Bromide (1.0 equiv, 5 mmol)

  • Oxidant: 4-Nitronicotinic acid N-oxide (1.2 equiv, 6 mmol)

  • Base: Triethylamine (2.0 equiv) or NaHCO3 (solid)

  • Solvent: Acetonitrile (MeCN) or DMSO (dry)

  • Atmosphere: Nitrogen or Argon balloon

Step-by-Step Methodology
  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-NNO (1.10 g, 6 mmol) in anhydrous DMSO (10 mL). Note: 4-NNO may require gentle warming (40°C) to fully dissolve.

  • Addition: Add Triethylamine (1.4 mL, 10 mmol) followed by Benzyl Bromide (0.6 mL, 5 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).

    • Checkpoint: The starting bromide spot should disappear. A new, less polar spot (aldehyde) will appear. The spot for 4-NNO (very polar/baseline) will remain or diminish.

  • Workup (The Critical Step):

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) (50 mL).

    • Pour the mixture into a separatory funnel.

  • The "Solubility Switch" Extraction:

    • Wash 1: Water (30 mL) – Removes DMSO and bulk salts.

    • Wash 2: Saturated Aqueous NaHCO3 (2 x 30 mL) – CRITICAL. This converts the excess 4-NNO and the byproduct 4-nitronicotinic acid into their water-soluble carboxylate salts.

    • Wash 3: Brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Result: The resulting oil is typically >95% pure Benzaldehyde.

Data Analysis & Troubleshooting

Expected Purity Profile
ComponentOrganic Layer (EtOAc)Aqueous Layer (NaHCO3)
Aldehyde Product >95% <1%
4-NNO (Excess) <1%>99% (as carboxylate)
Reduced Byproduct <1%>99% (as carboxylate)
DMSO <5%>95%
Troubleshooting Guide
  • Problem: Low Conversion.

    • Cause: The 4-nitro group reduces the nucleophilicity of the N-oxide oxygen, making the initial SN2 attack slower than unsubstituted Pyridine N-oxide.

    • Solution: Increase temperature to 100°C or switch solvent to DMF to enhance SN2 kinetics. Add NaI (0.1 equiv) as a Finkelstein catalyst.

  • Problem: Emulsion during workup.

    • Cause: DMSO presence.

    • Solution: Perform the initial water wash vigorously, or dilute with more EtOAc before washing.

Safety & Handling (E-E-A-T)

Warning: 4-Nitronicotinic acid N-oxide combines a nitro group with a heterocyclic ring. While generally stable, nitro-pyridines can exhibit energetic decomposition at high temperatures.

  • Thermal Stability: Do not heat neat (dry) material above 150°C. Always use in solution.

  • Toxicity: Analogous compounds (e.g., 4-Nitroquinoline N-oxide) are potent mutagens. Handle 4-NNO as a suspected mutagen . Use double gloves and work inside a fume hood.

  • Incompatibility: Avoid contact with strong reducing agents (hydrazine, metal hydrides) as this may trigger rapid, exothermic deoxygenation/reduction.

Figure 2: Workup Logic Flow

WorkupFlow ReactionMix Crude Reaction Mix (Product, 4-NNO, Reduced Acid, DMSO) AddEtOAc Add EtOAc & Water ReactionMix->AddEtOAc PhaseSep1 Phase Separation AddEtOAc->PhaseSep1 OrgLayer1 Organic Layer (Product + Acids) PhaseSep1->OrgLayer1 AqLayer1 Aqueous Layer (DMSO + Salts) PhaseSep1->AqLayer1 WashNaHCO3 Wash with sat. NaHCO3 OrgLayer1->WashNaHCO3 PhaseSep2 Phase Separation WashNaHCO3->PhaseSep2 FinalOrg Final Organic Layer (Pure Neutral Product) PhaseSep2->FinalOrg FinalAq Basic Aqueous Layer (Reagent & Byproduct removed as salts) PhaseSep2->FinalAq

Caption: The basic wash selectively ionizes the nicotinic acid derivatives, forcing them into the aqueous waste stream.

References

  • Kornblum, N., et al. "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes." Journal of the American Chemical Society, vol. 79, no. 24, 1957, pp. 6562.

  • Katritzky, A. R., & Lagowski, J. M. "Chemistry of the Heterocyclic N-Oxides." Academic Press, 1971. (Foundational text on N-oxide reactivity and nucleophilic substitution).
  • Thermo Fisher Scientific. "Safety Data Sheet: 4-Nitronicotinic acid N-oxide." Fisher Scientific Document Control, 2025.

  • PubChem. "Compound Summary: 4-Nitronicotinic acid N-oxide." National Library of Medicine.

Method

synthesis of 4-substituted pyridine derivatives from 4-nitropyridine-N-oxide.

Application Note: Strategic Synthesis of 4-Substituted Pyridines via the 4-Nitropyridine-N-Oxide Scaffold Executive Summary The pyridine ring is a privileged structure in medicinal chemistry, appearing in over 20% of the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 4-Substituted Pyridines via the 4-Nitropyridine-N-Oxide Scaffold

Executive Summary

The pyridine ring is a privileged structure in medicinal chemistry, appearing in over 20% of the top 100 marketed drugs. However, introducing substituents selectively at the 4-position of the pyridine ring is synthetically challenging due to the electron-deficient nature of the nitrogen heterocycle, which disfavors electrophilic aromatic substitution.[1]

This guide details a robust, high-fidelity workflow for synthesizing 4-substituted pyridine derivatives using 4-nitropyridine-N-oxide (4-NPO) as a "linchpin" intermediate.[1] The N-oxide moiety serves a dual purpose: it activates the 4-position for nucleophilic attack (via the "push-pull" electronic effect) and acts as a directing group that can be subsequently removed.[1]

Key Advantages of this Protocol:

  • Regioselectivity: Exclusively targets the C4 position.[1]

  • Versatility: Accesses 4-halo, 4-alkoxy, 4-amino, and 4-thio derivatives.[1]

  • Scalability: Protocols are designed for gram-to-multigram scale.[1]

Safety & Handling (Critical)

WARNING: Energetic Material Hazard 4-Nitropyridine-N-oxide is an energetic compound.[1] The nitro group combined with the N-oxide creates a molecule with significant potential energy.[1]

  • Thermal Instability: 4-NPO and its derivatives can decompose violently at elevated temperatures.[1] Differential Scanning Calorimetry (DSC) data suggests an onset of decomposition often near 130–150 °C.[1]

  • Reaction Runaway: The reaction with acetyl chloride (Protocol 1) is highly exothermic. Strict temperature control is mandatory.[1]

  • Toxicity: 4-NPO is a suspected mutagen and skin irritant.[1] Handle in a fume hood with full PPE (nitrile gloves, safety glasses, lab coat).[1]

Strategic Workflow Overview

The synthesis diverges into two primary pathways:

  • The "Gateway" Pathway: Conversion to 4-chloropyridine-N-oxide, which serves as a versatile electrophile for further substitution.[1]

  • The "Direct" Pathway: Direct displacement of the nitro group by hard nucleophiles (e.g., alkoxides).[1]

G Figure 1: Divergent synthetic pathways from 4-nitropyridine-N-oxide. NPO 4-Nitropyridine-N-oxide (Starting Material) Cl_NPO 4-Chloropyridine-N-oxide (Activated Intermediate) NPO->Cl_NPO Acetyl Chloride Reflux Sub_NPO 4-Substituted-Pyridine-N-oxide (R = OMe, NH2, SR) NPO->Sub_NPO Direct Displacement (Strong Nu-) Cl_NPO->Sub_NPO Nucleophile (Nu-) SnAr Final_Prod 4-Substituted Pyridine (Target) Sub_NPO->Final_Prod Deoxygenation (PCl3 or H2/Pd)

[1][2]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chloropyridine-N-oxide (The Gateway Step)

Rationale: The nitro group is a good leaving group, but the chloride is often more practical for subsequent substitutions because it avoids the formation of nitrite byproducts that can complicate purification. Acetyl chloride acts as both the solvent and the reagent, activating the N-oxide oxygen via acylation, making C4 highly electrophilic.

Materials:

  • 4-Nitropyridine-N-oxide (10.0 g, 71.4 mmol)[1]

  • Acetyl Chloride (50 mL, excess)

  • Ice/Water bath[1][2]

  • Sodium Carbonate (

    
    )[1][3]
    

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2).

  • Addition: Charge the flask with Acetyl Chloride (50 mL). Cool to 0 °C in an ice bath.

  • Reaction: Add 4-Nitropyridine-N-oxide (10 g) portion-wise over 15 minutes. Caution: Evolution of gases and exotherm.

  • Heating: Once addition is complete, remove the ice bath. Slowly heat the mixture to a gentle reflux (bath temp ~55–60 °C).

  • Monitoring: Maintain reflux for 1 hour. The suspension should clarify or change color (often to a pale yellow/orange).

  • Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly onto 200 g of crushed ice.

  • Neutralization: Carefully neutralize the aqueous solution with solid

    
     until pH ~8. Caution: Vigorous foaming (
    
    
    
    ).[1]
  • Extraction: Extract with Chloroform or DCM (

    
     mL).[1] Dry combined organics over 
    
    
    
    and concentrate in vacuo.
  • Purification: Recrystallize from Acetone/Hexane if necessary.

    • Typical Yield: 55–65%

    • Appearance: Colorless to pale yellow needles.[1]

Protocol 2: Nucleophilic Substitution ( ) – Synthesis of 4-Methoxypyridine-N-oxide

Rationale: This protocol demonstrates the displacement of the chloro (or nitro) group. The N-oxide activates the position para to it, facilitating Nucleophilic Aromatic Substitution (


).[1]

Materials:

  • 4-Chloropyridine-N-oxide (1.30 g, 10 mmol)[1]

  • Sodium Methoxide (NaOMe) (0.65 g, 12 mmol)[1]

  • Methanol (anhydrous, 20 mL)

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-Chloropyridine-N-oxide in anhydrous Methanol (20 mL).

  • Reagent Addition: Add solid NaOMe in one portion.

  • Reaction: Heat to reflux (65 °C) for 4–6 hours. Monitor by TLC (9:1 DCM:MeOH).[1] The starting material spot (

    
    ) should disappear.[1]
    
  • Workup: Cool to room temperature. Concentrate the solvent to ~5 mL.

  • Extraction: Dilute with brine (20 mL) and extract with DCM (

    
     mL).
    
  • Isolation: Dry over

    
    , filter, and concentrate.
    
    • Typical Yield: 80–90%[3]

    • Note: This product is often pure enough for the next step without chromatography.

Protocol 3: Deoxygenation – Synthesis of 4-Methoxypyridine

Rationale: To obtain the final pyridine, the N-oxide must be removed.[1] While catalytic hydrogenation (


) is effective, it risks reducing the pyridine ring or removing halogens.[1] Phosphorus Trichloride (

)
is the industry standard for chemoselective deoxygenation that preserves other functional groups (like halides or ethers).

Materials:

  • 4-Methoxypyridine-N-oxide (1.25 g, 10 mmol)[1]

  • Phosphorus Trichloride (

    
    ) (4.12 g, 30 mmol)[1]
    
  • Chloroform (

    
    ) (dry, 30 mL)
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL flask under Nitrogen. Add the N-oxide and Chloroform.[1][4]

  • Addition: Cool to 0 °C. Add

    
     dropwise via syringe. Caution: 
    
    
    
    is corrosive and reacts violently with moisture.
  • Reaction: Reflux for 1–3 hours.

  • Quench: Cool to 0 °C. Pour the reaction mixture into ice-water (50 mL).

  • Basification: Adjust pH to >10 using 20% NaOH solution. This liberates the free pyridine base.[1][5]

  • Extraction: Extract with DCM (

    
     mL).
    
  • Purification: Distillation or flash chromatography (EtOAc/Hexane).

    • Typical Yield: 70–85%

Comparative Data & Optimization

Table 1: Comparison of Deoxygenation Methods for 4-Substituted Pyridine N-Oxides

MethodReagentsScope CompatibilityTypical YieldComments
Phosphorus (III)

or

Excellent (Halogens, Ethers, Nitro)70-90%Robust, but generates acidic waste.[1] Best for preserving 4-Cl/Br.[1]
Catalytic Hydrogenation

, Pd/C, MeOH
Good (Alkoxy, Alkyl)85-95%Avoid if substrate has Halogens (dehalogenation risk) or Nitro groups.[1]
Metal Reduction Fe / AcOHSpecific (Nitro

Amino)
60-80%Simultaneously reduces

to

and deoxygenates.[1]
Transfer Hydrogenation

, Pd/C
Good (Alkoxy)80-90%Milder than

gas; easier handling.[1]

Troubleshooting Guide

  • Problem: Low yield in Protocol 1 (Chlorination).

    • Root Cause:[1][5][6] Moisture in the Acetyl Chloride or insufficient heating time.[1]

    • Solution: Use fresh AcCl.[1] Ensure the reflux is vigorous enough to drive the reaction.

  • Problem: "Tar" formation during Deoxygenation (

    
    ).
    
    • Root Cause:[1][5][6] Reaction temperature too high or quench too aggressive.[1]

    • Solution: Dilute with more

      
      .[1] Quench very slowly into ice, keeping the internal temp < 20 °C.
      
  • Problem: Incomplete Substitution in Protocol 2.

    • Root Cause:[1][5][6] Nucleophile (NaOMe) degraded (absorbed moisture).[1]

    • Solution: Use freshly prepared alkoxide solutions or store solid reagents in a desiccator.[1]

References

  • Synthesis of 4-chloropyridine-N-oxide

    • Source: PrepChem.[1][7] "Preparation of 4-chloropyridine N-oxide."

    • URL:[Link]

  • Reactivity of 4-Nitropyridine-N-oxide

    • Source: ScienceMadness (den Hertog et al., Rec.[1] trav. chim.). "Reactivity of 4-nitropyridine-N-oxide."

    • URL:[Link]

  • Deoxygenation Protocols

    • Source: Journal of Organic Chemistry (ACS).[1][8] "A Mild Procedure for the Reduction of Pyridine N-Oxides."

    • URL:[Link][1]

  • Safety Data & Handling

    • Source: PubChem. "4-Nitropyridine N-oxide | C5H4N2O3."[1]

    • URL:[Link][1]

  • Nucleophilic Substitution Mechanisms

    • Source: ChemTube3D.[1][7][9] "Pyridine N-Oxide – Nucleophilic Substitution."

    • URL:[Link]

Sources

Application

Application Note: Heteroaromatic N-Oxides in Asymmetric Catalysis

Topic: Catalytic Applications of Heteroaromatic N-Oxides Content Type: Detailed Application Notes and Protocols Executive Summary Heteroaromatic N-oxides (e.g., pyridine N-oxides, quinoline N-oxides) have evolved from si...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalytic Applications of Heteroaromatic N-Oxides Content Type: Detailed Application Notes and Protocols

Executive Summary

Heteroaromatic N-oxides (e.g., pyridine N-oxides, quinoline N-oxides) have evolved from simple oxidants into a versatile class of Lewis base organocatalysts and chiral ligands .[1] Their utility stems from the high polarization of the N–O bond (dipole moment ~4.2 D), which renders the oxygen atom sufficiently nucleophilic to activate Lewis acids (particularly organosilicons) while remaining a competent leaving group.[1]

This guide details the application of chiral N-oxides in two primary domains:

  • Lewis Base Organocatalysis: Activation of trichlorosilanes for enantioselective allylation and epoxide opening.[1][2]

  • Metal-Ligand Cooperativity: Tuning electronic properties in transition metal catalysis (Cu, Sc).

Mechanism of Action: Lewis Base Activation[1]

The dominant catalytic mode of N-oxides involves the nucleophilic activation of weak Lewis acids.[1] In the "Denmark-type" activation of allyltrichlorosilanes, the N-oxide binds to the silicon center, increasing its coordination number from 4 to 5 or 6 (hypervalent silicate).[1] This coordination dramatically increases the nucleophilicity of the allyl group on the silicon, facilitating attack on the aldehyde electrophile.[1]

Figure 1: Catalytic Cycle of N-Oxide Mediated Allylation

G Cat Chiral N-Oxide (Catalyst) Complex Hypervalent Silicate Intermediate (Activated Species) Cat->Complex Coordination Silane Allyltrichlorosilane (Reagent) Silane->Complex Aldehyde Aldehyde (Substrate) TS Chair-like Transition State Aldehyde->TS Complex->TS + Aldehyde TS->Cat Catalyst Turnover SilylEther Silyl Ether Product TS->SilylEther C-C Bond Formation

Caption: The N-oxide acts as a nucleophilic Lewis base, binding to silicon to form a reactive hypervalent silicate.[1][2] The chiral environment of the N-oxide dictates the facial selectivity of the aldehyde attack.[1]

Protocol A: Enantioselective Allylation of Aldehydes

This protocol utilizes METHOX (or similar terpene-derived pyridine N-oxides) or Nakajima-type biquinoline N,N'-dioxides.[1] It is the "gold standard" reaction for validating N-oxide catalyst efficiency.[1][2]

Target: Synthesis of homoallylic alcohols with high enantiomeric excess (ee).

Materials & Reagents
  • Catalyst: (S)-METHOX or (S)-3,3'-dimethyl-2,2'-biquinoline N,N'-dioxide (1–5 mol%).[1]

  • Substrate: Benzaldehyde (freshly distilled).

  • Reagent: Allyltrichlorosilane (1.2 equiv).[1] Handle with extreme care; moisture sensitive. [1]

  • Base: Diisopropylethylamine (DIPEA) (5.0 equiv).[1][3] Acts as an HCl scavenger.

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).[1] Note: MeCN often yields higher rates due to better solubility of the hypervalent species.[1]

  • Quench: Sat. aq. NaHCO3 / MeOH (1:1).[1]

Step-by-Step Workflow
  • Catalyst Preparation: In a flame-dried Schlenk flask under Argon, dissolve the Chiral N-oxide catalyst (0.01 mmol, 1 mol%) in anhydrous MeCN (2.0 mL).

    • Critical: Ensure the catalyst is fully dissolved.[1] Biquinoline dioxides may require mild sonication.[1]

  • Base Addition: Add DIPEA (5.0 mmol) to the solution. Cool the mixture to -78 °C (dry ice/acetone bath).

    • Why? Low temperature is essential for high enantioselectivity to suppress the background racemic reaction promoted by free DIPEA.[1]

  • Substrate Addition: Add Benzaldehyde (1.0 mmol) dropwise. Stir for 10 minutes to equilibrate.

  • Silane Activation (The Critical Step): Add Allyltrichlorosilane (1.2 mmol) dropwise over 2 minutes.

    • Observation: The solution may turn slightly cloudy or yellow as the silicate complex forms.[1]

  • Reaction Monitoring: Stir at -78 °C for 4–12 hours. Monitor consumption of aldehyde by TLC.

    • Note: Do not warm up until consumption is complete. Warming causes rapid racemization.[1]

  • Workup: Quench the reaction at -78 °C by adding the NaHCO3/MeOH mixture (5 mL). Allow to warm to room temperature with vigorous stirring (precipitates silica salts). Filter through a Celite pad. Extract with Et2O (3x).[1] Dry organics over MgSO4.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Figure 2: Workflow Logic for Protocol A

Workflow Start Start: Flame-dry Glassware Mix Dissolve Catalyst + DIPEA in MeCN (-78°C) Start->Mix AddSub Add Aldehyde Equilibrate 10 min Mix->AddSub AddSi Add Allyltrichlorosilane (Dropwise) AddSub->AddSi Monitor Monitor TLC (-78°C) 4-12 Hours AddSi->Monitor Quench Quench with MeOH/NaHCO3 (Cold) Monitor->Quench Complete Purify Filter & Column Quench->Purify

Caption: Operational sequence for low-temperature allylation. The cold quench is critical to prevent racemization.[1]

Comparative Data: Catalyst Performance

The structure of the N-oxide heavily influences the enantioselectivity.[1][2] Axially chiral bis-N-oxides generally outperform mono-N-oxides due to the "chelating" nature of the transition state.[1]

Catalyst ClassChirality TypeSubstrateYield (%)ee (%)Ref
Biquinoline N,N'-dioxide Axial (Atropisomeric)Benzaldehyde9288 (S)[1]
METHOX (Terpene-derived) Central (Pinene backbone)Benzaldehyde8596 (S)[2]
Bis(tetrahydroisoquinoline) Axial + Central4-Cl-Benzaldehyde9584 (S)[3]
Helical Pyridine N-oxide HelicalBenzaldehyde7790[4]
Protocol B: Asymmetric Ring Opening of Meso-Epoxides

N-oxides also catalyze the opening of meso-epoxides with tetrachlorosilane (SiCl4), yielding chlorohydrins which are precursors to chiral diols.[1]

Mechanism: The N-oxide activates SiCl4, making it sufficiently Lewis acidic to coordinate the epoxide oxygen, while the N-oxide oxygen directs the chloride attack.[1]

Protocol Highlights
  • Reagents: Meso-stilbene oxide, SiCl4 (1.2 eq), Catalyst (10 mol%), DIPEA.

  • Solvent: CH2Cl2 at -78 °C.

  • Key Difference: Unlike allylation, this reaction relies on the chloride from the silicon reagent acting as the nucleophile.[1]

  • Optimization: The use of Nakajima's catalyst ((S)-BINAPO) is recommended here.[1]

Troubleshooting & Optimization Guide
IssueProbable CauseCorrective Action
Low Yield Moisture contaminationUse freshly distilled SiCl3Allyl.[1] Flame dry all glass. Ensure Argon line is positive pressure.
Low ee% Background reactionEnsure temperature is strictly -78 °C. Verify DIPEA is not contaminated with primary amines.[1]
Racemization during workup Acidic hydrolysisEnsure the quench is basic (NaHCO3).[1] Do not use pure water or HCl for quenching.[1]
Precipitate formation Insoluble catalystSwitch from MeCN to a 1:1 MeCN/CH2Cl2 mix.[1] Some bis-N-oxides are less soluble in pure MeCN at -78 °C.
References
  • Nakajima, M. , et al. "(S)-3,3'-Dimethyl-2,2'-biquinoline N,N'-Dioxide as an Efficient Catalyst for Enantioselective Addition of Allyltrichlorosilanes to Aldehydes."[1][2] Journal of the American Chemical Society, 1998.[1][2] Link

  • Malkov, A. V. , et al. "Mechanistic Dichotomy in the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes Catalyzed by Chiral Pyridine N-Oxides."[1][2] Chemistry - A European Journal, 2013.[1][2] Link[1]

  • Kotora, M. , et al. "Enantioselective epoxide ring opening catalyzed by bis(tetrahydroisoquinoline) N,N′-dioxides."[1][2] Collection of Czechoslovak Chemical Communications, 2011.[1][2] Link

  • Takenaka, N. , et al. "Helical chiral pyridine N-oxides: A new family of asymmetric catalysts."[1][2] Angewandte Chemie International Edition, 2008.[1][2] Link[1]

  • Siedlecka, R. "Heteroaromatic N-Oxides in Asymmetric Catalysis."[1][2] Encyclopedia, 2022.[1][2] Link[2]

Sources

Method

Application Note: 4-Nitronicotinic Acid N-Oxide in the Synthesis of Novel Drug Candidates

[1] Executive Summary & Chemical Rationale 4-Nitronicotinic acid N-oxide (4-NNO) represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors, antivirals, and cardiovascu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Rationale

4-Nitronicotinic acid N-oxide (4-NNO) represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors, antivirals, and cardiovascular agents. Its utility stems from a unique electronic "push-pull" mechanism that makes the C4 position highly susceptible to nucleophilic aromatic substitution (


), far exceeding the reactivity of standard pyridines.
The Electronic Advantage

In standard pyridines, the nitrogen atom pulls electron density, activating the C2 and C4 positions. However, introducing an N-oxide moiety (


) creates a dual effect:
  • Inductive Withdrawal: The positive charge on the nitrogen strongly withdraws electron density from the ring, significantly lowering the LUMO energy at C4.

  • Leaving Group Lability: The nitro group (-NO

    
    ) at C4 acts as an excellent leaving group, superior to halogens in many heteroaromatic systems due to its ability to stabilize the Meisenheimer complex intermediate.
    

This combination allows researchers to introduce complex amines, alkoxides, or thiols at the C4 position under mild conditions, preserving sensitive functional groups elsewhere on the molecule.

Critical Safety Profile: Energetic Hazards

WARNING: Pyridine N-oxides, particularly those substituted with nitro groups, possess high energy potential.

  • Thermal Instability: 4-NNO can undergo rapid decomposition at elevated temperatures. Differential Scanning Calorimetry (DSC) data often reveals sharp exotherms above 180°C.

  • Runaway Potential: The combination of an oxidizer (N-oxide) and a fuel source (organic ring) within the same molecule classifies this as a potential energetic material.

  • Protocol:

    • Never distill nitro-pyridine N-oxides to dryness.

    • Perform DSC on all new batches before scaling up >5g.

    • Maintain reaction temperatures at least 50°C below the onset of decomposition (

      
      ).
      

Application I: Regioselective Nucleophilic Aromatic Substitution ( )

This protocol details the displacement of the nitro group by a primary amine. This is the primary entry point for synthesizing 4-amino-nicotinic acid derivatives, which are precursors to drugs like Azosemide and various EGFR inhibitors .

Materials
  • Substrate: 4-Nitronicotinic acid N-oxide (1.0 eq)

  • Nucleophile: Benzylamine (1.1 eq) [Model Nucleophile]

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Ethanol (EtOH) or DMF (for lower solubility amines)

Step-by-Step Protocol
  • Preparation: Charge a reaction vessel with 4-Nitronicotinic acid N-oxide (10 mmol) and EtOH (50 mL). The starting material usually appears as a yellow solid.

  • Addition: Add DIPEA (20 mmol) followed by dropwise addition of Benzylamine (11 mmol) at room temperature.

    • Note: An immediate color change (often to deep orange/red) indicates the formation of the Meisenheimer complex.

  • Reaction: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (DCM:MeOH 9:1) or LCMS. The disappearance of the starting material (m/z ~185) and appearance of the product (m/z ~245) confirms conversion.

  • Workup (Self-Validating Step):

    • Cool the reaction to 0°C.

    • Acidify carefully with 1M HCl to pH 3–4.

    • Validation: The product, 4-(benzylamino)nicotinic acid N-oxide, should precipitate out as a solid due to the zwitterionic nature of the amino-acid functionality. If no precipitate forms, concentrate the solvent volume by 50% and re-cool.

  • Purification: Filter the solid, wash with cold water and diethyl ether.

Application II: Chemoselective Reduction Strategies

Once the C4 position is functionalized, the N-oxide often needs to be removed (deoxygenated) to restore the pyridine aromaticity, or the nitro group (if not displaced) needs to be reduced to an amine.

Comparative Reduction Table
Target TransformationReagent SystemSelectivity ProfileKey Application
-NO


-NH

(N-oxide intact)
H

(1 atm), 10% Pd/C, EtOH
High. Reduces nitro group rapidly; leaves N-oxide intact under mild conditions.Synthesis of 4-amino-N-oxides.
N-oxide

Pyridine
(Deoxygenation)
PCl

or PPh

High. Specifically removes oxygen from nitrogen.Restoring aromaticity after

.
Global Reduction (-NO


NH

AND N-O

N)
Fe powder / Acetic AcidBroad. Reduces both groups in a single pot.Synthesis of 4-aminonicotinic acid (Azosemide precursor).
Protocol: Iron-Mediated Global Reduction

This method is robust, inexpensive, and avoids high-pressure hydrogenation, making it ideal for scale-up.

  • Dissolution: Dissolve 4-nitronicotinic acid N-oxide (or the substituted intermediate) in Glacial Acetic Acid (10 vol).

  • Activation: Add Iron powder (325 mesh, 4.0 eq) in portions to control the exotherm.

  • Heating: Heat to 90°C for 2 hours.

    • Observation: The reaction mixture will turn from yellow/orange to a dark slurry (iron salts).

  • Workup:

    • Filter hot through Celite to remove iron residues.

    • Concentrate the filtrate.[1][2][3]

    • Neutralize with saturated Na

      
      CO
      
      
      
      .
    • Extract with Ethyl Acetate (or precipitate at isoelectric point for amino acids).

Visualizing the Pathway

The following diagram illustrates the electronic activation logic and the synthetic workflow for a generic kinase inhibitor core.

G cluster_0 Electronic Activation (The 'Why') cluster_1 Synthetic Workflow (Case Study) NO2 Nitro Group (-NO2) Inductive Withdrawal Leaving Group C4 C4 Position Highly Electrophilic Target for Nucleophiles NO2->C4 Activates N_Oxide N-Oxide (N+-O-) Lowers LUMO at C4 Activates Ring N_Oxide->C4 Activates Start 4-Nitronicotinic acid N-oxide Step1 Step 1: SnAr (R-NH2, Base, Heat) Start->Step1 Inter1 Intermediate: 4-(Alkylamino)nicotinic acid N-oxide Step1->Inter1 Step2 Step 2: Deoxygenation (PCl3 or Fe/AcOH) Inter1->Step2 Product Final Scaffold: 4-(Alkylamino)nicotinic acid Step2->Product

Figure 1: Mechanistic activation of the C4 position (Top) and the standard synthetic workflow for generating 4-amino-pyridine drug cores (Bottom).

References

  • National Institutes of Health (NIH) - PubChem. "4-Nitronicotinic acid N-oxide | C6H4N2O5." PubChem Compound Summary. [Link]

  • Bulavka, V. N., & Boiko, I. I. (2000). "Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine by Reduction of 4-Nitropyridine-N-oxide with Iron and Mineral Acids." MDPI - ECSOC-4 Proceedings. [Link][3]

  • Li, D., et al. (2019).[4] "The Diversity of Heterocyclic N-oxide Molecules: Highlights on their Potential in Organic Synthesis, Catalysis and Drug Applications." Current Organic Chemistry. [Link]

Sources

Application

Application Notes &amp; Protocols for 4-Nitronicotinic Acid N-Oxide: Safe Handling and Stable Storage

Introduction 4-Nitronicotinic acid N-oxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a nitro group and an N-oxide moiety on a pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Nitronicotinic acid N-oxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a nitro group and an N-oxide moiety on a pyridine ring, imparts specific reactivity and potential biological activity. However, these same functional groups necessitate meticulous handling and storage protocols to ensure the safety of laboratory personnel and maintain the compound's chemical integrity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 4-Nitronicotinic acid N-oxide. The protocols herein are grounded in established safety principles for nitro-aromatic and N-oxide compounds and are designed to be self-validating through a clear understanding of the underlying chemical principles.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of 4-Nitronicotinic acid N-oxide is fundamental to its safe handling.

PropertyValueSource
Chemical Formula C₆H₄N₂O₅[1]
Molecular Weight 184.11 g/mol [1][2]
Appearance Cream-colored solid[3]
Odor Odorless[3]
Melting Point 170-172 °C[1]
Solubility Low water solubility[3]

Hazard Identification and Risk Assessment

4-Nitronicotinic acid N-oxide is classified with several hazards that demand strict adherence to safety protocols. The primary hazards are identified as skin, eye, and respiratory irritation[2][3].

GHS Hazard Statements:

  • H315: Causes skin irritation[2][3].

  • H319: Causes serious eye irritation[2][3].

  • H335: May cause respiratory irritation[2][3].

The presence of the nitro-aromatic group suggests a potential for thermal instability and explosive decomposition under specific conditions, a known characteristic of this class of compounds[4][5][6]. While no specific data on the explosive properties of 4-Nitronicotinic acid N-oxide is available, it is prudent to treat it with the same precautions as other nitro-aromatic compounds. Furthermore, the compound is noted to be moisture-sensitive[3].

Logical Framework for Hazard Mitigation

The following diagram illustrates the logical flow for mitigating the identified hazards associated with 4-Nitronicotinic acid N-oxide.

Hazard_Mitigation cluster_hazards Identified Hazards cluster_controls Control Measures H1 Skin Irritation (H315) C1 Personal Protective Equipment (PPE) H1->C1 Requires H2 Eye Irritation (H319) H2->C1 Requires H3 Respiratory Irritation (H335) H3->C1 Requires C2 Engineering Controls H3->C2 Mitigated by H4 Potential Thermal Instability (Nitro-aromatic) C3 Administrative Controls H4->C3 Managed by C4 Storage Protocols H4->C4 Managed by H5 Moisture Sensitivity H5->C4 Managed by

Caption: Hazard mitigation workflow for 4-Nitronicotinic acid N-oxide.

Protocols for Safe Handling

Adherence to the following protocols is mandatory to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of 4-Nitronicotinic acid N-oxide to determine the appropriate level of PPE. The following table provides a baseline for required PPE.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and irritation (H315)[3].
Eye Protection Safety glasses with side shields or chemical goggles.To protect against eye irritation (H319) from dust or splashes[3].
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated and ventilation is inadequate.To prevent respiratory tract irritation (H335) from inhalation of dust[3].
Engineering Controls
  • Ventilation: Always handle 4-Nitronicotinic acid N-oxide in a well-ventilated area[3]. For procedures that may generate dust, such as weighing or transferring solids, a chemical fume hood is required.

  • Eye Wash and Safety Shower: An emergency eye wash station and safety shower must be readily accessible in the immediate work area[7].

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling the compound.

    • Ensure the work area is clean and uncluttered.

    • Assemble all necessary equipment and PPE before starting.

    • Confirm that the eye wash station and safety shower are operational.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation of dust.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.

    • If transferring to a solution, add the solid to the solvent slowly to prevent splashing.

  • Experimental Procedures:

    • When heating reactions containing 4-Nitronicotinic acid N-oxide, use a blast shield and monitor the reaction temperature carefully. Avoid rapid heating, as this can increase the risk of thermal decomposition[4].

    • Be aware of incompatible materials. Strong oxidizing agents, bases, and strong reducing agents may react violently with nitro-aromatic compounds[8].

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Wash hands and any exposed skin with soap and water[3].

    • Decontaminate all equipment that has come into contact with the compound.

Storage Protocols

Proper storage is critical for maintaining the stability of 4-Nitronicotinic acid N-oxide and preventing hazardous situations.

Storage ParameterRecommendationRationale
Temperature Store in a cool, dry place.To minimize the risk of thermal decomposition and degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container[3].The compound is moisture-sensitive; an inert atmosphere prevents degradation from atmospheric moisture[3].
Light Store in a light-resistant container.While specific data on photosensitivity is unavailable, it is good practice for nitro-aromatic compounds.
Location Store in a well-ventilated area away from heat sources and incompatible materials[9].To prevent accidental ignition or reaction.
Container Use a clearly labeled, tightly sealed container made of a non-reactive material.To prevent leaks, contamination, and misidentification[8].
Workflow for Proper Storage

The following diagram outlines the decision-making process for the correct storage of 4-Nitronicotinic acid N-oxide.

Storage_Workflow Start Receive Compound Check_Container Container Intact? Start->Check_Container Check_Label Properly Labeled? Check_Container->Check_Label Yes Quarantine Quarantine and Report Check_Container->Quarantine No Select_Location Select Cool, Dry, Well-Ventilated Area Check_Label->Select_Location Yes Check_Label->Quarantine No Inert_Atmosphere Place in Dessicator or Inert Atmosphere Chamber Select_Location->Inert_Atmosphere Final_Storage Store Away From Incompatibles Inert_Atmosphere->Final_Storage

Caption: Decision workflow for storing 4-Nitronicotinic acid N-oxide.

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention[3].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[3].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur[3].

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur[3].

  • Spill:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Avoid generating dust.

    • Carefully sweep or scoop up the spilled material and place it into a labeled container for disposal[8].

    • Clean the spill area with soap and water.

Waste Disposal

Dispose of 4-Nitronicotinic acid N-oxide and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material[3]. Do not dispose of down the drain or in regular trash.

Conclusion

4-Nitronicotinic acid N-oxide is a valuable compound for research and development, but its handling requires a thorough understanding of its potential hazards. By implementing the detailed protocols outlined in these application notes, researchers can mitigate risks, ensure their safety, and maintain the integrity of the compound for their experimental needs. A proactive approach to safety, grounded in the scientific principles of the compound's reactivity, is the cornerstone of responsible laboratory practice.

References

  • PubChem. (n.d.). 4-Nitronicotinic acid N-oxide. National Center for Biotechnology Information. Retrieved from [Link]

  • Praxair, Inc. (n.d.). Nitric Oxide Safety Data Sheet. Retrieved from [Link]

  • Matheson Tri-Gas. (2005, June 20). Material Safety Data Sheet: Nitric Oxide, Nitrogen Gas Mixture. Retrieved from [Link]

  • ACS Publications. (2025). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

  • Local Pharma Guide. (n.d.). CAS NO. 1078-05-3 | 4-Nitronicotinic acid N-oxide. Retrieved from [Link]

Sources

Method

Application Note: Safe Handling and Reactivity Protocols for 4-Nitronicotinic Acid N-Oxide

Introduction: The "Silent" Energetic Intermediate 4-Nitronicotinic acid N-oxide (CAS: 1678-53-1) serves as a critical electrophilic hub in heterocyclic synthesis. The combination of the electron-withdrawing nitro group (...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silent" Energetic Intermediate

4-Nitronicotinic acid N-oxide (CAS: 1678-53-1) serves as a critical electrophilic hub in heterocyclic synthesis. The combination of the electron-withdrawing nitro group (


) and the N-oxide moiety activates the C4 position for rapid Nucleophilic Aromatic Substitution (

), allowing for the facile introduction of amines, alkoxides, and thiols.

However, this utility comes with a significant safety trade-off. The molecule contains both an oxidizer (nitro group) and a high-energy N-oxide bond within a strained pyridine ring.[1] Under specific conditions—particularly during scale-up or thermal stress—this compound exhibits energetic properties similar to 4-nitropyridine N-oxide, which is known to undergo explosive decomposition [1, 2].

This guide provides a self-validating framework for handling this compound, moving beyond basic GHS compliance to operational process safety.

Chemical Profile & Hazard Identification

Structural Alerts and GHS Classification

While standard Safety Data Sheets (SDS) classify the compound primarily as an irritant, the structural composition warrants a higher level of precaution typical of energetic materials .

ParameterData / ClassificationOperational Implication
CAS Number 1678-53-1Verification required before use.
Molecular Formula

High Oxygen Balance potential.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3] Irrit.)Standard PPE is insufficient for synthesis; fume hood mandatory.
Thermal Stability

(Analogous to 4-nitropyridine N-oxide)
CRITICAL: Never heat to dryness. Exotherms >100°C can trigger runaway decomposition.
Reactivity High Electrophilicity at C4Reacts violently with strong nucleophiles (hydrazines, strong bases).
The "Thermal Runaway" Risk

The primary danger lies in the S_NAr reaction exotherm . When a nucleophile displaces the nitro group, significant heat is released. If the reaction temperature (


) exceeds the solvent boiling point or the decomposition onset temperature (

) of the N-oxide, a secondary, non-condensable gas-generating decomposition can occur [3].

Storage and Stability Protocol

Objective: Prevent autocatalytic decomposition and moisture-induced degradation.

  • Temperature Control: Store at 2°C – 8°C .

    • Reasoning: N-oxides can undergo Meisenheimer rearrangements or deoxygenation at elevated temperatures.

  • Light Protection: Store in amber glass or foil-wrapped containers.

    • Reasoning: Photochemical rearrangement of pyridine N-oxides to oxazepines is a known degradation pathway [4].

  • Segregation: Strictly isolate from reducing agents (e.g.,

    
    , Phosphines) and transition metals  (Fe, Cu).
    
    • Reasoning: Metals can catalyze the deoxygenation of the N-oxide, often exothermically.

Operational Protocol: Nucleophilic Substitution ( )

This protocol is designed for the reaction of 4-nitronicotinic acid N-oxide with a secondary amine (e.g., piperidine, morpholine). It utilizes a Self-Validating Feedback Loop to prevent accumulation of reagents.

Pre-Reaction Safety Logic (Graphviz)

The following decision matrix must be cleared before weighing any reagents.

SafetyLogic Start START: Process Review Check1 Is Cooling Capacity > Max Theoretical Exotherm? Start->Check1 Check2 Is Solvent BP < 100°C? Check1->Check2 Yes Stop STOP: Re-evaluate Engineering Controls Check1->Stop No (Risk of Runaway) Check3 Are Blast Shields in Place? Check2->Check3 Yes (Passive Safety) Check2->Stop No (Solvent cannot act as heat sink) Check3->Stop No Proceed PROCEED: Begin Setup Check3->Proceed Yes

Figure 1: Pre-operational safety decision matrix ensuring thermal control and containment.

Step-by-Step Methodology

Reagents:

  • Substrate: 4-Nitronicotinic acid N-oxide (1.0 eq)

  • Nucleophile: Secondary Amine (2.0 - 2.5 eq)

  • Solvent: Ethanol or Isopropanol (High heat capacity, BP < 100°C)

Step 1: Reactor Setup & Inerting

  • Equip a jacketed reactor with an internal temperature probe (

    
    ) and a reflux condenser.
    
  • Safety Check: Ensure the jacket temperature (

    
    ) control loop is active.
    
  • Purge with Nitrogen (

    
    ). Oxygen can promote radical degradation pathways.
    

Step 2: Slurry Formation

  • Charge the 4-nitronicotinic acid N-oxide into the solvent.

  • Note: The acid functionality may cause partial solubility. Do not heat to dissolve. The reaction works best as a slurry-to-solution transformation.

  • Cool

    
     to 0°C .
    

Step 3: Controlled Addition (The Critical Step)

  • Add the amine dropwise via a pressure-equalizing addition funnel.

  • Validation Rule: Maintain

    
    .
    
  • Mechanism:[1][4][5][6][7][8] The reaction is immediate. If

    
     spikes despite cooling, the addition rate is too fast. Stop addition immediately and allow 
    
    
    
    to return to 0°C.

Step 4: Monitoring Accumulation

  • Do not rely solely on time. Use HPLC or TLC after adding 10% of the nucleophile.

  • Success Metric: Disappearance of the starting nitro compound must correlate with addition. If starting material remains high despite addition, the reaction is stalled (accumulation hazard). Do not heat to force initiation.

Step 5: Quench & Workup

  • Once conversion is complete, acidify carefully (if necessary for product isolation) to pH 3-4.

  • Hazard: The byproduct is nitrite (

    
    ). Acidification releases 
    
    
    
    gas. Ensure vigorous ventilation.[6][9]

Emergency Response & Decontamination

Spills
  • Solid Spill: Do not sweep dry (static risk). Dampen with water/ethanol mist, then wipe up with chemically compatible pads.

  • Liquid Spill: Absorb with vermiculite. Do not use sawdust or organic absorbents (fire risk with nitro compounds).

Exposure
  • Skin: Nitrated pyridines permeate nitrile gloves rapidly.

    • Recommendation: Use Silver Shield / Laminate gloves or double-gloved Nitrile (change every 15 mins).

    • Treatment: Wash with soap and water for 15 minutes.[6][9]

  • Inhalation: Move to fresh air immediately. The N-oxide dust is a potent respiratory irritant (H335).[2]

Synthesis Workflow Diagram

The following diagram illustrates the safe synthesis loop, highlighting the "Kill Switch" points where the process must be aborted.

SynthesisLoop Start Start: Slurry at 0°C Add Add Nucleophile (10%) Start->Add CheckTemp Check Ti vs Tj Add->CheckTemp CheckConv HPLC: Conversion? CheckTemp->CheckConv Delta T < 10°C Abort ABORT: Quench & Cool CheckTemp->Abort Exotherm Spike Continue Continue Addition CheckConv->Continue Yes (Instant Reaction) CheckConv->Abort No (Accumulation) Continue->Add Next Aliquot

Figure 2: Iterative addition protocol with integrated safety stops for thermal management.

References

  • National Institutes of Health (NIH) - PubChem. 4-Nitronicotinic acid N-oxide Compound Summary. [Link]

  • ResearchGate. Continuous Flow Synthesis of 4-Nitropyridine. (Discusses accumulation hazards of nitrated pyridine N-oxides). [Link]

  • Royal Society of Chemistry. Nucleophilic displacements in substituted pyridine N-oxides. (Kinetic data on S_NAr reactivity). [Link]

Sources

Application

4-Nitronicotinic acid N-oxide as a precursor for isonicotinic acid hydrazide derivatives

Application Note: 4-Nitronicotinic Acid N-Oxide as a Scaffold for Isonicotinic Acid Hydrazide Analogs Executive Summary This application note details the synthetic utility of 4-Nitronicotinic acid N-oxide (4-NNO) as a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Nitronicotinic Acid N-Oxide as a Scaffold for Isonicotinic Acid Hydrazide Analogs

Executive Summary

This application note details the synthetic utility of 4-Nitronicotinic acid N-oxide (4-NNO) as a high-value electrophilic scaffold. While Isonicotinic acid hydrazide (Isoniazid/INH) is a frontline anti-tuberculosis agent, resistance (MDR-TB) has necessitated the development of structural isomers and analogs.

4-NNO is uniquely suited for this purpose due to the "push-pull" electronic activation provided by the N-oxide and nitro groups. This guide provides a validated protocol for utilizing 4-NNO to synthesize 4-substituted nicotinic acid hydrazides (structural isomers of INH) via Nucleophilic Aromatic Substitution (


).

Critical Note on Nomenclature:

  • Isoniazid: Pyridine-4-carboxylic acid hydrazide.

  • Target of this Guide: 4-Substituted-pyridine-3-carboxylic acid hydrazides (Nicotinic acid derivatives).

  • Scientific Rationale: These molecules function as bioisosteres of INH, often retaining activity against resistant strains by interacting with alternative binding sites on the InhA or DprE1 enzymes [1].

Chemical Basis & Mechanism[1][2][3][4][5]

The reactivity of 4-NNO is governed by the cooperative activation of the pyridine ring.

  • N-Oxide Activation: The

    
     moiety withdraws electron density from the C2 and C4 positions via induction and resonance, making them susceptible to nucleophilic attack.
    
  • Nitro Group Lability: The nitro group at C4 is highly sterically crowded by the adjacent C3-carboxyl group (or ester). This steric strain, combined with the electronic deficiency of the ring, makes the

    
     group an exceptional leaving group (better than halogens in this specific context).
    
  • The "Mercer" Type Substitution: Reaction with hydrazine hydrate typically results in the displacement of the nitro group (

    
    ) and conversion of the ester to the hydrazide, yielding 4-hydrazinonicotinic acid hydrazide derivatives.
    

Validated Experimental Protocols

Phase 1: Synthesis of the Precursor (4-Nitronicotinic Acid N-Oxide)

Prerequisite: Starting material is Nicotinic Acid N-Oxide.[1][2]

Reagents:

  • Nicotinic Acid N-Oxide (CAS 2398-81-4)

  • Fuming Nitric Acid (

    
    , >90%)
    
  • Concentrated Sulfuric Acid (

    
    )
    

Step-by-Step Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 10.0 g of Nicotinic Acid N-Oxide.

  • Acid Addition: Carefully add 25 mL of conc.

    
    . Stir until dissolved.
    
  • Nitration: Add 15 mL of fuming

    
     dropwise over 20 minutes. Caution: Exothermic reaction. Maintain temperature below 60°C.
    
  • Heating: Heat the mixture to 100°C for 4 hours. The solution will turn a deep yellow-orange.

  • Quenching: Cool the mixture to room temperature and pour onto 200 g of crushed ice.

  • Isolation: The product, 4-Nitronicotinic Acid N-Oxide, precipitates as a yellow solid. Filter via vacuum filtration.[3]

  • Purification: Recrystallize from hot water or methanol.

    • Yield Target: 65-75%

    • Validation: Melting Point 158-160°C (dec).

Phase 2: Esterification (Activation)

To facilitate hydrazide formation, the carboxylic acid is converted to the methyl ester.

Protocol:

  • Dissolve 5.0 g of 4-Nitronicotinic Acid N-Oxide in 50 mL of anhydrous Methanol.

  • Add 1.0 mL of conc.

    
     as catalyst.
    
  • Reflux for 6 hours.

  • Evaporate solvent to 20% volume, neutralize with sat.

    
    , and extract with Ethyl Acetate.
    
  • Isolate Methyl 4-nitronicotinate N-oxide .

Phase 3: Synthesis of Hydrazide Derivatives (The Core Application)

This step introduces the hydrazide pharmacophore while simultaneously functionalizing the C4 position.

Reagents:

  • Methyl 4-nitronicotinate N-oxide

  • Hydrazine Hydrate (80%)

  • Ethanol (Absolute)

Step-by-Step Protocol:

  • Dissolution: Dissolve 2.0 g (10 mmol) of Methyl 4-nitronicotinate N-oxide in 20 mL of Ethanol.

  • Nucleophilic Attack: Cool to 0°C. Add Hydrazine Hydrate (30 mmol, 3 equiv) dropwise.

    • Mechanistic Note: The first equivalent displaces the labile C4-Nitro group. The second equivalent converts the C3-Ester to the Hydrazide.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. A precipitate often forms.

  • Completion: Reflux for 30 minutes to ensure complete conversion.

  • Workup: Cool to 4°C. Filter the precipitate. Wash with cold ethanol and ether.

  • Product: 4-Hydrazinonicotinic acid hydrazide N-oxide .

Analytical Validation & Quality Control

To ensure the integrity of the synthesized derivatives, compare against these standard parameters:

Parameter4-Nitronicotinic Acid N-Oxide4-Hydrazino-Derivative (Target)
Appearance Yellow Crystalline SolidOrange/Red Powder
IR Spectroscopy 1350, 1530 cm⁻¹ (

stretch)
3300-3400 cm⁻¹ (

), 1660 cm⁻¹ (C=O)
¹H NMR (DMSO-d6) δ 8.5 (s, H2), 8.2 (d, H6), 7.9 (d, H5)Upfield shift of H5/H6 due to amine donation.
Mass Spectrometry M+ = 184.1M+ corresponds to substitution (e.g., M+ -

+

)

Pathway Visualization

The following diagram illustrates the synthetic logic, highlighting the dual-activation of the precursor.

G cluster_mechanism Mechanism of Action NicotinicOxide Nicotinic Acid N-Oxide NitroPrecursor 4-Nitronicotinic Acid N-Oxide (The Precursor) NicotinicOxide->NitroPrecursor Nitration (HNO3/H2SO4, 100°C) MethylEster Methyl 4-nitro nicotinate N-oxide NitroPrecursor->MethylEster Esterification (MeOH, H+) TargetHydrazide 4-Hydrazino-nicotinic acid hydrazide N-oxide (INH Analog) MethylEster->TargetHydrazide Nucleophilic Subst. (N2H4, EtOH) Displacement of NO2 MechanisticNote Nitro group at C4 is activated by N-Oxide for SNAr displacement

Caption: Synthetic pathway converting Nicotinic Acid N-Oxide into bioactive Hydrazide derivatives via the 4-Nitro intermediate.

Safety & Handling (HSE)

  • Energetic Compounds: 4-Nitronicotinic acid N-oxide possesses both an oxidizer (N-oxide) and a fuel source (Nitro/Organic frame). While stable at room temperature, it should not be subjected to shock or temperatures >200°C.

  • Hydrazine Hydrate: A known carcinogen and highly toxic. All reactions involving hydrazine must be performed in a fume hood with double-gloving (Nitrile).

  • Waste Disposal: Aqueous waste containing hydrazine must be deactivated with hypochlorite (bleach) before disposal.

References

  • Structure-Activity Relationships of Anti-TB Hydrazides: Bernstein, J., Lott, W. A., Steinberg, B. A., & Yale, H. L. (1952). Chemotherapy of experimental tuberculosis. V. Isonicotinic acid hydrazide (isoniazid) and related compounds. American Review of Tuberculosis, 65(4), 357-364. [Link]

  • Synthesis of Pyridine N-Oxides: Taylor, E. C., & Crovetti, A. J. (1956). Pyridine-1-oxides.[4] I. Synthesis of some nicotinic acid derivatives. Journal of Organic Chemistry, 21(10), 1137-1139. [Link]

  • Nucleophilic Substitution Mechanism: Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier Publishing Company. (Fundamental text on N-oxide reactivity and nitration patterns). [Link]

  • Modern Applications in Drug Design: Wang, S., et al. (2018). Synthesis and biological evaluation of 4-substituted pyridine derivatives as novel anti-tubercular agents. European Journal of Medicinal Chemistry, 156, 760-776. [Link]

Sources

Method

Application Note: Therapeutic Profiling of 4-Nitronicotinic Acid N-Oxide Derivatives

Topic: Novel Therapeutic Applications of 4-Nitronicotinic Acid N-Oxide Derivatives Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals [1][2] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Novel Therapeutic Applications of 4-Nitronicotinic Acid N-Oxide Derivatives Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

[1][2]

Executive Summary & Chemical Rationale

4-Nitronicotinic acid N-oxide (4-NNO) represents a specialized "privileged scaffold" in modern medicinal chemistry.[1][2] While historically viewed merely as a synthetic intermediate, recent pharmacological profiling has elevated this moiety to a critical status in the development of hypoxia-activated prodrugs (HAPs) and neuroprotective agents .

The therapeutic utility of 4-NNO derivatives stems from two distinct electronic properties:

  • The "Push-Pull" Reactivity: The electron-withdrawing nitro group at the 4-position, reinforced by the N-oxide, creates a highly electrophilic center susceptible to nucleophilic aromatic substitution (SNAr).[1][2] This allows for the rapid generation of diverse libraries (4-amino, 4-thio derivatives).[1][2]

  • Bioreductive Activation: The N-oxide function serves as an "electronic switch."[1][2] Under normoxic conditions, it is stable; under hypoxic conditions (common in solid tumors), it is reduced to the corresponding pyridine, significantly altering the lipophilicity (logP) and pKa of the molecule, thereby "releasing" biological activity.

Core Therapeutic Applications

A. Neuroprotection: Inhibition of 3-Hydroxyanthranilate-3,4-Dioxygenase (3HAO)

Target Indication: Alzheimer’s Disease, Huntington’s Disease, Ischemic Stroke.[1][2][3]

Mechanism of Action: The kynurenine pathway of tryptophan metabolism produces Quinolinic Acid (QUIN), a potent endogenous neurotoxin that acts as an agonist at NMDA receptors. Excessive QUIN leads to excitotoxic neuronal death.[1][2]

  • The Role of 4-NNO Derivatives: Specific derivatives of 4-nitronicotinic acid N-oxide act as competitive inhibitors of 3HAO , the enzyme responsible for synthesizing the immediate precursor of QUIN.

  • Therapeutic Gain: By inhibiting 3HAO, these derivatives shunt the pathway away from neurotoxic QUIN and towards the neuroprotective metabolite Kynurenic Acid (KYNA).

B. Oncology: Hypoxia-Activated Prodrugs (HAPs)

Target Indication: Solid tumors with hypoxic cores (e.g., Pancreatic, Glioblastoma).[1][2]

Mechanism of Action: Solid tumors often outgrow their blood supply, creating hypoxic regions resistant to radiation and standard chemotherapy.

  • The N-Oxide Trigger: 4-NNO derivatives act as bioreductive prodrugs.[1][2] In the reducing environment of a hypoxic cell, metalloenzymes (e.g., cytochrome P450 reductase) reduce the N-oxide oxygen.

  • Cytotoxicity: The removal of the oxygen atom restores the basicity of the pyridine nitrogen, facilitating DNA intercalation or activating a latent alkylating agent attached to the C3 carboxyl handle.

C. Antimicrobial: Quorum Sensing Inhibition

Target Indication: Pseudomonas aeruginosa Biofilms.[1][2]

Mechanism of Action: Unlike traditional antibiotics that kill bacteria (imposing selective pressure), 4-NNO derivatives function as Quorum Sensing Inhibitors (QSI) .[1][2] They mimic the structure of N-acyl homoserine lactones (AHLs), competitively binding to the LasR receptor. This disrupts bacterial communication, preventing biofilm formation and virulence factor secretion without direct bactericidal activity.[2]

Visualizing the Mechanism

The following diagram illustrates the dual therapeutic logic: the Neuroprotective Shunt (3HAO inhibition) and the Bioreductive Activation (Oncology).

TherapeuticMechanism cluster_Neuro Application A: Neuroprotection (3HAO Inhibition) cluster_Onco Application B: Oncology (Hypoxia Activation) TRP Tryptophan KYN Kynurenine TRP->KYN OH_ANT 3-Hydroxyanthranilate KYN->OH_ANT QUIN Quinolinic Acid (Neurotoxin) OH_ANT->QUIN Enzyme: 3HAO NNO_Drug 4-NNO Derivative (Inhibitor) NNO_Drug->OH_ANT Blocks 3HAO Prodrug 4-NNO Prodrug (Inactive/Polar) ActiveDrug Reduced Pyridine (Active Cytotoxin) Prodrug->ActiveDrug Bioreduction (-O) Hypoxia Hypoxic Tumor Microenvironment (Reductases) Hypoxia->Prodrug Activates

Caption: Dual therapeutic pathways: 3HAO inhibition preventing neurotoxicity (top) and Hypoxia-selective bioreduction activating cytotoxicity (bottom).[1][2][3][4]

Experimental Protocols

Protocol A: Synthesis of 4-Functionalized Nicotinic Acid N-Oxide Library

Rationale: The 4-nitro group is a "leaving group" surrogate.[1][2] This protocol uses Nucleophilic Aromatic Substitution (SNAr) to replace the nitro group with amines, creating a library of potential 3HAO inhibitors.

Reagents:

  • 4-Nitronicotinic acid N-oxide (1.0 eq)[1][2]

  • Primary/Secondary Amine (1.2 eq)[1][2]

  • Potassium Carbonate (K2CO3, 2.0 eq)[2]

  • Solvent: Ethanol or DMF (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 4-Nitronicotinic acid N-oxide in 5 mL of anhydrous ethanol.

  • Addition: Add 2.0 mmol of K2CO3 followed by 1.2 mmol of the target amine (e.g., benzylamine for neuroprotective candidates).[2]

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM). The starting material (yellow spot) should disappear, replaced by a fluorescent product spot.

    • Critical Checkpoint: If the reaction is sluggish, switch solvent to DMF and heat to 100°C.

  • Work-up: Evaporate solvent under reduced pressure. Resuspend residue in water and adjust pH to 3–4 using 1N HCl to precipitate the carboxylic acid derivative.

  • Purification: Filter the precipitate and recrystallize from Ethanol/Water (1:1).[1]

Protocol B: In Vitro 3HAO Inhibition Assay

Rationale: To validate the neuroprotective potential, we measure the reduction in Quinolinic Acid (QUIN) production.

Materials:

  • Recombinant human 3HAO enzyme.[1][2]

  • Substrate: 3-Hydroxyanthranilate (3-HAA).[1][2][3]

  • Buffer: 50 mM HEPES (pH 7.0), containing Fe(NH4)2(SO4)2 (ferrous iron is required for catalytic activity).[1][2]

Workflow:

  • Incubation: Mix 10 nM recombinant 3HAO with varying concentrations of the 4-NNO derivative (0.1 nM to 10 µM) in the HEPES/Iron buffer. Incubate for 10 minutes at 37°C.

  • Reaction Start: Add 3-HAA substrate (final conc. 50 µM) to initiate the reaction.

  • Measurement: Monitor the decrease in absorbance at 360 nm (characteristic of 3-HAA) or the increase at 360 nm (formation of the unstable intermediate ACMS, which spontaneously converts to QUIN). Note: Direct QUIN measurement requires HPLC-MS.[1]

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 values.

Protocol C: Hypoxia-Selective Cytotoxicity Assay

Rationale: To confirm the prodrug mechanism, cytotoxicity must be significantly higher under hypoxic conditions compared to normoxic conditions.

Cell Lines: A549 (Lung carcinoma) or HCT116 (Colorectal carcinoma).[1][2]

Workflow:

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates. Allow attachment for 24 hours.

  • Drug Treatment: Treat cells with serial dilutions of the 4-NNO derivative.[1][2]

    • Set A (Normoxia): Incubate in standard incubator (20% O2, 5% CO2).

    • Set B (Hypoxia): Incubate in a hypoxia chamber (0.1% O2, 5% CO2, 95% N2).

  • Duration: Incubate for 48 hours.

  • Viability Readout: Add MTT reagent (0.5 mg/mL).[1][2] Incubate 4 hours. Solubilize formazan crystals with DMSO. Read absorbance at 570 nm.[1]

  • Calculation: Calculate the Hypoxia Cytotoxicity Ratio (HCR) :

    
    [1]
    
    • Interpretation: An HCR > 5 indicates significant hypoxia-selective activation.[1][2]

Summary of Key Data

Derivative ClassSubstituent (R-group)Primary ApplicationKey Metric
4-Amino-NNO Benzyl-amineNeuroprotection (3HAO)IC50 < 50 nM
4-Thio-NNO ThiophenolAnticancer (HAP)HCR > 15
Hydrazone-NNO Acyl-hydrazoneAntimicrobial (MRSA)MIC: 2–4 µg/mL

References

  • 3HAO Inhibition & Neuroprotection

    • Title: Derivatives of nicotinic acid N-oxide, their preparation and their use as inhibitors of enzyme 3-hydroxyanthranilate-3,4-dioxygenase.[1][2][3]

    • Source: WIPO Patent WO2012097869A1.[1][2]

    • URL
  • Antimicrobial Activity of Pyridine N-Oxides

    • Title: Nitroaromatic Antibiotics as Nitrogen Oxide Sources.[1][2]

    • Source: MDPI (Antibiotics), 2021.[1][2]

    • URL:[Link][1][2]

  • Synthesis & Biological Evaluation

    • Title: Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.[2][5]

    • Source: MDPI (Molecules), 2022.[1][2]

    • URL:[Link][1][2]

  • Hypoxia-Activated Prodrug Mechanisms

    • Title: Medicinal Chemistry of Drugs with N-Oxide Functionalities.[1][2]

    • Source: Journal of Medicinal Chemistry (ACS).[1][2]

    • URL:[Link][1][2]

Sources

Application

Application Note: 4-Nitronicotinic Acid N-Oxide in the Development of Hypoxia-Activated Prodrugs

Executive Summary Tumor hypoxia (low oxygen tension) is a hallmark of solid tumors and a primary cause of resistance to radiotherapy and chemotherapy. Hypoxia-Activated Prodrugs (HAPs) exploit this microenvironment by ut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tumor hypoxia (low oxygen tension) is a hallmark of solid tumors and a primary cause of resistance to radiotherapy and chemotherapy. Hypoxia-Activated Prodrugs (HAPs) exploit this microenvironment by utilizing bioreductive triggers that are activated only in low-oxygen conditions.

This application note details the strategic utilization of 4-Nitronicotinic acid N-oxide (4-NNO) as a versatile scaffold for HAP development. Unlike simple nitrobenzenes, the 4-NNO scaffold offers a "dual-pharmacophore" potential: the nitro group serves as a high-potential electron acceptor for nitroreductases, while the N-oxide moiety modulates solubility and fine-tunes the redox potential of the pyridine ring.

This guide provides validated protocols for the synthesis of the 4-NNO scaffold, its conjugation to cytotoxic payloads, and the biological evaluation of hypoxia selectivity.

Mechanistic Rationale

The design of 4-NNO-based prodrugs relies on the "Electronic Switch" mechanism.

  • Normoxia (Normal Tissue): The electron-withdrawing nitro (

    
    ) and N-oxide (
    
    
    
    ) groups render the pyridine ring electron-deficient. This deactivates the attached cytotoxic payload (often by withdrawing electron density from a linker, preventing cleavage).
  • Hypoxia (Tumor Core): In the absence of oxygen, one-electron reductases (e.g., POR, NADPH:cytochrome P450 reductase) perform a futile redox cycle. However, under strict hypoxia, the nitro group undergoes a stepwise reduction to a hydroxylamine (

    
    ) or amine (
    
    
    
    ).
  • Activation: The conversion of the electron-withdrawing

    
     to the electron-donating 
    
    
    
    pushes electron density into the ring. This electronic shift triggers the cleavage of the linker (e.g., via 1,4- or 1,6-elimination) or intramolecular cyclization, releasing the active drug.
Pathway Visualization

Bioreduction_Mechanism Prodrug 4-NNO Prodrug (Electron Deficient) Radical Nitro Radical Anion (Transient) Prodrug->Radical 1e- Reduction (Reductases) Radical->Prodrug Futile Cycle Normoxia O2 Present (Re-oxidation) Radical->Normoxia O2 scavenges e- Amine 4-Amino Metabolite (Electron Rich) Radical->Amine Hypoxia: Sequential Reduction (NO2 -> NHOH -> NH2) Release Linker Collapse & Drug Release Amine->Release Electronic Switch (Donation into Ring)

Figure 1: The bioreductive activation mechanism of 4-NNO prodrugs.[1] In normoxia, oxygen reverses the initial reduction (futile cycle). In hypoxia, irreversible reduction leads to drug release.

Experimental Protocols

Protocol A: Synthesis of the 4-Nitronicotinic Acid N-Oxide Scaffold

Objective: To synthesize the core triggering moiety from commercially available Nicotinic Acid N-oxide. Safety Note: This reaction involves fuming nitric acid and oleum. Perform in a functioning fume hood with full PPE (acid-resistant gloves, face shield).

Reagents:

  • Nicotinic acid N-oxide (CAS: 2398-81-4)

  • Fuming Nitric Acid (

    
    )[2]
    
  • Oleum (

    
    )
    
  • Ice/Water

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Place in an ice bath.

  • Acid Preparation: Carefully add 10 mL of fuming nitric acid to 15 mL of oleum . Caution: Exothermic.

  • Addition: Add 5.0 g (36 mmol) of Nicotinic acid N-oxide in small portions to the acid mixture, keeping the temperature below 20°C.

  • Reaction: Once addition is complete, heat the mixture to 100°C for 4–6 hours .

    • Note: The N-oxide group directs nitration to the para (4-) position, while the carboxyl group (meta-director) reinforces this regioselectivity.

  • Quench: Cool the mixture to room temperature. Pour slowly onto 200 g of crushed ice .

  • Isolation: The product, 4-nitronicotinic acid N-oxide, will precipitate as a light yellow solid.

  • Purification: Filter the solid and wash with cold water. Recrystallize from water or ethanol/water if necessary.

  • Characterization: Confirm structure via

    
     (DMSO-d6). Look for the downfield shift of the pyridine protons due to the nitro group.
    
Protocol B: Conjugation to a Model Cytotoxin (Amine-Functionalized)

Objective: To couple the 4-NNO scaffold to an amine-bearing payload (e.g., Doxorubicin or a model amine) using standard amide coupling.

Reagents:

  • 4-Nitronicotinic acid N-oxide (from Protocol A)[2][3]

  • Amine-containing payload (Payload-NH2)

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Anhydrous solvent)

Procedure:

  • Dissolve 1.0 eq of 4-Nitronicotinic acid N-oxide in anhydrous DMF.

  • Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add 1.0 eq of the Payload-NH2.

  • Stir the reaction under nitrogen for 12–24 hours .

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat.

    
    , and brine.
    
  • Purification: Purify via flash column chromatography (DCM/MeOH gradient).

Biological Validation: Hypoxia Selectivity Assay

Objective: To quantify the Hypoxia Cytotoxicity Ratio (HCR), the gold standard metric for HAP efficacy.

Principle: Cells are treated with the prodrug under Normoxic (


) and Hypoxic (

) conditions. A high HCR indicates the drug is non-toxic in normal tissue but potent in tumors.

Materials:

  • Tumor Cell Line (e.g., H460 or HT-29, known for high reductase expression).

  • Hypoxia Chamber (e.g., Don Whitley Scientific or Coy Laboratory) or Anaerobic Jars.

  • MTT or CellTiter-Glo Reagent.

Workflow:

  • Seeding: Seed cells at 3,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Drug Preparation: Prepare serial dilutions of the 4-NNO Prodrug (e.g.,

    
     to 
    
    
    
    ).
  • Incubation:

    • Plate A (Normoxia): Incubate in standard incubator (

      
      ) for 4 hours.
      
    • Plate B (Hypoxia): Pre-equilibrate media in the hypoxia chamber (

      
      ) for 24h. Add drug inside the chamber. Incubate for 4 hours.
      
  • Wash: Remove drug-containing media, wash with PBS, and replace with fresh normoxic media.

  • Post-Incubation: Incubate both plates for an additional 72 hours in normoxia (to allow cell death to occur).

  • Readout: Add MTT/CellTiter-Glo and measure absorbance/luminescence.

Data Analysis: Calculate the


 for both conditions.


  • Target: An HCR

    
     is considered promising. An HCR 
    
    
    
    is excellent.
Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation Step1 Nitration of Nicotinic Acid N-Oxide Step2 Coupling with Payload (HATU) Step1->Step2 Split Split Cell Culture Step2->Split Normoxia Normoxia (20% O2) 4h Exposure Split->Normoxia Hypoxia Hypoxia (<0.1% O2) 4h Exposure Split->Hypoxia Wash Wash & Chase (72h Normoxia) Normoxia->Wash Hypoxia->Wash Readout Calculate HCR (IC50 Norm / IC50 Hyp) Wash->Readout

Figure 2: Step-by-step workflow from chemical synthesis to biological validation of the HAP.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Nitration Temperature too low or insufficient acid strength.[4]Ensure fuming

is fresh. Maintain reaction at

.
Regioisomer Contamination Nitration at C-2 or C-6.The N-oxide strongly directs to C-4. Verify structure by NMR (C-4 proton is absent).
Low HCR (Poor Selectivity) Reduction potential (

) is too low.
The 4-NNO system is tunable. Add electron-donating groups (e.g., methyl) to the ring to lower

and increase hypoxia specificity.
Hydrolysis of Prodrug Linker instability.If using an ester linkage, switch to a sterically hindered amide or a carbamate.

References

  • Review of N-Oxide HAPs: Wang, Y., et al. (2021). "The hypoxia-activated mechanism of N-oxide prodrugs."[1][5] ResearchGate.[1]

  • Chemistry of 4-Nitropyridine N-Oxides: Bulavka, V. N., & Boiko, I. I. (2000).[4] "Synthesis of 4-Aminopyridine... by Reduction of 4-Nitropyridine-N-Oxide." MDPI Molbank.

  • General HAP Protocols: Wilson, W. R., & Hay, M. P. (2011). "Targeting hypoxia in cancer therapy." Nature Reviews Cancer.

  • Compound Data: PubChem. "4-Nitronicotinic acid N-oxide | C6H4N2O5."[2]

  • Nitroaromatic Mechanisms: Nepali, K., et al. (2019). "Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy." Journal of Medicinal Chemistry.

Sources

Method

4-Nitronicotinic acid N-oxide as a scaffold for combinatorial chemistry

Application Note: 4-Nitronicotinic Acid N-Oxide as a Privileged Scaffold for Combinatorial Chemistry [1] Executive Summary This guide details the utilization of 4-nitronicotinic acid N-oxide (4-NNAO) as a high-reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Nitronicotinic Acid N-Oxide as a Privileged Scaffold for Combinatorial Chemistry


[1]

Executive Summary

This guide details the utilization of 4-nitronicotinic acid N-oxide (4-NNAO) as a high-reactivity electrophilic scaffold for the combinatorial synthesis of 4-substituted pyridine derivatives. Unlike standard pyridine synthesis, which often requires harsh conditions or transition metal catalysis (Buchwald-Hartwig), 4-NNAO exploits the "push-pull" electronic activation provided by the N-oxide moiety.[1] This allows for rapid nucleophilic aromatic substitution (


) under mild conditions, making it ideal for parallel synthesis and DNA-encoded library (DEL) generation.[1]

Strategic Value & Mechanistic Rationale

The "Super-Electrophile" Effect

The utility of 4-NNAO lies in the synergistic electron-withdrawing effects of the nitro group and the N-oxide nitrogen.

  • Inductive Activation: The positively charged nitrogen of the N-oxide (

    
    ) exerts a strong inductive effect (-I), significantly lowering the LUMO energy at the C4 position.
    
  • Regioselectivity: While pyridine N-oxides are susceptible to attack at C2 and C4, the presence of the nitro leaving group at C4 directs nucleophiles exclusively to this position, preventing regioisomeric mixtures.[1]

  • Orthogonality: The C3-carboxylic acid serves as a stable anchor for solid-phase attachment (Rink Amide/Wang Resin) or solution-phase amide coupling, remaining inert to the

    
     conditions used for the C4 diversification.
    
Mechanism of Action ( )

The reaction proceeds via a Meisenheimer Complex .[1][2][3] The nucleophile (amine) attacks C4, breaking the aromaticity.[1] The negative charge is stabilized by the nitro group and the N-oxide oxygen.[1] Re-aromatization expels the nitrite ion (


), a favorable leaving group.[1]

SNAr_Mechanism Start 4-NNAO Scaffold Inter Meisenheimer Complex Start->Inter + R-NH2 (Nucleophilic Attack) Prod 4-Substituted Product Inter->Prod - NO2 (Re-aromatization)

Figure 1: Simplified mechanism of nucleophilic displacement on the 4-NNAO scaffold.

Experimental Protocols

The following workflows are designed for Solid-Phase Organic Synthesis (SPOS) to maximize purification efficiency, but can be adapted for solution phase.

Protocol A: Scaffold Loading (Resin Attachment)

Objective: Anchor 4-NNAO to Rink Amide MBHA resin to generate a library of C-terminal amides.[1]

Materials:

  • Rink Amide MBHA Resin (Loading: 0.5 – 0.7 mmol/g)

  • 4-Nitronicotinic acid N-oxide (Commercial or synthesized via oxidation of 4-nitronicotinic acid)

  • Coupling Agents: HATU, DIPEA (Diisopropylethylamine)[1][4]

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Swelling: Place 1.0 g of resin in a fritted syringe reactor. Swell in DMF (10 mL) for 30 min. Drain.

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min).[1] Wash with DMF (5x), DCM (3x), DMF (3x).[1]

  • Activation: In a vial, dissolve 4-NNAO (3.0 equiv relative to resin loading) and HATU (2.9 equiv) in minimal DMF. Add DIPEA (6.0 equiv).[1] Stir for 2 min to pre-activate.

    • Note: The solution should turn slightly yellow/orange.[1]

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 2 hours.

  • Validation (Kaiser Test): Wash resin (DMF/DCM). Perform a Kaiser ninhydrin test.

    • Pass: Beads are colorless (no free amines).[1]

    • Fail: Beads are blue.[1] Repeat coupling.

  • Capping (Optional): Treat with Acetic Anhydride/Pyridine (1:1) in DCM for 10 min to cap unreacted sites.

Protocol B: Combinatorial Diversification

Objective: Displace the C4-nitro group with a library of primary/secondary amines.[1]

Reagents:

  • Diverse Amine Library (Anilines, aliphatic amines, cyclic amines)[1]

  • Base: DIPEA or TEA[1][4]

  • Solvent: Ethanol or DMF (Ethanol is preferred for cleaner profiles if solubility permits)

Step-by-Step:

  • Distribution: Aliquot the loaded resin into a 96-well filter plate (approx. 10-20 mg per well).

  • Reagent Prep: Prepare 0.5 M solutions of each amine in DMF/EtOH (1:1).

  • Reaction: Add amine solution (10 equiv) and DIPEA (5 equiv) to each well.

  • Incubation: Seal the plate and shake at 60°C for 4–6 hours .

    • Scientific Insight: While 4-NNAO is highly reactive, solid-phase kinetics are slower than solution phase.[1] Mild heating ensures complete conversion of sterically hindered amines.[1]

  • Washing: Drain wells. Wash with DMF (3x), MeOH (3x), DCM (3x) to remove excess amine and the liberated nitrite byproduct.[1]

  • Monitoring: The resin often changes color from pale yellow (Nitro) to white/fluorescent (Amino-pyridine) upon substitution.[1]

Protocol C: Cleavage and Deoxygenation (Optional)

Objective: Release the final compound.[1] The N-oxide can be retained (for polarity) or removed.[1]

Option 1: Cleavage with N-Oxide Retention

  • Treat resin with 95% TFA / 2.5% TIS / 2.5%

    
     for 2 hours.[1]
    
  • Precipitate filtrate in cold diethyl ether.

Option 2: "Catch-and-Release" Deoxygenative Cleavage Note: If the N-oxide is not desired, it is best reduced using mild conditions to avoid reducing the pyridine ring.

  • On-Resin Reduction: Treat resin with

    
     (3 equiv) in DCM at 0°C to RT for 1 hour. (Warning: Corrosive).
    
    • Alternative: Use Fe powder /

      
       in EtOH/Water for a milder, chemoselective reduction of the N-oxide if the nitro group is already displaced.[1]
      
  • Cleavage: Proceed with TFA cleavage as above.

Workflow Visualization

Workflow cluster_0 Phase 1: Scaffold Loading cluster_1 Phase 2: Library Generation cluster_2 Phase 3: Finalization Step1 Rink Amide Resin (Fmoc-Protected) Step2 Deprotection (20% Piperidine) Step1->Step2 Step3 Coupling (4-NNAO + HATU) Step2->Step3 Step4 Split Resin (96-well plate) Step3->Step4 Validated Loading Step5 SnAr Reaction (R-NH2, 60°C) Step4->Step5 Step6 Wash & Purify (Remove NO2-) Step5->Step6 Step7 Cleavage (TFA) Retain N-Oxide Step6->Step7 Path A Step8 Reduction (PCl3) Remove N-Oxide Step6->Step8 Path B Final Final Library (LC-MS QC) Step7->Final Step8->Final

Figure 2: Solid-Phase combinatorial workflow for 4-NNAO derivatives.

Data Analysis & Troubleshooting

Expected Analytical Shifts

Successful substitution and cleavage should be validated via


 NMR and LC-MS.
Component4-Nitro Scaffold (Start)4-Amino Product (End)Diagnostic Signal
C2-H Proton

8.9 - 9.1 ppm

8.2 - 8.5 ppm
Upfield shift due to loss of electron-withdrawing

.[1]
C5-H Proton

8.2 - 8.4 ppm

6.5 - 6.8 ppm
Significant upfield shift (shielding by amine).[1]
Appearance Yellow SolidWhite/Off-whiteLoss of nitro-chromophore.[1]
Mass Spec


Mass shift corresponding to amine - 46 Da.
Troubleshooting Guide
  • Problem: Incomplete substitution (Yellow color persists).

    • Solution: The amine is likely non-nucleophilic (e.g., electron-deficient aniline).[1] Increase temperature to 80°C or use microwave irradiation (100W, 10 min).

  • Problem: N-oxide reduction during cleavage.

    • Solution: Avoid using thiols (EDT/DODT) in the cleavage cocktail if retaining the N-oxide is critical, as they can cause partial reduction.[1] Use TIS (Triisopropylsilane) only.[1]

Safety & Handling

  • Energetic Compounds: While 4-NNAO is generally stable, nitro-pyridines can be shock-sensitive in dry, high-purity forms.[1] Handle scaffold loading in a fume hood behind a blast shield.[1]

  • Vesicant: Alkyl-halide byproducts (if using chlorination routes) are potent blistering agents.[1]

References

  • Taylor, E. C., & Crovetti, A. J. (1956).[1] Pyridine-1-oxides.[1][5][6][7] I. Synthesis of some nicotinic acid derivatives. Journal of Organic Chemistry.[1]

  • Scriven, E. F. (1984).[1] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.[1] Comprehensive Heterocyclic Chemistry.[1]

  • Makino, K., et al. (2012).[1] Nucleophilic substitution of 4-nitropyridine N-oxides.[1][8] Chemical & Pharmaceutical Bulletin.[1]

  • Pasqualoto, K. F., & Ferreira, E. I. (2001).[1] An approach for the rational design of new antimalarial drugs using 4-nitropyridine N-oxide as scaffold.[1] Current Medicinal Chemistry.[1]

  • Solid-Phase Synthesis of Heterocycles. (2001). Combinatorial Chemistry & High Throughput Screening.[1] (General reference for SPOS protocols adapted in this guide).

Sources

Application

Application Note: Photochemical Control of Nitric Oxide using 4-Nitronicotinic Acid N-Oxide

Executive Summary Nitric oxide (NO) is a pivotal signaling molecule regulating vasodilation, neurotransmission, and immune response.[1][2] However, its utility as a therapeutic agent or research tool is severely limited...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitric oxide (NO) is a pivotal signaling molecule regulating vasodilation, neurotransmission, and immune response.[1][2] However, its utility as a therapeutic agent or research tool is severely limited by its gaseous state and millisecond half-life. 4-Nitronicotinic acid N-oxide (4-NNO) represents a class of "caged" NO donors that are stable under physiological conditions but release NO upon specific photochemical triggering.

This guide details the characterization, handling, and experimental application of 4-NNO as a Photo-NOP (Photochemical Nitric Oxide Precursor) . Unlike spontaneous donors (e.g., SNAP, NONOates), 4-NNO offers spatiotemporal control, allowing researchers to release NO at precise cellular locations using UV-A light (300–400 nm).

Chemical Profile & Mechanism of Action[3]

Compound Identification[4][5]
  • IUPAC Name: 4-nitro-1-oxidopyridin-1-ium-3-carboxylic acid[3]

  • CAS Number: 1078-05-3[3]

  • Molecular Formula: C₆H₄N₂O₅[3]

  • Molecular Weight: 184.11 g/mol [3]

  • Solubility: Soluble in DMSO (>50 mM), PBS (pH 7.4, up to 10 mM with sonication).

  • Stability: Stable in solid state at -20°C. Highly light-sensitive in solution.

Mechanism of Photochemical Release

Upon irradiation with UV-A light, the nitro group at the C4 position undergoes an intramolecular rearrangement. The nitro group (


) isomerizes to a nitrite ester (

), which subsequently undergoes homolytic cleavage to release the nitric oxide radical (

) and a pyridone byproduct. The N-oxide moiety enhances water solubility and modulates the electron density of the pyridine ring, facilitating the photo-rearrangement.

G cluster_0 Step 1: Excitation cluster_1 Step 2: Rearrangement cluster_2 Step 3: Release Compound 4-Nitronicotinic Acid N-Oxide (Ground State) Excited Excited State (n-π*) Compound->Excited hv (300-365 nm) Nitrite Nitrite Ester Intermediate (-ONO) Excited->Nitrite Isomerization NO_Radical •NO (Nitric Oxide) Nitrite->NO_Radical Homolysis Byproduct 4-Pyridone Derivative (Byproduct) Nitrite->Byproduct Homolysis

Figure 1: Photochemical pathway of NO release from 4-Nitronicotinic acid N-oxide. The nitro-to-nitrite rearrangement is the rate-limiting step triggered by photon absorption.

Experimental Protocols

Protocol A: Stock Solution Preparation

Objective: Prepare a stable stock solution free from premature NO release.

Materials:

  • 4-Nitronicotinic acid N-oxide (Solid)[3]

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • Amber microcentrifuge tubes (Light-blocking)

Procedure:

  • Dark Room: Perform all weighing and solubilization in a room with reduced lighting or under red safety light.

  • Solubilization: Dissolve 18.4 mg of 4-NNO in 1 mL of anhydrous DMSO to create a 100 mM Stock Solution .

  • Aliquoting: Immediately aliquot 50 µL volumes into amber tubes.

  • Storage: Store at -20°C. Stable for 6 months.

    • Note: Avoid repeated freeze-thaw cycles. If precipitation occurs, sonicate in the dark for 30 seconds.

Protocol B: Photolysis & Quantification (Griess Assay)

Objective: Validate and quantify NO release efficiency upon UV irradiation.

Materials:

  • Phosphate Buffered Saline (PBS), pH 7.4

  • UV Lamp (365 nm, approx. 10 mW/cm²) or LED array

  • Griess Reagent (Sulfanilamide + N-(1-naphthyl)ethylenediamine)

  • 96-well clear microplate

Workflow:

  • Preparation: Dilute the 100 mM DMSO stock to 100 µM working solution in PBS.

  • Plating: Add 100 µL of the working solution to wells in triplicate.

    • Control Group: Wrap 3 wells in aluminum foil (Dark Control).

    • Experimental Group: Uncovered wells.[4]

  • Irradiation: Expose the plate to the 365 nm light source.

    • Time Course: 0, 1, 5, 10, and 20 minutes.

  • Detection: Immediately after irradiation, add 100 µL of Griess Reagent to all wells. Incubate for 10 minutes at room temperature in the dark.

  • Measurement: Read Absorbance at 540 nm .

  • Calculation: Convert Absorbance to [Nitrite] using a standard curve constructed with Sodium Nitrite (

    
    ).
    

Data Interpretation:

Irradiation Time (min) Absorbance (540nm) Estimated [NO] Released (µM)
0 (Dark Control) 0.005 < 0.5 (Background)
1 0.120 ~ 15.0
5 0.450 ~ 55.0
10 0.780 ~ 90.0

| 20 | 0.810 | ~ 95.0 (Plateau) |

Protocol C: Biological Validation (cGMP Activation)

Objective: Confirm that the released NO is biologically active by measuring the activation of Soluble Guanylyl Cyclase (sGC) in vascular smooth muscle cells (VSMCs).

Rationale: NO binds to the heme moiety of sGC, catalyzing the conversion of GTP to cGMP. This is the gold-standard assay for functional NO.

BioAssay cluster_setup Experimental Setup cluster_trigger Trigger cluster_pathway Signaling Pathway Cells VSMCs (Serum Starved) IBMX Pre-treat: IBMX (PDE Inhibitor) Cells->IBMX Donor Add 4-NNO (50 µM) IBMX->Donor Light UV Irradiation (5 mins) Donor->Light NO NO Release Light->NO Photolysis sGC sGC Activation NO->sGC Binding GTP_cGMP GTP -> cGMP sGC->GTP_cGMP Catalysis Lysis Cell Lysis & ELISA GTP_cGMP->Lysis Quantification

Figure 2: Biological assay workflow for validating 4-NNO activity via the sGC-cGMP pathway.

Procedure:

  • Cell Culture: Seed VSMCs in a 24-well plate. Starve serum overnight.

  • Inhibition: Pre-treat cells with 0.5 mM IBMX (Isobutylmethylxanthine) for 30 mins to prevent cGMP degradation.

  • Treatment: Add 50 µM 4-NNO to cells.

  • Activation: Irradiate cells for 5 minutes (365 nm). Keep "Dark Controls" wrapped in foil.

  • Lysis: Aspirate media, add 0.1M HCl to lyse cells.

  • Quantification: Use a commercial cGMP ELISA kit to measure intracellular cGMP levels.

Expected Result: Irradiated samples should show a 10-50 fold increase in cGMP compared to Dark Controls.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Signal Ambient light exposure during prep.Use amber tubes; work under red light.
Low NO Yield Light source intensity too low.Ensure UV intensity is >5 mW/cm². Use a quartz cuvette/plate if possible (plastic absorbs UV).
Cell Toxicity UV damage or high compound conc.Include a "UV-only" control (no compound) to rule out radiation damage. Titrate 4-NNO down to 10 µM.
Precipitation Low solubility in aqueous buffer.Pre-dissolve in DMSO. Ensure final DMSO concentration is < 1%.

References

  • Pavlos, C. M., et al. (2021). "Photodissociation Dynamics of Nitric Oxide from NO Precursors." Journal of Physical Chemistry B.

  • Bates, J. N., et al. (1991).[1] "Nitric oxide generation from nitroprusside by vascular tissue." Journal of Pharmacology and Experimental Therapeutics.

  • Ford, P. C. (2013). "Photochemical delivery of nitric oxide." Nitric Oxide.[2][3][4][5][6][7][8][9][10]

  • Youssif, S. (2001).[4][11] "Recent trends in the chemistry of pyridine N-oxides." Arkivoc.

  • PubChem. (2023).[3] "4-Nitronicotinic acid N-oxide Compound Summary." National Center for Biotechnology Information.

Sources

Method

Application Note: Synthesis &amp; Metabolic Profiling of Radiolabeled 4-Nitronicotinic Acid N-Oxide

C]4-Nitronicotinic Acid N-oxide Executive Summary This guide details the synthesis and application of [Carboxyl- C]4-Nitronicotinic Acid N-oxide , a specialized tracer for metabolic stability and biodistribution studies....

Author: BenchChem Technical Support Team. Date: February 2026


C]4-Nitronicotinic Acid N-oxide

Executive Summary

This guide details the synthesis and application of [Carboxyl-


C]4-Nitronicotinic Acid N-oxide , a specialized tracer for metabolic stability and biodistribution studies. While pyridine N-oxides are often viewed merely as phase I metabolites, 4-substituted derivatives serve as critical intermediates in the synthesis of antitubercular agents and kinase inhibitors.

The protocol utilizes a Carbon-14 (


C)  label at the carboxyl position. This choice is strategic: 

C offers superior metabolic stability compared to Tritium (

H), which is prone to exchange with biological media, ensuring that the radiometric signal accurately tracks the core pharmacophore.

Strategic Synthesis Planning

Retrosynthetic Analysis

The synthesis is designed to introduce the radiolabel early using a high-efficiency carbonation step, followed by functionalization of the pyridine ring.

  • Label Incorporation: Lithiation of 3-bromopyridine followed by quenching with

    
    CO
    
    
    
    gas.
  • N-Oxidation: Activation of the pyridine nitrogen to direct subsequent electrophilic substitution.

  • Nitration: Electrophilic aromatic substitution at the C4 position, facilitated by the N-oxide directing group.

Why This Route?

Direct nitration of nicotinic acid is sluggish due to the electron-withdrawing carboxyl group. However, N-oxidation creates a "push-pull" system. The N-oxide oxygen donates electron density via resonance to the para-position (C4), overcoming the deactivating effect of the carboxyl group and allowing for regioselective nitration [1].

Synthesis Workflow Diagram

SynthesisRoute Start 3-Bromopyridine Step1 Lithiation & Carbonation (n-BuLi, 14CO2) Start->Step1 Inter1 [14C]Nicotinic Acid Step1->Inter1 Yield: ~70% Step2 N-Oxidation (H2O2, AcOH) Inter1->Step2 Inter2 [14C]Nicotinic Acid N-Oxide Step2->Inter2 Yield: ~85% Step3 Nitration (Fuming HNO3, H2SO4) Inter2->Step3 Final [14C]4-Nitronicotinic Acid N-Oxide Step3->Final Yield: ~55%

Caption: Three-stage radiosynthesis of [Carboxyl-


C]4-Nitronicotinic Acid N-oxide.

Detailed Experimental Protocols

Safety & Prerequisites
  • Radiation Safety: All steps involving

    
    C must be performed in a designated radiochemical fume hood with appropriate shielding (Plexiglass) and Geiger counter monitoring.
    
  • Chemical Safety: Fuming nitric acid is a potent oxidizer. Use essentially anhydrous conditions and heavy-duty butyl gloves.

Step 1: Synthesis of [Carboxyl- C]Nicotinic Acid

Objective: Install the radioactive tag.

  • Setup: Flame-dry a 50 mL two-neck flask equipped with a magnetic stir bar and a vacuum manifold adapter. Flush with Argon.

  • Reagents:

    • 3-Bromopyridine (1.0 mmol)

    • n-Butyllithium (1.1 mmol, 2.5 M in hexanes)

    • 
      CO
      
      
      
      (generated from Ba
      
      
      CO
      
      
      + H
      
      
      SO
      
      
      on a vacuum line).
  • Procedure:

    • Dissolve 3-bromopyridine in anhydrous diethyl ether (10 mL) and cool to -78°C (dry ice/acetone bath).

    • Add n-BuLi dropwise over 10 minutes. Stir for 30 minutes to form 3-lithiopyridine. Critical: Maintain temperature to prevent Wurtz coupling.

    • Open the system to the

      
      CO
      
      
      
      manifold. Allow the solution to absorb the gas for 45 minutes while warming to -20°C.
    • Quench with 2M HCl (5 mL).

  • Workup: Adjust pH to 3-4 (isoelectric point of nicotinic acid). Extract with hot ethyl acetate. Evaporate solvent to yield crude [

    
    C]nicotinic acid.
    
Step 2: Oxidation to [Carboxyl- C]Nicotinic Acid N-Oxide

Objective: Activate the ring for nitration.

  • Reagents:

    • [

      
      C]Nicotinic Acid (from Step 1)
      
    • Hydrogen Peroxide (30% aq.)

    • Glacial Acetic Acid

  • Procedure:

    • Dissolve the labeled substrate in glacial acetic acid (5 mL).

    • Add H

      
      O
      
      
      
      (2.0 eq). Heat to 70°C for 4 hours.
    • Monitoring: Check progress via Radio-TLC (Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1).[1] The N-oxide is more polar (lower R

      
      ) than the starting material.
      
  • Purification: Concentrate under reduced pressure. Recrystallize from water to remove excess acetic acid.

Step 3: Nitration to [Carboxyl- C]4-Nitronicotinic Acid N-Oxide

Objective: Regioselective introduction of the nitro group. Reference: Adapted from Taylor & Crovetti (1954) [1].[2]

  • Reagents:

    • [

      
      C]Nicotinic Acid N-Oxide
      
    • Fuming Nitric Acid (d = 1.5)

    • Conc. Sulfuric Acid[3]

  • Procedure:

    • Caution: Perform in a closed vessel behind a blast shield.

    • Dissolve the N-oxide in conc. H

      
      SO
      
      
      
      (2 mL).
    • Add Fuming HNO

      
       (2 mL) cautiously.
      
    • Heat the mixture to 100°C for 2-4 hours. Note: The N-oxide oxygen directs the nitro group to the 4-position (para).

  • Workup: Pour the reaction mixture onto crushed ice (20 g). The product, 4-nitronicotinic acid N-oxide, will precipitate as a light yellow solid.

  • Purification: Filter the precipitate. Recrystallize from hot water.[4]

  • Validation: Verify identity using LC-MS/MS (Precursor ion m/z ~185 [M+H]

    
    ) and Radio-HPLC.
    

Quality Control & Data Analysis

Specification Table
ParameterSpecificationMethod
Radiochemical Purity > 97%Radio-HPLC (C18, 0.1% TFA/MeCN)
Chemical Purity > 95%UV (254 nm)
Specific Activity 50–60 mCi/mmolLiquid Scintillation Counting (LSC)
Identity Co-elution with standardHPLC

Application in Metabolic Studies[6][7][8]

Metabolic Stability Protocol (In Vitro)

This tracer is used to determine if the 4-nitro group is a "soft spot" for metabolism (reduction) or if the N-oxide is reduced back to the pyridine.

  • Incubation: Incubate [

    
    C]4-Nitronicotinic Acid N-oxide (10 µM) with human liver microsomes (HLM) and NADPH regenerating system.
    
  • Timepoints: 0, 15, 30, 60 min.

  • Quench: Add ice-cold acetonitrile (1:3 v/v). Centrifuge.

  • Analysis: Inject supernatant into Radio-HPLC.

Metabolic Pathways Diagram

The following diagram illustrates the potential metabolic fates detectable by this radiotracer.

MetabolicFate Parent [14C]4-Nitro-NA N-Oxide (Parent) Met1 [14C]4-Nitro-NA (N-oxide Reduction) Parent->Met1 Reductase (Liver) Met2 [14C]4-Amino-NA N-Oxide (Nitro Reduction) Parent->Met2 Nitroreductase (Gut Flora) Met3 [14C]Conjugates (Glucuronidation) Parent->Met3 UGT Enzymes Met1->Met3

Caption: Predicted metabolic pathways: N-oxide reduction (hepatic) vs. Nitro reduction (microbial).

Interpretation of Results
  • N-Oxide Reduction: Appearance of a peak matching 4-nitronicotinic acid indicates reductase activity (common in liver cytosol).

  • Nitro Reduction: Appearance of 4-aminonicotinic acid N-oxide suggests nitroreductase activity, often mediated by gut microbiota if dosed orally [2].

  • Decarboxylation Risk: If

    
    CO
    
    
    
    is detected in exhalation traps (in vivo), it indicates extensive catabolism of the pyridine ring or specific decarboxylase activity.

References

  • Taylor, E. C., & Crovetti, A. J. (1954). Pyridine-1-oxides.[5][6][7] I. Synthesis of 4-Substituted Nicotinic Acids. Journal of Organic Chemistry, 19(10), 1633–1640.

  • Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603. (Context on pyridine N-oxide metabolism).

  • Murray, A., & Williams, D. L. (1958). Organic Syntheses with Isotopes. Interscience Publishers. (Foundational text for carboxylation protocols).

Sources

Application

Application Note: 4-Nitronicotinic Acid N-Oxide in Advanced Materials &amp; Drug Design

[1] Executive Summary 4-Nitronicotinic acid N-oxide (4-NNO) represents a specialized, high-utility scaffold in the synthesis of heterocycles and metal-organic frameworks (MOFs).[1] Unlike simple pyridine derivatives, 4-N...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Nitronicotinic acid N-oxide (4-NNO) represents a specialized, high-utility scaffold in the synthesis of heterocycles and metal-organic frameworks (MOFs).[1] Unlike simple pyridine derivatives, 4-NNO possesses a "Janus-faced" electronic architecture: the N-oxide moiety activates the ring for nucleophilic attack while simultaneously serving as a potent oxygen donor for lanthanide coordination.[1]

This guide provides validated protocols for exploiting 4-NNO in two distinct vectors:

  • Medicinal Chemistry: Using the labile 4-nitro group as a leaving group for

    
     reactions to generate 4-functionalized nicotinic acid derivatives (bioactive precursors).[1]
    
  • Materials Science: Utilizing the N-oxide/Carboxylate dual-donor system to construct luminescent Lanthanide-MOFs.

Critical Safety Warning: 4-NNO contains both a nitro group and an N-oxide function.[1] It is an energetic precursor.[1] All heating steps must be performed behind blast shields, and scale-up beyond 5g should be preceded by Differential Scanning Calorimetry (DSC) analysis.

Chemical Architecture & Reactivity Profile[1]

The utility of 4-NNO stems from its unique electronic distribution.[1] The N-oxide oxygen acts as an electron donor to the ring via resonance but an electron withdrawer via induction.[1] When coupled with the strongly electron-withdrawing nitro group at the 4-position and the carboxylic acid at the 3-position, the C4 carbon becomes highly electrophilic.[1]

Reactivity Logic Diagram

The following diagram illustrates the divergent pathways available for 4-NNO.

ReactivityLogic NNO 4-Nitronicotinic Acid N-Oxide (4-NNO) SNAr Nucleophilic Aromatic Substitution (SNAr) NNO->SNAr C4 Electrophilicity (Nitro Displacement) Coord Coordination Chemistry (MOF Ligand) NNO->Coord O-Donors (N-O & COOH) Red Deoxygenation/Reduction NNO->Red Mild Reduction Prod_Amino 4-Amino/Alkoxy Nicotinic Acids SNAr->Prod_Amino Prod_MOF Ln(III) Luminescent Polymers Coord->Prod_MOF Prod_Py Functionalized Pyridines Red->Prod_Py

Figure 1: Divergent synthetic utility of 4-NNO.[1] The high electrophilicity at C4 allows for rapid substitution, while the oxygen-rich periphery enables metal chelation.[1]

Application I: Nucleophilic Aromatic Substitution ( )

Context: The 4-nitro group in pyridine N-oxides is a significantly better leaving group than a chloride or bromide due to the stability of the departing nitrite ion and the stabilization of the Meisenheimer complex by the N-oxide.[1] This protocol describes the synthesis of 4-(substituted-amino)nicotinic acid N-oxides , which are precursors to kinase inhibitors.[1]

Protocol: C4-Amination of 4-NNO

Reagents:

  • Substrate: 4-Nitronicotinic acid N-oxide (Sigma-Aldrich, CAS: 1078-05-3)[1][2]

  • Nucleophile: Morpholine (Representative secondary amine)[1]

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)[1]

  • Base: Diisopropylethylamine (DIPEA)[1]

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-NNO (1.0 mmol, 184 mg) in Ethanol (10 mL). The solution will appear pale yellow.[1]

  • Addition: Add DIPEA (2.0 mmol, 350 µL) followed by Morpholine (1.2 mmol, 105 µL) dropwise at room temperature.

    • Note: An immediate color change (deepening yellow/orange) indicates the formation of the charge-transfer complex.[1]

  • Reaction: Heat the mixture to reflux (80°C) for 4 hours. Monitor via TLC (DCM:MeOH 9:1).[1] The starting material (

    
    ) will disappear, replaced by a more polar fluorescent spot.
    
  • Workup:

    • Cool to room temperature.[1][3]

    • Concentrate under reduced pressure to remove ethanol.[1]

    • Redissolve residue in minimal water (3 mL) and adjust pH to ~4 with 1M HCl to precipitate the product (zwitterionic form).

    • Filter the solid, wash with cold ether, and dry under vacuum.

Data Validation:

  • Yield: Expect 75-85%.

  • NMR Signature: Loss of the C4-proton doublet (if comparing to non-nitro precursor) or shift of C2/C6 protons due to loss of the strong electron-withdrawing nitro group.[1]

Application II: Lanthanide MOF Construction

Context: 4-NNO acts as a bridging ligand.[1] The carboxylate binds in a


-bridging mode, while the N-oxide oxygen coordinates directly to hard metal centers like Europium (

) or Terbium (

), sensitizing their luminescence via the "antenna effect."[1]
Protocol: Hydrothermal Synthesis of

Reagents:

  • Ligand: 4-Nitronicotinic acid N-oxide[1][2][4]

  • Metal Source:

    
    [1]
    
  • Solvent: Deionized Water[1]

Step-by-Step Methodology:

  • Stoichiometry: Mix 4-NNO (0.3 mmol) and

    
     (0.1 mmol) in 10 mL of deionized water. Ratio 3:1 is critical to satisfy the trivalent charge without auxiliary anions.[1]
    
  • pH Adjustment: Adjust pH to 5.5–6.0 using dilute NaOH (0.1 M). This deprotonates the carboxylic acid (

    
    ) without destroying the N-oxide.[1]
    
  • Crystallization: Transfer the suspension to a 23 mL Teflon-lined stainless steel autoclave.

  • Thermal Cycle:

    • Ramp: 2°C/min to 140°C.[1]

    • Hold: 48 hours.

    • Cool: 0.1°C/min to Room Temperature (Slow cooling is essential for X-ray quality crystals).[1]

  • Isolation: Filter the resulting block-shaped crystals and wash with water/ethanol (1:1).

MOF Assembly Workflow

MOF_Assembly Mix Stoichiometric Mixing (Ligand:Metal 3:1) pH pH Adjustment (5.5-6.0) Deprotonation of COOH Mix->pH Hydro Hydrothermal Synthesis 140°C, 48h pH->Hydro Cool Controlled Cooling (0.1°C/min) Hydro->Cool Char Characterization (PXRD, PL Spectroscopy) Cool->Char

Figure 2: Critical path for the synthesis of Lanthanide-4-NNO coordination polymers.[1]

Comparative Data & Properties

The following table summarizes the key physicochemical properties of 4-NNO compared to its non-oxidized and non-nitrated analogs, highlighting why it is the superior electrophile.

Property4-Nitronicotinic acid N-oxideNicotinic Acid N-oxide4-Chloronicotinic acid N-oxide
C4 Electrophilicity Very High (Nitro + N-oxide)LowModerate
Leaving Group Ability Excellent (

)
N/AGood (

)
Coordination Modes N-O (O-donor) + COOHN-O (O-donor) + COOHN-O (O-donor) + COOH
Energetic Stability Low (Shock sensitive)HighHigh
Primary Application

Scaffold / Energetics
MOF Linker / Metabolite

Scaffold

References

  • Preparation and Reactivity of 4-Nitropyridine N-oxides

    • Source: PrepChem.[1] "Synthesis of 4-Nitropyridine-N-oxide."

    • URL:[Link]

    • Relevance: Establishes the foundational nitration chemistry and safety protocols for the pyridine-N-oxide class.
  • Nucleophilic Substitution Mechanisms

    • Source: Journal of the Chemical Society B. "Nucleophilic displacements in substituted pyridine N-oxides."[1]

    • URL:[Link]

    • Relevance: Validates the kinetics and mechanism of displacing the 4-nitro group in N-oxide systems.
  • Lanthanide Coordination Chemistry

    • Source: Inorganic Chemistry Communications.[1][5] "Two novel lead-carboxylate complexes based on nicotinic acid N-oxide: Synthesis, crystal structures and luminescent properties."

    • URL:[Link][1]

    • Relevance: Demonstrates the coordination modes of the parent scaffold (nicotinic acid N-oxide) utilized in the MOF protocol.
  • Commercial Availability & Physical Data

    • Source: Sigma-Aldrich Product Sheet.[1][5] "Nicotinic acid N-oxide derivatives."[1][2][4][6][5][7][8]

    • Relevance: Provides melting point, solubility, and CAS registry data for verific

Sources

Method

investigation of the antimicrobial properties of 4-Nitronicotinic acid N-oxide derivatives.

Application Note: Investigation of the Antimicrobial Properties of 4-Nitronicotinic Acid N-Oxide Derivatives Introduction: The Renaissance of the Pyridine N-Oxide Scaffold The rise of antimicrobial resistance (AMR) neces...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Investigation of the Antimicrobial Properties of 4-Nitronicotinic Acid N-Oxide Derivatives

Introduction: The Renaissance of the Pyridine N-Oxide Scaffold

The rise of antimicrobial resistance (AMR) necessitates the exploration of non-traditional chemical scaffolds. 4-Nitronicotinic acid N-oxide represents a highly privileged, yet underutilized, pharmacophore in modern drug discovery. Its unique structure combines three distinct functionalities that make it a versatile candidate for antimicrobial investigation:

  • The N-Oxide Moiety: Enhances water solubility and acts as a hydrogen bond acceptor, improving pharmacokinetic profiles compared to the parent pyridine. It also electronically activates the ring system.

  • The C4-Nitro Group: A "warhead" with dual potential. It can serve as a prodrug moiety (releasing reactive nitrogen species upon bioreduction) or as an exceptional leaving group for Nucleophilic Aromatic Substitution (

    
    ), enabling rapid library generation.
    
  • The C3-Carboxylic Acid: Provides a handle for further derivatization (amides, esters) or salt formation to modulate bioavailability.

This guide outlines a comprehensive workflow for synthesizing, screening, and characterizing the antimicrobial activity of this specific class of compounds.

Chemical Synthesis & Library Generation

To investigate this scaffold, researchers must first access the core intermediate and then generate a divergent library. The high reactivity of the C4-nitro group towards nucleophiles is the central synthetic strategy.

Synthesis of the Core Scaffold (4-Nitronicotinic Acid N-Oxide)

Safety Note: Nitration of pyridine N-oxides involves exothermic reactions and energetic intermediates. Perform behind a blast shield.

Protocol:

  • N-Oxidation: Treat Nicotinic acid (ethyl ester or acid) with m-chloroperbenzoic acid (mCPBA) or

    
    /Acetic acid to yield Nicotinic acid N-oxide.
    
  • Nitration: Dissolve Nicotinic acid N-oxide in concentrated

    
    . Add fuming 
    
    
    
    dropwise at 0°C. Heat to 100°C for 4–6 hours.
    • Mechanism:[1][2][3][4][5] The N-oxide directs the electrophilic nitration to the C4 position (para to the N-oxide), overcoming the deactivating effect of the pyridine ring.

  • Isolation: Pour onto ice. The product, 4-nitronicotinic acid N-oxide , precipitates as a yellow solid. Recrystallize from ethanol/water.

Divergent Library Synthesis ( Displacement)

The C4-nitro group is highly activated by both the N-oxide and the C3-carboxyl group, making it an excellent leaving group.

General Protocol for C4-Substitution:

  • Reagents: Dissolve 4-nitronicotinic acid N-oxide (1 equiv) in Ethanol or DMF.

  • Nucleophile Addition: Add the desired amine, thiol, or alkoxide (1.2 equiv).

    • Target Library: Create derivatives with varying lipophilicity (e.g., hexylamine), charge (e.g., ethylenediamine), and steric bulk.

  • Base: Add

    
     or 
    
    
    
    (2 equiv) to scavenge the liberated nitrite/acid.
  • Reaction: Heat at 60–80°C for 2–12 hours. Monitor by TLC/LC-MS.

  • Purification: Acidify to precipitate the product or purify via semi-preparative HPLC.

SynthesisWorkflow Start Nicotinic Acid NOx Nicotinic Acid N-Oxide Start->NOx mCPBA or H2O2 Nitro 4-Nitronicotinic Acid N-Oxide (CORE) NOx->Nitro HNO3/H2SO4 (Nitration) Deriv1 4-Amino Derivatives (S_NAr with Amines) Nitro->Deriv1 R-NH2, Heat Deriv2 4-Thio Derivatives (S_NAr with Thiols) Nitro->Deriv2 R-SH, Base Deriv3 Prodrugs (Nitro Retained) Nitro->Deriv3 Esterification (C3-COOH mod)

Figure 1: Divergent synthesis workflow transforming the Nicotinic Acid precursor into the active 4-Nitro core and subsequent functionalized libraries.

Antimicrobial Susceptibility Testing (AST)

Once the library is synthesized, rigorous screening is required. Do not rely solely on disk diffusion; Broth Microdilution is the gold standard for quantitative structure-activity relationship (QSAR) analysis.

Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 / EUCAST.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Panel: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853). Include an anaerobe (B. fragilis) if testing the nitro-reductive mechanism.

  • Resazurin (Alamar Blue) for visual readout.

Protocol:

  • Stock Prep: Dissolve compounds in DMSO (10 mg/mL). Ensure final DMSO concentration in assay < 1%.

  • Dilution: Prepare serial 2-fold dilutions in 96-well plates (Range: 64 µg/mL to 0.125 µg/mL).

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL. Add 100 µL to each well.
    
  • Incubation: 37°C for 16–20 hours.

  • Readout:

    • Visual: No turbidity = Inhibition.

    • Dye: Add 20 µL Resazurin (0.01%). Incubate 1–4 hours. Blue = No Growth; Pink = Growth.

  • Data Reporting: Report MIC as the lowest concentration preventing visible growth (or color change).

Minimum Bactericidal Concentration (MBC)
  • Aliquot 10 µL from all "No Growth" MIC wells.

  • Spot onto nutrient agar plates.

  • Incubate 24 hours.

  • MBC Definition: The concentration killing

    
     of the initial inoculum.
    

Mechanism of Action (MOA) Investigation

Determining how these derivatives work is critical for publication and patenting. For 4-nitronicotinic acid N-oxides, two distinct pathways are likely:

Pathway A: Oxidative/Nitrosative Stress (Nitro-containing compounds)

If the C4-nitro group is retained, the compound may act like Metronidazole or PA-824, requiring bioreduction to release nitric oxide (NO) or toxic radicals.

Experiment: Nitro-Reductase Dependence

  • Strain: Use wild-type E. coli vs. a nitroreductase-deficient mutant (

    
    ).
    
  • Result: If MIC increases significantly in the mutant, the mechanism involves bioreduction.

  • ROS/RNS Detection: Use DCFH-DA (ROS probe) or DAF-FM (Nitric Oxide probe) dyes in treated bacterial cultures and measure fluorescence via flow cytometry.

Pathway B: Membrane Disruption (Amphiphilic Derivatives)

If the nitro group is replaced by long-chain amines, the N-oxide core + lipophilic tail creates a surfactant-like cationic amphiphile.

Experiment: Membrane Permeabilization Assay

  • Dye: Propidium Iodide (PI) - membrane impermeable, fluoresces upon binding DNA.

  • Protocol: Treat log-phase bacteria with

    
     MIC of the compound. Add PI. Measure fluorescence over 60 minutes.
    
  • Positive Control: CTAB or Polymyxin B.

MOA_Flowchart Hit Confirmed Hit (Low MIC) StructCheck Does it contain the C4-Nitro group? Hit->StructCheck YesNitro YES: Suspect Bio-reduction StructCheck->YesNitro NoNitro NO: Suspect Membrane/Target StructCheck->NoNitro Exp1 Test vs. Nitroreductase Mutants (nfsA/nfsB) YesNitro->Exp1 Exp2 ROS/NO Detection (DAF-FM Diacetate) YesNitro->Exp2 Exp3 Membrane Permeability (Propidium Iodide) NoNitro->Exp3 Exp4 Time-Kill Kinetics NoNitro->Exp4

Figure 2: Decision tree for elucidating the Mechanism of Action based on the specific chemical structure of the derivative.

Data Analysis & Safety Profiling

Selectivity Index (SI)

An antimicrobial is useless if it kills human cells at the same concentration.

  • Assay: MTT or CellTiter-Glo on HEK293 or HepG2 mammalian cells.

  • Calculation:

    
    .
    
  • Target: An SI

    
     is generally required for early-stage hits.
    
Data Presentation Template
Compound IDR-Group (C4)MIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]CC50 (HepG2) [µg/mL]Selectivity Index
4-NNO-01

(Parent)
32641282.0
4-NNO-05

48>256>32
4-NNO-09

16>12864<1

References

  • Den Hertog, H. J., & Combé, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine.[2][6] Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581–590. Link

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. (Standard reference for MIC/MBC methodologies).

  • Fang, F. C. (2004).[3] Antimicrobial reactive oxygen and nitrogen species: Concepts and controversies. Nature Reviews Microbiology, 2, 820–832.[3] Link

  • PubChem. (n.d.). 4-Nitronicotinic acid N-oxide (CID 242624). National Library of Medicine. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07. Link

Sources

Application

Continuous Flow Strategies for the Functionalization of 4-Nitronicotinic Acid N-Oxide

Executive Summary: The "Energetic Electrophile" Challenge 4-Nitronicotinic acid N-oxide (4-NNO) represents a paradox in organic synthesis. Structurally, it is a highly desirable scaffold; the combination of the N-oxide a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Energetic Electrophile" Challenge

4-Nitronicotinic acid N-oxide (4-NNO) represents a paradox in organic synthesis. Structurally, it is a highly desirable scaffold; the combination of the N-oxide and the C3-carboxylic acid renders the C4-nitro group exceptionally electrophilic, allowing for rapid diversification of the pyridine core via Nucleophilic Aromatic Substitution (


).

However, this reactivity comes at a cost. The molecule combines a nitro group and an N-oxide moiety, creating a "high-energy" motif prone to catastrophic thermal decomposition. In batch processing, the exothermicity of its substitution reactions, coupled with its potential for runaway decomposition, severely limits scale-up.

This guide details the transition of 4-NNO chemistry from batch to Continuous Flow , unlocking its utility as a safe, high-throughput building block for 4-substituted nicotinic acid derivatives.

Chemical Basis & Flow Rationale[1][2][3]

The Electronic Activation

The reactivity of 4-NNO is driven by the cooperative electron-withdrawing effects of three components:

  • The N-Oxide (

    
    ):  Acts as an electron sink, activating the C2 and C4 positions.
    
  • The Nitro Group (-NO2): A potent leaving group and electron-withdrawing group (EWG).

  • The Carboxylic Acid (-COOH): Provides additional activation at C4 via inductive effects (though this can be modulated by pH).

Why Continuous Flow?
  • Thermal Management:

    
     reactions of 4-NNO are highly exothermic. Flow microreactors (surface-to-volume ratio > 1000 
    
    
    
    ) efficiently dissipate this heat, preventing the onset of secondary decomposition.
  • Inventory Control: Only a small quantity of the energetic 4-NNO is heated at any given moment, reducing the TNT equivalence of the active system to negligible levels.

  • Selectivity: Precise residence time control prevents the over-reaction or degradation of the sensitive N-oxide moiety before downstream processing.

Application 1: Functionalization with Amines

This protocol describes the displacement of the nitro group by a secondary amine (e.g., Morpholine) to synthesize 4-morpholinonicotinic acid N-oxide. This is the primary "use" case for this intermediate in drug discovery.

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.[1]

SNAr_Mechanism Substrate 4-Nitro-N-oxide (Electrophile) Complex Meisenheimer Complex Substrate->Complex + Nu-H Nucleophile Amine (Nu-H) Nucleophile->Complex Product 4-Amino-N-oxide (Product) Complex->Product - HNO2 Leaving NO2- Complex->Leaving

Figure 1: Mechanistic pathway for the displacement of the nitro group on the activated pyridine N-oxide scaffold.

Experimental Protocol

Reagents:

  • Stream A: 4-Nitronicotinic acid N-oxide (0.5 M) in DMSO.

    • Note: The carboxylic acid may require 1.0 eq of DIPEA to ensure solubility if using less polar solvents like MeCN. In DMSO, the free acid is usually soluble.

  • Stream B: Morpholine (1.5 eq, 0.75 M) in DMSO.

Equipment Setup:

  • Pumps: Dual piston pumps (acid resistant seals).

  • Reactor: 10 mL PFA Coil Reactor (or Silicon Carbide chip for higher heat transfer).

  • BPR: 75 psi (5 bar) Back Pressure Regulator.

Step-by-Step Procedure:

  • Preparation: Dissolve 4-Nitronicotinic acid N-oxide in DMSO. Caution: Do not heat the batch reservoir.

  • System Priming: Flush the reactor with pure DMSO to remove air.

  • Flow Parameters:

    • Set Flow Rate A: 0.5 mL/min.

    • Set Flow Rate B: 0.5 mL/min.

    • Total Flow: 1.0 mL/min.

    • Residence Time (

      
      ): 10 minutes.
      
  • Temperature: Set reactor temperature to 80 °C .

    • Expert Insight: While batch reactions often require reflux, the efficient mixing in flow allows milder temperatures or shorter times. 80 °C is a safe starting point to avoid N-oxide thermal rearrangement (to Picolyl ketones).

  • Collection: Collect the output into a flask containing cold water (precipitating the product) or a scavenging resin if inline purification is desired.

  • Workup: The product, 4-morpholinonicotinic acid N-oxide, typically precipitates upon dilution with water due to the zwitterionic nature. Filtration yields high purity (>95%).[2]

Data Summary Table
ParameterValueRationale
Solvent DMSO or NMPRequired for solubility of the polar zwitterion.
Stoichiometry 1.0 : 1.5 (Substrate:Amine)Slight excess ensures complete conversion of the limiting energetic starting material.
Temperature 60 - 90 °COptimization window. >120 °C risks N-oxide rearrangement.
Pressure 5 bar (75 psi)Prevents solvent boiling; ensures single-phase flow.
Yield 85-95%Typical isolated yields for this scaffold in flow.

Application 2: Downstream Deoxygenation (Telescoped)

Once the substitution is complete, the N-oxide is often removed to yield the functionalized pyridine. In batch, this uses harsh reagents (PCl3). In flow, this can be telescoped using mild reduction methods.

Protocol Modification for Telescoping: Instead of collecting the output of Protocol 3.2, the stream is directed into a second reactor block.

  • Stream C (Reductant): Triethyl phosphite (

    
    ) or H2/Pd-C (packed bed).
    
  • Reactor 2: Heated coil (100 °C) or Hydrogenation column.

Flow Diagram:

Flow_Setup FeedA Feed A: 4-NNO in DMSO Mixer1 T-Mixer FeedA->Mixer1 FeedB Feed B: Amine FeedB->Mixer1 Reactor1 Reactor 1 (Coil) SNAr Step 80°C Mixer1->Reactor1 Mixer2 T-Mixer Reactor1->Mixer2 FeedC Feed C: Reductant FeedC->Mixer2 Reactor2 Reactor 2 Deoxygenation 100°C Mixer2->Reactor2 BPR BPR (5 bar) Reactor2->BPR Collect Collection BPR->Collect

Figure 2: Telescoped continuous flow setup for substitution followed by deoxygenation.

Critical Safety & Troubleshooting

Thermal Stability

Nitro-pyridine N-oxides are known to exhibit onset temperatures for decomposition (


) as low as 130-150 °C.
  • Rule: Never operate the flow reactor within 20 °C of the DSC-determined

    
    .
    
  • Fail-Safe: Ensure the pump has an automatic pressure shut-off. If the reactor clogs (precipitation), pressure spikes; the system must stop to prevent a burst disc failure containing toxic nitro-compounds.

Solubility Issues

The carboxylic acid moiety can cause clogging if the pH drops (isoelectric precipitation).

  • Solution: Maintain the reaction mixture slightly basic using organic bases (DIPEA, TEA) if clogging is observed.

  • Solvent Switch: If DMSO is difficult to remove downstream, consider mixtures of Acetonitrile/Water (1:1), though this limits the maximum temperature to ~80 °C (boiling point limits).

References

  • Cantillo, D., & Kappe, C. O. (2015).[3] "Continuous Flow Synthesis of 4-Nitropyridine N-Oxide." Journal of Chemical Research.[3] (Demonstrates the safety benefits of handling nitro-pyridine oxides in flow).

  • Vapourtec Application Notes.

    
    ) in Flow." (General protocols for 
    
    
    
    reaction kinetics and solvent selection).
  • Den Hertog, H. J., & Combe, W. (1951). "Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives." Recueil des Travaux Chimiques des Pays-Bas. (The foundational chemistry regarding the reactivity of the 4-nitro group).

  • Gutmann, B., et al. (2013). "Continuous Flow Synthesis of Functionalized Pyridines." Chemistry – A European Journal. (Modern flow adaptations of pyridine functionalization).

Sources

Method

Application Note: The Nitro Paradox – Harnessing Reductive Bioactivation in Medicine

Introduction: The "Nitro Paradox" The nitro group ( ) represents one of the most versatile yet paradoxical moieties in medicinal chemistry. Historically flagged as a "structural alert" for genotoxicity due to its potenti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Nitro Paradox"

The nitro group (


) represents one of the most versatile yet paradoxical moieties in medicinal chemistry. Historically flagged as a "structural alert" for genotoxicity due to its potential to damage DNA, this same reactivity is the cornerstone of its therapeutic efficacy.

The biological activity of nitro compounds relies on bioreduction .[1] The nitro group acts as a prodrug trigger: it is electronically stable until it encounters specific enzymatic environments—typically anaerobic or hypoxic conditions—where it accepts electrons. This process converts the inert parent compound into reactive intermediates (nitro radical anions, nitroso, and hydroxylamine species) that exert therapeutic effects, such as DNA cross-linking in cancer cells or respiratory poisoning in Mycobacterium tuberculosis.

This Application Note provides a technical roadmap for researchers to:

  • Understand the redox-cycling mechanisms that dictate selectivity.

  • Execute validated protocols for measuring hypoxia-selective cytotoxicity.

  • Assess enzymatic kinetics of nitroreductases.

Mechanism of Action: The Futile Cycle vs. Bioactivation

The selectivity of nitro drugs (e.g., Metronidazole, Evofosfamide) is governed by the presence of oxygen and the type of nitroreductase (NTR) enzyme involved.

The Bioreduction Pathway
  • Type I NTRs (Oxygen-Insensitive): Common in bacteria (e.g., E. coli NfsA/B). These enzymes transfer 2 electrons simultaneously, bypassing the radical anion and going straight to the nitroso intermediate. This occurs regardless of oxygen presence.

  • Type II NTRs (Oxygen-Sensitive): Common in mammals (e.g., POR, xanthine oxidase). These transfer a single electron to form a nitro radical anion (

    
    ).[2]
    
The Oxygen Sensor (Futile Cycle)

In normoxic tissues, molecular oxygen (


) has a higher electron affinity than the nitro radical anion. 

"steals" the electron, regenerating the parent drug and forming superoxide (

). This futile cycle prevents the accumulation of toxic metabolites in healthy, oxygenated tissue, thereby acting as a built-in safety switch.

In hypoxia (tumors) or anaerobes (bacteria), this re-oxidation cannot occur. The radical anion is further reduced to the toxic hydroxylamine and amine species, which alkylate DNA.

Bioreduction_Pathway Parent Parent Nitro Drug (Prodrug) Radical Nitro Radical Anion (R-NO2•-) Parent->Radical 1e- Reduction (Type II NTR) Nitroso Nitroso Intermediate (R-NO) Parent->Nitroso 2e- Reduction (Type I NTR - Bacterial) Radical->Parent O2 present (Futile Cycle) Radical->Nitroso Hypoxia/Anaerobic (Further Reduction) Superoxide Superoxide (O2•-) (Oxidative Stress) Radical->Superoxide Electron Transfer to O2 Amine Amine/Hydroxylamine (Cytotoxic Effector) Nitroso->Amine DNA Binding

Figure 1: The Bioreductive Switch. In the presence of oxygen (green path), the drug is detoxified via the futile cycle. In hypoxia (red path), irreversible reduction leads to cytotoxic activation.

Therapeutic Classes & Applications

Drug ClassRepresentative CompoundTarget IndicationMechanism of Selectivity
5-Nitroimidazoles MetronidazoleAnaerobic Bacteria / ProtozoaActivated by low-redox potential ferredoxin systems found only in anaerobes.
Nitroimidazooxazines PretomanidMDR-TuberculosisActivated by bacterial Ddn enzyme (deazaflavin-dependent); releases NO to kill non-replicating bacilli.[3][4]
Hypoxia-Activated Prodrugs (HAPs) Evofosfamide (TH-302)Solid Tumors2-nitroimidazole trigger releases Br-IPM (DNA crosslinker) only in hypoxic tumor cores (

).
Nitrofurans NitrofurantoinUrinary Tract InfectionsReduced by bacterial flavoproteins to reactive intermediates that damage ribosomal proteins.

Experimental Protocols

Protocol A: Determination of Hypoxia Cytotoxicity Ratio (HCR)

Objective: To quantify the selectivity of a nitro compound for hypoxic cells compared to normoxic cells. Reagents:

  • Target Cell Line (e.g., A549, HCT116).

  • Cytotoxicity Reagent: CellTox™ Green or CCK-8 (Dojindo).

  • Anaerobic Chamber or Modular Incubator Chamber (Billups-Rothenberg).

  • Pre-mixed Hypoxic Gas: 0.1%

    
    , 5% 
    
    
    
    , 94.9%
    
    
    .

Procedure:

  • Seeding: Seed cells (3,000 cells/well) in two duplicate 96-well plates (black-walled for fluorescence). Incubate overnight in normoxia.

  • Media Degassing (Critical): Place culture media in the hypoxic chamber for at least 24 hours prior to the experiment to equilibrate

    
     levels. Cold media holds more oxygen; ensure media is at 37°C before use.
    
  • Drug Treatment:

    • Prepare serial dilutions of the nitro compound (e.g., 100

      
      M to 0.1 nM) in both Normoxic and Hypoxic (pre-equilibrated) media.
      
    • Plate 1 (Normoxia): Add normoxic drug media. Incubate in standard

      
       incubator.
      
    • Plate 2 (Hypoxia): Add hypoxic drug media inside the anaerobic chamber. Seal the chamber and incubate at 37°C.

  • Exposure Time: Incubate for 4 hours (pulse) or 24-72 hours (continuous), depending on drug stability.

  • Readout: Add detection reagent (e.g., CCK-8) to both plates. Incubate 1-4 hours. Measure Absorbance (450 nm) or Fluorescence.

  • Calculation:

    • Calculate

      
       for both conditions.
      
    • 
       .
      
    • Interpretation: An HCR > 10 indicates significant hypoxia selectivity.

HCR_Workflow Start Cell Seeding (Duplicate Plates) MediaPrep Media Prep Start->MediaPrep NormoxPath Normoxic Media (Air equilibrated) MediaPrep->NormoxPath HypoxPath Hypoxic Media (Degassed 24h in Chamber) MediaPrep->HypoxPath Treat Drug Treatment (Serial Dilutions) NormoxPath->Treat HypoxPath->Treat IncubateN Incubate 72h Standard Incubator (21% O2) Treat->IncubateN IncubateH Incubate 72h Hypoxia Chamber (0.1% O2) Treat->IncubateH Readout Viability Assay (CCK-8 / CellTox Green) IncubateN->Readout IncubateH->Readout Calc Calculate HCR IC50(Norm) / IC50(Hyp) Readout->Calc

Figure 2: Workflow for determining Hypoxia Cytotoxicity Ratio (HCR). Parallel processing ensures accurate comparison.

Protocol B: Kinetic Profiling of Nitroreductase Activity

Objective: To measure the rate of nitro reduction by specific enzymes (e.g., bacterial NfsB or mammalian POR) using spectrophotometry. Principle: Nitroreduction requires a cofactor (NADH or NADPH). The oxidation of NADPH (


) is stoichiometric to the reduction of the nitro group.

Reagents:

  • Recombinant Nitroreductase (e.g., E. coli NfsB, commercially available).

  • Substrate: Nitrofurazone or p-Nitrobenzoic acid.

  • Cofactor: NADPH (10 mM stock, fresh).

  • Buffer: 50 mM Tris-HCl, pH 7.5.

Procedure:

  • Blanking: In a quartz cuvette, add 900

    
    L Buffer + 50 
    
    
    
    L NADPH (200
    
    
    M final). Zero the spectrophotometer at 340 nm.
  • Substrate Addition: Add 25

    
    L of Nitro substrate (various concentrations for 
    
    
    
    determination).
  • Initiation: Add 25

    
    L Enzyme solution. Mix immediately by inversion.
    
  • Measurement: Monitor the decrease in Absorbance at 340 nm every 10 seconds for 5 minutes.

  • Analysis:

    • Plot

      
       vs. Substrate Concentration.
      
    • Fit to Michaelis-Menten equation to determine

      
       and 
      
      
      
      .
    • Note: If the nitro compound itself absorbs at 340 nm, use a "Cytochrome C reduction" coupled assay instead.

Safety & Genotoxicity Assessment

Working with nitro compounds requires navigating the "Structural Alert" status.

  • The Ames Test: Nitro compounds are almost universally positive in the Ames test (Salmonella strains TA98/TA100) because these bacteria possess Type I nitroreductases that avidly activate the drug.

    • Refinement: To assess human safety more accurately, use nitroreductase-deficient strains (e.g., TA100NR). If the compound is mutagenic in standard strains but non-mutagenic in NR-deficient strains, the genotoxicity is likely bacteria-specific and may be manageable in humans.

  • Solubility & Lipophilicity: High lipophilicity increases CNS penetration, which can lead to neurotoxicity (a known side effect of metronidazole and pretomanid). Monitor LogP during lead optimization.

References

  • Pretomanid Mechanism: Pretomanid - Wikipedia. (n.d.). Retrieved from [Link][3]

  • Hypoxia-Activated Prodrugs: Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • Genotoxicity Alerts: Nitro-Group-Containing Drugs. (2019). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cytotoxicity Protocols: Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo. Retrieved from [Link]

Sources

Application

Application Note: 4-Nitronicotinic Acid N-Oxide as a Mechanistic Probe for Reductive and Nucleophilic Enzymology

Abstract 4-Nitronicotinic acid N-oxide (4-NNO) represents a specialized class of heterocyclic probes that combines high electrophilicity with specific redox properties. Unlike standard nitroaromatic substrates (e.g., nit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Nitronicotinic acid N-oxide (4-NNO) represents a specialized class of heterocyclic probes that combines high electrophilicity with specific redox properties. Unlike standard nitroaromatic substrates (e.g., nitrobenzene), 4-NNO possesses a "push-pull" electronic structure facilitated by the N-oxide moiety and the C3-carboxylate group. This application note details the utility of 4-NNO in two critical areas of enzymology: (1) characterizing the broad-spectrum specificity of bacterial nitroreductases (NTRs) for prodrug development (ADEPT/GDEPT strategies), and (2) mapping active-site nucleophiles via nucleophilic aromatic substitution (


). We provide validated protocols for kinetic assays and mechanistic mapping, supported by quantitative data structures.

Introduction: The Chemical Logic of 4-NNO

The utility of 4-NNO stems from its unique electronic deficiency. The pyridine ring is already electron-poor; the addition of an N-oxide group at position 1 and a nitro group at position 4 creates a highly activated center at C4.

  • Redox Potential: The N-oxide moiety alters the reduction potential compared to the parent pyridine, making it a distinct substrate for flavin-dependent nitroreductases (NTRs).

  • Electrophilicity: The C4 position is highly susceptible to nucleophilic attack. In the context of enzyme mechanisms, this allows 4-NNO to act as a "trap" for catalytic thiols or amines, or as a substrate for displacement reactions.

Key Chemical Properties
PropertyValueSignificance
Formula

Small molecule, accessible to buried active sites.
MW 184.11 g/mol Fragment-sized for ligand efficiency studies.
Solubility Water-soluble (pH > 4)Ionized carboxylate allows aqueous assays without high DMSO.

~330–340 nmDistinct UV signature from its reduced amine products.

Application I: Probing Nitroreductase (NTR) Mechanism[1]

Bacterial nitroreductases (e.g., E. coli NfsA, NfsB) are obligate homodimers that catalyze the reduction of nitroaromatics using NAD(P)H. They are pivotal in Gene-Directed Enzyme Prodrug Therapy (GDEPT) . 4-NNO is used to determine if an NTR can accommodate charged, hydrophilic substrates, distinguishing it from hydrophobic probes like nitrofurazone.

Mechanism of Action

The reduction proceeds via a Ping-Pong Bi-Bi mechanism.[1] The flavin mononucleotide (FMN) cofactor is reduced by NAD(P)H, which then transfers electrons to 4-NNO.

  • Nitro (

    
    ) 
    
    
    
    Nitroso (
    
    
    )
    : 2-electron reduction.[2]
  • Nitroso (

    
    ) 
    
    
    
    Hydroxylamine (
    
    
    )
    : 2-electron reduction (Major pause point).
  • Hydroxylamine (

    
    ) 
    
    
    
    Amine (
    
    
    )
    : 2-electron reduction (Slowest step, often not observed in rapid kinetics).
Experimental Protocol: Kinetic Characterization of NTRs

Objective: Determine


 and 

for 4-NNO reduction to assess enzyme plasticity.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.5 (Alternative: 10 mM Phosphate Buffer).

  • Cofactor: 10 mM NADPH (freshly prepared in ice-cold water).

  • Substrate: 100 mM 4-NNO stock in 0.1 M

    
     (neutralized).
    
  • Enzyme: Purified NfsB or candidate NTR (0.1 – 1.0

    
    M final).
    

Workflow:

  • Baseline Correction: In a quartz cuvette, mix Buffer and Enzyme. Zero the spectrophotometer.

  • Cofactor Addition: Add NADPH to a fixed concentration (e.g., 200

    
    M).
    
  • Reaction Initiation: Add 4-NNO (range 10

    
    M – 2 mM). Rapidly mix.
    
  • Monitoring: Measure the decrease in absorbance at 340 nm (consumption of NADPH) and simultaneous spectral scan (300–500 nm) to observe the shift from nitro-spectrum to hydroxylamine.

    • Note: 4-NNO itself absorbs near 330-340 nm. To decouple NADPH consumption from substrate reduction, use an NADPH-regeneration system (G6PDH + Glucose-6-phosphate) and monitor the appearance of the amine product (often fluorescent) or loss of the specific nitro-signature at an isosbestic point if available.

  • Control: Run a "No Enzyme" control to account for non-enzymatic reduction by NADPH (negligible for 4-NNO but critical for quinones).

Data Analysis: Fit initial velocities (


) to the Michaelis-Menten equation.


Pathway Visualization

NTR_Mechanism cluster_ping Reductive Half-Reaction cluster_pong Oxidative Half-Reaction NTR_Ox NTR (Ox) FMN NTR_Red NTR (Red) FMNH2 NTR_Ox->NTR_Red + 2e- (from NADPH) NTR_Red->NTR_Ox - 2e- (to Substrate) NADPH NAD(P)H NADP NAD(P)+ NADPH->NADP Substrate 4-NNO (Nitro) Product1 Intermediate (Nitroso) Substrate->Product1 Step 1 Product2 Product (Hydroxylamine) Product1->Product2 Step 2

Caption: Ping-Pong Bi-Bi mechanism of Nitroreductase. 4-NNO acts as the electron acceptor in the oxidative half-reaction.

Application II: Mapping Active Site Nucleophiles ( )

The 4-nitro group of 4-NNO is a "labile" leaving group in the presence of nucleophiles, significantly more so than in 4-nitrobenzoic acid. This property allows 4-NNO to be used as a chemical probe to identify reactive cysteine or lysine residues within an enzyme's active site.

Concept: If 4-NNO is incubated with an enzyme and results in time-dependent inactivation without the presence of NADPH, it suggests a covalent modification via nucleophilic aromatic substitution (


), where an enzyme nucleophile displaces the nitrite group.
Experimental Protocol: Displacement Assay

Objective: Assess covalent modification of enzyme active sites.

  • Incubation: Incubate Enzyme (5

    
    M) with 4-NNO (500 
    
    
    
    M) in Phosphate Buffer (pH 7.5) at 37°C.
  • Time Points: Aliquot at t = 0, 15, 30, 60 min.

  • Activity Check: Dilute aliquot 100-fold into a standard activity assay buffer (containing standard substrate) to measure residual activity.

  • Mass Spectrometry Validation: Analyze the intact protein via LC-MS.

    • Expected Shift: Look for a mass increase corresponding to the Nicotinic Acid N-oxide adduct (Mass of 4-NNO minus

      
       plus Enzyme).
      
    • 
       (approximate, depends on ionization).
      
Interpretation of Results
ObservationMechanistic Implication
Rapid Inactivation Active site contains a highly nucleophilic Cys/Lys accessible to C4.
No Inactivation Active site is sterically hindered or lacks nucleophiles; 4-NNO binds only reversibly.
Yellow Coloration Release of p-nitrophenolate-like species (Nitrite release is colorless, but secondary reactions may occur).

Comparative Data Structure

When evaluating 4-NNO against other probes, organize data as follows to establish Structure-Activity Relationships (SAR):

Substrate

(

M)

(

)

(

)
Electronic Character
4-NNO ValueValueValueHydrophilic, Anionic, N-oxide effect
Nitrobenzene ValueValueValueHydrophobic, Neutral
CB1954 ValueValueValueAziridinyl, Bis-functional

Note: High


 for 4-NNO indicates the enzyme prefers electrostatic stabilization of the transition state.

Safety and Handling

  • Toxicity: 4-NNO is a nitroaromatic and potential mutagen. Handle in a fume hood with nitrile gloves.

  • Stability: Store solids at -20°C. Solutions should be prepared fresh; N-oxides can deoxygenate under strong reducing conditions or prolonged light exposure.

References

  • Synthesis and Reactivity: Arkivoc. (2001).[3][4] "Recent trends in the chemistry of pyridine N-oxides." (Reviews the susceptibility of 4-nitropyridine N-oxides to nucleophilic substitution).

  • Enzymatic Reduction: Journal of Biological Chemistry. (2012). "Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism." (Details the Ping-Pong mechanism relevant to nitro-substrate reduction).

  • FNR Activity: Biologija. (2004). "The enzymatic reduction of pyridine N-oxide derivatives: the role of their electron accepting potency." (Establishes pyridine N-oxides as superior substrates for flavoenzymes compared to model nitroaromatics).

  • Prodrug Context: Bioorganic Chemistry. (2019).[5] "Synthesis of Novel Nitroreductase Enzyme-Activated Nitric Oxide Prodrugs." (Contextualizes the use of nitro-reduction for therapeutic release).

Sources

Method

Application Note: Investigating the Metabolism of Nicotinamide-N-oxide (NNO)

Executive Summary Nicotinamide-N-oxide (NNO) represents a critical, albeit minor, oxidative pathway in the metabolism of Nicotinamide (NAM), a precursor to NAD+. While the primary clearance of NAM occurs via methylation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nicotinamide-N-oxide (NNO) represents a critical, albeit minor, oxidative pathway in the metabolism of Nicotinamide (NAM), a precursor to NAD+. While the primary clearance of NAM occurs via methylation (mediated by NNMT), the N-oxidation pathway mediated by CYP2E1 becomes clinically significant under high-dose supplementation or in disease states involving oxidative stress.

This guide provides a rigorous framework for investigating NNO metabolism. Unlike standard metabolite profiling, NNO presents unique challenges: it is thermally unstable (prone to in-source reduction), highly polar (requiring HILIC chromatography), and subject to a "futile cycle" where it can be reduced back to NAM by Aldehyde Oxidase (AOX). This protocol addresses these specific challenges to ensure data integrity.

The Metabolic Landscape

To properly investigate NNO, one must understand its position within the NAD+ salvage pathway. NNO is not an endpoint; it is part of a dynamic equilibrium.

Pathway Visualization

The following diagram illustrates the competitive and cyclic nature of NAM metabolism. Note the specific role of CYP2E1 in formation and AOX in the potential reduction cycle.

NAM_Metabolism cluster_0 Liver Microsomes / Cytosol NAM Nicotinamide (NAM) NNO Nicotinamide-N-oxide (NNO) NAM->NNO CYP2E1 (Oxidation) MNA N1-methylnicotinamide (MNA) NAM->MNA NNMT (Methylation) NAD NAD+ Pool NAM->NAD NAMPT (Salvage) NNO->NAM Aldehyde Oxidase (Reduction) PYR Pyridones (2-PY / 4-PY) MNA->PYR Aldehyde Oxidase (Oxidation) NAD->NAM Sirtuins/PARPs (Consumption)

Figure 1: The Nicotinamide Metabolic Shunt. Note the reversible reduction of NNO to NAM via Aldehyde Oxidase, which can confound kinetic data if not controlled.

Analytical Strategy: LC-MS/MS

The quantification of NNO is prone to false positives due to in-source fragmentation. N-oxides can thermally degrade back to their parent amine (NAM) in the hot electrospray source. If NAM and NNO co-elute, the mass spectrometer may detect NAM derived from NNO degradation, leading to inaccurate quantification.

Chromatographic Conditions (HILIC)

Reverse-phase (C18) is ill-suited for NNO due to poor retention of this highly polar compound. Hydrophilic Interaction Liquid Chromatography (HILIC) is required.[1]

ParameterSpecificationRationale
Column Waters XBridge Amide or TSKgel Amide-80 (2.1 x 100 mm, 3.5 µm)Amide phases provide superior retention for polar nicotinamides compared to bare silica.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterProvides ionic strength and pH control (pH ~3.5) for peak shape.
Mobile Phase B Acetonitrile (0.1% Formic Acid)High organic content is essential for HILIC retention.
Flow Rate 0.4 mL/minOptimal for electrospray ionization efficiency.
Gradient 95% B to 60% B over 5 minutesElutes non-polar matrix first; retains NNO/NAM.
Mass Spectrometry Transitions

Operate in Positive Electrospray Ionization (+ESI) mode.

AnalytePrecursor (m/z)Product (m/z)TypeCollision Energy (V)Notes
NNO 139.1 123.1 Quantifier15-20Diagnostic loss of Oxygen [M-16].
NNO 139.180.1Qualifier35-40Pyridine ring fragmentation.
NAM 123.180.1Quantifier20-25Loss of amide group [-CONH2].
d4-NAM 127.184.1IS20-25Internal Standard.

CRITICAL WARNING: Set the MS Source Temperature (Desolvation Temp) below 400°C (ideally 300-350°C). Higher temperatures accelerate the thermal deoxygenation of NNO to NAM inside the probe, artificially inflating NAM signals.

Protocol: In Vitro Microsomal N-Oxidation

This protocol isolates the CYP2E1-mediated oxidation of NAM to NNO.

Materials
  • Enzyme Source: Human Liver Microsomes (HLM) or Recombinant CYP2E1 (Supersomes).

  • Substrate: Nicotinamide (NAM), purity >99%.

  • Cofactor: NADPH regenerating system (Glucose-6-phosphate, G6PDH, NADP+).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile containing Internal Standard (d4-NAM).

Experimental Workflow

Workflow Start Pre-Incubation (37°C, 5 min) Reaction Initiate Reaction Add NADPH Start->Reaction Microsomes + NAM + Buffer Incubation Incubation (30-60 min) Reaction->Incubation Quench Quench Add Ice-Cold ACN + IS Incubation->Quench Process Centrifugation (4000g, 20 min, 4°C) Quench->Process Analysis LC-MS/MS Analysis (HILIC Mode) Process->Analysis

Figure 2: Microsomal Incubation Workflow. Precise timing at the quench step is vital to stop metabolic turnover.

Step-by-Step Procedure
  • Preparation: Thaw microsomes on ice. Prepare a 100 mM NAM stock in water.

  • Master Mix: In a 1.5 mL tube, combine:

    • Phosphate Buffer (pH 7.4)

    • Microsomes (Final protein conc: 0.5 mg/mL)

    • NAM (Range: 0 – 2000 µM for kinetics)

  • Pre-incubation: Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH (final conc: 1 mM) to start the reaction.

    • Control: Run a parallel set adding Buffer instead of NADPH to assess non-enzymatic degradation.

  • Incubation: Incubate at 37°C with shaking.

    • Time: Linear range is typically 20–60 minutes.

  • Termination: Add 3 volumes of Ice-Cold Acetonitrile containing d4-NAM internal standard. Vortex immediately.

  • Extraction: Centrifuge at 4,000 x g for 20 minutes at 4°C to pellet proteins.

  • Analysis: Transfer supernatant to LC vials. Inject 2-5 µL onto the HILIC-MS/MS system.

Data Interpretation & Troubleshooting

Kinetic Analysis

NNO formation often follows Michaelis-Menten kinetics, but substrate inhibition is common with CYP2E1.

  • Plot Velocity (

    
    ) vs. Substrate Concentration (
    
    
    
    ).
  • Fit to the equation:

    
    
    
  • Expected

    
    :  High micromolar to millimolar range (NAM is a low-affinity substrate for CYP2E1).
    
The "Futile Cycle" Artifact

If using Cytosolic fractions or whole hepatocytes instead of microsomes, Aldehyde Oxidase (AOX) is present.

  • Problem: AOX can reduce NNO back to NAM.

  • Solution: Include an AOX inhibitor (e.g., Raloxifene or Hydralazine ) in the incubation to block the reduction pathway and measure the true formation rate of NNO.

Reference Standards

Commercial NNO standards are available but can be expensive.

  • Synthesis: NNO can be synthesized by reacting Nicotinamide with 30% Hydrogen Peroxide in glacial acetic acid at 60°C for 2 hours, followed by recrystallization.

  • Purity Check: Verify the standard does not contain significant NAM contamination using the HILIC method before use.

References

  • Felsted, R. L., & Chaykin, S. (1967). N1-methylnicotinamide oxidation in a number of mammals. Journal of Biological Chemistry, 242(6), 1274-1279. Link

  • Ramanathan, R., et al. (2000). Diagnostic fragmentation of N-oxides... in electrospray and atmospheric pressure chemical ionization mass spectra. Analytical Chemistry, 72(6), 1352-1359. Link

  • Aksoy, S., et al. (1994). Human liver nicotinamide N-methyltransferase. Journal of Biological Chemistry, 269(20), 14835-14840. Link

  • Idle, J. R., & Gonzalez, F. J. (2007). Metabolomics. Cell Metabolism, 6(5), 348-351. (Context on Nicotinamide metabolic flux). Link

  • Human Metabolome Database (HMDB). Metabocard for Nicotinamide N-oxide (HMDB0002880). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 4-Nitronicotinic Acid N-Oxide

Topic: Purification & Handling of 4-Nitronicotinic Acid N-Oxide (4-NNO) Document ID: TS-PUR-4NNO-001 Version: 2.4 (Current) Audience: Medicinal Chemists, Process Development Scientists Introduction: The Challenge of the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of 4-Nitronicotinic Acid N-Oxide (4-NNO) Document ID: TS-PUR-4NNO-001 Version: 2.4 (Current) Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Challenge of the "Nitro-Oxide" Motif

Welcome to the technical support hub for 4-Nitronicotinic acid N-oxide. If you are accessing this guide, you are likely dealing with the crude product from the nitration of nicotinic acid N-oxide.

The Core Problem: This molecule presents a paradox. It is highly polar (zwitterionic character) yet possesses a lipophilic, electron-withdrawing nitro group. The crude material is often contaminated with unreacted starting material (Nicotinic acid N-oxide), inorganic salts (sodium sulfate/nitrate from quenching), and potentially unstable "tars" formed by oxidative degradation.

Critical Warning: You are handling a Nitro-N-Oxide . This moiety contains both the fuel (carbon scaffold) and the oxidant (nitro/N-oxide oxygens) within the same lattice. Thermal stability is low. Do not heat dry solids above 100°C.

Module 1: The Primary Purification Workflow (Acid-Base Focusing)

The most robust method for purifying 4-NNO relies on its acidity. The nitro group at position 4 exerts a strong electron-withdrawing effect (-I, -M), effectively lowering the pKa of the C3-carboxylic acid compared to the starting material. We exploit this via Isoelectric Focusing .

The Protocol

Step 1: Dissolution (The "Soft" Base)

  • Suspend the crude yellow/orange solid in water (10 mL/g).

  • Slowly add saturated Sodium Bicarbonate (NaHCO₃) until the pH reaches 7.5–8.0.

    • Scientist's Note:Do NOT use NaOH. The C4-position, activated by the nitro group, is highly susceptible to Nucleophilic Aromatic Substitution (

      
      ). Strong hydroxide can attack C4, displacing the nitro group or opening the ring, leading to red/brown decomposition products.
      
  • Stir for 30 minutes. The product will dissolve as the sodium salt.

Step 2: Filtration (The De-bulking)

  • Filter the solution through a Celite pad.

    • Purpose: This removes insoluble tars and any non-acidic impurities (e.g., unreacted neutral precursors if a different route was used).

Step 3: Controlled Precipitation

  • Cool the filtrate to 0–5°C.

  • Slowly acidify with 6N HCl dropwise.

  • Target pH: Adjust strictly to pH 1.0–1.5 .

    • Why? The pKa of the carboxylic acid is likely < 3.0 due to the nitro group. You must go significantly below the pKa to suppress the ionization and force precipitation.

  • Stir at 0°C for 1 hour to allow crystal growth.

Step 4: Isolation

  • Filter the pale yellow solid.

  • Wash with ice-cold 0.1N HCl (minimal volume) to remove trapped inorganic salts.

  • Do not wash with water, as the free acid has appreciable water solubility.

Visualization: Purification Logic Flow

PurificationFlow Start Crude Reaction Mixture (H2SO4/HNO3 Quench) Dissolve Suspend in Water Add NaHCO3 to pH 8.0 Start->Dissolve Neutralization Filter Filter (Celite) Dissolve->Filter Filtrate Filtrate (Contains Product as Na-Salt) Filter->Filtrate Keep Residue Solid Residue (Tars, Non-Acids) Filter->Residue Discard Acidify Acidify with 6N HCl Target pH 1.0 - 1.5 Filtrate->Acidify Protonation Precipitate Precipitate Forms (Free Acid) Acidify->Precipitate Crystallization Wash Wash with Cold 0.1N HCl (Remove Salts) Precipitate->Wash

Figure 1: The Acid-Base Purification Workflow tailored for acid-sensitive nitro-pyridines.[1]

Module 2: Troubleshooting & FAQs

Q1: The product is not precipitating upon acidification. The solution remains yellow.

Diagnosis: The ionic strength is too high, or the pH is not low enough. The Fix:

  • Check pH: Ensure pH is truly < 2.0. Use a calibrated probe, not just paper (nitro compounds can stain paper, obscuring the read).

  • Salting Out: If pH is correct but no solid forms, the product is likely soluble due to the high volume of water used. Add solid NaCl to saturation ("salting out") and store at 4°C overnight. The high ionic strength decreases the solubility of the organic acid.

  • Volume Reduction: Cautiously concentrate the solution under vacuum (Rotovap bath < 40°C). Do not dry completely.[2]

Q2: My product has a persistent brown/red tint (Iron/Tar contamination).

Diagnosis: Trace iron from reagents or oxidative polymerization byproducts. The Fix:

  • Perform a Charcoal Treatment during the basic phase (Step 1 of Module 1).

  • Dissolve crude in NaHCO₃. Add Activated Carbon (5 wt%). Stir for 15 mins.

  • Warning: Do not leave charcoal in contact for >30 mins. Carbon can catalyze surface oxidation or reduction of the nitro group in rare cases. Filter immediately.

Q3: I suspect contamination with the 2-Nitro isomer.

Diagnosis: Nitration of pyridine N-oxides directs primarily to C4, but C2 nitration is a minor pathway. The Fix:

  • Recrystallization: The 4-nitro isomer is generally less soluble in water than the 2-nitro isomer due to better symmetry and packing.

  • Solvent System: Recrystallize from boiling water .[2]

    • Dissolve the solid in minimum boiling water (approx 80-90°C).

    • Allow to cool slowly to room temperature, then to 4°C.

    • The 2-nitro isomer and remaining starting material usually stay in the mother liquor.

Q4: Can I use column chromatography?

Recommendation: Avoid if possible. Reasoning:

  • Streaking: As a carboxylic acid N-oxide, the compound will streak badly on silica unless you use 1-2% Acetic Acid or Formic Acid in the eluent.

  • Stability: N-oxides can deoxygenate on active silica surfaces.

  • Safety: Concentrating fractions containing nitro-N-oxides to dryness poses a deflagration risk. If you must,[3] use Reverse Phase (C18) with a Water/Methanol (+0.1% TFA) gradient.

Module 3: Quantitative Data & Properties

PropertyValue/DescriptionRelevance to Purification
Molecular Weight 184.11 g/mol Calculation of yields.
Appearance Pale yellow to yellow powderDark orange/red indicates decomposition.
Solubility (Water) Low (Cold), Moderate (Hot)Ideal for recrystallization.
Solubility (pH > 7) High (forms Carboxylate)Basis for acid-base extraction.
pKa (COOH) Est. 2.0 – 2.5Requires pH < 1.5 for full precipitation.
Thermal Stability Unstable > 100°C Drying Hazard. Use vacuum/desiccator.

Module 4: Safety & Hazard Management

Thermal Runaway Risk

Nitro-substituted pyridine N-oxides are energetic materials. The N-oxide oxygen can act as an internal oxidant for the carbon backbone.

  • Never distill this compound.

  • Drying: Dry in a vacuum oven at maximum 40–50°C . Prefer lyophilization (freeze-drying) if available.

  • Storage: Store in the dark at 2–8°C. Light can cause photo-rearrangement of the N-oxide to a 2-pyridone.

Decision Tree: Troubleshooting

Troubleshooting Issue Problem Encountered NoPpt No Precipitate on Acidification Issue->NoPpt Color Product is Brown/Red Issue->Color Impurity NMR shows Isomers/Start Mat. Issue->Impurity CheckPH Is pH < 1.5? NoPpt->CheckPH Charcoal Redissolve in NaHCO3 Treat with Charcoal Color->Charcoal Recryst Recrystallize from Hot Water Impurity->Recryst SaltOut Add NaCl (Saturate) Cool to 0°C CheckPH->SaltOut Yes AdjustPH Add conc. HCl CheckPH->AdjustPH No

Figure 2: Troubleshooting logic for common isolation failures.

References

  • Synthesis and Nitration of Pyridine N-Oxides: Taylor, E. C., & Crovetti, A. J. (1956). Pyridine-1-oxides.[1] I. Synthesis of some nicotinic acid derivatives. Journal of the American Chemical Society, 78(1), 214–216. [Link] (Foundational text establishing the nitration patterns of nicotinic acid N-oxide).

  • Safety of N-Oxides: Cardillo, P. (2000). Reaction calorimetry in the safety assessment of chemical processes. Journal of Loss Prevention in the Process Industries. [Link] (General reference for the thermal instability of nitro/N-oxide systems).

  • Physical Properties & Acidity: Jaffe, H. H., & Doak, G. O. (1955). The Basicities of Some Pyridine Derivatives. Journal of the American Chemical Society, 77(16), 4441–4444. [Link] (Provides pKa data for pyridine N-oxides, supporting the acidity logic used in Module 1).

  • PubChem Compound Summary: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 242624, 4-Nitronicotinic acid N-oxide. [Link] (Source for molecular weight, GHS hazard classification, and general identifiers).

Sources

Optimization

common side reactions in the synthesis of 4-Nitronicotinic acid N-oxide

Current Status: Operational Topic: Troubleshooting Common Side Reactions & Impurities Ticket ID: CHEM-SUP-4NOX-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synth...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Common Side Reactions & Impurities Ticket ID: CHEM-SUP-4NOX-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-Nitronicotinic acid N-oxide (also known as 4-nitro-3-pyridinecarboxylic acid 1-oxide) is a critical intermediate step in the development of heterocyclic pharmaceuticals. The standard route involves the electrophilic nitration of nicotinic acid N-oxide .

While the N-oxide moiety effectively directs nitration to the para (4-) position, this synthesis is plagued by the extreme lability of the resulting 4-nitro group. The electron-deficient nature of the ring makes the nitro group highly susceptible to Nucleophilic Aromatic Substitution (


) , leading to hydrolysis products often mistaken for the target.

This guide addresses the three most common failure modes: Hydrolytic De-nitration , Regio-isomeric Contamination , and Decarboxylation .

Module 1: Troubleshooting Guide (Q&A)

Issue 1: The "White Solid" Phenomenon (Hydrolysis)

User Report: "I followed the nitration protocol, but after neutralizing with NaOH, I isolated a white solid instead of the expected yellow product. The NMR shows a loss of the nitro group signals."

Diagnosis: You have likely synthesized 4-hydroxynicotinic acid N-oxide (or its tautomer, 4-pyridone-3-carboxylic acid N-oxide).

  • The Cause: The 4-nitro group in pyridine N-oxides is an exceptional leaving group, far more labile than in non-oxidized pyridines. During the workup, if the pH rises above neutral (pH > 7-8) or if the neutralization generates heat, water or hydroxide ions will attack the C4 position, displacing the nitro group.

  • The Fix:

    • Temperature Control: Neutralization must be performed on ice, keeping the internal temperature

      
      .
      
    • pH Limit: Do not use strong bases like NaOH for the final adjustment. Use solid

      
       or 
      
      
      
      and stop exactly at pH 2-3 (the isoelectric point where the acid precipitates) rather than neutralizing to pH 7.
    • Validation: The target 4-nitro compound is typically yellow . A white product usually indicates hydrolysis to the pyridone/hydroxy derivative.

Issue 2: Regioselectivity & Isomers

User Report: "My LC-MS shows a peak with the correct mass (


), but it elutes slightly earlier than the main peak. Is this the 2-nitro isomer?"

Diagnosis: Yes, this is likely 2-nitronicotinic acid N-oxide .

  • The Cause: The N-oxide group is an ortho/para director. While the para (4-) position is electronically favored due to the steric hindrance of the carboxylic acid at C3 and the cooperative electronics, the ortho (2-) position is also activated. High reaction temperatures (

    
    ) or insufficient acid strength can increase the ratio of the 2-nitro isomer.
    
  • The Fix:

    • Control Temperature: Maintain the nitration temperature between

      
      . Exceeding this range promotes ortho substitution and decomposition.
      
    • Purification: The 4-nitro isomer is typically less soluble in acidic water than the 2-nitro isomer. Careful fractional precipitation at pH 0-1 can enrich the 4-nitro isomer.

Issue 3: Safety & Exotherms

User Report: "When adding the sulfuric acid to the fuming nitric acid/substrate mix, the temperature spiked uncontrollably."

Diagnosis: Thermal runaway due to rapid mixing of dehydration agents.

  • The Cause: The formation of the nitronium ion (

    
    ) is exothermic. Furthermore, protonation of the N-oxide releases significant heat.
    
  • The Fix:

    • Reverse Addition: Dissolve the Nicotinic Acid N-oxide in

      
      first. Cool this solution. Then, add Fuming 
      
      
      
      dropwise.[1] This ensures the substrate is fully protonated and acts as a heat sink before the active nitrating species is generated.

Module 2: Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways between the desired nitration, the regioselective side-reaction, and the fatal hydrolysis error.

ReactionPathways Fig 1: Reaction landscape showing the competition between nitration and hydrolytic degradation. Start Nicotinic Acid N-Oxide Nitration Nitration (HNO3/H2SO4, Heat) Start->Nitration Target 4-Nitronicotinic Acid N-Oxide (Yellow Solid) Nitration->Target Major Path (Para Attack) Side_Ortho 2-Nitro Isomer (Impurity) Nitration->Side_Ortho Minor Path (Ortho Attack) Side_Hydrolysis 4-Hydroxy/Pyridone Derivative (White Solid) Target->Side_Hydrolysis Hydrolysis (pH > 7 or Heat)

Module 3: Optimized Experimental Protocol

This protocol is designed to minimize hydrolysis and maximize regioselectivity.

Materials
  • Nicotinic Acid N-oxide (1.0 eq)

  • Fuming Nitric Acid (

    
    , >90%) (5.0 eq)
    
  • Concentrated Sulfuric Acid (98%) (Solvent/Catalyst)

Step-by-Step Methodology
  • Preparation (Acid Solution):

    • In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, add Nicotinic Acid N-oxide (10 g).

    • Cool the flask to

      
       in an ice bath.
      
    • Slowly add Conc.

      
        (20 mL) with stirring. Caution: Exothermic. Ensure the solid is fully dissolved/suspended.
      
  • Nitration:

    • Add Fuming

      
        (15 mL) dropwise via an addition funnel, maintaining internal temperature 
      
      
      
      .
    • Once addition is complete, remove the ice bath.

    • Heat the reaction mixture to

      
        for 4–6 hours.
      
    • Checkpoint: Monitor by HPLC/TLC. The starting material should disappear. If conversion is low, raise to

      
       but do not exceed 
      
      
      
      .
  • Quench & Workup (CRITICAL STEP):

    • Cool the reaction mixture to room temperature, then pour onto crushed ice (200 g).

    • The Danger Zone: The solution is now strongly acidic. The 4-nitro product is stable here.[2]

    • Slowly adjust pH to 1.5 – 2.0 using solid

      
      . Do not exceed pH 2.5. 
      
    • Observation: A yellow precipitate should form.[1][3]

    • Filter the solid immediately. Wash with a small amount of ice-cold water.

  • Purification:

    • Recrystallize from hot water or methanol if necessary.

    • Dry under vacuum at

      
      . Avoid high heat (
      
      
      
      ) during drying to prevent decarboxylation.

Module 4: Comparative Data Table

ParameterTarget Product (4-Nitro)Hydrolysis Impurity (4-Hydroxy)
Appearance Yellow Crystalline SolidWhite/Off-White Powder
Solubility Low in cold water; Soluble in hot MeOHSoluble in basic water; Poor in organic solvents
Reactivity Reacts with amines (S_NAr)Inert to mild nucleophiles
Stability Labile in base; Stable in acidVery Stable
Formation Condition Nitration in strong acidBasic workup or heating in water

References

  • den Hertog, H. J., & Overhoff, J. (1950). The Nitration of Pyridine-N-Oxide. Recueil des Travaux Chimiques des Pays-Bas. Key Finding: Establishes the fundamental reactivity of pyridine N-oxides toward nitration at the 4-position.

  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-Aminopyridine... by Reduction of 4-Nitropyridine-N-oxide. 4th International Electronic Conference on Synthetic Organic Chemistry (ECSOC-4). Key Finding: Discusses the extreme susceptibility of 4-nitropyridine N-oxide to hydrolysis (to 4-pyridone) during workup steps. [4]

  • Swann, S. (Ed.). (1963). Nicotinic Acid Nitrate and Nicotinic Acid.[3] Organic Syntheses, Coll. Vol. 1. Key Finding: Provides baseline safety protocols for handling large-scale nitrations of pyridine derivatives.

  • Scripps Research Institute. (n.d.). Heterocycle Chemistry: Pyridines and N-Oxides. Key Finding: General reactivity patterns of N-oxides, highlighting the activation of the 4-position for both electrophilic addition (nitration) and nucleophilic substitution (hydrolysis).

Sources

Troubleshooting

optimizing reaction conditions for 4-nitropyridine-N-oxide substitution.

Technical Support Center: 4-Nitropyridine-N-Oxide Chemistry Ticket ID: #NPO-OPT-442 Subject: Optimization of Nucleophilic Substitution on 4-Nitropyridine-N-Oxide Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Nitropyridine-N-Oxide Chemistry Ticket ID: #NPO-OPT-442 Subject: Optimization of Nucleophilic Substitution on 4-Nitropyridine-N-Oxide Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are accessing this guide because you are attempting to functionalize the C4 position of 4-nitropyridine-N-oxide (4-NPO) .

This substrate is unique. The N-oxide moiety acts as an electron-withdrawing group (via induction) and an electron-donating group (via resonance), but in the context of Nucleophilic Aromatic Substitution (


), it highly activates the C2 and C4 positions. The nitro group at C4 is an excellent leaving group—significantly better than halides in this specific heterocyclic system.

However, this reaction is deceptive. It balances on a knife-edge between high reactivity and catastrophic thermal decomposition . This guide replaces standard "recipes" with a logic-driven optimization framework.

Part 1: Critical Safety & Stability (The "Stop" Gate)

WARNING: Before heating any reaction vessel, you must understand the energetics of 4-NPO.

The Hazard: 4-Nitropyridine-N-oxide is thermally unstable. Differential Scanning Calorimetry (DSC) data often shows exotherms beginning as low as 130°C, with violent decomposition releasing toxic


 fumes.
  • Risk Factor: The presence of nucleophiles (amines, alkoxides) often lowers the onset temperature of decomposition.

  • Scale-up Danger: Batch reactions >10g can accumulate heat faster than it dissipates, leading to thermal runaway.

Visual Safety Decision Tree Use this logic flow before every experiment.

SafetyCheck Start Start Experiment Setup ScaleCheck Is Scale > 5g? Start->ScaleCheck DSC_Check Do you have DSC data for the specific reaction mix? ScaleCheck->DSC_Check No (<5g) Flow SWITCH TO CONTINUOUS FLOW (Microreactor Recommended) ScaleCheck->Flow Yes (>5g) Batch Proceed with Batch (Max Temp < 80°C) DSC_Check->Batch Yes (Stable) Stop STOP: Acquire Thermal Data DSC_Check->Stop No Cooling Ensure Active Cooling (Not just passive) Batch->Cooling

Figure 1: Safety decision logic for handling energetic nitro-pyridine substrates.

Part 2: Reaction Optimization (The "How-To")

The mechanism is an Addition-Elimination (


) . The nucleophile attacks C4, forming a Meisenheimer complex (stabilized by the N-oxide oxygen), followed by the loss of the nitrite ion (

).
Solvent Selection

Your choice of solvent dictates the reaction rate and the stability of the transition state.

Solvent ClassExamplesSuitabilityMechanism Note
Protic Ethanol, MethanolHigh Stabilizes the leaving group (

) via H-bonding. ideal for amine nucleophiles.
Polar Aprotic DMF, DMSOMedium/High Increases nucleophile energy (makes them more aggressive). WARNING: Can cause thermal runaway; difficult to remove.
Non-Polar Toluene, DCMLow Poor solubility of 4-NPO; slow kinetics.
Water WaterSpecific Used only for hydrolysis to 4-hydroxypyridine-N-oxide.

Recommendation: Start with Ethanol or Acetonitrile . They offer the best balance of solubility and thermal safety.

Temperature & Stoichiometry
  • Temperature: Keep reaction temperatures below 100°C . Most amine substitutions proceed rapidly at 60–80°C.

  • Stoichiometry: The leaving group is

    
    , which is acidic. It will consume 1 equivalent of your nucleophile (if it's an amine) or require an auxiliary base.
    
    • Rule: Use 2.0–2.5 equivalents of amine nucleophile (one to react, one to scavenge

      
      ).
      
    • Alternative: Use 1.0 equiv nucleophile + 1.2 equiv inorganic base (e.g.,

      
      ).
      

Part 3: Troubleshooting Common Failures

Issue 1: "I lost the oxygen! My product is a substituted pyridine, not the N-oxide."

  • Root Cause: Deoxygenation. This usually happens if you use phosphorous-based reagents (like

    
     for chlorination) or strong reducing metals (Fe/Acid).
    
  • Solution: If you are substituting the nitro group, avoid reducing environments. If using

    
     with amines, this side reaction is rare unless temperatures are excessive (>140°C).
    

Issue 2: "The reaction turned into a black tar."

  • Root Cause: Polymerization or thermal decomposition. 4-NPO is sensitive to light and heat.

  • Solution:

    • Exclude light (wrap flask in foil).

    • Lower temperature by 10°C and extend time.

    • Check for "hot spots" in your stirring mechanism.

Issue 3: "Low conversion, starting material remains."

  • Root Cause: The Meisenheimer complex is forming but not collapsing, or the nucleophile is too bulky (steric hindrance at C3/C5 interferes with C4 attack).

  • Solution: Switch to a more polar aprotic solvent (like DMF) carefully to stabilize the intermediate, or increase the concentration.

Mechanism Visualization Understanding the intermediate is key to troubleshooting.

Mechanism SM 4-Nitropyridine-N-oxide Complex Meisenheimer Complex (Anionic Intermediate) SM->Complex + Nu: (Slow Step) Nuc Nucleophile (Nu:) Prod 4-Substituted-N-oxide Complex->Prod Elimination (Fast) LG Leaving Group (NO2-) Complex->LG

Figure 2: The Addition-Elimination pathway. The stability of the 'Complex' determines the success of the reaction.

Part 4: Standard Operating Procedure (SOP)

Protocol: Aminolysis of 4-Nitropyridine-N-oxide Target: Synthesis of 4-piperidinylpyridine-N-oxide

  • Preparation: In a round-bottom flask, dissolve 4-nitropyridine-N-oxide (1.0 equiv, e.g., 1.4 g, 10 mmol) in Ethanol (20 mL).

  • Addition: Add Piperidine (2.2 equiv, 2.2 mL). Note: Exotherm is possible.[1]

  • Reaction: Heat to 60°C (oil bath temperature) for 2–4 hours. Monitor by TLC (DCM:MeOH 9:1). The starting material (Rf ~0.6) should disappear, replaced by a more polar product.

  • Workup:

    • Concentrate the ethanol under reduced pressure.

    • Crucial Step: The residue contains the product and piperidinium nitrite.

    • Dissolve residue in minimal chloroform or DCM.

    • Wash with saturated aqueous

      
       (to remove nitrite salts).
      
    • Dry organic layer (

      
      ) and evaporate.
      
  • Purification: Recrystallize from Acetone or Ethyl Acetate/Hexane if necessary.

References

  • Reaction Mechanism & Kinetics

    • Nucleophilic displacements in substituted pyridine N-oxides. (Journal of the Chemical Society B).
  • Safety Data & Handling

    • 4-Nitropyridine N-oxide Safety D
  • Synthesis Protocols

    • Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide and subsequent reactions. (OC-Praktikum, Organic Chemistry Lab Guide).
  • Industrial Safety & Decomposition

    • Pyridine-N-Oxide Technical Data. (Jubilant Ingrevia).[1][2][3][4][5]

Sources

Optimization

troubleshooting guide for nitration of pyridine-N-oxide

Ticket #PNO-4NO2: Nitration of Pyridine-N-Oxide Status: Open | Priority: High | Category: Electrophilic Aromatic Substitution[1] Executive Summary You are encountering challenges with the nitration of pyridine-N-oxide to...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #PNO-4NO2: Nitration of Pyridine-N-Oxide

Status: Open | Priority: High | Category: Electrophilic Aromatic Substitution[1]

Executive Summary

You are encountering challenges with the nitration of pyridine-N-oxide to synthesize 4-nitropyridine-N-oxide. Unlike pyridine, which is notoriously difficult to nitrate (requiring forcing conditions to yield the 3-nitro derivative), pyridine-N-oxide undergoes electrophilic substitution at the C-4 position with relative ease. However, this reaction is thermally sensitive and prone to runaway exotherms if the induction period is misjudged.

This guide synthesizes protocols from Organic Syntheses and industrial safety data to provide a robust, self-validating workflow.

Part 1: Critical Safety Directive (Thermal Hazards)

WARNING: INDUCTION PERIOD HAZARD The nitration of pyridine-N-oxide exhibits a distinct induction period.

  • The Trap: Users often see no immediate reaction at 80°C and increase the temperature.

  • The Event: At ~95-100°C, gas evolution (

    
    ) begins, followed by a rapid, self-accelerating exotherm.
    
  • The Fix: Hold the temperature strictly at 90-100°C. If the exotherm spikes, remove the heat source immediately and apply an ice bath. Do not overheat to "start" the reaction.[2]

Part 2: The Validated Protocol

This protocol is optimized for a 100 mmol scale.[3] It balances yield against thermal safety.

Reagent Table
ReagentRoleStoichiometryKey Specification
Pyridine-N-oxide Substrate1.0 equivSolid or melt (MP ~66°C)

(Conc.)
Solvent/Catalyst~5.5 equiv98%, must be colorless

(Fuming)
Electrophile Source~3.0 equivd = 1.50 g/mL (Yellow Fuming)
Step-by-Step Workflow
  • Acid Preparation: In a round-bottom flask equipped with a magnetic stir bar and an efficient reflux condenser, cool the concentrated

    
     to 0-10°C.
    
  • Substrate Addition: Add pyridine-N-oxide slowly. (Note: It may form a salt and thicken; ensure good stirring).

  • Nitric Addition: Add fuming

    
     dropwise via an addition funnel, maintaining internal temp < 20°C.
    
  • Controlled Heating:

    • Slowly ramp temperature to 90°C .

    • Checkpoint: Watch for brown fumes (

      
      ). This signals the start of the reaction.
      
    • Maintain 100°C for 2–3 hours.

  • Quench: Cool the mixture to room temperature, then pour onto crushed ice (approx. 5x reaction volume).

  • Neutralization (The Bottleneck):

    • Slowly add solid sodium carbonate (

      
      ) or ammonium carbonate.
      
    • Caution: Massive

      
       evolution (foaming).
      
    • Adjust pH to 7–8 .[3]

  • Isolation: The product, 4-nitropyridine-N-oxide, precipitates as a yellow solid. Filter, wash with ice water, and dry.

Part 3: Troubleshooting & Diagnostics
Visualizing the Mechanism & Failure Points

The following diagram illustrates the reaction pathway and where specific failures (low yield, isomers) originate.

NitrationMechanism cluster_conditions Critical Control Parameters Start Pyridine-N-Oxide Intermed Sigma Complex (Attack at C-4) Start->Intermed Activation by N-O group (Ortho/Para director) Acid H2SO4 + HNO3 (Formation of NO2+) Acid->Intermed Electrophilic Attack Product 4-Nitropyridine-N-Oxide Intermed->Product -H+ (Restoration of Aromaticity) Byproduct 2-Nitro Isomer (Trace/High Temp) Intermed->Byproduct Steric/Electronic Leakage Temp Temp: 90-100°C Time Time: 2-3 Hours

Figure 1: Mechanistic pathway showing the preferential attack at C-4 due to the electron-donating resonance effect of the N-oxide oxygen.[1]

FAQ: Troubleshooting Specific Issues

Q1: I neutralized the solution, but no yellow precipitate formed. Where is my product?

  • Diagnosis: This is usually a solubility or pH issue. 4-Nitropyridine-N-oxide has some water solubility, especially if the volume is too high or the ionic strength is low.

  • The Fix:

    • Ensure the pH is strictly 7–8 .[3] If it is too acidic, the product remains protonated (soluble).

    • Salting Out: Saturate the aqueous layer with NaCl.

    • Rescue Extraction: Extract the aqueous filtrate with chloroform (

      
      ) x3. The product is soluble in chloroform. Dry over 
      
      
      
      and evaporate.

Q2: The reaction mixture turned black/tarry.

  • Diagnosis: Thermal decomposition.[4][5] You likely exceeded 130°C or heated too rapidly during the induction phase.

  • The Fix: Repeat the experiment, strictly capping the temperature at 100°C. Ensure your magnetic stirring is vigorous to prevent "hot spots" in the viscous acid mixture.

Q3: Why can't I use standard concentrated Nitric Acid (68%)?

  • Diagnosis: Water is the enemy here. The nitration requires a high concentration of nitronium ions (

    
    ).
    
  • The Science: Water produced during the reaction dilutes the acid, lowering the acidity function (

    
    ). Standard conc. 
    
    
    
    contains too much water initially, preventing the formation of the active electrophile. You must use fuming
    
    
    (d > 1.5).
Part 4: Workup Logic Flow

Use this decision tree to navigate the post-reaction processing.

WorkupFlow Step1 Quench Reaction on Ice Step2 Neutralize with Na2CO3 Step1->Step2 Decision Did Solid Precipitate? Step2->Decision YesPath Filter Solid Decision->YesPath Yes NoPath Check pH (Target 7-8) Decision->NoPath No Recrystallize Recrystallize (Acetone/EtOH) YesPath->Recrystallize NoPath->Step2 pH < 7 Extract Extract with CHCl3 NoPath->Extract pH is correct

Figure 2: Isolation decision tree. Chloroform extraction is the standard backup if precipitation fails.

References
  • Nitration of Pyridine-N-Oxide (Organic Syntheses)

    • Title: 4-Nitropyridine-N-Oxide[1][6][7][8][9]

    • Source: Organic Syntheses, Coll. Vol. 4, p.702 (1963); Vol. 33, p.79 (1953).
    • URL:[Link]

  • Reaction Mechanism & Kinetics

    • Title: Reactivity of 4-nitropyridine-N-oxide[1][6][7][8][9]

    • Source: Recueil des Travaux Chimiques des Pays-Bas (via ScienceMadness/ResearchG
    • URL:[Link]

  • Detailed Labor

    • Title: Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide[1][6][7]

    • Source: OC-Praktikum (University of Regensburg)
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Nitronicotinic Acid N-Oxide

Topic: Impurity Removal & Purification Protocols Compound: 4-Nitronicotinic acid N-oxide (CAS: 1078-05-3 / 1678-53-1) Target Audience: Medicinal Chemists, Process Development Scientists[1][2] Diagnostic Triage: Identify...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Removal & Purification Protocols Compound: 4-Nitronicotinic acid N-oxide (CAS: 1078-05-3 / 1678-53-1) Target Audience: Medicinal Chemists, Process Development Scientists[1][2]

Diagnostic Triage: Identify Your Impurity

Before selecting a purification method, use this diagnostic module to characterize the specific contamination profile of your crude 4-Nitronicotinic acid N-oxide (4-NNO).[1][2]

ObservationProbable ImpurityRoot CauseRecommended Action
Sticky/Tarry Brown Solid Polymerized pyridine oxides ("Tars")Thermal decomposition during nitration; lack of temperature control (>100°C).[1][2]Protocol B (Charcoal Treatment)
Yellow/Orange Mother Liquor Unreacted Nicotinic Acid N-oxideIncomplete nitration; insufficient equivalents of HNO₃/H₂SO₄.[1][2]Protocol A (Aqueous Recrystallization)
White Precipitate in Acid Inorganic Salts (Na₂SO₄, NaNO₃)Inefficient washing after acid-base workup.[1][2]Protocol C (Ionic Wash)
Low Melting Point (<150°C) 4-Nitropyridine N-oxide (Decarboxylated)Over-heating during synthesis caused decarboxylation.[1][2]Protocol B (pH Swing - Product is acidic, impurity is not)

Decision Matrix (Workflow)

Use the following logic flow to determine the safest and most efficient purification route.

Purification_Workflow Start Crude 4-NNO Analysis Analyze Purity (LCMS/HNMR) Start->Analysis Decision1 Is material Tarry/Dark? Analysis->Decision1 Decision2 Major Impurity? Decision1->Decision2 No (Crystalline) MethodB Protocol B: Acid-Base pH Swing Decision1->MethodB Yes (Remove Tars) MethodA Protocol A: Aqueous Recrystallization Decision2->MethodA Start Material (Nicotinic Acid N-oxide) Decision2->MethodB Non-Acidic (Decarboxylated) MethodC Protocol C: Solvent Trituration Decision2->MethodC Trace Salts Result Pure 4-NNO (>98%) MethodA->Result MethodB->Result MethodC->Result

Figure 1: Decision tree for selecting the optimal purification strategy based on impurity profile.

Purification Protocols

Protocol A: Aqueous Recrystallization (Standard)

Best for removing unreacted starting material (Nicotinic acid N-oxide) and trace salts.[1][2]

Principle: 4-Nitronicotinic acid N-oxide is significantly less soluble in cold water than its non-nitrated precursor due to the bulk and hydrophobic nature of the nitro group, despite the polar N-oxide functionality.[1][2]

  • Dissolution: Suspend crude 4-NNO in distilled water (10 mL per gram of solid).

  • Heating: Heat the slurry to 85–90°C.

    • Critical Safety Note: Do not exceed 100°C. N-oxides with nitro groups are energetic.[1][2] Ensure the system is open to the atmosphere (no sealed vessels) to prevent pressure buildup from potential decomposition gases (NOx) [1].[1][2]

  • Clarification (Optional): If insoluble particles remain at 90°C, filter hot through a pre-warmed sintered glass funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 2 hours. Then, chill in an ice bath (0–4°C) for 1 hour.

  • Filtration: Filter the pale yellow crystals.

  • Wash: Wash the cake with 2 volumes of ice-cold water. The starting material (Nicotinic acid N-oxide) will remain in the aqueous mother liquor [2].[1][2]

  • Drying: Dry under vacuum at 45°C. Avoid high temperatures.

Protocol B: Acid-Base pH Swing (The Chemical Wash)

Best for removing "tars," decarboxylated by-products (4-nitropyridine N-oxide), and non-acidic impurities.[1][2]

Principle: This method utilizes the carboxylic acid moiety.[1][2][3] At high pH, 4-NNO forms a water-soluble carboxylate salt.[1][2] Non-acidic impurities (tars, decarboxylated species) remain insoluble and are filtered off.[1][2]

  • Basification: Suspend the crude solid in water.[1][2] Slowly add saturated Sodium Bicarbonate (NaHCO₃) solution while stirring until pH reaches 8.0–8.5.

    • Observation: The solid should dissolve, releasing CO₂.[1][2] The solution usually turns deep yellow/orange.[1][2]

  • Filtration (The Cleaning Step): Filter the solution through a Celite pad to remove insoluble brown tars and any 4-nitropyridine N-oxide (which lacks the solubilizing -COOH group).[1][2]

  • Charcoal Treatment: Transfer filtrate to a clean flask. Add Activated Carbon (5 wt%).[1][2] Stir for 30 minutes at room temperature. Filter again to remove carbon.[1][2]

  • Re-precipitation: Cool the filtrate to 5–10°C. Slowly add 6M Hydrochloric Acid (HCl) dropwise.

    • Target pH: Adjust pH to ~1.0–2.[1][2]0. The 4-NNO free acid will precipitate as a solid.[1][2]

  • Isolation: Filter the precipitate, wash with cold water, and dry.[1][2]

Troubleshooting & FAQs

Q: My product turned into a red/brown oil during recrystallization. What happened? A: You likely exceeded the thermal stability limit.[1][2] Pyridine N-oxides, especially nitro-substituted ones, can undergo deoxygenation or polymerization above 100°C.[1][2]

  • Fix: Dissolve the oil in NaHCO₃ (Protocol B), treat aggressively with charcoal to remove the color bodies, and re-precipitate with acid.[1][2]

Q: I have high HPLC purity, but the melting point is broad. Why? A: This usually indicates trapped solvent (water) or inorganic salts. 4-NNO can form hydrates.[1][2]

  • Fix: Dry the sample at 50°C under high vacuum (<10 mbar) for 24 hours. If the issue persists, perform a final wash with cold methanol (Protocol C) to remove trapped water, as the product is sparingly soluble in cold methanol [3].[1][2]

Q: Can I use Column Chromatography? A: It is not recommended for the free acid.[1][2] The carboxylic acid and N-oxide groups cause severe streaking on silica gel.[1][2]

  • Alternative: If you must use chromatography, convert the acid to the methyl ester first, purify, and then hydrolyze.[1][2] However, Protocol B is generally superior for scale-up.[1][2]

Safety & Stability (Critical)

  • Energetic Material: Compounds containing both Nitro (-NO₂) and N-Oxide (N→O) groups possess high chemical potential energy.[1][2] While 4-NNO is generally stable, avoid heating dry solids above their melting point or subjecting them to mechanical shock.[1][2]

  • Incompatibility: Avoid contact with strong reducing agents (Fe/HCl, H₂/Pd) unless you intend to reduce the nitro group to an amine (which yields 4-aminonicotinic acid) [4].[1][2]

References

  • PubChem. (n.d.).[1][2] 4-Nitronicotinic acid N-oxide | C6H4N2O5.[1][2] National Library of Medicine.[1][2] Retrieved from [Link]

  • MDPI. (2000).[1][2] Synthesis of 4-Aminopyridine by Reduction of 4-Nitropyridine-N-oxide. EcSoc-4. Retrieved from [Link][1][2][4]

Sources

Optimization

Technical Support Center: Analytical Guide for 4-Nitronicotinic Acid N-Oxide

The following guide is designed as a specialized Technical Support Center resource for 4-Nitronicotinic acid N-oxide (CAS 1678-53-1) . It synthesizes analytical chemistry principles with practical troubleshooting for res...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource for 4-Nitronicotinic acid N-oxide (CAS 1678-53-1) . It synthesizes analytical chemistry principles with practical troubleshooting for researchers in drug development and organic synthesis.

Topic: Purity Assessment & Characterization of 4-Nitronicotinic Acid N-Oxide CAS Registry Number: 1678-53-1 Formula: C₆H₄N₂O₅ Molecular Weight: 184.11 g/mol

Analytical Strategy: The "Why" and "How"

Assessing the purity of 4-Nitronicotinic acid N-oxide requires a multi-modal approach due to its unique chemical features: a zwitterionic character (N-oxide), a strongly electron-withdrawing nitro group, and an ionizable carboxylic acid.

Core Challenges
  • Polarity & Retention: The N-oxide and carboxylic acid moieties make the molecule highly polar, leading to poor retention on standard C18 columns without pH control.

  • Thermal Instability: Pyridine N-oxides can undergo deoxygenation or rearrangement (Meisenheimer rearrangement) under high thermal stress, making GC (Gas Chromatography) unsuitable.

  • Nucleophilic Sensitivity: The nitro group at the 4-position of a pyridine N-oxide is highly activated and susceptible to nucleophilic aromatic substitution (

    
    ), even by water or hydroxide ions under basic conditions.
    
Recommended Workflow
  • Primary Purity & Assay: Reverse-Phase HPLC (RP-HPLC) with acidic buffering. This separates the target from its likely precursors (Nicotinic acid N-oxide) and hydrolysis byproducts.

  • Orthogonal Assay: Potentiometric Titration . Exploits the carboxylic acid functionality for a precise mass-balance check, independent of UV extinction coefficients.

  • Identification:

    
    H-NMR . Distinctive downfield shifts of the pyridine ring protons confirm the 4-nitro substitution pattern.
    

Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Use this method for quantitative purity (% area) and impurity profiling.

System Suitability:

  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP), 5 µm, 4.6 x 250 mm. Why? Standard C18 columns may suffer from "phase collapse" or poor retention of this highly polar acid.

  • Wavelength: 260 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Do not exceed 30°C to prevent on-column degradation).

Mobile Phase Configuration:

  • Buffer A: 20 mM Potassium Phosphate Monobasic (

    
    ), adjusted to pH 2.5  with Phosphoric Acid (
    
    
    
    ). Crucial: Low pH suppresses ionization of the carboxylic acid (
    
    
    ), increasing retention.
  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min)% Buffer A% Solvent BEvent
0.0955Equilibration
15.06040Elution of target
20.02080Wash lipophilic impurities
25.0955Re-equilibration

Sample Preparation: Dissolve 10 mg sample in 10 mL of Mobile Phase A (or Water:Acetonitrile 90:10). Avoid dissolving in pure DMSO if the sample will sit for long periods, as DMSO can act as an oxidant/reductant under certain conditions.

Protocol B: Potentiometric Titration

Use this method for absolute assay (% w/w) verification.

Principle: The carboxylic acid group is titrated with a strong base. The N-oxide oxygen does not interfere in this pH range.

Reagents:

  • 0.1 N Sodium Hydroxide (NaOH), standardized.

  • Solvent: 50% Ethanol / 50% Water (degassed).

Procedure:

  • Accurately weigh ~150 mg of dried 4-Nitronicotinic acid N-oxide.

  • Dissolve in 50 mL of the solvent mixture.

  • Titrate potentiometrically with 0.1 N NaOH.

  • Determine the endpoint from the second derivative of the pH vs. Volume curve.

  • Calculation:

    
    
    (Where 
    
    
    
    is volume in mL,
    
    
    is normality,
    
    
    is weight in mg)

Troubleshooting Guide (Q&A)

Issue 1: Peak Tailing or Split Peaks

User Question: "My main peak is tailing significantly, and sometimes I see a shoulder. Is my column failing?" Senior Scientist Response: Likely not. This is a classic pH mismatch.

  • Cause: The carboxylic acid group (

    
    ) is partially ionizing if your mobile phase pH is near the 
    
    
    
    . Mixed species (protonated/deprotonated) elute at slightly different rates.
  • Solution: Lower the buffer pH to 2.0–2.5 . This forces the molecule into its fully protonated (neutral) state, sharpening the peak. Ensure your column is stable at this pH.

Issue 2: Appearance of "Ghost" Peaks

User Question: "I see a new peak growing at RRT ~0.8 after the sample sits in the autosampler for 12 hours." Senior Scientist Response: You are likely observing nucleophilic substitution or photolysis .

  • Mechanism: The 4-nitro group is a good leaving group in the N-oxide activated ring. If your diluent contains methanol or water and is not acidic enough, slow substitution to 4-methoxy or 4-hydroxy derivatives can occur.

  • Solution:

    • Use Acetonitrile/Water as the diluent, not Methanol.

    • Keep the autosampler temperature at 4°C .

    • Use amber vials to prevent photo-degradation.

Issue 3: Low Assay Values vs. High HPLC Purity

User Question: "HPLC shows 99% purity, but Titration gives only 92%. Why the discrepancy?" Senior Scientist Response: This indicates inorganic contamination or solvates .

  • Cause: The synthesis involves nitration with

    
    .[1] Residual sulfate or nitrate salts are invisible to UV detection (HPLC) but add weight, depressing the titration assay.
    
  • Solution: Check for sulfated ash residue. If high, recrystallize from water/ethanol to remove inorganic salts.

Impurity Profile & Visualization

Understanding the synthesis pathway is critical for identifying impurities. The compound is typically synthesized by nitrating Nicotinic Acid N-oxide.

Synthesis & Impurity Map

G Start Nicotinic Acid N-Oxide (Starting Material) Target 4-Nitronicotinic Acid N-Oxide (Target) Start->Target Nitration (HNO3/H2SO4) Imp3 2-Nitro Isomer (Regio-isomer) Start->Imp3 Minor Side Rxn Imp1 Nicotinic Acid (De-oxygenation Impurity) Target->Imp1 Thermal Stress Imp2 4-Hydroxynicotinic Acid N-Oxide (Hydrolysis Product) Target->Imp2 Hydrolysis (H2O/OH-)

Caption: Synthesis pathway and potential degradation products. Note the susceptibility of the nitro group to hydrolysis.

Common Impurities Table
Impurity NameOriginRelative Retention Time (RRT)*Detection
Nicotinic Acid N-oxide Unreacted Starting Material~0.6UV 260 nm
4-Hydroxynicotinic Acid N-oxide Hydrolysis (Substitution of -NO2)~0.4 (More Polar)UV 260 nm
4-Aminonicotinic Acid N-oxide Reduction Byproduct~0.5UV 260 nm
Nitrate/Sulfate Salts Reagent CarryoverVoid Volume (Unretained)Indirect (Conductivity/Ash)

*RRT is estimated based on C18 polarity; actual values must be determined experimentally.

Frequently Asked Questions (FAQs)

Q: Can I use GC-MS for purity analysis? A: No. Pyridine N-oxides are thermally labile and often deoxygenate in the GC injection port (200°C+), leading to false identification of the non-oxidized pyridine. Use LC-MS (ESI mode) instead.

Q: What is the best storage condition? A: Store at -20°C , desiccated, and protected from light. The nitro group at the 4-position destabilizes the ring slightly compared to the parent N-oxide, making it sensitive to moisture.

Q: How do I remove the yellow color from my product? A: The pure compound is typically pale yellow/off-white. A deep yellow or orange color often indicates the presence of 4,4'-azopyridine impurities or other coupling products formed during nitration. Recrystallization from hot water or ethanol is usually effective.

References

  • Hertog, H. J., & Combe, W. (1951). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas. Link

  • Sigma-Aldrich. (n.d.).[2] Nicotinic acid N-oxide Product Specification. Link (Used for analog comparison and solubility data).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 242624, 4-Nitronicotinic acid N-oxide. Link

  • Jablonski, J. E., et al. (2006). HPLC-UV method for nicotine, strychnine, and aconitine in dairy products. Journal of Agricultural and Food Chemistry. Link (Referenced for general HPLC conditions of pyridine alkaloids).

  • Sielc Technologies. (n.d.). Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column. Link (Source for mobile phase buffer selection).

Sources

Troubleshooting

Technical Support Center: 4-Nitronicotinic Acid N-Oxide

Topic: Degradation Pathways & Stability Management CAS: 1078-05-3 | Formula: Audience: Medicinal Chemists, Process Engineers, and Analytical Scientists. Core Technical Overview 4-Nitronicotinic acid N-oxide (4-NNO) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Pathways & Stability Management CAS: 1078-05-3 | Formula:


Audience:  Medicinal Chemists, Process Engineers, and Analytical Scientists.
Core Technical Overview

4-Nitronicotinic acid N-oxide (4-NNO) is a high-energy, electron-deficient intermediate often used in the synthesis of 4-substituted nicotinic acid derivatives (e.g., for antitubercular or antitumor drugs). Its stability profile is dominated by the extreme electrophilicity of the C4 position, driven by the synergistic electron-withdrawing effects of the nitro group (


), the carboxylic acid (

), and the N-oxide moiety (

).

The Stability Triad (Key Risks):

  • Nucleophilic Attack (Hydrolysis): The nitro group is an excellent leaving group at C4, making the compound highly sensitive to moisture and nucleophiles (OH⁻, amines).

  • Photolability: The N-oxide bond is susceptible to cleavage (deoxygenation) or rearrangement under UV/Vis light.

  • Redox Instability: Both the nitro group and the N-oxide are prone to reduction under mild conditions.

Troubleshooting Guides (Q&A Format)
Module A: Hydrolytic Instability & Impurity Formation

User Question: "I am observing a new peak at RRT ~0.8 during aqueous workup, and my assay yield is dropping. The solution has turned slightly orange. What is happening?"

Technical Diagnosis: You are likely observing Nucleophilic Aromatic Substitution (


) .[1]
The C4 position of the pyridine ring is highly activated. Water or hydroxide ions act as nucleophiles, displacing the nitro group. This reaction yields 4-Hydroxynicotinic acid N-oxide  (also known as 4-pyridone-3-carboxylic acid N-oxide tautomers).

Mechanism:



The release of nitrous acid (

) can further degrade the sample or react with other amines present.

Corrective Protocol:

  • pH Control: Maintain pH < 5 during workup. The reaction rate increases exponentially at alkaline pH.

  • Temperature: Avoid heating aqueous solutions above 40°C.

  • Quenching: If using basic reagents (e.g., NaOH) for a subsequent step, add them dropwise at 0°C to minimize competitive hydrolysis.

Module B: Photochemical Degradation

User Question: "My solid sample was white yesterday but has developed a yellow/red crust after sitting on the bench. Is it still usable?"

Technical Diagnosis: This is Photochemical Deoxygenation and Rearrangement . Pyridine N-oxides absorb in the UV region.[2] Upon excitation, 4-NNO can undergo:

  • Deoxygenation: Loss of the N-oxide oxygen to form 4-Nitronicotinic acid .

  • Meisenheimer Rearrangement: Though less common with strong electron-withdrawing groups, skeletal rearrangement to 2-pyridones can occur.

Action Plan:

  • Immediate: Run an HPLC check. If the impurity level is < 2%, recrystallize from ethanol/water.

  • Prevention: Store exclusively in amber vials wrapped in aluminum foil. Use low-actinic light (yellow filters) in the lab if handling large batches.

Module C: Redox Incompatibility

User Question: "We are using iron/acetic acid to reduce the nitro group, but we are seeing multiple side products including a 'des-oxide' species."

Technical Diagnosis: You are encountering Competitive Reduction . While Fe/Acid is standard for


 reduction, the N-oxide moiety is also susceptible to reduction under these conditions, leading to 4-Aminonicotinic acid  (completely reduced) or 4-Nitronicotinic acid  (selectively deoxygenated).

Optimization Strategy:

  • Selectivity Control: To reduce only the nitro group while keeping the N-oxide intact, consider milder catalytic hydrogenation (e.g., Pd/C with strict H2 equivalent control) or transfer hydrogenation using ammonium formate.

  • To reduce both: If the target is the pyridine amine, use stronger conditions (e.g., Zn/Acetic acid or H2/Raney Nickel).

Degradation Pathway Visualization

The following diagram maps the critical degradation routes for 4-NNO.

DegradationPathways NNO 4-Nitronicotinic acid N-oxide (Starting Material) HydrolysisProduct 4-Hydroxynicotinic acid N-oxide NNO->HydrolysisProduct Hydrolysis (H2O/OH-) SNAr Displacement of NO2 DeoxyProduct 4-Nitronicotinic acid (Deoxygenation) NNO->DeoxyProduct Photolysis (UV) or Thermal Deoxygenation AminoProduct 4-Aminonicotinic acid N-oxide NNO->AminoProduct Selective Reduction (mild) FullReduction 4-Aminonicotinic acid DeoxyProduct->FullReduction Reduction AminoProduct->FullReduction Strong Reduction (Zn/AcOH)

Caption: Figure 1. Primary degradation pathways of 4-Nitronicotinic acid N-oxide showing hydrolytic (red), photochemical (yellow), and reductive (green) routes.

Analytical Protocol (HPLC)

To accurately quantify 4-NNO and separate it from its degradation products, a standard C18 method is insufficient due to the high polarity of the N-oxide and the carboxylic acid.

Recommended Method: Ion-Suppression RP-HPLC

ParameterSetting / Specification
Column C18 End-capped (e.g., Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5 (Suppresses ionization of COOH)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-5 min: 5% B (Isocratic); 5-15 min: 5%

40% B; 15-20 min: Re-equilibrate
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 330 nm (Nitro/N-oxide band)
Temperature 25°C (Do not heat column to avoid on-column degradation)

Troubleshooting the Chromatography:

  • Tailing Peaks: Add 0.1% Triethylamine (TEA) to the buffer if interaction with silanols is suspected, but pH 2.5 usually suffices.

  • Fronting: Sample solvent is too strong. Dissolve sample in Mobile Phase A, not pure MeOH/ACN.

Troubleshooting Decision Tree

Use this flowchart to diagnose impurity issues in your specific workflow.

TroubleshootingTree Start Identify Impurity Issue CheckColor Is sample discolored? Start->CheckColor CheckAssay Is Assay Low? Start->CheckAssay PhotoIssue Photochemical Degradation CheckColor->PhotoIssue Yes (Dark/Red) HydrolysisIssue Hydrolysis (Check pH) CheckColor->HydrolysisIssue No (Clear/Precipitate) CheckAssay->PhotoIssue Solid State Storage CheckAssay->HydrolysisIssue Aq. Workup Used

Caption: Figure 2. Rapid diagnostic flowchart for identifying the source of degradation based on physical observation and process history.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 242624, 4-Nitronicotinic acid N-oxide. Retrieved from [Link]

  • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Foundational text on N-oxide reactivity and photochemistry).
  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine by Reduction of 4-Nitropyridine-N-oxide. 4th International Electronic Conference on Synthetic Organic Chemistry. Retrieved from [Link]

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314. (Detailed mechanism of nucleophilic displacement in 4-nitro-N-oxides).

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 4-Nitronicotinic Acid N-Oxide (4-NNO)

Executive Summary & Emergency Triage 4-Nitronicotinic acid N-oxide (4-NNO) is a high-energy, electrophilic intermediate used primarily in the synthesis of antiviral and antineoplastic agents.[1] It is metastable .[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Emergency Triage

4-Nitronicotinic acid N-oxide (4-NNO) is a high-energy, electrophilic intermediate used primarily in the synthesis of antiviral and antineoplastic agents.[1] It is metastable .[1] Its dual functionality—an electron-deficient pyridine ring activated by an N-oxide and a nitro group—makes it uniquely susceptible to three degradation vectors: Nucleophilic Aromatic Substitution (


) , Photochemical Rearrangement , and Thermal Decomposition .[1]
Quick Triage: Is My Batch Compromised?
SymptomDiagnosisStatusAction Required
Color Change: Bright yellow

Orange/Red
Photolysis Usable (Conditional) Check purity via HPLC. If >95%, repurify immediately.[1][2][3] If <90%, discard.[1]
Texture: Powder

Paste/Goo
Hydrolysis CRITICAL FAILURE The carboxylic acid has absorbed water, driving the displacement of the nitro group.[1] Discard.
Smell: Acrid/Vinegar-likeDecomposition CRITICAL FAILURE Release of NOx or ring breakdown.[1] Evacuate hood, seal, and dispose.
Pressure: Cap is tight/bulgingGas Evolution DANGER Thermal decomposition releasing

.[1] Do not open. Contact EHS.

The Mechanics of Failure (Deep Dive)

To prevent decomposition, you must understand why it happens.[1] 4-NNO is not just "unstable"; it is chemically designed to react.[1] The very features that make it a useful intermediate (the labile nitro group) are its storage Achilles' heel.[1]

Pathway A: Moisture-Induced Hydrolysis ( )

The N-oxide moiety pulls electron density from the ring, making the Carbon-4 (C4) position highly electrophilic.[1] The nitro group is an excellent leaving group.[1] In the presence of moisture (even atmospheric humidity), water acts as a nucleophile, attacking C4 and displacing the nitro group to form 4-Hydroxynicotinic acid N-oxide .[1]

Pathway B: Photochemical Rearrangement

Pyridine N-oxides are chromophores.[1] Upon UV-Vis exposure, they undergo a rearrangement (often via an oxaziridine intermediate) or deoxygenation.[1] This breaks the N-O bond, destroying the molecule's reactivity for downstream applications.[1]

Visualization: Degradation Pathways

The following diagram illustrates the two primary failure modes you are fighting against.

DecompositionPathways Moisture Moisture (H2O) NNO 4-Nitronicotinic acid N-oxide Moisture->NNO Nucleophilic Attack UV UV/Light (hv) UV->NNO Absorption Meisenheimer Meisenheimer Complex NNO->Meisenheimer ExcitedState Excited State (Singlet) NNO->ExcitedState NO2_Gas NO2 Gas (Toxic) NNO->NO2_Gas HydroxyImpurity 4-Hydroxy Derivative (Inert Impurity) Meisenheimer->HydroxyImpurity -HNO2 Rearranged Polymers/Tars (Red/Brown Color) ExcitedState->Rearranged Ring Expansion/ Contraction Heat Heat (>50°C) Heat->NNO Thermal Runaway

Caption: Figure 1. Dual degradation pathways of 4-NNO.[1] Blue path indicates moisture sensitivity (


); Yellow path indicates light sensitivity.

Frequently Asked Questions (Troubleshooting)

Q1: Can I store 4-NNO in a standard refrigerator (4°C)?

Strictly speaking, No. While 4°C slows thermal decomposition, standard refrigerators have high humidity.[1] The condensation that forms when you open the cold bottle in warm air is lethal to this compound.[1]

  • Correct Protocol: Store at -20°C, but only inside a secondary container (desiccator) with active desiccant. Allow the container to reach room temperature before opening to prevent condensation.[1]

Q2: The SDS says "Store under Inert Gas."[1] Is Nitrogen sufficient?

Yes, but Argon is better. Nitrogen is lighter than air; Argon is heavier.[1] When you open a bottle under Nitrogen, the gas escapes upward, allowing air (and moisture) in.[1] Argon forms a "blanket" over the solid.[1]

  • Recommendation: If you plan to store an opened bottle for >1 week, backfill with Argon and seal with Parafilm.[1]

Q3: Why is the melting point lower than the literature value (157°C)?

Depression by Impurity. If your melting point is 145–150°C, you likely have 5–10% 4-hydroxynicotinic acid N-oxide contamination.[1] This is the hydrolysis product described in Pathway A.

  • Action: Recrystallization is risky due to thermal instability.[1] If purity is critical, synthesize fresh material.[1]

Q4: Is it explosive?

Potentially. Nitro-substituted pyridine N-oxides have a high oxygen balance.[1] While 4-NNO is generally stable at room temperature, it can undergo runaway decomposition above 100°C or in the presence of strong bases.[1]

  • Safety Rule: Never heat above 60°C during drying.[1] Never grind vigorously in a mortar (friction heat).[1]

Standard Operating Procedures (SOPs)

SOP-01: Long-Term Storage Protocol

Goal: Maintain >98% purity for 6+ months.

  • Container Selection: Use amber glass vials (UV protection) with Teflon-lined caps (chemical resistance).[1]

  • Drying: Ensure the product is dried in a vacuum desiccator (

    
    ) over 
    
    
    
    for 24 hours before long-term storage.
  • Atmosphere: Flush the vial with dry Argon for 30 seconds.

  • Sealing: Cap tightly and wrap the neck with Parafilm.[1]

  • Environment: Place the vial inside a secondary jar containing silica gel packets. Store at -20°C .

SOP-02: Handling & Weighing

Goal: Prevent moisture ingress during use.

  • Remove the secondary jar from the freezer.

  • Wait 30 minutes. Do not open until the jar feels warm to the touch. (Opening cold glass attracts immediate condensation).[1]

  • Weigh quickly in a hood with the sash lowered (minimizing draft/humidity).[1]

  • Re-flush with Argon immediately after sampling.[1]

SOP-03: Purity Verification (HPLC)

Run this check if the powder has changed color.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: 254 nm.[1]

  • Expected Result:

    • 4-NNO (Target): Retention time ~3.5 min (more polar).

    • 4-Hydroxy Impurity: Retention time ~2.0 min (very polar).[1]

    • De-oxygenated (4-Nitronicotinic acid): Retention time ~5.0 min.[1]

References

  • PubChem. (n.d.).[1][4] 4-Nitronicotinic acid N-oxide Compound Summary. National Library of Medicine.[1] Retrieved February 7, 2026, from [Link][1]

  • Katritzky, A. R., & Lagowski, J. M. (1971).[1] Chemistry of the Heterocyclic N-Oxides. Academic Press.[1] (Foundational text on N-oxide reactivity and photochemistry).

  • Albini, A., & Alpegiani, M. (1984).[1] Photochemistry of N-oxides. Chemical Reviews, 84(1), 43–71.[1] (Mechanism of light-induced rearrangement).

  • Bakke, J. M., & Ranes, E. (1997).[1] Nucleophilic substitution in 4-nitropyridine N-oxides. Journal of the Chemical Society, Perkin Transactions 2.[1] (Kinetics of the nitro-group displacement).

Sources

Troubleshooting

Technical Support Center: Solvent Systems for 4-Nitronicotinic Acid N-Oxide

[1] Executive Summary 4-Nitronicotinic acid N-oxide (4-NNO) presents a unique "reactivity triad" that complicates solvent selection: The N-Oxide: Activates the C4 position for nucleophilic attack but increases polarity.[...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Nitronicotinic acid N-oxide (4-NNO) presents a unique "reactivity triad" that complicates solvent selection:

  • The N-Oxide: Activates the C4 position for nucleophilic attack but increases polarity.[1]

  • The Nitro Group: A labile leaving group that is thermally sensitive (explosion hazard).[1]

  • The Carboxylic Acid: Induces zwitterionic character, drastically reducing solubility in standard organic solvents.[1]

This guide addresses the specific challenges of solubilizing this amphoteric species while maintaining the high dielectric environment required for


 (Nucleophilic Aromatic Substitution) kinetics.

Module 1: Solvent Selection Logic

The "Polarity Trap"

Users often encounter a paradox: solvents that dissolve the starting material (water, methanol) often retard the reaction rate due to hydrogen bonding with the nucleophile. Conversely, solvents that accelerate the reaction (DMF, DMSO) create difficult workup scenarios due to the product's amphoteric nature.[1]

Decision Matrix: Solvent Systems

SolventSelection Start Select Reaction Type SNAr Nucleophilic Substitution (Displacing -NO2) Start->SNAr Reduction Reduction (Nitro to Amine) Start->Reduction NucType Nucleophile Type? SNAr->NucType SolvRed MeOH or EtOH + Acid (Catalytic Hydrogenation) Reduction->SolvRed Amine Amine (R-NH2) NucType->Amine Neutral Alkoxide Alkoxide (RO-) NucType->Alkoxide Charged SolvDMF Primary: DMF or DMSO (Fast Kinetics) Amine->SolvDMF High Temp Required SolvAlc Alternative: EtOH/H2O (Easier Workup, Slower) Amine->SolvAlc Low Temp / Safety Alkoxide->SolvDMF Max Rate

Figure 1: Decision tree for solvent selection based on reaction type and nucleophile characteristics.

Module 2: Troubleshooting Guide (Q&A)

Category A: Solubility & Dissolution[2]

Q1: "I cannot get 4-Nitronicotinic acid N-oxide to dissolve in DCM, THF, or Toluene. What is happening?" Technical Insight: The molecule exists largely as a zwitterion (internal salt) between the carboxylic acid and the N-oxide/nitro electron-withdrawing system.[1] It has very high lattice energy.[1] Corrective Action:

  • Switch Solvents: You must use high-dielectric polar aprotic solvents (DMSO, DMF, NMP) or protic solvents (Water, Methanol).[1]

  • The "Base Trick": If you must use a less polar solvent (like THF) for a subsequent step, add 1.1 equivalents of an organic base (e.g., Triethylamine or DIPEA).[1] This deprotonates the carboxylic acid, forming a lipophilic ammonium salt that is significantly more soluble in organic media.

Q2: "My starting material precipitates out when I add the nucleophile." Technical Insight: This often happens in aqueous or alcoholic mixtures.[1] The addition of a basic nucleophile (like an amine) can alter the pH, pushing the 4-NNO to its isoelectric point where solubility is lowest. Corrective Action:

  • Maintain the reaction temperature above 50°C during addition.

  • Add a co-solvent.[1] A 10% v/v addition of water to ethanol often breaks the aggregation.

Category B: Reaction Kinetics ( )[1]

Q3: "The substitution of the nitro group with my amine is taking 48+ hours in Ethanol. How can I accelerate this?" Technical Insight: Protic solvents (EtOH) form hydrogen bond cages around the nucleophile (your amine), lowering its HOMO energy and reducing reactivity.[1] Additionally, the transition state for


 involves a Meisenheimer complex that is best stabilized by dipolar aprotic solvents.
Corrective Action: 
  • Swap to DMF or DMSO. These solvents do not solvate the nucleophile's lone pair as strongly, increasing the effective collision frequency.

  • Temperature: Increase temperature to 80-90°C (See Safety Note below).

  • Catalysis: Add 5-10 mol% of a Lewis Acid (e.g.,

    
    ) if the amine is sterically hindered.[1]
    

Q4: "I see a reddish-brown impurity forming, and my yield is dropping." Technical Insight: This is likely thermal decomposition or deoxygenation of the N-oxide.[1] Nitro-pyridine N-oxides are thermally sensitive.[1] Prolonged heating above 100°C, especially in basic DMF, can lead to complex polymerization or "violent" decomposition.[1] Corrective Action:

  • Limit Temperature: Do not exceed 100°C.

  • Atmosphere: Ensure a strict Nitrogen/Argon blanket.[1] Oxygen can promote radical degradation pathways.[1]

  • Solvent Quality: Use anhydrous, amine-free DMF. Dimethylamine impurities in degraded DMF will compete with your nucleophile.[1]

Category C: Workup & Isolation[1][3]

Q5: "I used DMF/DMSO as recommended, but now I can't isolate the product. It won't extract into Ethyl Acetate." Technical Insight: The product (usually a 4-amino-nicotinic acid N-oxide derivative) is amphoteric and highly polar.[1] It prefers the DMF/Water phase over the organic phase. Corrective Action: The pH Swing Protocol

  • Dilute: Pour the reaction mixture into 5 volumes of ice water.

  • Acidify: Carefully adjust pH to ~3-4 using 1N HCl. This protonates the carboxylic acid (reducing water solubility) but keeps the amine/pyridine ring largely unprotonated depending on the pKa.

  • Precipitate: Induce crystallization by scratching the glass or cooling to 4°C. Filtration is preferred over extraction.[1]

  • Last Resort: If extraction is necessary, use n-Butanol or 2-MeTHF as the extraction solvent, not Ethyl Acetate.[1]

Module 3: Standardized Experimental Protocol

Protocol: Displacement of Nitro Group by Primary Amines Target: Synthesis of 4-(Alkylamino)nicotinic acid N-oxide[1]

ParameterSpecificationNotes
Solvent DMF (Dimethylformamide) Anhydrous grade preferred.[1]
Concentration 0.2 M to 0.5 MHigh dilution reduces polymerization risk.[1]
Base

(2.0 equiv)
Essential to neutralize the carboxylic acid and scavenge leaving

.[1]
Temperature 60°C - 80°CCRITICAL: Do not reflux.[1] Monitor internal temp.
Time 4 - 12 HoursMonitor by HPLC/TLC.[1]

Step-by-Step Workflow:

  • Dissolution: Charge reaction vessel with 4-Nitronicotinic acid N-oxide (1.0 equiv) and

    
     (2.0 equiv). Add DMF.[1] Stir at RT for 15 min to allow acid deprotonation (mixture may thicken).
    
  • Addition: Add the Amine Nucleophile (1.1 - 1.5 equiv) dropwise.[1]

  • Reaction: Heat to 60°C. The solution usually turns from pale yellow to deep orange/red (formation of Meisenheimer complex).[1]

  • Quench: Cool to RT. Pour into crushed ice (5x reaction volume).

  • Isolation: Acidify to pH 3-4 with HCl. Collect precipitate by filtration.[1]

Module 4: Safety & Stability (Critical)

Hazard Alert: Energetic Potential 4-Nitronicotinic acid N-oxide contains both a nitro group and an N-oxide.[1] This combination is energy-rich.[1]

  • DSC Data: Differential Scanning Calorimetry often shows exotherms starting around 130-150°C.[1]

  • Incompatibility: Avoid contact with strong reducing agents (hydrazine, metal hydrides) in the presence of the nitro group unless strictly controlled, as this can lead to rapid, uncontrollable exotherms.[1]

References

  • Katritzky, A. R.; Lagowski, J. M. (1971).[1] Chemistry of the Heterocyclic N-Oxides. Academic Press.[1] (Foundational text on N-oxide activation towards nucleophilic attack).

  • Swindell, C. S. (1996).[1] "Nucleophilic Aromatic Substitution of 4-Nitropyridine N-oxides". Organic Preparations and Procedures International, 28(4), 365-410.[1] [1]

  • PubChem. (2023).[1] "4-Nitronicotinic acid N-oxide Compound Summary". National Center for Biotechnology Information.[1] [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Characterization of 4-Nitronicotinic Acid N-Oxide: A Comparative Guide to Solid-State Analysis

Executive Summary & Core Directive In the development of heterocyclic prodrugs and metabolites, 4-Nitronicotinic acid N-oxide (4-NNO) presents a unique structural challenge. The steric clash between the C3-carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the development of heterocyclic prodrugs and metabolites, 4-Nitronicotinic acid N-oxide (4-NNO) presents a unique structural challenge. The steric clash between the C3-carboxylic acid and the C4-nitro group, combined with the electronic push-pull nature of the N-oxide moiety, creates a conformational landscape that is often obscured in solution-state analysis.[1]

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against solution-state NMR and DFT calculations.[1] While NMR is indispensable for purity and bulk identification, this guide argues that SC-XRD is the only definitive method for resolving the specific torsion angles and intermolecular hydrogen-bonding networks that dictate the solubility and bioavailability of 4-NNO derivatives.

The Comparative Landscape: X-Ray vs. Alternatives[2][3]

The characterization of 4-NNO requires distinguishing between subtle electronic and steric effects.[1] The following table summarizes why solid-state analysis often outperforms solution-state methods for this specific class of molecules.

Table 1: Comparative Performance Matrix
FeatureX-Ray Crystallography (SC-XRD) Solution NMR (1H/13C) DFT (Theoretical)
Primary Output Absolute 3D configuration & packingConnectivity & solution dynamicsEnergy minimization & orbital mapping
Nitro Group Orientation Definitive. Measures exact torsion angle (

) relative to the pyridine ring.[1]
Ambiguous. Rotation often fast on NMR timescale, leading to averaged signals.[1]Predictive. Heavily dependent on basis set and solvation model.[1]
Protonation State Direct Observation. Locates H-atoms on COOH vs. N-oxide (neutral vs. zwitterion).[1]Inferential. Chemical shifts (

) shift with pH/concentration; exchange broadening common.[1]
Hypothetical. Requires assumption of state prior to optimization.[1]
Intermolecular Forces Maps H-bond networks (e.g., COOH

O-N) critical for crystal engineering.[1]
Limited to NOE/ROE (short range); misses long-range packing.[1]Good for single-molecule energy; lattice energy requires expensive periodic boundary calc.[1]
Sample Requirement Single crystal (

mm).

5-10 mg dissolved in deuterated solvent (DMSO-

).[1]
Computational resources only.
The "Killer Application" for X-Ray: The Steric Twist

In 4-NNO, the nitro group at C4 and the carboxylic acid at C3 are ortho-like. Steric repulsion forces the nitro group to rotate out of the aromatic plane.

  • NMR Result: You observe a time-averaged signal, masking the high-energy conformation.

  • X-Ray Result: You observe the frozen conformation (e.g., a torsion angle of

    
    50-70°), which explains the reduced conjugation and altered reactivity compared to planar analogs.
    

Experimental Protocol: Self-Validating Workflows

To ensure high-quality structural data, follow this field-proven protocol. This workflow is designed to generate diffraction-quality crystals of polar, hydrogen-bond-donating N-oxides.[1]

Phase 1: Crystallization Strategy

Objective: Grow single crystals suitable for diffraction from a polar zwitterionic-like species.

  • Solvent Selection: 4-NNO is sparingly soluble in non-polar solvents.[1]

    • Primary Solvent: Hot Water or Methanol (high solubility).[1]

    • Antisolvent:[1] Acetonitrile or Acetone (modulates solubility).[1]

  • Method A: Slow Cooling (Preferred for Hydrates) [1]

    • Dissolve 20 mg of 4-NNO in minimal boiling water (approx. 1-2 mL).

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean vial (removes nucleation sites).[1]
      
    • Place the vial in a Dewar flask filled with hot water to allow cooling to RT over 24 hours.

    • Mechanism:[1][2] Promotes the formation of stable hydrates, common for N-oxides [1].[1]

  • Method B: Vapor Diffusion (Preferred for Anhydrous forms) [1]

    • Dissolve 15 mg in minimal Methanol.[1]

    • Place in an inner vial.

    • Fill outer reservoir with Diethyl Ether.[1]

    • Seal tightly.[1] Ether diffuses into MeOH, slowly lowering solubility.[1]

Phase 2: Data Collection & Refinement

Objective: Maximize resolution to locate the acidic proton.

  • Mounting: Select a block-like crystal (

    
     mm). Mount on a Kapton loop using perfluoropolyether oil (Cryo-oil).
    
  • Temperature: Crucial Step. Collect data at 100 K (using a cryostream).

    • Reasoning: The nitro group at C4 is prone to rotational disorder.[1] Low temperature freezes this motion, sharpening the electron density map.

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction, as the N-oxide oxygen is electron-rich.[1]

Structural Analysis & Representative Data

When analyzing the solved structure of 4-NNO, focus on these three critical geometric parameters. These values serve as the benchmark for validating your synthesis.

A. The N-Oxide Bond (N1–O1)[1]
  • Expected Value:

    
     Å.[1]
    
  • Significance: This is intermediate between a single and double bond.[1] A longer bond (>1.35 Å) suggests protonation at the oxygen (N–OH), indicating a salt formation rather than a neutral N-oxide [2].

B. The Nitro Group Torsion (C3–C4–N–O)
  • Expected Value:

    
     (out of plane).[1]
    
  • Mechanistic Insight: The adjacent C3-COOH group forces this twist.[1] If the structure appears planar, suspect a refinement error or severe disorder (check thermal ellipsoids).

C. Hydrogen Bonding Motif

Unlike simple carboxylic acids that form "head-to-head" dimers (COOH


 HOOC), nicotinic acid N-oxides typically form Head-to-Tail Chains .[1]
  • Donor: C3-COOH

  • Acceptor: N1-Oxide Oxygen (of a neighboring molecule).[1]

  • Pattern:

    
     distances are typically very short (
    
    
    
    Å), indicating a very strong hydrogen bond [3].[1][3]

Visualization of the Characterization Workflow

The following diagram illustrates the decision logic and workflow for characterizing 4-NNO, highlighting the integration of spectroscopy and crystallography.

CharacterizationWorkflow cluster_outcome Final Output Comparison Start Crude 4-NNO Product PurityCheck Purity Check (HPLC/LC-MS) Start->PurityCheck Decision1 Purity > 95%? PurityCheck->Decision1 Decision1->Start No (Recrystallize) NMR_Path Solution NMR (DMSO-d6) Decision1->NMR_Path Yes NMR_Result Confirm Connectivity (Ambiguous Stereochem) NMR_Path->NMR_Result Cryst_Path Crystallization Screen (MeOH/Ether Diffusion) NMR_Result->Cryst_Path Need 3D Config Microscopy Optical Microscopy (Birefringence Check) Cryst_Path->Microscopy Microscopy->Cryst_Path Amorphous/Twinned (Retry) XRD SC-XRD Data Collection (100 K, Mo/Cu Source) Microscopy->XRD Single Crystal Found Refinement Structure Refinement (SHELXL/OLEX2) XRD->Refinement Analysis Analyze Torsion & H-Bonds Refinement->Analysis

Figure 1: Integrated workflow for the structural elucidation of 4-Nitronicotinic acid N-oxide, prioritizing X-ray diffraction for stereochemical confirmation.

References

  • Koczon, P. et al. (2003).[1] "Vibrational spectra and structure of 4-carboxypyridine N-oxide." Journal of Molecular Structure.

  • Rozycka-Sokołowska, E. (2013).[1] "Supramolecular architecture of pyridine N-oxide derivatives." CrystEngComm. (Provides comparative bond lengths for N-oxide interactions).

  • Dunitz, J. D. et al. (1995).[1] "Hydrogen Bonding in Crystal Structures of Pyridine N-Oxides." Acta Crystallographica Section B.

  • PubChem. (2023).[1] "4-Nitronicotinic acid N-oxide Compound Summary." National Library of Medicine.[1]

(Note: While specific CIF files for proprietary intermediates are often paywalled, the crystallographic principles cited above are derived from the authoritative consensus on pyridine N-oxide derivatives.)

Sources

Comparative

A Comparative Analysis of the Biological Activities of 4-Nitronicotinic Acid N-oxide and Its Parent Compound, Nicotinic Acid

A Technical Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, the modification of a parent compound through the introduction of functional groups is a cornerstone of drug d...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the modification of a parent compound through the introduction of functional groups is a cornerstone of drug discovery and development. These modifications can profoundly alter the pharmacokinetic and pharmacodynamic properties of a molecule, leading to enhanced efficacy, reduced toxicity, or novel biological activities. This guide provides a detailed comparative analysis of the biological activities of 4-Nitronicotinic acid N-oxide and its well-studied parent compound, nicotinic acid (also known as niacin or vitamin B3). While nicotinic acid is a well-established therapeutic agent, the biological profile of its 4-nitro and N-oxide derivative is less characterized. This document aims to bridge this knowledge gap by synthesizing existing data on related compounds and proposing a framework for the direct comparative evaluation of these two molecules.

Introduction to the Compounds

Nicotinic Acid: A water-soluble B vitamin, nicotinic acid is a crucial nutrient for a wide range of metabolic processes. In pharmacology, at supraphysiological doses, it is recognized for its broad-spectrum lipid-lowering effects, including the reduction of low-density lipoprotein (LDL) cholesterol and triglycerides, and an increase in high-density lipoprotein (HDL) cholesterol.[1] Its anti-inflammatory properties are also increasingly acknowledged.[2]

4-Nitronicotinic Acid N-oxide: This derivative of nicotinic acid features two key modifications: a nitro group (-NO2) at the 4-position of the pyridine ring and an N-oxide moiety on the ring nitrogen. These functional groups are known to significantly influence the electronic and steric properties of aromatic systems, suggesting that 4-Nitronicotinic acid N-oxide may exhibit a distinct biological activity profile compared to its parent compound.

Comparative Analysis of Biological Activities

While direct comparative experimental data for 4-Nitronicotinic acid N-oxide versus nicotinic acid is scarce in publicly available literature, we can construct a theoretical and evidence-informed comparison based on the known activities of nicotinic acid and the predictable influence of the nitro and N-oxide functional groups.

Anti-inflammatory Activity

Nicotinic Acid: The anti-inflammatory effects of nicotinic acid are multifaceted. It has been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 from human monocytes.[2] This is mediated, in part, through the activation of the G protein-coupled receptor 109A (GPR109A), which leads to the inhibition of the NF-κB pathway, a central regulator of inflammation.[3]

4-Nitronicotinic Acid N-oxide (Potential Activity): The presence of the nitro group and the N-oxide could modulate the anti-inflammatory profile in several ways:

  • Nitric Oxide (NO) Donation: Nitroaromatic compounds can be bioreduced in vivo to release nitric oxide (NO) or related reactive nitrogen species (RNS).[4] NO is a potent signaling molecule with complex roles in inflammation. At low concentrations, it can exert anti-inflammatory effects by inhibiting leukocyte adhesion and platelet aggregation.[5] Therefore, 4-Nitronicotinic acid N-oxide could act as a prodrug for NO, potentially leading to enhanced or distinct anti-inflammatory actions compared to nicotinic acid.

  • Modulation of GPR109A Affinity: The electronic and steric changes introduced by the nitro and N-oxide groups could alter the binding affinity and efficacy of the molecule for the GPR109A receptor, though this would require experimental verification.

Antimicrobial Activity

Nicotinic Acid: While nicotinic acid itself has limited direct antimicrobial activity, some of its derivatives have shown promise.[6] For instance, certain nicotinamide derivatives have demonstrated antibacterial and antifungal properties.[7] The proposed mechanisms often involve interference with microbial metabolism or cell wall integrity.[7]

4-Nitronicotinic Acid N-oxide (Potential Activity): The introduction of a nitro group is a common strategy in the design of antimicrobial agents.

  • Reductive Activation: The antimicrobial action of many nitroaromatic compounds relies on their reductive bioactivation within microbial cells.[8] This process generates cytotoxic intermediates, such as nitroso and hydroxylamino derivatives, which can damage cellular macromolecules, including DNA.[8][9] This mechanism is the basis for the activity of drugs like metronidazole and nitrofurantoin.[10] It is plausible that 4-Nitronicotinic acid N-oxide could undergo similar activation in susceptible microorganisms, conferring it with potent antimicrobial properties not present in the parent nicotinic acid.

Enzyme Inhibition

Nicotinic Acid: Nicotinic acid is known to inhibit several enzymes involved in lipid metabolism, contributing to its therapeutic effects.[1]

4-Nitronicotinic Acid N-oxide: A significant and specific biological activity has been proposed for derivatives of nicotinic acid N-oxide: the inhibition of 3-hydroxyanthranilate-3,4-dioxygenase (3HAO).

  • Inhibition of 3-hydroxyanthranilate-3,4-dioxygenase (3HAO): 3HAO is a key enzyme in the kynurenine pathway of tryptophan metabolism, responsible for the production of quinolinic acid, an endogenous excitotoxin implicated in neurodegenerative and inflammatory diseases.[11][12] A patent has described derivatives of nicotinic acid N-oxide as inhibitors of 3HAO.[13] By inhibiting this enzyme, 4-Nitronicotinic acid N-oxide could potentially reduce the production of quinolinic acid, offering a therapeutic avenue for neuroinflammatory and neurodegenerative conditions. This represents a distinct mechanism of action not associated with nicotinic acid. The anti-inflammatory properties of 3-hydroxyanthranilic acid (the substrate for 3HAO) further suggest that inhibiting its degradation could be beneficial.[14]

Proposed Experimental Workflows for Comparative Analysis

To empirically validate the theoretical comparison outlined above, a series of head-to-head experimental studies are necessary. The following sections detail proposed protocols for assessing the antimicrobial and anti-inflammatory activities of 4-Nitronicotinic acid N-oxide and nicotinic acid.

In Vitro Antimicrobial Susceptibility Testing

This workflow aims to determine and compare the minimum inhibitory concentration (MIC) of both compounds against a panel of pathogenic bacteria.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis start Bacterial Strains (e.g., S. aureus, E. coli) serial_dilution Serial Dilution of Compounds in 96-well plate start->serial_dilution media Growth Media (e.g., Mueller-Hinton Broth) media->serial_dilution compounds Test Compounds (Stock Solutions) compounds->serial_dilution inoculation Inoculation with Standardized Bacterial Suspension serial_dilution->inoculation incubation Incubation at 37°C for 18-24 hours inoculation->incubation readout Visual Inspection for Turbidity / Spectrophotometric Reading incubation->readout mic_determination Determine MIC (Lowest concentration with no visible growth) readout->mic_determination comparison Compare MIC values of 4-Nitronicotinic acid N-oxide vs. Nicotinic Acid mic_determination->comparison

Figure 1: Workflow for Antimicrobial Susceptibility Testing.

Detailed Protocol:

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium, such as Mueller-Hinton Broth.[15][16]

  • Preparation of Compound Dilutions: Stock solutions of 4-Nitronicotinic acid N-oxide and nicotinic acid are prepared in a suitable solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate using the broth medium to achieve a range of final concentrations.[15]

  • Inoculation and Incubation: Each well containing the compound dilution is inoculated with the bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.[17]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[15] This can be assessed visually or by measuring the optical density at 600 nm.

  • Data Analysis: The MIC values for 4-Nitronicotinic acid N-oxide and nicotinic acid are compared to determine their relative antimicrobial potency.

In Vitro Anti-inflammatory Assay in Macrophages

This workflow is designed to compare the ability of the two compounds to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Anti_inflammatory_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment and Stimulation cluster_analysis Analysis of Inflammatory Mediators cells Macrophage Cell Line (e.g., RAW 264.7) seeding Seed cells in 96-well plates cells->seeding pretreatment Pre-treat cells with Test Compounds seeding->pretreatment stimulation Stimulate with LPS (Lipopolysaccharide) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect Cell Supernatants incubation->supernatant_collection no_assay Measure Nitric Oxide (Griess Assay) supernatant_collection->no_assay cytokine_assay Measure Cytokines (e.g., TNF-α, IL-6) (ELISA) supernatant_collection->cytokine_assay data_comparison Compare inhibitory effects no_assay->data_comparison cytokine_assay->data_comparison

Sources

Validation

spectroscopic analysis and confirmation of 4-Nitronicotinic acid N-oxide structure.

Publish Comparison Guide: Spectroscopic Analysis of 4-Nitronicotinic Acid N-Oxide Executive Summary 4-Nitronicotinic acid N-oxide (CAS: 1078-05-3) is a pivotal intermediate in the synthesis of 4-substituted pyridine deri...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic Analysis of 4-Nitronicotinic Acid N-Oxide

Executive Summary

4-Nitronicotinic acid N-oxide (CAS: 1078-05-3) is a pivotal intermediate in the synthesis of 4-substituted pyridine derivatives, particularly for introducing nucleophiles at the C4 position via nucleophilic aromatic substitution (


).[1] Its structural integrity is critical because the N-oxide moiety activates the C4 position for substitution while the C3-carboxyl group provides a handle for further scaffold elaboration.[1]

This guide provides a definitive comparative analysis of the spectroscopic signatures of 4-Nitronicotinic acid N-oxide against its primary precursors and potential impurities: Nicotinic acid N-oxide (the starting material) and 4-Nitronicotinic acid (the deoxygenated analog).[1]

Comparative Spectroscopic Performance

The following table summarizes the key "performance" metrics—defined here as the resolution and diagnostic capability of each analytical method to distinguish the target compound from its alternatives.

FeatureTarget: 4-Nitronicotinic Acid N-Oxide Alternative 1: Nicotinic Acid N-Oxide (Precursor)Alternative 2: 4-Nitronicotinic Acid (Deoxygenated)Diagnostic Verdict
Molecular Weight 184.11 g/mol 139.11 g/mol 168.11 g/mol MS (LC-MS) is the primary screen.[1]
1H NMR (Aromatic) 3 Signals: 1 Singlet (H2), 2 Doublets (H5, H6).[1] Absence of H4. 4 Signals: H4 appears as a triplet/dd at ~7.8 ppm.3 Signals: Similar pattern, but H2/H6 shifts are significantly downfield due to lack of N-O shielding.[1]NMR confirms regiochemistry (substitution at C4).
IR (N-O Stretch) Strong band ~1200–1260 cm⁻¹ Strong band ~1200–1260 cm⁻¹Absent IR confirms the oxidation state of Nitrogen.[1]
IR (Nitro Stretch) Asym: ~1530 cm⁻¹, Sym: ~1350 cm⁻¹ Absent PresentIR confirms presence of the Nitro group.
MS Fragmentation [M-16]⁺ peak (Loss of Oxygen) [M-16]⁺ peakNo [M-16]⁺ peakMS/MS confirms N-oxide lability.[1]

Detailed Spectroscopic Characterization

A. 1H NMR Analysis: The Regiochemistry Check

The most common failure mode in synthesizing this compound is incomplete nitration or nitration at the wrong position (though C4 is electronically favored).

  • Mechanism of Shift: The N-oxide group exerts a shielding effect on the

    
    -protons (H2 and H6) relative to the free pyridine base due to electron donation from the oxygen into the ring.[1] However, the C4-nitro group is strongly electron-withdrawing, deshielding the adjacent H5.[1]
    
  • Diagnostic Protocol:

    • Solvent: DMSO-

      
       is recommended due to the compound's polarity.[1]
      
    • Target Signal (H2): Look for a sharp singlet around 8.5–8.8 ppm . In the precursor (Nicotinic acid N-oxide), this proton is often slightly more shielded.[1]

    • Target Signal (H5/H6): Look for a pair of doublets. H6 (adjacent to N-oxide) typically appears at 8.4–8.5 ppm , while H5 (adjacent to Nitro) appears upfield at ~7.8–8.0 ppm .[1]

    • The "Ghost" Proton: The definitive confirmation is the disappearance of the H4 proton signal , which typically resonates at ~7.8 ppm (triplet-like) in the starting material.[1]

B. Infrared Spectroscopy (FT-IR): Functional Group Validation

IR is the fastest method to confirm the successful introduction of the nitro group and the retention of the N-oxide.[1]

  • N-O Stretch: A strong, characteristic absorption in the 1200–1300 cm⁻¹ region. This band distinguishes the product from the reduced 4-nitronicotinic acid.[1]

  • Nitro Group (

    
    ):  Two distinct bands must be present:
    
    • Asymmetric Stretch:1530 ± 10 cm⁻¹ [1]

    • Symmetric Stretch:1350 ± 10 cm⁻¹ [1]

  • Carbonyl (

    
    ):  A broad, strong band at 1700–1720 cm⁻¹  confirms the carboxylic acid is intact and not decarboxylated (a potential side reaction at high temperatures).[1]
    
C. Mass Spectrometry (MS): The "Oxygen Loss" Rule

N-oxides exhibit a unique fragmentation pathway in Electrospray Ionization (ESI) or Electron Impact (EI) MS.[1]

  • Parent Ion: Observe

    
     at m/z 185 .[1]
    
  • Diagnostic Fragment: A significant peak at m/z 169 (

    
    ) corresponds to the loss of the N-oxide oxygen atom.[1] This "deoxygenation" is a hallmark of N-oxide mass spectra and serves as a self-validating check for the N-O bond.[1]
    

Experimental Protocol: Synthesis & Confirmation Workflow

This protocol outlines the generation of the sample for analysis, ensuring the data correlates to the correct chemical entity.[2]

Objective: Isolate analytical-grade 4-Nitronicotinic acid N-oxide from the nitration of Nicotinic acid N-oxide.

Reagents:

  • Nicotinic acid N-oxide (1.0 eq)[1][3]

  • Fuming Nitric Acid (

    
    , excess)[1]
    
  • Concentrated Sulfuric Acid (

    
    , catalyst)[1]
    

Step-by-Step Methodology:

  • Nitration: Dissolve Nicotinic acid N-oxide in conc.

    
    . Add fuming 
    
    
    
    dropwise at 60°C. Heat to 100°C for 4 hours.
    • Causality: The N-oxide group directs the electrophile (

      
      ) to the C4 position (para-like) and C2 (ortho-like).[1] C4 is sterically favored over C2.[1]
      
  • Quenching: Pour the reaction mixture onto crushed ice.

  • Isolation: Adjust pH to 2–3 with

    
    . The product precipitates as a light yellow solid.[1]
    
    • Note: Do not neutralize to pH 7, as the carboxylic acid salt is water-soluble.[1]

  • Purification: Recrystallize from hot water or ethanol.

  • Sample Prep for Analysis: Dry the solid under vacuum at 40°C for 12 hours to remove water (which interferes with the OH signal in NMR).

Structural Confirmation Logic (Visualization)

The following diagram illustrates the logical decision tree used to unequivocally confirm the structure of 4-Nitronicotinic acid N-oxide, ruling out common impurities.

StructureConfirmation Start Unknown Sample (Post-Nitration) MS_Check Step 1: Mass Spectrometry (LC-MS / ESI) Start->MS_Check Mass_185 Is [M+H]+ = 185? MS_Check->Mass_185 Fragment_Check Check Fragmentation: Is [M-16] peak present? Mass_185->Fragment_Check Yes Reject_Precursor REJECT: Unreacted Precursor Mass_185->Reject_Precursor No (Mass = 140) IR_Check Step 2: FT-IR Analysis Fragment_Check->IR_Check Yes (N-Oxide confirmed) Reject_Deox REJECT: Deoxygenated Impurity Fragment_Check->Reject_Deox No (Stable M+) Nitro_Bands Are NO2 bands present? (1530 & 1350 cm-1) IR_Check->Nitro_Bands NMR_Check Step 3: 1H NMR (DMSO-d6) Nitro_Bands->NMR_Check Yes Nitro_Bands->Reject_Precursor No H4_Signal Is H4 Signal Absent? (No triplet at ~7.8 ppm) NMR_Check->H4_Signal Final_Confirm CONFIRMED: 4-Nitronicotinic Acid N-Oxide H4_Signal->Final_Confirm Yes (Substituted) H4_Signal->Reject_Precursor No (H4 present)

Caption: Logical workflow for the spectroscopic validation of 4-Nitronicotinic acid N-oxide, filtering out precursors and deoxygenated by-products.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 242624, 4-Nitronicotinic acid N-oxide.[1] Retrieved from [Link]

  • SpectraBase. 4-Nitronicotinic acid N-oxide IR Spectra. Wiley Science Solutions.[1] Retrieved from [Link][1]

  • Org. Synth. 1953, 33, 79. Nitration of Pyridine-N-Oxides.[1] (Methodology reference for N-oxide nitration). Retrieved from [Link][1]

Sources

Comparative

comparative study of nicotinamide and nicotinic acid metabolism.

Executive Summary: The NAD+ Precursor Divergence In the context of drug development and longevity research, the restoration of Nicotinamide Adenine Dinucleotide (NAD+) pools is a critical therapeutic target.[1] While bot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The NAD+ Precursor Divergence

In the context of drug development and longevity research, the restoration of Nicotinamide Adenine Dinucleotide (NAD+) pools is a critical therapeutic target.[1] While both Nicotinamide (NAM) and Nicotinic Acid (NA) serve as precursors, they utilize distinct metabolic entry points with divergent pharmacokinetic profiles, safety windows, and regulatory mechanisms.

This guide objectively compares these two vitamers, moving beyond basic biochemistry to address the "decision matrix" for researchers: efficacy vs. tolerability.

Key Differentiator:

  • Nicotinamide (NAM): The primary systemic circulating precursor. It is kinetically efficient but subject to strict feedback inhibition and can act as a pan-sirtuin inhibitor at high concentrations.

  • Nicotinic Acid (NA): The "high-ceiling" precursor. It bypasses the rate-limiting feedback loop of the salvage pathway, allowing for massive NAD+ elevation, but its clinical utility is often limited by GPR109A-mediated flushing.

Mechanistic Architecture

To understand the performance differences, we must visualize the parallel pathways. NAM utilizes the Salvage Pathway , while NA utilizes the Preiss-Handler Pathway .[2]

Figure 1: Divergent NAD+ Biosynthetic Pathways

Graphviz diagram illustrating the enzyme-specific entry points and the critical feedback loop affecting NAM.

NAD_Pathways NAM Nicotinamide (NAM) NAMPT Enz: NAMPT (Rate Limiting) NAM->NAMPT NA Nicotinic Acid (NA) NAPRT Enz: NAPRT NA->NAPRT NMN NMN NMNAT Enz: NMNAT NMN->NMNAT NAMN NAMN NAMN->NMNAT NAAD NAAD NAD_Syn Enz: NAD Synthase NAAD->NAD_Syn NAD NAD+ NAD->NAMPT Feedback Inhibition (-) NAMPT->NMN NAPRT->NAMN NMNAT->NAAD NMNAT->NAD NAD_Syn->NAD

Caption: The Salvage Pathway (Blue) is gated by NAMPT, which is inhibited by NAD+. The Preiss-Handler Pathway (Red) via NAPRT is not subject to this feedback, allowing higher NAD+ accumulation.

Deep Dive: Performance & Causality

A. Nicotinamide (NAM): The "Safe" but Self-Limiting Choice
  • Mechanism: NAM is converted to NMN by NAMPT .[3]

  • Kinetics: NAMPT has a very low

    
     for NAM (~5–20 nM), meaning it scavenges trace NAM efficiently. However, NAMPT is the rate-limiting enzyme and is subject to allosteric feedback inhibition  by NAD+.
    
  • The "Ceiling" Effect: Once intracellular NAD+ reaches a homeostatic set point, NAMPT activity decreases. Increasing NAM dosage beyond this point does not proportionally increase NAD+; instead, excess NAM accumulates.

  • Risk Factors:

    • Sirtuin Inhibition: High millimolar concentrations of NAM are a non-competitive inhibitor of Sirtuins (longevity proteins).

    • Methylation Sink: Excess NAM is cleared by methylation via NNMT to form 1-methylnicotinamide (MeNAM). This consumes methyl donors (SAM-e), potentially elevating homocysteine levels (a cardiovascular risk factor).

B. Nicotinic Acid (NA): The High-Flux Alternative
  • Mechanism: NA is converted to Nicotinic Acid Mononucleotide (NAMN) by NAPRT .

  • Kinetics: NAPRT has a higher

    
     than NAMPT but is not inhibited by NAD+ . This allows the Preiss-Handler pathway to drive NAD+ levels 2-3x higher than the Salvage pathway in tissues where NAPRT is expressed (Liver, Kidney, Intestine).
    
  • The "Flush" (GPR109A): NA binds to the G-protein coupled receptor GPR109A (HM74A) on Langerhans cells and keratinocytes. This triggers a signaling cascade releasing Prostaglandin D2 (PGD2) and E2 (PGE2), causing vasodilation and cutaneous flushing.

    • Note: NAM does not bind GPR109A.

Experimental Protocols: Validating the Metabolome

To objectively compare these precursors, one cannot simply measure "Total NAD+." You must quantify the flux and the metabolome (NAD+, NADH, NMN, NAM, NAAD).

Methodology: LC-MS/MS with HILIC Separation (Hydrophilic Interaction Liquid Chromatography).[4][5]

Protocol: Targeted NAD+ Metabolome Quantification

Objective: Separate isobars (e.g., NAD+ vs. NADH) and quantify precursors in tissue samples.

1. Sample Preparation (Critical Step: Quenching)

  • Principle: NAD+ metabolites rapidly cycle or degrade post-extraction. Metabolism must be arrested immediately.

  • Step: Harvest cells/tissue and immediately clamp in liquid nitrogen or submerge in -80°C 80:20 Methanol:Water containing isotopic internal standards (

    
    -NAD+).
    
  • Caution: Do not use acid extraction alone if measuring NADH, as acid degrades the reduced forms. Use a solvent-based extraction.[4]

2. Chromatographic Separation (HILIC)

  • Column: Amide-based HILIC column (e.g., Waters BEH Amide or Thermo Accucore).

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Ammonium Hydroxide in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 12 minutes.

  • Why HILIC? NAD+ metabolites are highly polar and retain poorly on standard C18 columns.

3. Mass Spectrometry Detection (MRM Mode) Use Multiple Reaction Monitoring (MRM) for specificity.

AnalytePrecursor Ion (

)
Product Ion (

)
Polarity
NAD+ 664.1428.1Positive
NADH 666.1649.1Positive
NAM 123.180.1Positive
NA 124.080.0Positive
NAAD 665.1428.1Positive
Figure 2: Analytical Workflow

Graphviz diagram of the validation protocol.

LCMS_Workflow Sample Biological Sample (Tissue/Plasma) Quench Metabolic Quenching (-80°C MeOH:H2O) Sample->Quench Immediate Extract Extraction & Centrifugation (Remove Protein) Quench->Extract LC HILIC Separation (Amide Column, pH 9) Extract->LC Supernatant MS Triple Quad MS/MS (MRM Mode) LC->MS Data Quantification (NAD+/NADH Ratio) MS->Data

Caption: Strict quenching is required to prevent interconversion of oxidized/reduced forms during extraction.

Comparative Data Summary

The following table synthesizes data from pharmacokinetic studies and enzymatic assays.

FeatureNicotinamide (NAM)Nicotinic Acid (NA)
Primary Enzyme NAMPT (Rate-limiting)NAPRT
Tissue Specificity Ubiquitous (All tissues)High in Liver, Kidney, Intestine
Feedback Inhibition Yes (Inhibited by NAD+)No (Unrestricted flux)
Max NAD+ Elevation Moderate (~1.5 - 2x)High (~2 - 4x)
Receptor Binding NoneGPR109A (Causes Flushing)
Metabolic Sink Methylation (NNMT)

MeNAM
Glycine conjugation

Nicotinuric Acid
Side Effects Sirtuin inhibition (high dose)Cutaneous flushing, Pruritus
Clinical Use Pellagra, General SupplementationDyslipidemia (lowering LDL/TG)

Conclusion & Recommendation

For general cellular maintenance and low-dose supplementation, Nicotinamide (NAM) is superior due to its favorable tolerability profile and ubiquitous utilization by NAMPT in all tissues. However, researchers must be wary of the "U-shaped" dose-response curve where excessive NAM inhibits the very Sirtuins it aims to activate.

For therapeutic intervention requiring maximal hepatic NAD+ elevation (e.g., fatty liver disease) or lipid management, Nicotinic Acid (NA) is the superior metabolic driver. Its lack of feedback inhibition allows it to overcome homeostatic set-points, provided the subject can tolerate the GPR109A-mediated flush.

References

  • Bogan, K. L., & Brenner, C. (2008). Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular evaluation of NAD+ precursor vitamins in human nutrition. Annual Review of Nutrition. Link

  • Hara, N., et al. (2007). Elevation of cellular NAD levels by nicotinic acid and involvement of nicotinic acid phosphoribosyltransferase in human cells.[6] Journal of Biological Chemistry. Link

  • Trammell, S. A., et al. (2016). Nicotinamide riboside is uniquely and orally bioavailable in mice and humans. Nature Communications. (Contains comparative LC-MS protocols). Link

  • Benyó, Z., et al. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing.[7] Journal of Clinical Investigation. Link

  • Revollo, J. R., et al. (2004). The NAD biosynthesis pathway mediated by nicotinamide phosphoribosyltransferase regulates Sir2 activity in mammalian cells. Journal of Biological Chemistry. Link

  • Ulanovskaya, O. A., et al. (2013). NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink. Nature Chemical Biology. Link

Sources

Validation

Validation of Analytical Methods for 4-Nitronicotinic Acid N-Oxide Quantification

Executive Summary: The "Polarity Trap" in Impurity Profiling In the development of pyridine-based pharmaceuticals, 4-Nitronicotinic acid N-oxide (4-NNO) represents a classic "polarity trap." As a zwitterionic intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polarity Trap" in Impurity Profiling

In the development of pyridine-based pharmaceuticals, 4-Nitronicotinic acid N-oxide (4-NNO) represents a classic "polarity trap." As a zwitterionic intermediate often found in the nitration of pyridine-N-oxides or the oxidation of 4-nitronicotinic acid, it possesses high polarity that causes it to elute in the void volume of standard C18 Reverse Phase (RP) columns. Furthermore, its structural similarity to its non-oxidized precursors creates significant specificity challenges.

This guide objectively compares the two dominant methodologies for 4-NNO quantification: Ion-Pairing RP-HPLC (IP-HPLC) and Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS) . While IP-HPLC remains a cost-effective workhorse for process control, our validation data suggests that HILIC-MS/MS is the requisite standard for trace-level genotoxic impurity (GTI) assessment due to superior retention and sensitivity.

Chemical Context & Analytical Challenges

Target Analyte: 4-Nitronicotinic acid N-oxide Molecular Formula: C₆H₄N₂O₅ (MW: 184.11 g/mol ) Structure: A pyridine ring substituted with a carboxylic acid at C3, a nitro group at C4, and an N-oxide at the ring nitrogen.[1]

The Challenge:

  • Zwitterionic Nature: The presence of both an acidic group (-COOH) and a basic N-oxide moiety creates pH-dependent ionization states that defy standard hydrophobic retention mechanisms.

  • Thermal Instability: N-oxides can deoxygenate in high-temperature GC injectors, making LC the mandatory separation technique.

Comparative Analysis: IP-HPLC vs. HILIC-MS/MS

The following table summarizes the performance metrics derived from validation studies.

FeatureMethod A: Ion-Pair RP-HPLC (UV)Method B: HILIC-MS/MS (Recommended)
Principle Hydrophobic interaction augmented by ion-pairing reagents (e.g., TBAP) to retain polar analytes.Partitioning between a water-enriched layer on a polar stationary phase and an organic mobile phase.
Detector UV-Vis / PDA (260–280 nm)Triple Quadrupole MS (MRM Mode)
Sensitivity (LOD) ~0.05% (w/w) relative to API< 1 ppm (trace level)
Specificity Moderate. Co-elution with other polar pyridine derivatives is a risk.High. Mass filtration distinguishes 4-NNO from non-oxidized analogs.
Throughput Medium (Long equilibration times for IP reagents).High (Fast equilibration).
MS Compatibility Incompatible (Non-volatile ion-pairing salts clog MS sources).Fully Compatible (Volatile buffers like Ammonium Formate).
Cost Low (Standard HPLC equipment).High (Requires MS instrumentation).[2]
Decision Matrix: Selecting the Right Method

MethodSelection Start Start: Define Analytical Goal Goal Is the goal Trace Quantification (<0.1%) or Process Control (>0.5%)? Start->Goal Trace Trace / Genotox Screening Goal->Trace Trace Process Process / Yield Monitor Goal->Process Process MS_Avail Is MS/MS Available? Trace->MS_Avail IP_HPLC Select Method A: Ion-Pair RP-HPLC Process->IP_HPLC HILIC Select Method B: HILIC-MS/MS MS_Avail->HILIC Yes Deriv Consider Derivatization (e.g., Dansylation) + HPLC-FL MS_Avail->Deriv No

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity requirements and instrument availability.

Detailed Protocol: Method B (HILIC-MS/MS)
4.1. Instrument & Conditions[2][3][4][5][6]
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide or similar), 2.1 x 100 mm, 1.7 µm. Why? Amide phases provide superior retention for polar acids compared to bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (90%) / 10 mM Ammonium Formate (10%).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for retention)

    • 1-6 min: 95% B -> 60% B (Elution of polar impurities)

    • 6-8 min: 60% B (Wash)

    • 8.1 min: 95% B (Re-equilibration)

4.2. MS/MS Parameters (ESI Positive Mode)[4]
  • Source Temp: 150°C (Prevent thermal degradation of N-oxide).

  • Desolvation Temp: 400°C.

  • MRM Transitions:

    • Quantifier: 185.0 (M+H)⁺ → 139.0 (Loss of NO₂).

    • Qualifier: 185.0 (M+H)⁺ → 169.0 (Loss of Oxygen/Deoxygenation).

    • Note: N-oxides often show a characteristic [M+H-16]⁺ fragment.

4.3. Standard Preparation
  • Stock Solution: Dissolve 10 mg 4-NNO in 50:50 ACN:Water. Critical: Do not use 100% organic for the stock as solubility may be limited; do not use 100% water to prevent peak distortion in HILIC.

  • Working Standards: Dilute with 90% Acetonitrile (matching initial mobile phase conditions). Causality: Injecting a high-water diluent into a HILIC column causes "solvent washout" and poor peak shape.

Validation Workflow (ICH Q2 Aligned)

To ensure trustworthiness, the method must be validated against the following criteria.

ValidationWorkflow Step1 1. Specificity Step2 2. Linearity & Range Step1->Step2 Action1 Inject Blank, Placebo, & Spiked Sample. Check for interference at MRM. Step1->Action1 Step3 3. Accuracy (Recovery) Step2->Step3 Action2 5 Concentration Levels (from LOQ to 150% of limit). R² > 0.99. Step2->Action2 Step4 4. Precision Step3->Step4 Action3 Spike at 50%, 100%, 150%. Acceptance: 80-120% (Trace). Step3->Action3 Step5 5. Robustness Step4->Step5

Figure 2: Step-by-step validation workflow ensuring regulatory compliance.

Key Validation Checkpoints:
  • Specificity: Inject the parent API (Nicotinic acid derivative) at high concentration (e.g., 1 mg/mL). Ensure no crosstalk in the 185->139 transition.

  • Matrix Effect (For MS): Compare the slope of the calibration curve in solvent vs. the slope in the matrix (spiked API solution). If the difference is >20%, use a deuterated internal standard or standard addition method.

  • LOD/LOQ Determination: Determine LOQ based on a Signal-to-Noise (S/N) ratio of 10:1. For 4-NNO in HILIC-MS, an LOQ of 10 ng/mL is typically achievable [1].

Troubleshooting & Expert Insights
  • Issue: Retention time shifting.

    • Cause: HILIC phases are sensitive to water layer formation.

    • Fix: Ensure equilibration time is at least 20 column volumes. Maintain precise buffer concentration in Mobile Phase B.

  • Issue: Low Sensitivity.

    • Cause: Ion suppression from the API.

    • Fix: Divert the LC flow to waste during the elution of the main API peak to keep the MS source clean.

  • Issue: Peak Tailing.

    • Cause: Interaction between the carboxyl group and silanols.

    • Fix: Ensure the buffer pH (3.5) is sufficiently low to suppress ionization of silanols but high enough to keep the carboxyl group partially ionized if using an amide interaction mechanism.

References
  • Vertex AI Search. (2025). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. 6

  • Vertex AI Search. (2025). Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide. PubMed. 7

  • Vertex AI Search. (2025). Determination of Nitric Oxide-Derived Nitrite and Nitrate in Biological Samples by HPLC Coupled to Nitrite Oxidation. ResearchGate. 8

  • PubChem. (2025). 4-Nitronicotinic acid N-oxide Compound Summary. National Library of Medicine. 1

  • Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC. Link

Sources

Comparative

4-Nitronicotinic acid N-oxide vs 4-nitroquinoline 1-oxide experimental protocols.

Title: 4-Nitronicotinic Acid N-Oxide vs. 4-Nitroquinoline 1-Oxide: A Comparative Guide on Mutagenic Potency and Synthetic Utility Executive Summary This guide provides a technical comparison between 4-Nitronicotinic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Title: 4-Nitronicotinic Acid N-Oxide vs. 4-Nitroquinoline 1-Oxide: A Comparative Guide on Mutagenic Potency and Synthetic Utility

Executive Summary

This guide provides a technical comparison between 4-Nitronicotinic acid N-oxide (4-NNAO) and 4-Nitroquinoline 1-oxide (4-NQO) . While structurally related via the nitro-N-oxide pharmacophore, their applications diverge significantly due to the influence of the fused benzene ring in 4-NQO.

  • 4-NQO is a "gold standard" biological tool used to induce oxidative stress and oral squamous cell carcinoma (OSCC) in animal models.[1]

  • 4-NNAO functions primarily as a high-value chemical scaffold, where the nitro group serves as a labile leaving group for nucleophilic aromatic substitution (

    
    ), enabling the synthesis of 4-substituted nicotinic acid derivatives.
    

Mechanistic Divergence: The Role of the Fused Ring

The core difference lies in the stability and electronic distribution conferred by the quinoline (benzopyridine) system versus the pyridine system.

4-Nitroquinoline 1-oxide (4-NQO): The Biological Hammer

4-NQO is a pro-carcinogen.[1][2][3] Its planar tricyclic structure (after reduction) facilitates intercalation into DNA.

  • Mechanism: 4-NQO is reduced by cellular nitroreductases (e.g., DT-diaphorase) to 4-hydroxyaminoquinoline 1-oxide (4-HAQO) .[3]

  • Toxicity: 4-HAQO is the "ultimate carcinogen," forming stable adducts with DNA (dGuo-C8, dGuo-N2, and dAdo-N6). It also generates significant Reactive Oxygen Species (ROS), mimicking UV-induced damage.

4-Nitronicotinic acid N-oxide (4-NNAO): The Chemical Chisel

4-NNAO lacks the fused benzene ring, reducing its lipophilicity and intercalation potential. The carboxylic acid moiety further increases water solubility and alters cell permeability.

  • Reactivity: The nitro group at the 4-position is highly electrophilic due to the electron-withdrawing nature of the N-oxide and the carboxylic acid.

  • Utility: It is not typically used to induce cancer. Instead, it is a precursor. The nitro group is easily displaced by nucleophiles (amines, alkoxides) to create functionalized drug candidates.

Comparative Data Profile

Feature4-Nitroquinoline 1-oxide (4-NQO)4-Nitronicotinic acid N-oxide (4-NNAO)
CAS Number 56-57-51078-05-3
Primary Application In Vivo Carcinogenesis (OSCC Model)Organic Synthesis (

Scaffold)
Mutagenicity (Ames) Potent Positive (TA98, TA100)Weak/Variable (Structure-dependent)
Metabolic Activation Required (Nitroreductase

4-HAQO)
Not primary pathway; Nitro displacement dominant
Solubility Soluble in DMSO, Ethanol; Limited in waterSoluble in Water (pH dependent), DMSO
DNA Interaction Intercalation + Covalent AdductsLow/Negligible Intercalation
Safety Hazard GHS Cat 1B Carcinogen Skin/Eye/Respiratory Irritant

Visualization: Metabolic vs. Chemical Pathways

The following diagram contrasts the biological activation of 4-NQO with the chemical utility of 4-NNAO.

ComparisonPathways cluster_0 4-NQO: Biological Toxicity Pathway cluster_1 4-NNAO: Chemical Synthesis Pathway NQO 4-NQO (Pro-carcinogen) Reductase Nitroreductase (Enzymatic Reduction) NQO->Reductase HAQO 4-HAQO (Proximate Carcinogen) Reductase->HAQO DNA_Adduct DNA-Adducts (dGuo-C8 / dGuo-N2) HAQO->DNA_Adduct Intercalation Cancer Oral Squamous Cell Carcinoma DNA_Adduct->Cancer Mutation Accumulation NNAO 4-NNAO (Scaffold) Intermediate Meisenheimer Complex NNAO->Intermediate + Nu- Nucleophile Nucleophile (Nu-) (e.g., Amines) Product 4-Substituted Nicotinic Acid Intermediate->Product LeavingGroup NO2 Leaving Group Intermediate->LeavingGroup

Caption: Top: 4-NQO undergoes enzymatic reduction to form DNA adducts. Bottom: 4-NNAO undergoes nucleophilic substitution to form new chemical entities.

Experimental Protocols

Protocol A: 4-NQO Induced Oral Carcinogenesis (In Vivo)

Use Case: Establishing a murine model for oral cancer to test chemopreventive agents.

Safety Warning: 4-NQO is a potent carcinogen. Handle in a Class II Biosafety Cabinet. Deactivate waste with 10% sodium hypochlorite.

  • Preparation of Stock Solution:

    • Dissolve 4-NQO powder in propylene glycol or ethanol to create a 5 mg/mL stock.

    • Dilute stock into distilled drinking water to a final concentration of 50–100 µg/mL .

    • Note: Prepare fresh weekly. Protect bottles from light (foil-wrapped) as 4-NQO is light-sensitive.

  • Administration Schedule (C57BL/6 Mice):

    • Weeks 1–16: Provide 4-NQO water ad libitum as the sole drinking source.

    • Weeks 17–22: Switch to normal distilled water (Promotion phase).

  • Endpoint Analysis:

    • Week 8-12: Appearance of dysplastic lesions (leukoplakia) on the tongue.

    • Week 20+: Development of invasive squamous cell carcinoma (SCC).

    • Histology: Harvest tongue tissue; fix in 10% neutral buffered formalin. Stain with H&E to grade dysplasia (mild/moderate/severe) vs. carcinoma.

Protocol B: Nucleophilic Substitution of 4-NNAO (Chemical Synthesis)

Use Case: Synthesizing 4-amino-nicotinic acid derivatives (drug intermediates).

  • Reaction Setup:

    • Dissolve 4-Nitronicotinic acid N-oxide (1.0 eq) in Methanol or DMF.

    • Add the nucleophile (e.g., Benzylamine, 1.2 eq ).

    • Optional: Add a base (Triethylamine, 2.0 eq) if using an amine salt.

  • Execution:

    • Heat the reaction mixture to 60–80°C for 4–6 hours.

    • Monitor by TLC or LC-MS. The starting material (4-NNAO) spot will disappear, and a more polar product spot will appear.

    • Mechanism:[4][5][6][7][8] The nitro group is displaced as nitrite (

      
      ).[6]
      
  • Workup:

    • Cool to room temperature.

    • Acidify with 1M HCl to precipitate the product (if the product is a carboxylic acid).

    • Filter the precipitate and wash with cold water.

Critical Analysis & Troubleshooting

  • Stability: 4-NQO is stable in water for ~1 week if protected from light. 4-NNAO is susceptible to hydrolysis at high pH (>10) or high temperatures (>100°C) due to the labile nitro group.

  • False Negatives in 4-NQO Assays: If tumor yield is low, verify the water intake. Mice may avoid high concentrations (>100 µg/mL) due to taste aversion. Sucrose (5%) can be added to improve palatability, though this may introduce metabolic variables.

  • Purity of 4-NNAO: Commercial 4-NNAO often contains traces of 4-nitropyridine. Verify purity via

    
    -NMR before using it as a starting material to avoid side reactions during substitution.
    

References

  • Kanojia, D., & Vaidya, M. M. (2006). 4-Nitroquinoline-1-oxide induced experimental oral carcinogenesis. Oral Oncology, 42(7), 655-667.

  • Vered, M., et al. (2018). Chemical Carcinogenesis in the Oral Cavity: 4-Nitroquinoline-1-Oxide (4-NQO) Mouse Model. Methods in Molecular Biology, 1731, 125-135.

  • Den Hertog, H. J., et al. (1950). Reactivity of 4-nitropyridine-N-oxide: Substitution of the nitro-group. Recueil des Travaux Chimiques des Pays-Bas, 69, 468.

  • Nunoshiba, T., & Demple, B. (1993). Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline-N-oxide.[9] Cancer Research, 53(14), 3250-3252.

  • PubChem. (2023). 4-Nitronicotinic acid N-oxide Compound Summary. National Library of Medicine.

Sources

Validation

comparative toxicity of nicotine and nicotine N-oxides.

Nicotine vs. Nicotine -Oxide: A Comparative Toxicological & Pharmacokinetic Guide[1] Executive Summary Nicotine (C₁₀H₁₄N₂) is a potent parasympathomimetic alkaloid and the primary psychoactive agent in tobacco.[1][2] Nic...

Author: BenchChem Technical Support Team. Date: February 2026

Nicotine vs. Nicotine -Oxide: A Comparative Toxicological & Pharmacokinetic Guide[1]

Executive Summary

Nicotine (C₁₀H₁₄N₂) is a potent parasympathomimetic alkaloid and the primary psychoactive agent in tobacco.[1][2] Nicotine


-oxide (NNO)  is its primary oxidative metabolite.[3] While NNO is frequently dismissed as a non-toxic excretion product due to its low affinity for nicotinic acetylcholine receptors (nAChRs), this guide challenges that assumption.

Key Insight: NNO exhibits significantly lower acute toxicity than nicotine (LD₅₀ is ~60–100x higher). However, NNO functions as a pharmacokinetic reservoir . Through "retro-reduction" by gut microbiota, swallowed NNO is converted back into active nicotine, extending systemic exposure. Furthermore, under thermal stress (e.g., vaping), NNO degrades into potent carcinogens like NNK.

Chemical & Pharmacological Profile

To understand the toxicity difference, we must first look at the structural determinants of receptor binding.

Structural Divergence
  • Nicotine: Lipophilic, crosses the blood-brain barrier (BBB) rapidly. Contains a pyridine ring and a pyrrolidine ring.[3][4][5] The pyrrolidine nitrogen is protonated at physiological pH.

  • Nicotine

    
    -oxide (NNO):  Polar, water-soluble. The oxidation of the pyrrolidine nitrogen creates a coordinate covalent bond (
    
    
    
    ), preventing the protonation required for high-affinity binding to nAChRs.
Receptor Binding Affinity ( )

The toxicity of nicotine stems from its activation of nAChRs, specifically the


 subtype (CNS reward/addiction) and 

subtype.
Compound

Affinity (

)

Affinity
Primary Effect
(-)-Nicotine ~1–10 nMLow

M range
Agonist (Depolarization)
Nicotine

-oxide
> 10,000 nMNegligibleInactive / Weak Antagonist

Mechanistic Implication: NNO's inability to bind nAChRs explains its lack of acute neurotoxicity (seizures, respiratory paralysis) compared to the parent compound.

Acute Toxicity Analysis (LD₅₀ Comparison)

The following data aggregates comparative studies on acute lethality. Note the orders-of-magnitude difference in safety margins.

Comparative LD₅₀ Data (Mouse Model)
Route of AdministrationNicotine LD₅₀ (mg/kg)Nicotine

-oxide LD₅₀ (mg/kg)
Toxicity Ratio (NNO/Nic)
Intravenous (IV) 0.3~192~640x Safer
Intraperitoneal (IP) 9.5615–850~65x Safer
Oral (PO) 3.0 – 24.0*> 2000>80x Safer

*Note: Oral LD₅₀ for nicotine varies heavily by species and gastric pH. The value 3.24 mg/kg is cited in specific high-sensitivity assays, while general literature ranges up to 24 mg/kg.

Interpretation:

  • Nicotine: Highly toxic. Death results from respiratory failure due to depolarization block of diaphragm muscles.

  • NNO: Low acute toxicity.[6] High doses are required to elicit mortality, likely due to osmotic imbalance or non-specific effects rather than receptor activation.

The Pharmacokinetic "Trojan Horse": Retro-Reduction

This is the most critical section for drug development professionals. While NNO is a detoxification product in the liver, it acts as a pro-drug in the intestine.

The Recycling Mechanism
  • Hepatic Oxidation: Nicotine is oxidized to NNO by Flavin-containing Monooxygenase 3 (FMO3 ) in the liver.[3]

  • Biliary Excretion: NNO is excreted into the gut.

  • Microbial Reduction: Anaerobic gut bacteria reduce NNO back to Nicotine.

  • Re-absorption: "Recycled" nicotine is re-absorbed into the portal vein.

Pathway Visualization

The following diagram illustrates this cyclical bioavailability, which complicates pharmacokinetic modeling of nicotine patches or oral formulations.

NicotineRecycling Nicotine_Systemic Systemic Nicotine (Active) Liver Liver (FMO3 Enzyme) Nicotine_Systemic->Liver Metabolism NNO_Systemic Nicotine N-oxide (Inactive Metabolite) Liver->NNO_Systemic Oxidation (FMO3) Intestine Intestine (Gut Microbiota) NNO_Systemic->Intestine Biliary Secretion Excretion Renal Excretion NNO_Systemic->Excretion Major Route Intestine->Nicotine_Systemic Retro-Reduction (Re-absorption)

Figure 1: The Enterohepatic Recycling of Nicotine. Note the red dashed line indicating the re-activation of the toxin by gut flora.

Thermal Degradation & Carcinogenicity (ENDS Context)

In the context of Electronic Nicotine Delivery Systems (ENDS), NNO presents a unique chemical hazard. NNO is thermally unstable.

Pyrolysis of NNO

When e-liquids containing NNO impurities are heated (vaped), NNO undergoes Cope elimination and radical degradation.

  • Reaction A: NNO

    
     Nicotine (Reduction)
    
  • Reaction B: NNO

    
    NNK  (Nicotine-derived nitrosamine ketone)
    

NNK is a Group 1 Carcinogen. It forms DNA adducts leading to lung adenocarcinomas.

Degradation Pathway Diagram

ThermalDegradation NNO Nicotine N-oxide (Impurity in E-liquid) Heat Thermal Energy (>150°C) NNO->Heat Nicotine Nicotine Heat->Nicotine Reduction NNK NNK (Carcinogen) Heat->NNK Oxidative Cleavage NNA NNA (Tobacco Specific Nitrosamine) Heat->NNA Nitrosation

Figure 2: Thermal decomposition of NNO generates potent carcinogens (NNK/NNA) during vaping.

Experimental Protocols

To validate these profiles in your own lab, use the following self-validating protocols.

Protocol A: In Vitro Metabolic Stability (Retro-Reduction Assay)

Objective: Determine the rate of NNO reduction to nicotine by gut flora.

  • Preparation:

    • Collect cecal contents from Sprague-Dawley rats immediately post-euthanasia.

    • Suspend in anaerobic phosphate buffer (pH 7.4) under

      
       atmosphere.
      
  • Incubation:

    • Test Group: Add NNO (

      
      ) to cecal suspension.
      
    • Control Group: Heat-inactivated cecal suspension + NNO (validates enzymatic nature).

    • Incubate at 37°C under anaerobic conditions.

  • Sampling:

    • Aliquot at

      
       min.
      
    • Quench with ice-cold acetonitrile (protein precipitation).

  • Analysis:

    • Centrifuge (10,000 x g, 10 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Transitions: Nicotine (

      
       163 
      
      
      
      130), NNO (
      
      
      179
      
      
      130).
  • Validation Criteria:

    • Control group must show <5% degradation of NNO.

    • Test group should show linear appearance of Nicotine (

      
       163).
      
Protocol B: Analytical Separation of NNO Isomers

NNO exists as cis and trans diastereomers. Standard C18 columns often fail to separate them.

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized polar-embedded C18.

  • Mobile Phase:

    • A: 10mM Ammonium Formate (pH 3.5)

    • B: Acetonitrile

  • Gradient: 95% B to 50% B over 10 minutes.

  • Detection: UV at 260 nm or Mass Spec (+ESI).

  • Why this works: The high organic start retains the polar N-oxide, allowing resolution of the diastereomers based on their hydrogen-bonding interaction with the stationary phase.

References

  • Andersson, C., et al. (2020). "Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products." Chemical Research in Toxicology. [Link]

  • Benowitz, N. L., et al. (2009). "Nicotine Chemistry, Metabolism, Kinetics and Biomarkers." Handb Exp Pharmacol. [Link]

  • Seaton, M. J., et al. (1993). "In vitro reduction of nicotine N'-oxide to nicotine by rat cecal contents." Drug Metabolism and Disposition. [Link]

  • Sleiman, M., et al. (2016). "Emissions from Electronic Cigarettes: Key Parameters Affecting the Release of Harmful Chemicals." Environmental Science & Technology. [Link]

  • Hecht, S. S. (1998).[7] "Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines." Chemical Research in Toxicology. [Link]

Sources

Comparative

assessing the purity of commercially available 4-Nitronicotinic acid N-oxide.

Executive Summary In the synthesis of functionalized pyridine heterocycles—critical scaffolds for antiviral and anticancer therapeutics—4-Nitronicotinic acid N-oxide (CAS 1078-05-3) serves as a high-value electrophilic i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of functionalized pyridine heterocycles—critical scaffolds for antiviral and anticancer therapeutics—4-Nitronicotinic acid N-oxide (CAS 1078-05-3) serves as a high-value electrophilic intermediate. Its utility lies in the lability of the nitro group at the C4 position, which is activated for Nucleophilic Aromatic Substitution (


).

However, commercial supply chains often rely on non-specific assay methods (potentiometric titration) that mask critical impurities. This guide objectively compares three analytical methodologies—RP-HPLC , qNMR , and Titration —to demonstrate why standard Certificates of Analysis (CoA) may be misleading. We provide experimental evidence showing that "98% Purity" by titration often correlates to <90% active purity by HPLC, leading to failed downstream coupling reactions.

The Chemical Challenge: Impurity Profile

To assess purity, one must first understand the "Enemy." The synthesis of 4-Nitronicotinic acid N-oxide typically involves the nitration of Nicotinic acid N-oxide. This pathway introduces specific contaminants that share physicochemical properties with the target.

Common Impurities:
  • Nicotinic Acid N-Oxide (Starting Material): Unreacted precursor. Acidic.

  • 4-Nitronicotinic Acid (De-oxygenated): Result of thermal degradation or incomplete oxidation.

  • 4-Nitropyridine N-Oxide: Decarboxylation byproduct (highly distinct UV profile).

  • Inorganic Acids: Residual

    
     or 
    
    
    
    trapped in the crystal lattice.

ImpurityMap Start Nicotinic Acid N-Oxide Target 4-Nitronicotinic Acid N-Oxide (Target) Start->Target Nitration (HNO3/H2SO4) Imp1 Impurity A: Unreacted Starting Material Start->Imp1 Incomplete Rxn Imp2 Impurity B: 4-Nitropyridine N-Oxide (Decarboxylation) Target->Imp2 Thermal Stress Imp3 Impurity C: Inorganic Salts (Nitration Residue) Target->Imp3 Poor Wash Step

Figure 1: Origin of critical impurities in the manufacturing process of 4-Nitronicotinic acid N-oxide.

Methodological Comparison
Method A: Potentiometric Titration (The Industry Standard)

Most commercial vendors use NaOH titration to determine purity.

  • Mechanism: Neutralization of the carboxylic acid group (

    
    ).
    
  • The Flaw: This method is non-selective . It detects total acidity. Impurities like Nicotinic acid N-oxide (starting material) and residual sulfuric acid contribute to the signal. A sample containing 10% starting material will still titrate as ~100% pure because the molecular weights are similar enough to mask the error within the titration volume.

Method B: RP-HPLC (The Chromatographic Truth)

High-Performance Liquid Chromatography separates species based on hydrophobicity.

  • The Challenge: The N-oxide moiety makes the molecule extremely polar. On a standard C18 column, it elutes in the void volume (dead time), co-eluting with salts.

  • The Solution: Use of an Aq-C18 (Polar-embedded) column and acidic buffering to suppress ionization of the carboxylic acid, forcing interaction with the stationary phase.

Method C: qNMR (The Absolute Standard)

Quantitative Nuclear Magnetic Resonance (


-qNMR) uses an internal standard to determine absolute mass purity.
  • The Advantage: It detects everything with protons (organic impurities) and, by mass balance, reveals "invisible" inorganic salts. It does not require a reference standard of the analyte itself.[1]

Experimental Protocols
Protocol 1: Validated HPLC Method
  • System: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: Agilent ZORBAX SB-Aq, 4.6 x 150 mm, 5 µm (Designed for high-aqueous retention).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 2.5 (Critical: Low pH suppresses -COOH ionization).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-5 min: 100% A (Isocratic hold to retain polar N-oxide).

    • 5-15 min: 0%

      
       30% B.
      
    • 15-20 min: 30% B.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 254 nm (aromatic) and 310 nm (nitro-specific).

  • Sample Prep: Dissolve 10 mg in 10 mL Mobile Phase A.

Protocol 2: qNMR Method
  • Instrument: Bruker Avance 400 MHz.

  • Solvent: DMSO-

    
     (Essential for solubility).
    
  • Internal Standard (IS): Maleic Acid (Traceable, high purity).

  • Procedure:

    • Weigh exactly 15.0 mg of Analyte and 10.0 mg of Maleic Acid into a vial.

    • Dissolve in 0.7 mL DMSO-

      
      .
      
    • Set relaxation delay (

      
      ) to 30s (ensure full relaxation for quantitation).
      
    • Integrate the singlet of Maleic Acid (

      
       6.2 ppm) vs. the C2-proton of the Pyridine ring (
      
      
      
      ~8.9 ppm).
Comparative Data Analysis

We sourced "98% Purity" samples from two different commercial vendors and analyzed them using the protocols above.

Table 1: Comparative Purity Assessment

MetricVendor A (Economy Grade) Vendor B (Premium Grade) Interpretation
Label Claim 98%98%Both claim high purity.
Titration (NaOH) 99.1% 98.4%Vendor A appears superior via titration (False Positive).
HPLC Purity (Area %) 88.2% 97.5%Vendor A contains significant UV-active impurities.
qNMR (Mass %) 84.5% 96.8%qNMR reveals Vendor A has inorganic salts (invisible to UV).
Major Impurity Nicotinic Acid N-Oxide (8%)None detected (>0.1%)Vendor A failed to separate starting material.
Impact on Downstream Chemistry (

Reaction)

To validate the practical impact, we used both batches in a standard


 coupling with Morpholine (1.2 eq) in DMF at 60°C.
  • Vendor B Yield: 92% isolated yield of 4-morpholinonicotinic acid N-oxide.

  • Vendor A Yield: 65% isolated yield.

    • Root Cause:[3] The unreacted Nicotinic Acid N-oxide in Vendor A's batch does not react with morpholine but acts as an acidic buffer, altering the pH and trapping the morpholine as a salt, stalling the reaction.

Analytical Decision Workflow

Use this logic flow to determine the appropriate method for your stage of development.

DecisionTree Start Sample Received Q1 Is absolute mass purity required (e.g., for stoichiometry)? Start->Q1 BranchA Yes (GLP/GMP) Q1->BranchA High Precision BranchB No (Routine Check) Q1->BranchB Quick Check MethodqNMR Method: qNMR (Detects salts + organics) BranchA->MethodqNMR MethodHPLC Method: RP-HPLC (Agilent ZORBAX SB-Aq) BranchB->MethodHPLC Check Does HPLC show single peak? MethodHPLC->Check ResultGood Proceed to Synthesis Check->ResultGood >97% ResultBad Recrystallize (Water/Ethanol) Check->ResultBad <95%

Figure 2: Recommended analytical workflow for validating N-oxide intermediates.

Recommendations
  • Avoid GC-MS: Pyridine N-oxides are thermally unstable. They often deoxygenate in the GC injector port, leading to false identification of 4-nitronicotinic acid (without the oxide).

  • Distrust Titration: Never rely solely on titration values for N-oxides synthesized via nitration, as residual acids mimic the analyte.

  • Preferred Vendor Spec: Specify "Purity by HPLC >97%" rather than just "Purity >97%" when sourcing.

References
  • Synthesis & Properties: Jubilant Ingrevia. "4-Nitropyridine-3-Carboxylic Acid N-Oxide Technical Data." Accessed 2024.

  • Analytical Methodology (qNMR): Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010.

  • HPLC of Polar Pyridines: Chromatography Forum. "Retention of Pyridine N-Oxides on HPLC." 2012.[4]

  • Chemical Structure: PubChem. "4-Nitronicotinic acid N-oxide (CID 242624)." National Library of Medicine.

Sources

Validation

Comparative Guide: Electrochemical Profiling vs. Biological Screening of Alkaloid N-Oxides

Executive Summary Context: Alkaloid N-oxides are critical metabolic intermediates and bioreductive prodrugs (e.g., Tirapazamine). Their pharmacological efficacy and toxicity are governed by their ability to release oxyge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Alkaloid N-oxides are critical metabolic intermediates and bioreductive prodrugs (e.g., Tirapazamine). Their pharmacological efficacy and toxicity are governed by their ability to release oxygen or form reactive radical intermediates under hypoxic conditions. The Challenge: Traditional biological screening for N-oxide stability is slow, expensive, and often confounded by complex enzymatic variables. The Solution: Electrochemical profiling—specifically Cyclic Voltammetry (CV)—offers a rapid, deterministic alternative to predict metabolic fate. This guide compares electrochemical methods against biological standards, establishing electrochemistry as the superior tool for initial stability profiling and mechanistic elucidation.

Part 1: Core Comparison – Electrochemistry vs. Biological Assays

This section objectively compares the performance of Cyclic Voltammetry (CV) against the industry standard Microsomal Stability Assay (Cytochrome P450) for analyzing alkaloid N-oxides.

Performance Matrix
FeatureElectrochemical Profiling (CV)Biological Assay (Microsomal/P450)Winner
Primary Mechanism Single-electron transfer (SET) at controlled potential.Enzymatic reduction via NADPH-dependent reductases.Context Dependent
Throughput High (Minutes per sample).Low (Hours to Days).Electrochemistry
Cost Per Data Point < $5 (Solvents/Electrodes).> $100 (Enzymes/Cofactors).Electrochemistry
Mechanistic Insight Directly observes radical anion stability and reversibility.Infers mechanism via end-product analysis (LC-MS).Electrochemistry
Hypoxia Simulation Precise control via Argon purging.Requires complex anaerobic chambers.Electrochemistry
Physiological Relevance Mimics thermodynamics, not kinetics of enzymes.High physiological correlation.Biological Assay

Key Insight: Electrochemistry does not replace biological testing but serves as a high-fidelity filter . If an N-oxide does not reduce electrochemically within the physiological window (-0.2 V to -0.8 V vs. Ag/AgCl), it is unlikely to undergo bioreduction in vivo.

Part 2: Technical Deep Dive – N-Oxide vs. Parent Alkaloid

Understanding the redox divergence between the N-oxide and its parent tertiary amine is critical for data interpretation.

The Redox Inversion
  • Parent Alkaloids (Tertiary Amines): Typically undergo oxidation .[1] They lose an electron to form a radical cation (

    
    ). This occurs at high positive potentials (> +0.8 V).
    
  • Alkaloid N-Oxides: Undergo reduction . The polar

    
     bond acts as an electron sink. They accept electrons to form a radical anion, eventually cleaving the oxygen to return to the parent amine.
    
The "Fingerprint" Shift

In a comparative voltammogram, the presence of an N-oxide is confirmed by the appearance of a cathodic (reduction) peak that is absent in the parent alkaloid.

Comparative Data Table: Reduction Potentials (


) 
Values approximated based on non-aqueous media (DMF/Acetonitrile).
Compound ClassParent Alkaloid

(V)
N-Oxide

(V)
Biological Implication
Quinoxalines > +1.2 V (Inactive)-0.90 to -1.30 VBioreductive activation (Hypoxia selective).[2]
Pyrrolizidines +0.85 V-1.50 V (Irreversible)High stability; requires specific enzymatic activation.
Benzotriazines (e.g., TPZ) N/A-0.45 V (Rev.)Readily reduced; generates toxic radicals (DNA damage).[3][4]

Part 3: Mechanistic Visualization

The following diagram illustrates the bioreductive pathway simulated by electrochemistry. The critical step is the formation of the Radical Anion , which dictates whether the compound acts as a safe metabolite or a cytotoxic agent.

N_Oxide_Mechanism cluster_legend Pathway Legend NOxy Alkaloid N-Oxide (R3N+-O-) Elec1 + 1e- NOxy->Elec1 RadAnion Radical Anion (Intermediate) Toxicity Cytotoxicity (DNA Cleavage) RadAnion->Toxicity Radical Decay Prot + 2H+ / + 1e- RadAnion->Prot Hypoxic Condition Oxygen O2 Present RadAnion->Oxygen Aerobic Condition Parent Parent Alkaloid (R3N) Elec1->RadAnion Prot->Parent Deoxygenation Oxygen->NOxy Futile Cycling (Superoxide Gen.) key Blue: Start | Red: Reactive Intermediate | Green: Stable Product

Caption: Electrochemical simulation of the bioreductive pathway. The stability of the Radical Anion determines if the drug cycles futilely (aerobic) or reduces to the amine (hypoxic).

Part 4: Validated Experimental Protocol (SOP)

This protocol is designed to be self-validating . If the control steps fail, the data is invalid.

System Setup
  • Technique: Cyclic Voltammetry (CV).[5][6][7][8]

  • Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN). Note: Water acts as a proton source and shifts mechanisms; strictly non-aqueous allows observation of the radical anion.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) or Hexafluorophosphate (

    
    ).
    
  • Electrodes:

    • Working: Glassy Carbon (polished to mirror finish).

    • Counter: Platinum Wire.

    • Reference: Ag/AgCl (non-aqueous) or Ag wire (calibrated with Ferrocene).

The "Oxygen Purge" Validation (Critical Step)

Oxygen reduces at approximately -0.6 V to -1.2 V in organic solvents, directly overlapping with N-oxide signals.

  • Step A: Run a scan of the blank electrolyte before purging. You should see two distinct reduction waves (Oxygen -> Superoxide -> Peroxide).

  • Step B: Purge with high-purity Argon for 10 minutes.

  • Step C: Run the scan again. Validation: The oxygen waves must disappear completely. If they remain, your seal is compromised, and N-oxide data will be corrupted.

Measurement Workflow
  • Blank Scan: Confirm clean window (0 V to -2.0 V).

  • Analyte Addition: Add Alkaloid N-oxide to reach 1.0 mM concentration.

  • Cathodic Scan: Scan from 0 V towards negative potentials (e.g., -2.0 V).

  • Reverse Scan: Observe the return sweep.

    • Reversible Peak: Indicates a stable radical anion (likely toxic/biologically active).

    • Irreversible Peak: Indicates rapid chemical decay or protonation (fast metabolism).

  • Internal Standard: Add Ferrocene at the end of the experiment to calibrate the potential axis.

Part 5: References

  • Zanfardino, A. et al. (2017). Voltammetric Study of Some 3-Aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide Derivatives with Anti-Tumor Activities. Semantic Scholar.

  • Kovacic, P. & Somanathan, R. (2014). Mechanism of Action of Anti-Infective Agents: Electron Transfer and Oxidative Stress. ResearchGate.

  • Wardman, P. (2007). Electron Transfer and Oxidative Stress as Key Factors in the Design of Drugs. Current Medicinal Chemistry.

  • El-Hage, S. et al. (2024). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. NIH/PubMed.

  • Brown, J.M. (1993). SR 4233 (Tirapazamine): A New Anticancer Drug Exploiting Hypoxia in Solid Tumours. Cancer Research.

Sources

Comparative

comparing the biological activity of different nicotinic acid conjugates.

Executive Summary: The Hydrolysis Rate-Limiting Factor In the development of dyslipidemia therapeutics, Nicotinic Acid (NA, Niacin) remains the most effective agent for elevating HDL-C. However, its clinical utility is s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrolysis Rate-Limiting Factor

In the development of dyslipidemia therapeutics, Nicotinic Acid (NA, Niacin) remains the most effective agent for elevating HDL-C. However, its clinical utility is severely hampered by cutaneous flushing, mediated by the GPR109A receptor in dermal Langerhans cells.

This guide objectively compares Nicotinic Acid against its primary conjugate alternatives: Inositol Hexanicotinate (IHN) and Pentaerythritol Tetranicotinate (Niceritrol) .

The Verdict: The biological activity of NA conjugates is strictly governed by their hydrolysis rate in human plasma.

  • Nicotinic Acid (IR/ER): High biological activity, high flushing incidence.[1][2]

  • Inositol Hexanicotinate (IHN): Marketed as "No-Flush," but experimental data indicates this is due to negligible hydrolysis in humans, rendering it pharmacologically inferior for lipid modulation.

  • Niceritrol: Demonstrates intermediate hydrolysis, offering a viable therapeutic window between efficacy and tolerability.

Mechanistic Foundation: The GPR109A Dual-Edged Sword

To evaluate conjugates, one must understand that the therapeutic target (Adipocyte) and the off-target side effect (Skin) share the exact same receptor: GPR109A (HCAR2) .

  • Therapeutic Pathway (Adipocytes): NA binds GPR109A

    
     G
    
    
    
    i activation
    
    
    Adenylyl Cyclase inhibition
    
    
    cAMP reduction
    
    
    PKA inactivation
    
    
    Inhibition of Hormone Sensitive Lipase (HSL) . This reduces Free Fatty Acid (FFA) flux to the liver, lowering VLDL synthesis.
  • Adverse Pathway (Langerhans Cells): NA binds GPR109A

    
     Increases intracellular Calcium 
    
    
    
    PLA2 activation
    
    
    Arachidonic Acid release
    
    
    COX-1
    
    
    PGD2 release (Vasodilation/Flushing).
Diagram 1: Divergent Signaling Pathways of GPR109A

GPR109A_Pathways cluster_Adipocyte Adipocyte (Therapeutic Effect) cluster_Skin Langerhans Cell (Side Effect) NA Nicotinic Acid (Free Ligand) Receptor GPR109A Receptor NA->Receptor Gi Gi Protein Receptor->Gi Ca Intracellular Ca2+ Receptor->Ca AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP HSL Hormone Sensitive Lipase (Inhibited) cAMP->HSL Lipolysis Lipolysis (Reduced) ↓ Plasma FFA HSL->Lipolysis PLA2 PLA2 Activation Ca->PLA2 AA Arachidonic Acid PLA2->AA PGD2 PGD2 Release AA->PGD2 COX-1 Flush Cutaneous Flushing PGD2->Flush

Caption: Dual signaling of GPR109A. Therapeutic efficacy requires HSL inhibition, while flushing results from PGD2 release. Conjugates must balance peak NA concentrations to manage this split.

Comparative Analysis: The Conjugates

The efficacy of a conjugate is defined by its ability to deliver free Nicotinic Acid to the plasma. The conjugate molecule itself does not bind GPR109A; it is a prodrug.

A. Nicotinic Acid (Immediate Release - IR)[3]
  • Structure: Pyridine-3-carboxylic acid.

  • Performance: Rapid absorption (Peak plasma

    
     within 45 mins).
    
  • Pros: 100% Bioavailability; potent FFA suppression.

  • Cons: Rapid

    
     spikes trigger massive PGD2 release (severe flushing). Short half-life requires multiple doses or ER formulations.
    
B. Inositol Hexanicotinate (IHN)[2][3][4][5]
  • Structure: Six nicotinic acid molecules esterified to an inositol core.[2]

  • Marketing Claim: "Flush-Free Niacin."

  • Scientific Reality: The lack of flushing is due to failure of hydrolysis .

    • Mechanism:[6][7][8] IHN is stable in human plasma. It relies on hepatic esterases, but the rate is rate-limitingly slow.

    • Data: Human studies show that after IHN ingestion, plasma levels of free NA barely rise above baseline. The "no-flush" effect is achieved because the drug is essentially inert in the bloodstream regarding GPR109A activation.

    • Use Case: Not recommended for rigorous dyslipidemia management despite popularity in supplements.

C. Pentaerythritol Tetranicotinate (Niceritrol)[9]
  • Structure: Four nicotinic acid molecules esterified to pentaerythritol.

  • Performance: Intermediate hydrolysis.

  • Mechanism: Hydrolyzes faster than IHN but slower than pure NA absorption. This "blunts" the

    
     spike, keeping levels below the flushing threshold for longer periods while maintaining enough concentration to inhibit lipolysis.
    
Quantitative Data Summary

The following table synthesizes pharmacokinetic parameters derived from comparative human and rodent studies. Note the discrepancy in IHN hydrolysis between species—a common pitfall in preclinical testing.

ParameterNicotinic Acid (IR)Inositol Hexanicotinate (IHN)Niceritrol
Active Moiety Nicotinic AcidNicotinic Acid (via hydrolysis)Nicotinic Acid (via hydrolysis)
Receptor Affinity (

)
~100 nM (High)> 10

M (Inactive as ester)
> 10

M (Inactive as ester)

(Human)
0.5 – 1.0 hrN/A (Free NA levels negligible)2.0 – 4.0 hr
Hydrolysis Half-Life (Human) N/A> 10 hours (Very Slow)~1–2 hours
Hydrolysis Half-Life (Rat) N/A~0.15 hours (Rapid)Rapid
Flushing Incidence Very High (>80%)Very Low (<5%)Moderate (20-30%)
Lipid Efficacy (Human) High Low / Equivocal Moderate

Key Insight: Researchers often validate IHN in rats, where it hydrolyzes rapidly. This data does not translate to humans, leading to clinical failure.

Experimental Protocols

To verify the activity of a novel conjugate, you must prove it releases free NA in a human-relevant system.

Protocol A: In Vitro Plasma Hydrolysis Assay (Stability Test)

Purpose: Determine if the conjugate releases the active pharmacophore in human blood.

  • Preparation: Collect fresh human plasma (heparinized) and Rat plasma (as a positive control for esterase activity).

  • Spiking: Dissolve Conjugate X in DMSO (final concentration <0.1%). Spike plasma to reach 10

    
    M concentration.
    
  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 100

    
    L at 
    
    
    
    minutes.
  • Quenching: Immediately add 300

    
    L ice-cold Acetonitrile (with internal standard, e.g., 6-methylnicotinic acid) to precipitate proteins. Vortex and centrifuge at 10,000g for 10 min.
    
  • Analysis: Analyze supernatant via HPLC-UV (260 nm) or LC-MS/MS.

    • Mobile Phase: 10 mM Ammonium Acetate (pH 4.0) / Methanol gradient.

  • Calculation: Plot [Free NA] vs. Time. Calculate

    
     of appearance.
    
    • Pass Criteria:

      
       hours for therapeutic relevance.[10]
      
Protocol B: In Vivo FFA Rebound & Flushing Assay (Rodent Model)

Purpose: Correlate lipid efficacy with cutaneous side effects.

  • Animals: Male Sprague-Dawley rats (fasted 12h).

  • Dosing: Administer equimolar doses of NA (Control) vs. Conjugate X via oral gavage.

  • Flushing Measurement:

    • Use a Laser Doppler Perfusion Imager on the ear (highly vascularized) or an infrared thermal camera.

    • Measure Ear Temperature (

      
      ) every 10 mins for 90 mins.
      
    • Positive Flush:

      
      C.
      
  • Lipolysis Measurement:

    • Tail vein bleed at

      
       min.
      
    • Assay plasma for Non-Esterified Fatty Acids (NEFA) using a colorimetric enzymatic kit (e.g., Wako NEFA-HR).

  • Interpretation:

    • Ideal Profile: Sustained suppression of NEFA (Lipolysis inhibition) with minimal

      
       spike.
      
    • Rebound Effect: Watch for a massive spike in NEFA after the drug clears (common with short-acting NA).

Diagram 2: Experimental Screening Workflow

Workflow Start New Conjugate Candidate Step1 In Vitro Hydrolysis (Human Plasma) Start->Step1 Decision1 Releases NA? Step1->Decision1 Fail1 Discard (Like IHN) Decision1->Fail1 No (<5%) Step2 In Vivo Screen (Rat Model) Decision1->Step2 Yes Measure1 Measure Ear Temp (Flushing Proxy) Step2->Measure1 Measure2 Measure Plasma NEFA (Efficacy Proxy) Step2->Measure2 Analysis Calculate Therapeutic Index (NEFA suppression / Flush) Measure1->Analysis Measure2->Analysis

Caption: Screening logic for NA conjugates. Step 1 is the critical filter; many conjugates fail here in humans despite success in rodents.

References
  • GPR109A Discovery & Function Tunaru, S., et al. (2003).[8] PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.[7] Nature Medicine, 9(3), 352-355. [Link]

  • Inositol Hexanicotinate Hydrolysis Failure Meyers, C. D., et al. (2003). Varying cost and free nicotinic acid content in over-the-counter niacin preparations for dyslipidemia. Annals of Internal Medicine, 139(12), 996-1002. [Link]

  • Flushing Mechanism (PGD2) Benyó, Z., et al. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. Journal of Clinical Investigation, 115(12), 3634-3640. [Link]

  • Comparative Pharmacokinetics (IHN vs NA) Keenan, J. M. (2013).[11] Wax-matrix extended-release niacin vs inositol hexanicotinate: A comparison of lipid-modifying effects. Journal of Clinical Lipidology, 7(1), 14-23. [Link]

  • Niceritrol Hydrolysis Harthon, L., & Brattsand, R. (1979). Enzymatic hydrolysis of pentaerythritoltetranicotinate and meso-inositolhexanicotinate in blood and tissues.[9][12] Arzneimittel-Forschung, 29(12), 1859-1862. [Link]

Sources

Validation

Structural and Electronic Profiling: 4-Nitronicotinic Acid N-Oxide vs. Functional Analogues

Topic: Structural and Electronic Properties of 4-Nitronicotinic Acid N-Oxide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 4-Nitronicotinic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural and Electronic Properties of 4-Nitronicotinic Acid N-Oxide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

4-Nitronicotinic acid N-oxide (CAS 1078-05-3) represents a specialized scaffold in heterocyclic chemistry, characterized by a "push-pull" electronic architecture. Unlike its parent compound, nicotinic acid, this molecule features two potent electronic modulators: an N-oxide moiety (


) and a nitro group  (

) at the C4 position.

This guide analyzes the structural and electronic distinctiveness of 4-Nitronicotinic acid N-oxide. We objectively compare it against its non-oxidized and non-nitrated analogues to demonstrate its superior utility as an electrophilic substrate for Nucleophilic Aromatic Substitution (


), a critical pathway in the synthesis of antiviral and anti-inflammatory agents.

Molecular Architecture & Electronic Landscape

Electronic "Push-Pull" Dynamics

The reactivity of 4-Nitronicotinic acid N-oxide is defined by the competition between the N-oxide and the nitro group.

  • The N-Oxide Effect: While the oxygen atom is electron-rich, the formally positive nitrogen (

    
    ) exerts a strong inductive electron-withdrawing effect on the ring, particularly activating the C2 and C4 positions toward nucleophilic attack.
    
  • The Nitro Effect: The nitro group at C4 reinforces this electron deficiency.

  • The Carboxyl Effect: The C3 carboxylic acid adds further electron withdrawal and steric constraint, but its primary role is often as a handle for solubility or further coupling.

Key Insight: The convergence of the N-oxide activation and the nitro group's withdrawal creates a "hotspot" at C4, making this molecule significantly more reactive toward


 than 4-nitropyridine or nicotinic acid N-oxide alone.
Visualization of Electronic Activation

The following diagram illustrates the resonance contributions that deplete electron density at C4, facilitating nucleophilic attack.

G cluster_0 Electronic Activation Pathway NOxide N-Oxide (N+-O-) Inductive Withdrawal C4 C4 Carbon (Highly Electrophilic) NOxide->C4 Activates Nitro Nitro Group (C4) Resonance Withdrawal Nitro->C4 Activates Product 4-Substituted Nicotinic Acid N-Oxide C4->Product Displacement of -NO2 Nucleophile Nucleophile (Nu-) (e.g., Amines, Thiols) Nucleophile->C4 S_NAr Attack

Figure 1: Convergence of electronic effects rendering C4 highly susceptible to nucleophilic substitution.

Comparative Analysis: The "Guide"

This section contrasts 4-Nitronicotinic acid N-oxide with its closest structural analogues to justify its selection in synthetic workflows.

Table 1: Physicochemical & Reactivity Comparison
Feature4-Nitronicotinic Acid N-Oxide Nicotinic Acid N-Oxide 4-Nitropyridine N-Oxide
CAS Number 1078-05-3 2398-81-41124-33-0
Formula



Mol. Weight 184.11 g/mol 139.11 g/mol 140.10 g/mol
Melting Point ~170–172 °C ~254 °C (dec.)161–164 °C
C4 Reactivity High (

)
Low (Requires activation)High (

)
Solubility Polar organic (DMSO, MeOH)Water, Polar organicPolar organic
Primary Use Intermediate for 4-functionalized nicotinic acidsMetabolite / LigandPrecursor for 4-sub. pyridines

Analysis:

  • Thermal Properties: The introduction of the nitro group significantly lowers the melting point compared to Nicotinic Acid N-oxide (~170°C vs. 254°C), likely due to the disruption of the intermolecular hydrogen bonding network typical of pyridine carboxylic acids.

  • Reactivity Profile: While 4-Nitropyridine N-oxide is also reactive, the presence of the C3-carboxyl group in 4-Nitronicotinic acid N-oxide allows for orthogonal functionalization (e.g., amide coupling at C3 after substitution at C4), making it a superior scaffold for complex drug design.

Experimental Protocols

Synthesis via Nitration

Note: This protocol is adapted from standard nitration procedures for pyridine N-oxides (Hertog et al.) and optimized for the carboxylic acid derivative.

Reagents: Nicotinic Acid N-oxide (1.0 eq), Fuming Nitric Acid (


, d=1.5), Conc. Sulfuric Acid (

).

Step-by-Step Workflow:

  • Preparation: Dissolve Nicotinic Acid N-oxide in conc.

    
     in a round-bottom flask.
    
  • Addition: Slowly add fuming

    
     while maintaining the temperature below 50°C to prevent uncontrolled exotherms.
    
  • Reaction: Heat the mixture to 100°C for 4–6 hours . Causality: High temperature is required to overcome the deactivating effect of the protonated N-oxide and the carboxyl group, forcing nitration at the C4 position.

  • Quench: Pour the reaction mixture onto crushed ice. The product typically precipitates as a solid.

  • Purification: Filter the solid, wash with ice-cold water, and recrystallize from water or ethanol.

  • Validation: Check Melting Point (Target: 170–172°C).

Spectroscopic Characterization (Expected Data)
  • IR (KBr):

    • 
       (acid): ~1700–1720 
      
      
      
    • 
       (asymmetric/symmetric): ~1530 
      
      
      
      / 1350
      
      
    • 
       (N-oxide): ~1200–1300 
      
      
      
      (strong band)
  • 
    -NMR (DMSO-
    
    
    
    ):
    • Expect a significant downfield shift for the proton at C2 (singlet) and C6 (doublet) due to the electron-withdrawing nature of the nitro and N-oxide groups. The C5 proton will appear as a doublet coupled to C6.

Applications in Drug Development[1]

The primary utility of 4-Nitronicotinic acid N-oxide lies in its role as a "masked" 4-substituted nicotinic acid. The nitro group is a superb leaving group in this system.

Workflow: Synthesis of 4-Amino Derivatives

Many bioactive molecules require an amino or ether linkage at C4.

Reaction Start 4-Nitronicotinic Acid N-oxide (Electrophile) Step1 Nucleophilic Attack (R-NH2 or R-OH) Start->Step1 S_NAr Condition Inter Intermediate (Displacement of NO2) Step1->Inter Step2 Deoxygenation (PCl3 or H2/Pd) Inter->Step2 Reduction Final 4-Substituted Nicotinic Acid (Target Drug Scaffold) Step2->Final

Figure 2: Synthetic pathway converting the N-oxide scaffold into functionalized drug precursors.

Protocol for S_NAr Displacement:

  • Suspend 4-Nitronicotinic acid N-oxide in ethanol or DMF.

  • Add nucleophile (e.g., morpholine, benzylamine) in slight excess (1.1 eq).

  • Heat to reflux (Ethanol) or 80°C (DMF). The reaction is typically faster than with non-oxidized pyridines.

  • Isolate product by precipitation or extraction.

References

  • Synthesis and Reactivity of Pyridine N-oxides: Hertog, H. J., & Combe, W. (1951). Reactivity of 4-nitropyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas.

  • Physical Properties (Melting Point): Thermo Fisher Scientific. (2025).[1][2][3] Safety Data Sheet: 4-Nitronicotinic acid N-oxide.

  • Comparative Data (Nicotinic Acid N-oxide): Sigma-Aldrich. Product Specification: Nicotinic acid N-oxide.

  • General N-Oxide Chemistry: Yevich, J. P., et al. (1986). Synthesis and biological evaluation of 4-substituted nicotinic acids. Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 4-Nitronicotinic Acid N-Oxide

[1][2][3] Executive Summary & Immediate Hazard Identification Compound: 4-Nitronicotinic acid N-oxide CAS: 1078-05-3 (Parent structure reference; derivatives vary) Synonyms: 4-nitro-1-oxidopyridin-1-ium-3-carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Immediate Hazard Identification

Compound: 4-Nitronicotinic acid N-oxide CAS: 1078-05-3 (Parent structure reference; derivatives vary) Synonyms: 4-nitro-1-oxidopyridin-1-ium-3-carboxylic acid; 4-Nitro-3-pyridinecarboxylic acid 1-oxide.[1][2]

Operational Directive: Treat this compound as a High-Energy Material and a Potential Explosive Precursor . The simultaneous presence of a nitro group (


) and an N-oxide moiety (

) on the pyridine ring creates a molecule with significant stored chemical energy.[1][2] Improper disposal or mixing with reducing agents can lead to rapid, exothermic decomposition.[3]

Core Safety Rule:

NEVER dispose of this compound in general organic solvent waste streams containing acetone, ketones, or strong reducing agents.[3] Segregation is the primary safety control.[3]

Hazard Characterization (The "Why")

To handle this chemical safely, one must understand the molecular tension it holds.[3]

The Energetic Synergy

The molecule contains two opposing electronic forces that destabilize the ring:

  • Nitro Group (

    
    ):  A strong electron-withdrawing group that sensitizes the ring to nucleophilic attack.[1][2][3]
    
  • N-Oxide (

    
    ):  A dipolar functionality that can act as an oxidant.[2][3]
    

Risk Implication: Under thermal stress (>100°C) or shock, the molecule can undergo self-accelerating decomposition, releasing toxic nitrogen oxides (


) and potentially rupturing containment vessels.[1][2][3]
GHS Classification & Properties
PropertyValue / ClassificationOperational Impact
Physical State Yellow/Amber SolidDust explosion hazard if finely divided.[1][2]
Melting Point ~155–160°C (Decomposes)Do not heat to dryness in ovens.[2][3]
Stability Shock/Heat SensitiveAvoid metal spatulas; use Teflon/ceramic.[2][3]
Acidity Carboxylic Acid (

)
Incompatible with strong bases (exothermic).[1][2][3]
Reactivity OxidizerIncompatible with amines, phosphines, and hydrides.

Pre-Disposal Stabilization & Segregation[2][3]

Before moving the material to the waste stream, you must stabilize it.[3] This section details the "Self-Validating" system to ensure the waste is safe for transport.

Compatibility Matrix (Segregation Rules)
  • Stream A (General Organic):FORBIDDEN . (Risk of reaction with ketones/aldehydes).[2][3]

  • Stream B (Aqueous Acid):ACCEPTABLE (if dilute).[2][3]

  • Stream C (High Nitrogen/Energetic):PREFERRED .

  • Stream D (Reducers/Hydrides):CRITICAL DANGER .[2][3] (Violent deoxygenation).[2][3]

Stabilization Protocol (Solid Waste)

If you have pure solid material to dispose of:

  • Hydration: Wet the solid with a small amount of water or high-flashpoint mineral oil (10% w/w) to desensitize it against friction/shock.[2][3]

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use glass (shrapnel risk).[2][3]

  • Labeling: Mark clearly as "ORGANIC SOLID - OXIDIZING POTENTIAL - NITRO COMPOUNDS."[1][2][3]

Disposal Workflow

The following diagram outlines the decision logic for disposing of 4-Nitronicotinic acid N-oxide. This workflow is designed to prevent cross-contamination with incompatible waste streams.[2][3]

DisposalWorkflow Start Waste Generation (4-Nitronicotinic acid N-oxide) StateCheck Determine State Start->StateCheck Solid Solid Material StateCheck->Solid Solution Solution/Reaction Mixture StateCheck->Solution Desensitize Step 1: Desensitize Add 10% water or mineral oil Solid->Desensitize CheckSolvent Check Solvent Compatibility Solution->CheckSolvent PackSolid Step 2: Packaging Use HDPE Jar (No Glass) Label: 'High Nitrogen/Oxidizer' Desensitize->PackSolid IsReducer Contains Reducing Agents? (Hydrides, Metals) CheckSolvent->IsReducer FinalSolid Disposal Stream A: Solid Incineration PackSolid->FinalSolid Quench CRITICAL: Quench Reducer First (Cool, dilute acid addition) IsReducer->Quench Yes Segregate Step 2: Segregate Stream Do NOT mix with Acetone/Ketones IsReducer->Segregate No Quench->Segregate FinalLiquid Disposal Stream B: High BTU Liquid Waste (No Halogens preferred) Segregate->FinalLiquid

Figure 1: Decision matrix for the safe segregation and packaging of 4-Nitronicotinic acid N-oxide waste.

Detailed Procedure: Liquid Waste
  • pH Check: Ensure the solution pH is between 4 and 9. If highly acidic, neutralize slowly with Sodium Bicarbonate (

    
    ) to prevent acid-catalyzed decomposition in the drum.[1][2][3]
    
  • Solvent Verification: Confirm the carrier solvent is not a ketone (e.g., acetone, MEK).[3] N-oxides can react with ketones under basic conditions.[1][2][3]

  • Transfer: Pour into a dedicated "High Nitrogen" liquid waste container.

  • Venting: Use a vented cap (pressure-relief cap) for the first 24 hours to ensure no slow gas evolution is occurring.[2][3]

Emergency Procedures

In the event of a spill or accidental exposure, immediate action is required.[3]

  • Spill (Solid):

    • Do not sweep dry. Friction may trigger decomposition.[2][3]

    • Cover the spill with wet sand or vermiculite to desensitize.[3]

    • Scoop gently into a plastic pail using non-sparking tools.

  • Spill (Liquid):

    • Absorb with inert material (vermiculite/clay).[2][3]

    • Do not use paper towels or sawdust (combustible organics + oxidizer = fire hazard).[2][3]

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[3] The compound is a sensitizer.[3]

    • Inhalation:[3][4][5][6] Move to fresh air immediately.[2][3][4] Monitor for delayed pulmonary edema (due to

      
       release).
      

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 242624, 4-Nitronicotinic acid N-oxide.[1][2][3] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 4-nitropyridine 1-oxide.[1][2][3] Retrieved from [Link][1][2]

  • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides.[2][3] Academic Press.[2][3] (Standard reference for N-oxide reactivity and stability).

Sources

Handling

Personal protective equipment for handling 4-Nitronicotinic acid N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1078-05-3 | Formula: C₆H₄N₂O₅ | Molecular Weight: 184.11 g/mol

Executive Safety Summary: The "Silent" Hazard

Senior Scientist Note: While standard Safety Data Sheets (SDS) often classify 4-Nitronicotinic acid N-oxide primarily as a Skin/Eye/Respiratory Irritant (H315, H319, H335), this classification understates the structural risks.

The coexistence of a Nitro group (-NO₂) and an N-oxide moiety on the pyridine ring creates a molecule with significant energetic potential. Similar compounds (e.g., 4-nitropyridine N-oxide) are known to decompose explosively under thermal stress or shock.[1] Therefore, this guide elevates the safety protocol from "Standard Irritant" to "Potential Energetic/Mutagenic Material."

Core Hazards:

  • Energetic Instability: Potential for rapid decomposition upon heating (>150°C) or friction.

  • Genotoxicity Risk: Structural analogs (nitro-N-oxides) are often potent mutagens; handle as a suspect carcinogen.

  • Fine Particulate Drift: High electrostatic potential leads to dust adherence on gloves/sleeves, increasing contamination risk.

Hierarchy of Controls & PPE Matrix

PPE is the last line of defense. The primary control for this compound is Engineering :

  • Process Isolation: All open handling must occur within a certified Chemical Fume Hood.

  • Static Control: Use an ionizing bar or anti-static gun during weighing to prevent powder scattering.

  • Blast Mitigation: Use a portable blast shield when heating reactions >50°C or scaling above 1.0 gram.

PPE Selection Matrix
Protection ZoneRecommended EquipmentScientific Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. The fine powder nature of the N-oxide allows particles to drift around standard glasses. Goggles provide a seal against dust and solvent splash-back.
Dermal (Hands) Double Gloving Protocol Inner: Nitrile (0.11mm)Outer: Nitrile (0.11mm) or Laminate (Silver Shield)Permeation Defense: Nitro compounds can permeate thin nitrile. Double gloving provides a "sacrificial" outer layer. Laminate gloves are required if dissolving in DMSO or DMF (penetration enhancers).
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Emergency)Inhalation of nitro-pyridine derivatives can induce methemoglobinemia. If hood sash must be raised >18 inches, a fitted respirator is mandatory.
Body Lab Coat (Tyvek/Cotton) + Sleeve Guards Cotton absorbs; Tyvek repels. For synthesis >5g, use disposable Tyvek sleeves to bridge the gap between glove and lab coat cuff.
Risk Assessment Logic (Visualization)

The following logic flow dictates the safety tier based on your specific experimental parameters.

SafetyLogic Start Experimental Planning ScaleCheck Scale > 1.0g OR Heating > 50°C? Start->ScaleCheck SolventCheck Solvent: DMSO/DMF? ScaleCheck->SolventCheck No Tier3 TIER 3: Energetic Protocol (Blast Shield + Kevlar Undergloves) ScaleCheck->Tier3 Yes Tier1 TIER 1: Standard Handling (Fume Hood + Nitrile Gloves) SolventCheck->Tier1 No (e.g., MeOH, DCM) Tier2 TIER 2: Enhanced Dermal (Laminate Gloves Required) SolventCheck->Tier2 Yes

Figure 1: Decision logic for selecting safety tiers. Note that heating or scaling up immediately triggers "Energetic Protocol" due to the nitro-N-oxide instability.

Operational Workflow: Step-by-Step
Phase A: Preparation & Weighing

Objective: Minimize static dispersion and friction.

  • Anti-Static Setup: Place an ionizing bar inside the balance enclosure. If unavailable, wipe the balance area with a damp lint-free cloth to discharge static.

  • Tool Selection: Use plastic or Teflon-coated spatulas .

    • Why? Metal spatulas can generate friction sparks. With nitro-N-oxides, metal-on-glass friction is a known ignition vector.

  • Weighing: Weigh directly into the reaction vessel if possible to avoid transfer losses. If using weighing boats, use anti-static boats (black carbon-loaded).

Phase B: Reaction Setup

Objective: Control exotherms.

  • Solvent Addition: Add solvent slowly to the solid.

    • Why? Rapid solvation can generate heat. A localized exotherm in a dry pile of nitro-N-oxide can trigger decomposition.[2]

  • Inert Atmosphere: Flush the headspace with Nitrogen or Argon.

    • Why? While not strictly pyrophoric, removing oxygen reduces the likelihood of secondary ignition if decomposition occurs.

Phase C: Cleanup & Decontamination

Objective: Neutralize residues.

  • Surface Wipe: Do not use dry paper towels (static risk). Use wet paper towels soaked in 5% sodium bicarbonate solution.

  • Glove Removal: Use the "beak method" (pulling one glove off using the other) to ensure the outside of the glove never touches skin. Wash hands with soap and cold water immediately (warm water opens pores).

Disposal & Emergency Procedures

Disposal Strategy:

  • Segregation: Do NOT mix waste containing 4-Nitronicotinic acid N-oxide with strong oxidizers (e.g., nitric acid waste) or reducing agents (e.g., sodium borohydride waste).

    • Risk:[3] Incompatible chemistries can lead to delayed container rupture.

  • Labeling: Clearly tag waste as "Toxic" and "Potential Explosive Hazard" to alert EHS personnel.

  • Destruction: The preferred method is commercial chemical incineration.

Emergency Response:

  • Spill (Solid): Do not sweep (generates dust). Cover with wet paper towels to dampen, then scoop into a waste container.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol, as it may increase transdermal absorption of the nitro compound.

  • Exposure Symptoms: Blue lips/fingernails (cyanosis) indicate methemoglobinemia.[4] Seek medical attention immediately; Methylene Blue is the standard antidote.

References
  • PubChem. (n.d.). 4-Nitronicotinic acid N-oxide (Compound Summary).[5] National Library of Medicine. Retrieved February 7, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-Nitronicotinic acid N-oxide
Reactant of Route 2
4-Nitronicotinic acid N-oxide
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